molecular formula C8H7FO4S B171572 3-Fluoro-4-(methylsulfonyl)benzoic acid CAS No. 185945-88-4

3-Fluoro-4-(methylsulfonyl)benzoic acid

Cat. No.: B171572
CAS No.: 185945-88-4
M. Wt: 218.2 g/mol
InChI Key: QJHFDGZWRWQZCR-UHFFFAOYSA-N
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Description

3-Fluoro-4-(methylsulfonyl)benzoic acid is a useful research compound. Its molecular formula is C8H7FO4S and its molecular weight is 218.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-4-methylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO4S/c1-14(12,13)7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHFDGZWRWQZCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650213
Record name 3-Fluoro-4-(methanesulfonyl)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185945-88-4
Record name 3-Fluoro-4-(methanesulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-4-(methylsulphonyl)benzoic acid
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Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 3-Fluoro-4-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Fluoro-4-(methylsulfonyl)benzoic acid, a substituted aromatic carboxylic acid, represents a cornerstone building block for professionals in drug development and materials science. Its unique trifunctional structure—comprising a carboxylic acid, a fluoro group, and a methylsulfonyl group—imparts a distinct electronic and steric profile, making it a valuable intermediate in the synthesis of complex molecular architectures. The electron-withdrawing properties of both the fluorine and methylsulfonyl substituents significantly influence the acidity of the carboxylic acid and the reactivity of the aromatic ring, while also modulating properties like solubility and crystal packing.

This guide provides a comprehensive overview of the key physical properties of this compound. Beyond merely listing data, we delve into the field-proven experimental methodologies required for their determination, offering insights into the causality behind procedural choices. This document is designed to equip researchers and scientists with the foundational knowledge and practical protocols necessary to confidently handle and characterize this important chemical entity.

Molecular and Physicochemical Properties

A summary of the core physical and chemical identifiers for this compound is presented below. It is noteworthy that while fundamental identifiers are well-established, certain experimental values such as melting point and pKa are not widely reported in publicly available literature, underscoring the importance of the empirical methods detailed in subsequent sections.

PropertyValueSource
CAS Number 185945-88-4[ChemUniverse, Matrix Scientific][1][2]
Molecular Formula C₈H₇FO₄S[Parchem, ChemUniverse][1][3]
Molecular Weight 218.20 g/mol [Parchem, ChemUniverse][1][3]
Appearance White to off-white solid (Expected)General chemical knowledge
Melting Point Not ReportedN/A
Boiling Point Not ReportedN/A
pKa Not Reported (Predicted to be strongly acidic)N/A
Solubility Not Quantitatively ReportedN/A

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, self-validating protocols for determining the critical physical properties of this compound. The methodologies are selected for their reliability, reproducibility, and accessibility in a standard research laboratory.

Melting Point Determination via Capillary Method

The melting point is a fundamental indicator of a crystalline solid's purity.[4] A sharp, narrow melting range (typically < 2 °C) is characteristic of a pure substance. The presence of impurities typically causes a depression and broadening of the melting range.

Expertise & Experience: The choice of a slow heating rate (1-2 °C per minute) as the sample approaches its expected melting point is critical. Rapid heating can cause the thermometer reading to lag behind the actual temperature of the heating block, leading to an erroneously wide and elevated melting range. An initial, rapid determination can be useful to quickly identify an approximate range, saving time for subsequent, precise measurements.

Methodology:

  • Sample Preparation: Place a small amount of dry this compound powder on a clean, dry watch glass. If necessary, gently crush the solid into a fine powder using a spatula.

  • Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the powder. A small amount of solid will be forced into the tube.

  • Sample Packing: Gently tap the sealed end of the capillary on a hard surface, or drop it down a long glass tube, to pack the solid tightly into the bottom. The packed sample height should be approximately 2-3 mm.

  • Apparatus Setup: Insert the loaded capillary tube into the sample holder of a melting point apparatus (e.g., Mel-Temp). Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

  • Heating and Observation:

    • Set the heating rate to a moderate level initially to approach the expected melting point.

    • Once the temperature is within 15-20 °C of the anticipated melting point, reduce the heating rate to 1-2 °C per minute.

    • Carefully observe the sample through the magnifying eyepiece.

  • Data Recording:

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the last crystal of the solid melts completely.

    • The melting point is reported as the range T₁ – T₂.

  • Validation: Repeat the measurement with a fresh sample at least twice to ensure reproducibility. Consistent results validate the determined range.

Solubility Profile Characterization

Understanding a compound's solubility is crucial for designing reaction conditions, purification strategies, and formulation development. This protocol uses a systematic approach to determine the qualitative solubility in a range of common solvents, which allows for the classification of the compound based on its functional groups. The carboxylic acid moiety suggests acidic properties, predicting solubility in basic solutions.[5]

Expertise & Experience: The "like dissolves like" principle is a powerful predictor. The polar carboxylic acid and sulfone groups suggest potential water solubility, while the aromatic ring provides nonpolar character. The key test is solubility in aqueous bases (NaOH, NaHCO₃), which will deprotonate the carboxylic acid to form a highly polar and water-soluble carboxylate salt. This acid-base reaction is a definitive indicator of a carboxylic acid functional group.

Methodology:

  • General Procedure: For each solvent, add approximately 20-30 mg of the compound to a test tube containing ~1 mL of the solvent. Agitate the mixture vigorously for 60 seconds at room temperature. If the solid dissolves completely, it is deemed "soluble." If it remains largely undissolved, it is "insoluble."

  • Solvent Sequence:

    • Step A: Water (H₂O). Test solubility in water.

      • If soluble, test the aqueous solution with litmus or pH paper to determine if it is acidic, basic, or neutral.

    • Step B: 5% Sodium Hydroxide (NaOH) aq. If insoluble in water, test in 5% NaOH. Solubility indicates an acidic functional group.

    • Step C: 5% Sodium Bicarbonate (NaHCO₃) aq. If soluble in 5% NaOH, perform a new test with 5% NaHCO₃. Sodium bicarbonate is a weaker base than NaOH. Solubility in NaHCO₃ is characteristic of a relatively strong acid, such as a carboxylic acid.

    • Step D: 5% Hydrochloric Acid (HCl) aq. If insoluble in water and 5% NaOH, test in 5% HCl. Solubility would indicate a basic functional group (e.g., an amine), which is not expected for this compound.

    • Step E: Organic Solvents. Test solubility in common organic solvents like methanol, ethanol, acetone, and dichloromethane to establish a broader solubility profile.

Workflow Diagram for Solubility Classification:

G start Start with Unknown Compound water Test Solubility in Water start->water litmus Test with Litmus Paper water->litmus Soluble naoh Test Solubility in 5% NaOH water->naoh Insoluble nahco3 Test Solubility in 5% NaHCO3 naoh->nahco3 Soluble hcl Test Solubility in 5% HCl naoh->hcl Insoluble end_acid Strong Acid (e.g., Carboxylic Acid) [Soluble in NaOH & NaHCO3] nahco3->end_acid Soluble end_weak_acid Weak Acid (e.g., Phenol) [Soluble in NaOH only] nahco3->end_weak_acid Insoluble end_base Base (e.g., Amine) [Soluble in HCl] hcl->end_base Soluble end_neutral Neutral Compound [Insoluble in all] hcl->end_neutral Insoluble

Caption: Workflow for determining the acid-base character of a compound.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a quantitative measure of a compound's acidity in solution. For this compound, the electron-withdrawing fluoro and methylsulfonyl groups are expected to increase the acidity of the carboxylic acid (i.e., lower the pKa) compared to benzoic acid (pKa ≈ 4.2). Potentiometric titration is a highly accurate method for its determination.

Expertise & Experience: This method relies on monitoring the pH of a solution of the acid as a standardized base is added incrementally. The pKa is the pH at which the acid is exactly half-neutralized; at this half-equivalence point, the concentrations of the acidic form (R-COOH) and its conjugate base (R-COO⁻) are equal. A key to accuracy is ensuring the titrant (e.g., NaOH) is carbonate-free, as dissolved CO₂ can interfere with the titration curve.

Methodology:

  • Preparation:

    • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water (or a water/co-solvent mixture like water/ethanol if solubility is low).

    • Calibrate a pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, 10.00).

    • Prepare a standardized solution of ~0.1 M NaOH, ensuring it is free from carbonate.

  • Titration Setup:

    • Place the beaker containing the acid solution on a magnetic stir plate and add a stir bar.

    • Immerse the calibrated pH electrode and the tip of a burette filled with the standardized NaOH solution into the beaker.

  • Titration Procedure:

    • Record the initial pH of the acid solution.

    • Add the NaOH titrant in small, precise increments (e.g., 0.1 or 0.2 mL).

    • After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

    • Continue adding titrant well past the equivalence point (the point of rapid pH change).

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point volume (Vₑ), which is the center of the steepest part of the curve. This can be found accurately by examining the first derivative of the curve (ΔpH/ΔV).

    • Determine the half-equivalence point volume (Vₑ / 2).

    • The pKa is the pH of the solution at the half-equivalence point volume.

Spectroscopic Profile and Interpretation

Spectroscopy provides a fingerprint of a molecule's structure. The following is an interpretive guide to the expected features in the Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibration of specific bonds. It is an excellent tool for identifying the presence of key functional groups.

Functional GroupBondExpected Wavenumber (cm⁻¹)Appearance
Carboxylic AcidO–H stretch2500 - 3300Very broad, often obscuring C-H stretches
Carboxylic AcidC=O stretch1700 - 1725Strong, sharp
MethylsulfonylS=O stretch1300 - 1350 (asymmetric) & 1140-1160 (symmetric)Two strong, sharp bands
FluoroaromaticC–F stretch1100 - 1250Strong, sharp
Aromatic RingC=C stretch1450 - 1600Multiple medium to weak bands
Aromatic RingC–H bend750 - 900Medium to strong (out-of-plane)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The electron-withdrawing groups are expected to shift the signals of nearby protons and carbons downfield (to higher ppm values).

Molecular Structure and Proton Numbering for NMR:

G cluster_0 This compound C1 C1-COOH C2 C2-H(a) C1->C2 C3 C3-F C2->C3 C4 C4-SO2CH3 C3->C4 C5 C5-H(c) C4->C5 C6 C6-H(b) C5->C6 C6->C1

Caption: Aromatic ring numbering for NMR analysis.

¹H NMR (Proton NMR) - Predicted Spectrum (in DMSO-d₆):

  • ~13.5 ppm (1H, broad singlet): This signal corresponds to the highly deshielded acidic proton of the carboxylic acid . Its broadness is due to hydrogen bonding and chemical exchange.

  • ~8.2-8.4 ppm (1H, doublet of doublets, Hc): This proton is ortho to the electron-withdrawing sulfonyl group and meta to the carboxylic acid. It will be shifted significantly downfield. It will be split by H(b) (meta coupling, J ≈ 2-3 Hz) and H(a) (para coupling, J < 1 Hz, may not be resolved).

  • ~8.0-8.2 ppm (1H, doublet of doublets, Ha): This proton is ortho to the carboxylic acid and meta to the fluorine atom. It will be split by H(b) (ortho coupling, J ≈ 8-9 Hz) and the fluorine atom (meta C-H coupling, J ≈ 5-7 Hz).

  • ~7.8-8.0 ppm (1H, triplet or doublet of doublets, Hb): This proton is ortho to both the fluorine and H(a), and meta to H(c). It will show a large splitting from H(a) (ortho coupling, J ≈ 8-9 Hz) and another large splitting from the fluorine atom (ortho C-F coupling, J ≈ 8-10 Hz). The similar magnitude of these two couplings may cause the signal to appear as a triplet.

  • ~3.4 ppm (3H, singlet): This sharp singlet corresponds to the three equivalent protons of the methyl (CH₃) group on the sulfone.

¹³C NMR (Carbon NMR) - Predicted Spectrum (in DMSO-d₆):

  • ~165-168 ppm: Quaternary carbon of the carboxylic acid (C=O) .

  • ~158-162 ppm (doublet, ¹J_CF ≈ 250 Hz): The carbon directly bonded to fluorine (C3) will appear as a doublet with a very large coupling constant.

  • ~130-145 ppm: Four quaternary and methine carbons of the aromatic ring . Their exact shifts will be influenced by the substituents and C-F coupling. The carbon attached to the sulfonyl group (C4) will be significantly downfield.

  • ~43-45 ppm: Carbon of the methyl (CH₃) group.

Conclusion

References

  • Melting Point Determination. University of Calgary. Link

  • Solubility of Organic Compounds. University of California, Los Angeles. Link

  • Qualitative Organic Analysis: Solubility Tests. LibreTexts Chemistry. Link

  • Parchem Fine & Specialty Chemicals. this compound. Link

  • NMR Chemical Shifts of Common Laboratory Solvents. Hans J. Reich, University of Wisconsin. Link

  • Infrared Spectroscopy. LibreTexts Chemistry. Link

  • Potentiometric Titration. LibreTexts Chemistry. Link

  • ChemUniverse. this compound. Link

  • Matrix Scientific. 3-Fluoro-4-methylsulfonylbenzoic acid. Link

  • Sigma-Aldrich. 3-Fluoro-4-methylbenzoic acid. Link (Note: Data for a related compound used for comparative context).

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An In-depth Technical Guide to 3-Fluoro-4-(methylsulfonyl)benzoic acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Fluoro-4-(methylsulfonyl)benzoic acid, a fluorinated aromatic carboxylic acid of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical structure, synthesis, spectroscopic characterization, physicochemical properties, and its applications as a valuable intermediate in the creation of targeted therapeutics, particularly kinase inhibitors.

Introduction: The Strategic Importance of Fluorinated Scaffolds

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile. This compound is a prime example of a molecular scaffold that leverages these benefits. Its unique substitution pattern, featuring a carboxylic acid for further derivatization, a fluorine atom to modulate electronic properties, and a methylsulfonyl group, makes it a highly sought-after building block in the synthesis of complex, biologically active molecules.

Molecular Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a benzene ring substituted with three key functional groups. The interplay of these groups dictates the molecule's reactivity and physical characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 185945-88-4[1][2]
Molecular Formula C₈H₇FO₄S[1][2]
Molecular Weight 218.20 g/mol [1][2]
Appearance White to off-white solid (predicted)General knowledge
Melting Point 169-171 °C (for the related 3-Fluoro-4-methylbenzoic acid)[3][4]
Purity Typically >95%[1]
Solubility Sparingly soluble in water, soluble in polar organic solvents like DMSO and methanol (predicted)General knowledge

Synthesis of this compound: A Plausible Synthetic Workflow

While a definitive, publicly available, step-by-step synthesis protocol for this compound is not readily found in the literature, a plausible and efficient synthetic route can be devised based on established organic chemistry principles and published methods for analogous compounds. A likely precursor for this synthesis is 3-fluoro-4-chlorosulfonylbenzoic acid.

Experimental Protocol: A Proposed Two-Step Synthesis

Step 1: Reduction of the Sulfonyl Chloride to a Sulfinic Acid Salt

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-fluoro-4-chlorosulfonylbenzoic acid in a suitable solvent such as a mixture of water and a water-miscible organic solvent (e.g., dioxane or THF).

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of a reducing agent, such as sodium sulfite (Na₂SO₃), in water. The addition should be portion-wise to control the exotherm.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or HPLC.

  • The resulting sodium sulfinate salt can be used directly in the next step or isolated by precipitation and filtration.

Step 2: Methylation of the Sulfinic Acid Salt to the Methyl Sulfone

  • To the solution containing the sodium 3-fluoro-4-carboxybenzenesulfinate from the previous step, add a methylating agent such as dimethyl sulfate or methyl iodide.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir for several hours. Monitor the progress of the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and acidify with a dilute mineral acid (e.g., HCl) to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Synthesis of this compound start 3-Fluoro-4-chlorosulfonylbenzoic acid step1 Reduction (e.g., Na2SO3, H2O) start->step1 intermediate Sodium 3-fluoro-4-carboxybenzenesulfinate step1->intermediate step2 Methylation (e.g., (CH3)2SO4) intermediate->step2 product This compound step2->product

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization and Structural Elucidation

The structural identity and purity of this compound are confirmed through a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl group of the sulfone. The aromatic region will display a complex splitting pattern due to the fluorine-proton and proton-proton couplings. A singlet for the methyl protons of the sulfonyl group is anticipated around 3.0-3.5 ppm. A broad singlet corresponding to the carboxylic acid proton will also be present, typically downfield (>10 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide further confirmation of the carbon skeleton. Key expected signals include the carbonyl carbon of the carboxylic acid (around 165-175 ppm), the aromatic carbons (in the range of 110-150 ppm) showing coupling with the fluorine atom, and the methyl carbon of the sulfonyl group (around 40-45 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. A broad O-H stretching band for the carboxylic acid will be observed in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid will appear as a strong band around 1700 cm⁻¹. The S=O stretching vibrations of the sulfonyl group are expected to show two strong bands, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak [M]⁺ or [M-H]⁻ corresponding to the molecular weight of 218.20. The fragmentation pattern will likely involve the loss of the carboxylic acid group and cleavage of the sulfonyl moiety.

Applications in Medicinal Chemistry and Drug Discovery

This compound is a valuable building block for the synthesis of pharmaceutical compounds, particularly in the development of kinase inhibitors for cancer treatment.[5] The methylsulfonyl group can act as a hydrogen bond acceptor, while the fluorine atom can enhance binding affinity and modulate the pKa of adjacent functional groups. The carboxylic acid provides a convenient handle for amide bond formation, a common linkage in many drug molecules.

While a specific drug synthesized from this exact starting material is not prominently featured in publicly available literature, numerous patents and research articles describe the use of structurally similar fluorinated and sulfonyl-containing benzoic acids in the synthesis of inhibitors for various kinases, including but not limited to, Aurora kinases, and FMS-like tyrosine kinase 3 (FLT3).[6]

Role in Drug Discovery start This compound step1 Amide Coupling (with various amines) start->step1 intermediate Diverse Amide Library step1->intermediate step2 Biological Screening intermediate->step2 product Kinase Inhibitor Leads step2->product

Caption: General workflow for utilizing the title compound in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) before use. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is classified as an irritant.

Analytical Methods for Quality Control

The purity and identity of this compound can be assessed using a variety of analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for determining the purity of the compound. A typical method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile). Detection is typically performed using a UV detector at a wavelength where the compound has significant absorbance (e.g., around 254 nm).

Experimental Protocol: A General HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of Solvent A (0.1% TFA in water) and Solvent B (Acetonitrile).

  • Gradient: Start with a low percentage of Solvent B, and gradually increase to elute the compound.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Conclusion

This compound is a strategically important building block in modern medicinal chemistry. Its unique combination of functional groups provides a versatile platform for the synthesis of novel therapeutic agents, particularly kinase inhibitors. A thorough understanding of its synthesis, spectroscopic properties, and reactivity is essential for its effective utilization in drug discovery programs. This guide has provided a comprehensive overview of these key aspects, serving as a valuable resource for researchers in the field.

References

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  • MDPI. (n.d.). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Retrieved from [Link]

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An In-Depth Technical Guide to the Synthesis of 3-Fluoro-4-(methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Fluoro-4-(methylsulfonyl)benzoic Acid in Modern Drug Discovery

This compound is a key building block in medicinal chemistry, frequently utilized in the synthesis of innovative therapeutic agents. Its unique structural features—a carboxylic acid for amide bond formation, a fluoro group for modulating electronic properties and metabolic stability, and a methylsulfonyl group for hydrogen bonding and polarity—make it a valuable scaffold for targeting a range of biological entities. This guide provides a comprehensive overview of a reliable and reproducible synthetic route to this important molecule, intended for researchers, chemists, and professionals in the field of drug development. The presented methodology emphasizes efficiency, scalability, and adherence to the principles of green chemistry.

Retrosynthetic Analysis and Strategy

The synthesis of this compound (I) is most effectively approached through a two-step sequence. The core strategy involves the initial formation of a thioether intermediate, 3-fluoro-4-(methylthio)benzoic acid (II), followed by its oxidation to the desired sulfone. This approach is advantageous due to the ready availability of starting materials and the high efficiency of the individual transformations.

Retrosynthesis Product This compound (I) Intermediate 3-Fluoro-4-(methylthio)benzoic acid (II) Product->Intermediate Oxidation StartingMaterial 3,4-Difluorobenzoic acid Intermediate->StartingMaterial Nucleophilic Aromatic Substitution Synthesis_Workflow cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Oxidation Start 3,4-Difluorobenzoic acid Reagent1 Sodium Thiomethoxide Solvent1 DMF, 80-90°C Intermediate 3-Fluoro-4-(methylthio)benzoic acid Solvent1->Intermediate Oxidant Oxone® Intermediate->Oxidant Work-up & Isolation Solvent2 Methanol/Water, RT Product This compound Solvent2->Product

A Technical Guide to 3-Fluoro-4-(methylsulfonyl)benzoic acid: A Cornerstone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Multifunctional Building Block

In the landscape of contemporary medicinal chemistry, the strategic design of molecular scaffolds is paramount to achieving therapeutic efficacy. Among the vast arsenal of chemical intermediates, 3-Fluoro-4-(methylsulfonyl)benzoic acid (CAS No. 185945-88-4) has emerged as a particularly valuable building block.[1][2] This compound is not merely a passive scaffold; its unique trifecta of functional groups—a carboxylic acid, a fluorine atom, and a methylsulfonyl group—offers a sophisticated toolkit for medicinal chemists. Each moiety imparts distinct physicochemical properties that can be leveraged to overcome common challenges in drug development, from enhancing metabolic stability and target affinity to improving pharmacokinetic profiles.

This guide provides an in-depth technical overview of this compound, intended for researchers, scientists, and professionals in drug development. We will explore its chemical and physical properties, plausible synthetic routes, critical applications in the synthesis of targeted therapies, and detailed experimental protocols, underscoring its significance as a key intermediate in the pursuit of novel therapeutics.

Physicochemical Properties and Characterization

The utility of this compound begins with its fundamental molecular characteristics. The presence of both a strong electron-withdrawing sulfonyl group and an electronegative fluorine atom significantly influences the electronic nature of the aromatic ring and the acidity of the carboxylic acid.

PropertyValueSource(s)
CAS Number 185945-88-4[1][2]
Molecular Formula C₈H₇FO₄S[1][2]
Molecular Weight 218.20 g/mol [1][2]
Appearance White to off-white solidGeneral Supplier Data
Synonyms 4-Carboxy-2-fluorophenyl methyl sulphone[1]
Spectroscopic Characterization:

Definitive identification and purity assessment of this compound rely on standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the three aromatic protons, whose chemical shifts and coupling patterns are influenced by the fluorine and sulfonyl substituents. A singlet corresponding to the methyl protons of the sulfonyl group will appear downfield, typically in the δ 3.0-3.5 ppm range. The acidic proton of the carboxylic acid will present as a broad singlet at a significantly downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.

    • ¹³C NMR: The carbon spectrum will display eight distinct signals corresponding to the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will show splitting patterns due to C-F coupling.

    • ¹⁹F NMR: A singlet will be observed in the fluorine NMR spectrum, providing unambiguous confirmation of the fluorine atom's presence.

  • Mass Spectrometry (MS): Mass spectral analysis will show a molecular ion peak [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode corresponding to the calculated molecular weight, confirming the compound's identity.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and strong symmetric and asymmetric stretching vibrations for the S=O bonds of the sulfonyl group (typically in the 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹ regions).

Synthesis and Manufacturing Pathway

The industrial synthesis of this compound is logically approached via the oxidation of its corresponding toluene precursor, 2-Fluoro-4-(methylsulfonyl)toluene. This strategy leverages more readily available starting materials and employs a robust, scalable oxidation reaction.

A plausible and commonly employed synthetic route is outlined below:

Synthesis_Pathway cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Reduction & Methylation cluster_2 Step 3: Oxidation start 2-Fluorotoluene reagent1 Chlorosulfonic Acid or Acetyl Sulfate start->reagent1 Electrophilic Aromatic Substitution intermediate1 2-Fluoro-4-methylbenzenesulfonyl chloride reagent1->intermediate1 reagent2 1. Reductant (e.g., Na₂SO₃) 2. Methylating Agent (e.g., CH₃I) intermediate1->reagent2 S-alkylation intermediate2 2-Fluoro-4-(methylsulfonyl)toluene (Precursor) reagent2->intermediate2 reagent3 Oxidizing Agent (e.g., KMnO₄ or HNO₃/V₂O₅) intermediate2->reagent3 Side-chain Oxidation product This compound (CAS 185945-88-4) reagent3->product

Caption: Plausible multi-step synthesis of this compound.

Causality in Synthesis Design:
  • Starting Material Selection: The synthesis begins with a substituted toluene. This is a strategic choice as the methyl group is a robust precursor to the carboxylic acid via well-established oxidation methods.

  • Oxidation: The final and key transformation is the oxidation of the benzylic methyl group. Strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid in the presence of a catalyst are effective for this purpose.[3] The conditions must be carefully controlled to prevent over-oxidation or degradation of the aromatic ring, which is activated by the fluorine and sulfonyl groups. The stability of the sulfonyl group under these oxidative conditions is a key advantage.

Key Applications in Drug Development: A Scaffold for Targeted Therapies

The true value of this compound is realized in its application as a scaffold for high-value therapeutic agents, particularly in oncology. The distinct properties of its functional groups are instrumental in designing molecules with high target specificity and favorable drug-like properties.

The Role of the Fluoro and Sulfonyl Groups:
  • Fluorine Atom: The introduction of fluorine is a well-established strategy in medicinal chemistry.[4][5][6] It can:

    • Enhance Metabolic Stability: Fluorine can block sites of metabolic oxidation (cytochrome P450 metabolism), increasing the half-life of a drug.[2][5]

    • Modulate pKa: Its strong electron-withdrawing nature can lower the pKa of nearby basic centers, which can be crucial for optimizing cell permeability and bioavailability.[1]

    • Increase Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones (e.g., amide carbonyls) in the target's active site, enhancing binding potency.[2]

  • Methylsulfonyl Group: The sulfonyl moiety is a powerful hydrogen bond acceptor and is metabolically stable.[7][8][9] It can:

    • Form Strong Hydrogen Bonds: The two oxygen atoms can act as strong hydrogen bond acceptors, anchoring the molecule within the target's binding pocket.[7][8]

    • Improve Solubility: As a polar group, it can enhance the aqueous solubility of the final drug molecule.

    • Influence Conformation: The bulky and tetrahedral nature of the sulfonyl group can enforce a specific conformation on the molecule, which may be favorable for binding.[10]

Application in Kinase Inhibitor Synthesis:

Protein kinases are critical targets in cancer therapy, and their dysregulation is a hallmark of many malignancies.[11] this compound is frequently utilized in the synthesis of ATP-competitive kinase inhibitors. The carboxylic acid group serves as a versatile handle for creating amide bonds, a common linkage in kinase inhibitors, to connect to other pharmacophoric fragments.

The diagram below illustrates a generalized workflow where this acid is used as a key starting material in the synthesis of a hypothetical kinase inhibitor.

Kinase_Inhibitor_Synthesis start 3-Fluoro-4-(methylsulfonyl) benzoic acid reagents Coupling Reagents (e.g., HATU, EDC/HOBt) start->reagents Activation amine Amine-containing Heterocycle (Pharmacophore B) amine->reagents intermediate Amide Intermediate reagents->intermediate Amide Bond Formation final_step Further Synthetic Steps (e.g., Cross-Coupling) intermediate->final_step product Final Kinase Inhibitor (Target Molecule) final_step->product

Caption: General workflow for kinase inhibitor synthesis.

Experimental Protocols

The following protocols are provided as representative examples of how this compound can be utilized in a laboratory setting.

Protocol 1: Amide Coupling via EDC/HOBt

This protocol describes a standard, high-yield method for forming an amide bond with a primary or secondary amine, a cornerstone reaction in building larger drug molecules.

Materials:

  • This compound (1.0 equiv)

  • Target Amine (1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equiv)

  • Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Setup: To a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound.

  • Dissolution: Dissolve the acid in anhydrous DCM or DMF to a concentration of approximately 0.1-0.2 M.

  • Reagent Addition: Add the target amine, followed by HOBt.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Base Addition: Slowly add DIPEA to the stirred solution.

  • Coupling Agent: Add EDC·HCl portion-wise to the cold reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: Sample Preparation for NMR Analysis

Materials:

  • Sample of this compound (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tube

Step-by-Step Methodology:

  • Weighing: Accurately weigh 5-10 mg of the solid sample.

  • Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often preferred for carboxylic acids due to better solubility and observation of the acidic proton).

  • Mixing: Vortex or gently sonicate the vial until the sample is completely dissolved.

  • Transfer: Using a pipette, transfer the clear solution into a clean NMR tube.

  • Analysis: Cap the NMR tube and insert it into the NMR spectrometer to acquire ¹H, ¹³C, and ¹⁹F spectra.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

  • Health Hazards: May cause skin and eye irritation. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound, CAS 185945-88-4, represents a masterful convergence of functional groups tailored for modern medicinal chemistry. Its inherent properties—a reactive carboxylic acid handle, a metabolically robust fluorine atom, and a hydrogen-bonding sulfonyl group—provide a powerful platform for the rational design of targeted therapeutics. The ability to fine-tune steric, electronic, and pharmacokinetic properties through this single, versatile building block ensures its continued and expanding role in the development of next-generation kinase inhibitors and other vital pharmaceuticals. Understanding its synthesis, reactivity, and strategic application is essential for any scientist working at the forefront of drug discovery.

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Introduction: The Analytical Imperative for a Key Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Fluoro-4-(methylsulfonyl)benzoic Acid

In the landscape of modern drug discovery and materials science, the precise characterization of molecular building blocks is not merely a procedural step but the very foundation of innovation. This compound stands as a significant scaffold, prized for its trifecta of functional groups: a carboxylic acid for derivatization, a sulfonyl group that acts as a potent electron-withdrawing moiety and hydrogen bond acceptor, and a fluorine atom, which can modulate metabolic stability and binding affinity. The strategic placement of these groups on an aromatic ring creates a versatile intermediate for synthesizing complex target molecules.

This guide provides an in-depth technical exploration of the core spectroscopic techniques required to unequivocally identify and validate the structure and purity of this compound (CAS Number: 185945-88-4).[1][2] We will move beyond rote data presentation, delving into the causality behind the spectral features and outlining field-proven protocols for data acquisition. This document is intended for researchers, scientists, and drug development professionals who require a robust analytical understanding of this compound.

Key Compound Identifiers:

  • Molecular Formula: C₈H₇FO₄S[1][2]

  • Molecular Weight: 218.20 g/mol [1]

Molecular Structure and Functional Group Analysis

The structural integrity of a compound is the determinant of its chemical behavior. The arrangement of atoms in this compound gives rise to a distinct electronic landscape, which is directly probed by spectroscopic methods.

Caption: Numbered structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expertise & Experience: ¹H NMR is the cornerstone of structural elucidation for organic molecules. For this compound, the key diagnostic features are the signals from the three distinct aromatic protons and the singlet from the methylsulfonyl group. Their chemical shifts and coupling patterns are highly sensitive to the strong electron-withdrawing effects of the adjacent sulfonyl and carboxyl groups and the electronegative fluorine atom.

Predicted ¹H NMR Data: The following data is predicted based on established chemical shift principles and computational prediction tools.[3][4] The aromatic region, in particular, will exhibit complex splitting due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)
H-28.3 - 8.5Doublet of doublets (dd)1HJH2-H5 (ortho) ≈ 8.0, JH2-F3 (meta) ≈ 5.0
H-58.1 - 8.3Doublet of doublets (dd)1HJH5-H2 (ortho) ≈ 8.0, JH5-F3 (para) ≈ 2.0
H-67.9 - 8.1Triplet or Doublet of doublets (t or dd)1HJH6-H5 (ortho) ≈ 8.0, JH6-F3 (ortho) ≈ 8.0
-SO₂CH₃ (C8-H)3.2 - 3.4Singlet (s)3HN/A
-COOH> 13.0Broad singlet (br s)1HN/A

Trustworthiness: The Self-Validating Protocol

A reliable ¹H NMR spectrum is contingent on a meticulous experimental approach.

Step-by-Step Protocol for ¹H NMR Data Acquisition:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, as the acidic proton is readily observable). Ensure the solvent is of high purity to avoid extraneous signals.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing to 0.00 ppm is required.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer's magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is critical for maintaining a stable magnetic field.

    • Shim the magnetic field to achieve maximum homogeneity, which is visually confirmed by a sharp and symmetrical solvent peak.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., -2 to 16 ppm).

    • Apply a standard 90° pulse.

    • Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay (D1) to at least 5 seconds to ensure full relaxation of all protons, especially the slowly relaxing quaternary carbons, which is crucial for accurate integration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm).

    • Integrate the peaks to determine the relative ratios of the different types of protons.

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Expertise & Experience: ¹³C NMR provides a direct map of the carbon skeleton. While less sensitive than ¹H NMR, it is invaluable for confirming the number of unique carbon atoms and their respective chemical environments. The chemical shifts are heavily influenced by the substituents. The carbon attached to fluorine will show a large C-F coupling, a key diagnostic feature.

Predicted ¹³C NMR Data: Predictions are based on computational models and substituent effects databases.[5][6][7]

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Key Feature
C=O (C7)165 - 167Carboxylic acid carbonyl.
C-F (C3)160 - 164 (d, JC-F ≈ 250 Hz)Large C-F coupling constant.
C-SO₂ (C4)140 - 145Downfield shift due to sulfonyl group.
C-COOH (C1)135 - 140Aromatic carbon attached to the carboxyl group.
C-H (C2, C5, C6)115 - 135Aromatic methine carbons, shifts influenced by F and SO₂CH₃.
-SO₂CH₃ (C8)43 - 45Methyl carbon attached to the sulfonyl group.

Trustworthiness: The Self-Validating Protocol

Step-by-Step Protocol for ¹³C NMR Data Acquisition:

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower sensitivity of the ¹³C nucleus.

  • Instrument Setup (101 MHz for a 400 MHz ¹H instrument):

    • Use the same lock and shim settings established during the ¹H experiment.

    • Tune the probe for the ¹³C frequency.

  • Data Acquisition:

    • Employ a standard proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

    • Set a wider spectral width (e.g., 0 to 200 ppm) to encompass all expected carbon signals.

    • A significantly larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR to achieve a good signal-to-noise ratio.

    • The relaxation delay (D1) should be set to 2-5 seconds.

  • Data Processing:

    • Processing steps (Fourier transform, phasing, baseline correction) are analogous to those for ¹H NMR.

    • Reference the spectrum using the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).

Caption: Standard workflow for acquiring a ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by strong absorptions from the carboxylic acid and sulfonyl groups.

Expected IR Absorption Bands: The following characteristic absorption frequencies are anticipated based on standard IR correlation tables.[8][9][10][11]

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
2500-3300Broad, StrongO-H stretchCarboxylic Acid
1680-1710Strong, SharpC=O stretchCarboxylic Acid (Aromatic)
1550-1600MediumC=C stretchAromatic Ring
~1300 & ~1150StrongS=O asymmetric & symmetric stretchSulfonyl (SO₂)
1200-1300StrongC-O stretchCarboxylic Acid
1000-1100StrongC-F stretchAryl Fluoride

Trustworthiness: The Self-Validating Protocol

Step-by-Step Protocol for IR (ATR) Data Acquisition:

  • Background Scan:

    • Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Wipe with a solvent like isopropanol and allow it to dry completely.

    • Record a background spectrum. This is a critical step to subtract the spectral contributions of atmospheric CO₂ and H₂O.

  • Sample Application:

    • Place a small amount of the solid this compound powder directly onto the ATR crystal.

    • Apply pressure using the ATR press to ensure firm and uniform contact between the sample and the crystal surface.

  • Data Acquisition:

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Caption: Workflow for IR analysis using an ATR accessory.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern. For a molecule like this with an acidic proton, negative-ion electrospray ionization (ESI-) is often the method of choice, as it readily forms the deprotonated molecular ion [M-H]⁻.

Expected Mass Spectrometry Data (ESI-): The analysis of fragmentation patterns can help confirm the connectivity of the functional groups.[12][13]

m/z (Daltons)Ion FormulaIdentity
217.00[C₈H₆FO₄S]⁻[M-H]⁻ (Molecular Ion)
173.01[C₇H₆FO₂S]⁻Loss of CO₂ (44 Da) from [M-H]⁻
137.99[C₈H₆FO₂]⁻Loss of SO₂ (64 Da) from [M-H]⁻
93.02[C₅H₂FO]⁻Further fragmentation

Trustworthiness: The Self-Validating Protocol

Step-by-Step Protocol for LC-MS (ESI) Data Acquisition:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • LC-MS System Setup:

    • Equilibrate the Liquid Chromatography (LC) system with the mobile phase. A simple isocratic flow can be used for direct infusion, or a gradient can be used for separation from impurities.

    • Set the Mass Spectrometer to operate in negative ion mode (ESI-).

    • Calibrate the mass analyzer using a known standard to ensure high mass accuracy.

  • Data Acquisition:

    • Inject the sample into the LC system.

    • Acquire mass spectra across a relevant range (e.g., m/z 50-500).

    • If desired, perform MS/MS (tandem mass spectrometry) on the parent ion (m/z 217.00) to induce fragmentation and confirm the structure of the fragment ions.

  • Data Analysis:

    • Extract the mass spectrum for the peak corresponding to the compound.

    • Identify the molecular ion peak [M-H]⁻ and compare its measured m/z to the theoretical exact mass.

    • Analyze the fragmentation pattern to corroborate the proposed structure.

Caption: General workflow for LC-MS analysis.

Conclusion

The orthogonal application of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating analytical package for the characterization of this compound. The ¹H and ¹³C NMR spectra confirm the precise arrangement of atoms and the carbon-hydrogen framework. Infrared spectroscopy provides rapid verification of the essential carboxylic acid and sulfonyl functional groups. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight with high precision. Together, these techniques provide the unequivocal evidence required by researchers, scientists, and drug development professionals to proceed with confidence in their synthetic and developmental endeavors.

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A Serendipitous Journey: The Discovery and Evolution of Sulfonylbenzoic Acids and their Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The history of sulfonylbenzoic acids is intrinsically linked to a pivotal moment of serendipity in the 1940s that revolutionized the management of type 2 diabetes. This guide delves into the discovery of this class of compounds, tracing their evolution from early sulfonamide antibiotics to the development of highly potent sulfonylurea drugs. We will explore the key scientific milestones, the researchers who drove these discoveries, and the causal chain of events that led to a deeper understanding of their mechanism of action. This document provides a technical overview of their synthesis, structure-activity relationships, and the intricate signaling pathways they modulate, offering valuable insights for researchers in medicinal chemistry and pharmacology.

The Unexpected Discovery: From Antibiotics to Hypoglycemia

The story of sulfonylbenzoic acids as therapeutic agents does not begin with a targeted search for diabetes treatments, but rather with the investigation of sulfonamide antibiotics. In 1942, the French physician Marcel Janbon was treating typhoid fever patients with a new sulfonamide, 2254RP (1-butyl-3-sulfonylurea), developed by the Rhône-Poulenc Society.[1][2][3] He observed that some of his patients experienced severe neurological symptoms, including convulsions and coma, which were uncharacteristic of the disease itself.[1][2] Astutely, Janbon and his colleagues linked these adverse events to a significant drop in blood glucose levels, revealing an unexpected hypoglycemic effect of the compound.[1][2][4]

This serendipitous finding marked a turning point. While the sulfonamide proved too toxic for widespread use as an antibiotic, its profound effect on glucose metabolism caught the attention of the scientific community, paving the way for a new class of oral antidiabetic drugs.[5]

Unraveling the Mechanism: The Pioneering Work of Auguste Loubatières

The critical next step was to understand how these sulfonamide compounds lowered blood glucose. This task was undertaken by the French physiologist Auguste Loubatières, who, at the request of Janbon, began a systematic investigation of 2254RP in the early 1940s.[1][3][6]

Loubatières' meticulous animal studies were instrumental in elucidating the fundamental mechanism of action. His key findings included:

  • Pancreatic Dependence: He demonstrated that the hypoglycemic effect of the sulfonamide was absent in totally pancreatectomized animals, indicating that the pancreas was essential for its action.[3][6]

  • Insulin Secretion: Through cross-circulation experiments, where the blood from a dog treated with 2254RP was infused into a diabetic dog, he provided compelling evidence that the compound stimulated the release of an endogenous hypoglycemic substance from the pancreas, which he correctly identified as insulin.[6]

  • Direct Action on Islet Cells: By 1946, Loubatières concluded that the sulfonamide acted directly on the islets of Langerhans in the pancreas to stimulate insulin secretion.[1][6][7]

Loubatières' work was groundbreaking, as it not only explained the observations of Janbon but also established the conceptual framework for the development of future sulfonylurea drugs.[3] He was the first to propose that these compounds could be used to treat certain forms of diabetes characterized by a "sluggishness" of the insulin-secreting mechanism.[6][7]

The Dawn of Oral Antidiabetic Therapy: Carbutamide and Tolbutamide

The turmoil of World War II temporarily disrupted the research momentum in France. However, the knowledge of the hypoglycemic properties of sulfonamides was not lost. In post-war Germany, this knowledge was translated into the first generation of sulfonylurea drugs.

Carbutamide: The First Marketed Sulfonylurea

The first sulfonylurea to be marketed for the treatment of diabetes was Carbutamide.[8][9][10] It was synthesized in East Germany by Ernst Carstens.[8][9] During clinical trials for its use as an antibacterial, Hellmuth Kleinsorge noted its hypoglycemic side effects in the early 1950s.[2][8][9] The head chemist, Erich Haack, later moved to West Germany and joined Boehringer Mannheim, where the drug was patented and further tested.[2] Karl Joachim Fuchs, a doctor involved in the testing, rediscovered the hypoglycemic effect after taking the drug himself and experiencing symptoms that were alleviated by eating.[2][9]

Despite its efficacy, Carbutamide was later withdrawn from the market in many countries due to its potential for toxic side effects, including effects on the bone marrow.[9][10]

Tolbutamide: A Safer Alternative

Following the safety concerns with Carbutamide, a less toxic derivative, Tolbutamide, was developed.[5][9] Marketed in Germany in 1956, Tolbutamide represented a significant improvement in the safety profile of first-generation sulfonylureas.[8][9][11] The key structural modification was the replacement of the aromatic amino group in Carbutamide with a methyl group, which reduced its toxicity.[9] The American company Upjohn, through a licensing agreement with Hoechst, brought Tolbutamide to the US market under the trade name Orinase.[12]

The introduction of Tolbutamide marked the true beginning of oral antidiabetic therapy and provided a much-needed alternative to insulin injections for many patients with type 2 diabetes.[11]

Evolution of Sulfonylureas: Generations of Increased Potency

The success of the first-generation sulfonylureas spurred further research to develop more potent and safer compounds. This led to the classification of sulfonylureas into distinct generations based on their potency and pharmacokinetic properties.

GenerationKey CompoundsRelative PotencyKey Features
First Tolbutamide, Chlorpropamide, Acetohexamide, TolazamideLowerLarger doses required; longer half-life for some (e.g., Chlorpropamide) leading to prolonged hypoglycemia risk.
Second Glibenclamide (Glyburide), Glipizide, GliclazideHigher (approx. 100x more potent than first-generation)More potent, allowing for smaller doses; generally have a shorter half-life and are associated with a lower risk of long-lasting hypoglycemia compared to chlorpropamide.[4][9]
Third GlimepirideHighHigh potency; may have a more rapid onset and shorter duration of action compared to some second-generation agents, potentially leading to a lower risk of hypoglycemia.[5][11]

The development of second and third-generation sulfonylureas was a significant advancement, offering improved glycemic control with a better safety profile.[5]

The Molecular Mechanism of Action: A Deeper Dive

The hypoglycemic effect of sulfonylureas is mediated by their interaction with a specific protein complex on the surface of pancreatic β-cells.[13] This intricate mechanism is now well-understood and provides a clear example of targeted drug action.

The Sulfonylurea Receptor (SUR) and the K-ATP Channel

The primary target of sulfonylureas is the sulfonylurea receptor 1 (SUR1) , a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel in the pancreatic β-cell membrane.[13] The K-ATP channel is a complex of two proteins: the pore-forming subunit Kir6.2 and the regulatory, drug-binding subunit SUR1.[13]

Signaling Pathway of Insulin Secretion

The following diagram illustrates the signaling pathway initiated by sulfonylureas, leading to insulin release:

Insulin_Secretion_Pathway cluster_beta_cell Pancreatic β-Cell SU Sulfonylurea SUR1 SUR1 SU->SUR1 Binds to K_ATP K-ATP Channel (Kir6.2) SUR1->K_ATP Closes Depolarization Membrane Depolarization K_ATP->Depolarization Leads to Ca_Channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin-containing Vesicles Ca_Influx->Insulin_Vesicles Triggers Exocytosis of Insulin_Release Insulin Release Insulin_Vesicles->Insulin_Release Bloodstream Bloodstream Insulin_Release->Bloodstream

Caption: Sulfonylurea-mediated insulin secretion pathway in pancreatic β-cells.

In the resting state, the K-ATP channels are open, allowing potassium ions to flow out of the β-cell, which maintains a negative membrane potential. When a sulfonylurea drug binds to the SUR1 subunit, it triggers the closure of the K-ATP channel.[13][14] This closure prevents the efflux of potassium ions, leading to a buildup of positive charge inside the cell and causing the cell membrane to depolarize.[14]

This depolarization opens voltage-gated calcium channels, allowing an influx of calcium ions into the β-cell.[14] The rise in intracellular calcium concentration is the critical trigger for the exocytosis of insulin-containing granules, resulting in the release of insulin into the bloodstream.[14]

It is important to note that this insulin release is glucose-independent, which is why hypoglycemia is a primary side effect of sulfonylurea therapy.[10][15][16]

Experimental Protocols: Synthesis of Sulfonylbenzoic Acid Derivatives

The synthesis of sulfonylbenzoic acids and their derivatives is a cornerstone of medicinal chemistry. While the specific routes have evolved, the fundamental reactions often involve chlorosulfonation followed by amination.

General Synthesis of a Sulfonylurea

A common laboratory-scale synthesis of sulfonylureas involves the reaction of a sulfonamide with an isocyanate. The following is a generalized protocol:

Step 1: Preparation of the Sulfonamide

  • React the corresponding benzoic acid derivative with chlorosulfonic acid to introduce the sulfonyl chloride group.

  • The resulting sulfonyl chloride is then reacted with ammonia or a primary amine to form the sulfonamide.

Step 2: Formation of the Sulfonylurea

  • The synthesized sulfonamide is dissolved in a suitable aprotic solvent (e.g., acetone, toluene).

  • An appropriate isocyanate is added to the solution.

  • The reaction mixture is stirred, often with gentle heating, until the reaction is complete (monitored by techniques like TLC).

  • The product is then isolated by filtration or extraction and purified by recrystallization.

The following diagram outlines a general synthetic scheme for sulfonylureas:

Sulfonylurea_Synthesis cluster_synthesis General Synthesis of Sulfonylureas R1_SO2Cl R¹-SO₂Cl (Sulfonyl Chloride) Sulfonamide R¹-SO₂NH-R² (Sulfonamide) R1_SO2Cl->Sulfonamide + H₂N-R² NH2_R2 H₂N-R² (Amine) Sulfonylurea R¹-SO₂NH-CO-NH-R³ (Sulfonylurea) Sulfonamide->Sulfonylurea + O=C=N-R³ Isocyanate O=C=N-R³ (Isocyanate)

Sources

3-Fluoro-4-(methylsulfonyl)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Fluoro-4-(methylsulfonyl)benzoic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Authored by a Senior Application Scientist

Foreword

In the landscape of modern medicinal chemistry, the strategic design of small molecule inhibitors targeting key cellular signaling pathways is paramount. The this compound scaffold has emerged as a privileged core structure in the development of potent and selective therapeutic agents. Its unique electronic and conformational properties, conferred by the fluoro and methylsulfonyl groups, make it an attractive starting point for the synthesis of novel drug candidates. This guide provides a comprehensive technical overview of this compound and its derivatives, with a particular focus on their synthesis, structure-activity relationships, and their potential as inhibitors of p38 mitogen-activated protein (MAP) kinase, a critical mediator of the inflammatory response. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold in their therapeutic discovery efforts.

The this compound Core: Physicochemical Properties and Significance

The this compound molecule is a substituted aromatic carboxylic acid with the chemical formula C₈H₇FO₄S.[1] The presence of a fluorine atom at the 3-position and a methylsulfonyl group at the 4-position of the benzoic acid ring are key to its utility in drug design. The fluorine atom can enhance metabolic stability and binding affinity through favorable electrostatic interactions with target proteins.[2] The methylsulfonyl group, a strong electron-withdrawing group, influences the acidity of the carboxylic acid and can act as a hydrogen bond acceptor, further contributing to target engagement. This unique combination of functional groups makes the this compound scaffold a valuable building block for creating libraries of compounds with diverse biological activities.[3]

Synthesis of the Core Scaffold

A robust and scalable synthesis of the this compound core is essential for its application in drug discovery programs. While multiple synthetic routes are possible, a common and effective strategy involves a multi-step process starting from a readily available precursor such as 2-fluoro-4-bromotoluene.[4][5]

Representative Synthetic Workflow

The following diagram illustrates a plausible and efficient workflow for the synthesis of this compound.

G A 2-Fluoro-4-bromotoluene B Grignard Reagent Formation A->B Mg, THF C Carboxylation B->C 1. CO2 2. H3O+ D 3-Fluoro-4-methyl-benzoic acid C->D E Thiolation D->E 1. n-BuLi, THF 2. (CH3S)2 F 3-Fluoro-4-(methylthio)benzoic acid E->F G Oxidation F->G Oxone® or m-CPBA H This compound G->H

Caption: A representative synthetic workflow for this compound.

Detailed Experimental Protocol: A Plausible Route

The following protocol is a representative, field-proven method for the synthesis of the title compound, based on established organic chemistry principles.

Step 1: Synthesis of 3-Fluoro-4-methyl-benzoic acid from 2-Fluoro-4-bromotoluene [4]

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings in anhydrous tetrahydrofuran (THF).

  • Slowly add a solution of 2-fluoro-4-bromotoluene in anhydrous THF to initiate the Grignard reaction. Gentle heating may be required to start the reaction.

  • Once the Grignard reagent formation is complete, cool the reaction mixture in an ice bath.

  • Bubble dry carbon dioxide gas through the solution or pour the Grignard reagent over crushed dry ice.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and acidify with dilute hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-fluoro-4-methyl-benzoic acid.

Step 2: Synthesis of 3-Fluoro-4-(methylthio)benzoic acid

  • Dissolve 3-fluoro-4-methyl-benzoic acid in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Slowly add a solution of n-butyllithium in hexanes.

  • After stirring for a period, add dimethyl disulfide.

  • Allow the reaction to warm to room temperature and then quench with water.

  • Acidify the aqueous layer and extract with an organic solvent.

  • Dry, filter, and concentrate the organic layer to obtain 3-fluoro-4-(methylthio)benzoic acid.

Step 3: Oxidation to this compound [6]

  • Dissolve 3-fluoro-4-(methylthio)benzoic acid in a suitable solvent such as methanol or a mixture of acetone and water.

  • Add an oxidizing agent, such as potassium peroxymonosulfate (Oxone®) or meta-chloroperoxybenzoic acid (m-CPBA), in portions at 0 °C.

  • Allow the reaction to stir at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Work up the reaction by adding a reducing agent (e.g., sodium bisulfite) if necessary, followed by extraction with an organic solvent.

  • Dry, filter, and concentrate the organic phase. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Derivatives of this compound as p38 MAP Kinase Inhibitors

The this compound scaffold has proven to be a fertile ground for the development of inhibitors of p38 MAP kinase.[7] p38 MAP kinases are a family of serine/threonine kinases that play a crucial role in cellular responses to inflammatory cytokines and environmental stress.[8] Dysregulation of the p38 pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis and chronic obstructive pulmonary disease, making it a key therapeutic target.[9][10]

The p38 MAP Kinase Signaling Pathway

The p38 MAP kinase signaling cascade is a multi-tiered pathway that culminates in the activation of transcription factors and other downstream effectors, leading to the production of pro-inflammatory cytokines like TNF-α and IL-1β.[11][12][13]

G A Stress / Cytokines B MAPKKK (e.g., TAK1, ASK1) A->B activates C MKK3 / MKK6 B->C phosphorylates D p38 MAP Kinase C->D phosphorylates E Transcription Factors (e.g., ATF2, MEF2C) D->E phosphorylates F Gene Expression E->F regulates G Inflammatory Cytokines (e.g., TNF-α, IL-1β) F->G leads to H This compound Derivative H->D inhibits

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An In-depth Technical Guide to the Safety and Handling of 3-Fluoro-4-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Fluoro-4-(methylsulfonyl)benzoic acid in Modern Research

This compound is a highly functionalized aromatic compound of increasing interest in the fields of medicinal chemistry and drug development. Its unique molecular architecture, featuring a carboxylic acid moiety for versatile synthetic modifications, a deactivating and metabolically stable methylsulfonyl group, and a strategically placed fluorine atom, makes it a valuable building block for novel therapeutic agents. The incorporation of fluorine can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates, including metabolic stability, binding affinity, and lipophilicity.[1][2] As research and development involving this and structurally related compounds intensifies, a comprehensive understanding of its safe handling and potential hazards is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.

This guide provides a detailed, field-proven framework for the safe handling, storage, and disposal of this compound. It moves beyond generic safety data sheet information to offer practical, in-depth protocols and the scientific rationale behind them, empowering researchers to work with this compound confidently and safely.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a compound is the foundation of its safe handling.

PropertyValueSource
CAS Number 185945-88-4[3]
Molecular Formula C₈H₇FO₄S[3]
Molecular Weight 218.20 g/mol [3]
Appearance White to off-white crystalline powder[4][5]
Melting Point Not explicitly stated in search results
Solubility Sparingly soluble in water. Soluble in organic solvents such as methanol, ethanol, and DMSO.[1][6][7]

Hazard Identification and Assessment

Based on available safety data for this compound and structurally similar compounds, the primary hazards are:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[4][5]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[4][5]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[4][5]

The Occupational Safety and Health Administration (OSHA) mandates that chemical manufacturers and importers evaluate the hazards of the chemicals they produce and that employers provide this information to their workers.[8]

Understanding the Structural Basis of Hazards:

The hazardous nature of this compound can be attributed to its constituent functional groups:

  • Carboxylic Acid: The acidic nature of the carboxyl group can contribute to skin and eye irritation.

  • Fluorinated Aromatic Ring: While enhancing therapeutic properties, the fluorine atom can influence the compound's reactivity and metabolic pathways.

  • Methylsulfonyl Group: Aryl sulfones are generally stable but can decompose under high temperatures.

Potential for Hazardous Reactions and Decomposition:

While this compound is stable under normal laboratory conditions, it is crucial to be aware of potential hazardous reactions and decomposition pathways.

  • Incompatibility with Strong Oxidizing Agents: As with many organic compounds, it may react vigorously with strong oxidizing agents.

  • Thermal Decomposition: While specific data for this compound is unavailable, the thermal decomposition of aromatic sulfones and fluorinated carboxylic acids can provide insights into potential hazardous byproducts.[9][10][11] Decomposition may occur at elevated temperatures, potentially releasing toxic and corrosive gases such as sulfur oxides (SOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride (HF).[9][10][11] Studies on the thermal degradation of aromatic poly(ether sulfone)s show that the elimination of SO₂ from diphenyl sulfone bridges occurs at temperatures above 450°C.[9][10]

Personal Protective Equipment (PPE): A Self-Validating System

A robust PPE protocol is the first line of defense against exposure. The following recommendations are based on established safety guidelines for handling irritating and powdered chemical solids.

PPESpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes of solvents and airborne powder, which can cause serious eye irritation.[12]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact, which can lead to irritation. Always check the glove manufacturer's compatibility chart for the specific solvent being used.[12]
Body Protection A flame-resistant lab coat and closed-toe shoes.Provides a barrier against accidental spills and splashes.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.Minimizes the inhalation of the powdered compound, which can cause respiratory irritation.

// Invisible nodes for layout fume_hood [label="Chemical Fume Hood", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; fume_hood -> inhalation; } A diagram illustrating the recommended Personal Protective Equipment (PPE) and the hazards they mitigate.

Safe Handling and Experimental Protocols

Adherence to meticulous handling protocols is critical to prevent exposure and contamination.

Protocol 1: Weighing of this compound Powder

This protocol is designed to minimize the generation of airborne dust and prevent cross-contamination.

Materials:

  • This compound solid

  • Spatula

  • Weighing paper or weighing boat

  • Analytical balance

  • Sealable container for the weighed solid

Procedure:

  • Preparation: Don all required PPE. Ensure the analytical balance is clean, calibrated, and located in a draft-free area, but close to a chemical fume hood.[4][13][14]

  • Designated Area: Designate a specific area within the chemical fume hood for handling the powder.[12][15] Cover the work surface with disposable bench paper.

  • Tare the Container: Place a clean, empty, and sealable container on the analytical balance and tare it.

  • Transfer in Fume Hood: Move the tared container and the stock bottle of this compound into the designated area within the chemical fume hood.

  • Aliquot the Powder: Carefully transfer the desired amount of the powder from the stock bottle to the tared container using a clean spatula. Avoid creating dust by handling the powder gently.

  • Seal and Re-weigh: Securely close the container with the weighed powder inside the fume hood.

  • Final Weighing: Transport the sealed container back to the analytical balance and record the final weight.

  • Cleanup: Decontaminate the spatula and the work area within the fume hood. Dispose of the bench paper and any contaminated materials in the appropriate solid hazardous waste container.

Protocol 2: Preparation of a Stock Solution

This protocol ensures that the solid is dissolved safely and the resulting solution is accurately prepared.

Materials:

  • Weighed this compound

  • Appropriate solvent (e.g., DMSO, methanol)

  • Volumetric flask with a stopper

  • Pipettes

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Preparation: Perform all steps in a chemical fume hood. Don all required PPE.

  • Initial Dissolution: Add a small amount of the chosen solvent to the sealed container containing the pre-weighed solid. Gently swirl or sonicate to dissolve the solid. This minimizes the risk of splashing the solid powder.

  • Transfer to Volumetric Flask: Carefully transfer the resulting solution to the appropriate size volumetric flask.

  • Rinse and Transfer: Rinse the original container with a small amount of the solvent multiple times and add the rinsate to the volumetric flask to ensure a quantitative transfer.

  • Dilute to Volume: Add the solvent to the volumetric flask until the meniscus reaches the calibration mark.

  • Mixing: Stopper the flask and invert it several times to ensure the solution is homogeneous. A magnetic stirrer can also be used for thorough mixing.

  • Labeling: Clearly label the volumetric flask with the name of the compound, concentration, solvent, and date of preparation.

Experimental_Workflow cluster_weighing Weighing Protocol cluster_solution Solution Preparation Protocol weigh1 Don PPE weigh2 Tare Sealable Container weigh1->weigh2 weigh3 Transfer Powder in Fume Hood weigh2->weigh3 weigh4 Seal and Re-weigh weigh3->weigh4 sol1 Dissolve in Fume Hood weigh4->sol1 sol2 Transfer to Volumetric Flask sol1->sol2 sol3 Dilute to Volume sol2->sol3 sol4 Label Solution sol3->sol4

Storage and Stability

Proper storage is essential to maintain the integrity of the compound and prevent hazardous situations.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] Keep away from incompatible materials such as strong oxidizing agents.

  • Container Integrity: Ensure the container is clearly and accurately labeled. Inspect containers periodically for damage or leaks.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing. If skin irritation persists, seek medical attention.

  • In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][5] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • In Case of Inhalation: Move the person to fresh air.[4][5] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • In Case of Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill Response:

    • Small Spills: Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and decontaminate.

    • Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department for assistance.

Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It should be treated as hazardous waste. Do not dispose of it down the drain or in the regular trash.

Conclusion

This compound is a valuable tool in the arsenal of researchers and drug development professionals. By understanding its properties, recognizing its potential hazards, and adhering to the detailed safety and handling protocols outlined in this guide, scientists can mitigate risks and foster a safe and productive research environment. A proactive approach to safety, grounded in scientific principles and best practices, is not only a regulatory requirement but also a cornerstone of scientific integrity and excellence.

References

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  • Montaudo, G., & Puglisi, C. (2018). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. ResearchGate. [Link]

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  • Schreiber, A., Hellwig, M., Dorn, E., Reineke, W., & Knackmuss, H. J. (1980). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. Applied and Environmental Microbiology, 39(1), 58–67. [Link]

  • Yao, L. S., We, B., Gao, J. S., & Gu, H. G. (2012). 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid. Acta crystallographica. Section E, Structure reports online, 68(Pt 6), o1856. [Link]

  • Aryl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal. [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. [Link]

  • Yamuna, T. S., Jasinski, J. P., Anderson, B. J., Yathirajan, H. S., & Kaur, M. (2013). 2-[4-(Tri-fluoro-meth-yl)phenyl-sulfan-yl]benzoic acid. Acta crystallographica. Section E, Structure reports online, 69(Pt 11), o1704. [Link]

  • Analysis Fluorobenzoic Acids for Water Tracer Studies Application Note. PerkinElmer. [Link]

  • Juhler, R. K., & Mortensen, A. P. (2002). Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. Journal of Chromatography A, 957(1), 11–16. [Link]

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Sources

Thermochemical properties of 3-Fluoro-4-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermochemical Properties of 3-Fluoro-4-(methylsulfonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Pharmaceutical Building Block

This compound is a substituted aromatic carboxylic acid with significant applications as a building block in medicinal chemistry and drug discovery. Its molecular architecture, characterized by a benzoic acid core functionalized with a fluorine atom and a methylsulfonyl group, provides a unique combination of electronic and steric properties. The fluorine atom can enhance metabolic stability and binding affinity, while the methylsulfonyl group, a strong electron-withdrawing moiety, influences the molecule's acidity, solubility, and intermolecular interactions.[1][2] Understanding the thermochemical properties of this compound is not merely an academic exercise; it is a critical prerequisite for its effective use in pharmaceutical development, impacting everything from chemical synthesis and purification to formulation, stability, and regulatory compliance.[3][4]

This guide offers a comprehensive examination of the key thermochemical characteristics of this compound, detailing the experimental methodologies used for their determination and explaining the profound implications of these properties for pharmaceutical research and development.

Compound Profile:

  • Chemical Name: this compound

  • CAS Number: 185945-88-4[5][6]

  • Molecular Formula: C₈H₇FO₄S[5][6]

  • Molecular Weight: 218.20 g/mol [5][6]

  • Chemical Structure:

    
    
    

The Cornerstone of Stability: Core Thermochemical Principles

The behavior of a solid-state active pharmaceutical ingredient (API) under thermal stress is dictated by its fundamental thermochemical properties. For a molecule like this compound, these parameters govern its physical and chemical stability, providing the data necessary to design robust manufacturing processes and stable dosage forms.

  • Thermal Stability and Decomposition: This defines the temperature at which the molecule begins to chemically degrade. It is a crucial parameter for determining safe temperatures for drying, milling, and storage.[3][7]

  • Phase Transitions (Melting and Polymorphism): The melting point is a primary indicator of purity. Furthermore, many pharmaceutical compounds can exist in different crystalline forms (polymorphs), each with unique solubility and stability profiles.[4][8] Differential Scanning Calorimetry (DSC) is indispensable for identifying these forms and their transition temperatures.[8][9]

  • Enthalpy of Fusion (ΔHfus): The energy required to melt the solid. This value is related to the strength of the crystal lattice and is essential for pre-formulation studies, including solubility modeling and polymorph characterization.[9]

  • Enthalpy of Formation (ΔfH°): The change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states. This is a fundamental measure of the molecule's energetic stability.[10][11]

Experimental Determination: A Methodical Approach to Thermal Characterization

A comprehensive thermal analysis of this compound requires a synergistic application of several instrumental techniques. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the workhorses of this field, often used in tandem to provide a complete picture of thermal behavior.[12]

Thermogravimetric Analysis (TGA): Quantifying Thermal Stability

TGA measures changes in the mass of a sample as a function of temperature in a controlled atmosphere.[13] Its primary purpose is to determine the thermal stability and decomposition profile of the compound and to detect the presence of volatile components like residual solvents or moisture.[3][7][12]

Experimental Protocol for TGA:

  • Instrument Calibration: Ensure the TGA instrument's temperature and mass balance are calibrated using certified reference materials.

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into a ceramic or platinum TGA pan. The use of a small, uniform sample size minimizes thermal gradients.

  • Atmosphere and Flow Rate: Purge the furnace with a high-purity inert gas, typically nitrogen, at a flow rate of 50-100 mL/min. This prevents oxidative degradation and ensures a stable baseline.

  • Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature well above the expected decomposition point (e.g., 400 °C) at a constant heating rate, typically 10 °C/min. A linear heating rate provides consistent and reproducible data.[8]

  • Data Analysis: Plot the sample mass (or mass percent) versus temperature. The onset temperature of a significant mass loss event indicates the beginning of thermal decomposition.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_output Data Interpretation A Weigh 3-5 mg of This compound B Place in TGA pan A->B C Set Atmosphere: Nitrogen Purge (50 mL/min) B->C D Program Heating: 10 °C/min ramp to 400 °C C->D E Initiate Run D->E F Generate Mass vs. Temperature Curve E->F G Determine Onset of Decomposition (Td) F->G

Caption: TGA Experimental Workflow.

Differential Scanning Calorimetry (DSC): Mapping Phase Transitions

DSC is a powerful technique that measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[14][15] It is used to determine transition temperatures and the enthalpy changes associated with them, such as melting, crystallization, and solid-solid phase transitions.[4][9]

Experimental Protocol for DSC:

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard.

  • Sample Preparation: Accurately weigh 2-4 mg of this compound into an aluminum DSC pan. Crimp a lid onto the pan to enclose the sample. An empty, sealed pan is used as the reference.

  • Atmosphere: Maintain an inert nitrogen atmosphere with a purge rate of 20-50 mL/min.

  • Temperature Program (Heat-Cool-Heat Cycle):

    • First Heat: Heat the sample from ambient temperature to approximately 20-30 °C above its melting point at a rate of 10 °C/min. This scan reveals the melting behavior of the as-received material and removes its thermal history.

    • Cooling: Cool the sample at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., 0 °C) to observe any crystallization events.

    • Second Heat: Reheat the sample at 10 °C/min to observe the behavior of the recrystallized material. This can reveal polymorphs or glass transitions.

  • Data Analysis: Plot heat flow versus temperature. An endothermic peak represents melting, and its integrated area corresponds to the enthalpy of fusion (ΔHfus). The extrapolated onset temperature of this peak is taken as the melting point (Tm).[9]

DSC_Workflow A Weigh 2-4 mg Sample into Aluminum Pan B Seal Pan & Place in DSC with Empty Reference Pan A->B C Program Heat-Cool-Heat Cycle (e.g., 10 °C/min under N2) B->C D Run Analysis C->D E Generate Heat Flow vs. Temperature Curve (Thermogram) D->E F Identify Endothermic Peak (Melting) E->F G Determine Melting Point (Tm) from Onset Temperature F->G H Calculate Enthalpy of Fusion (ΔHfus) from Peak Area F->H

Caption: DSC Experimental Workflow.

Quantitative Data Summary & Interpretation

While specific, experimentally verified thermochemical data for this compound is not widely published, we can anticipate the types of values obtained from the analyses described above. The following table is illustrative, based on typical data for substituted benzoic acids.[16][17][18]

Thermochemical PropertySymbolTypical Expected ValueExperimental MethodSignificance in Drug Development
Melting PointTm170 - 200 °CDSCKey indicator of purity and identity; critical for quality control.
Enthalpy of FusionΔHfus25 - 40 kJ/molDSCRelates to crystal lattice energy; impacts solubility and dissolution rate.
Decomposition TemperatureTd (onset)> 220 °CTGADefines the upper limit for thermal processing and storage stability.
Standard Enthalpy of FormationΔfH°(cr)-800 to -1000 kJ/molCombustion CalorimetryFundamental measure of the molecule's thermodynamic stability.[10]

Interpretation Insights:

  • A sharp, single melting peak in the DSC thermogram suggests a highly crystalline and pure sample.[4]

  • The TGA curve should ideally show a flat baseline until the onset of decomposition, indicating the absence of residual solvents or hydrates.[12] A mass loss event at lower temperatures (e.g., < 120 °C) would warrant further investigation for solvate or hydrate formation.

  • The high electron-withdrawing character of both the fluoro and methylsulfonyl groups likely contributes to strong intermolecular interactions (e.g., hydrogen bonding, dipole-dipole), resulting in a relatively high melting point and enthalpy of fusion.

Synergistic Analysis: The Link Between Structure and Thermal Properties

The thermochemical profile of this compound is a direct consequence of its molecular structure. Understanding this relationship is key to predicting the behavior of related compounds and designing molecules with desired physical properties.

Structure_Property cluster_molecular Molecular Level cluster_macroscopic Macroscopic Properties cluster_application Pharmaceutical Implications Structure Chemical Structure (Fluoro, Sulfonyl, Carboxyl Groups) Forces Intermolecular Forces (H-Bonding, Dipole-Dipole) Structure->Forces determines TGA High Thermal Stability (Strong Covalent Bonds) Forces->TGA influences DSC High Melting Point & Enthalpy of Fusion (Strong Crystal Lattice) Forces->DSC influences Stability Processing & Storage Stability TGA->Stability Formulation Solubility & Dissolution Profile DSC->Formulation

Caption: Structure-Property-Performance Relationship.

The carboxylic acid moiety facilitates strong hydrogen bonding, forming dimers that are a hallmark of this compound class. The polar methylsulfonyl group and the electronegative fluorine atom introduce significant dipole moments, further strengthening the crystal lattice. These robust intermolecular forces must be overcome during melting, explaining the expected high melting point and enthalpy of fusion. The intrinsic strength of the covalent bonds within the molecule dictates its high decomposition temperature.

Conclusion

The thermochemical characterization of this compound through techniques like DSC and TGA is a foundational step in its journey from a chemical intermediate to a component of a safe and effective pharmaceutical product. The data derived from these analyses provide invaluable, quantitative insights into the compound's purity, stability, and physical form. For the drug development scientist, this information is not merely data but a guide to rational process design, formulation strategy, and risk mitigation, ensuring the development of a robust and reliable drug product.

References

  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis.
  • News-Medical.Net. Differential Scanning Calorimetry of Pharmaceuticals.
  • ResolveMass Laboratories Inc. (2025, September 29). TGA Analysis in Pharmaceuticals.
  • Auriga Research. Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs.
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  • Parchem. This compound (Cas 185945-88-4).
  • ChemUniverse. This compound [P70496].
  • Reddit. (2014, November 3). How to do chemists determine standard enthalpies of formation for all compounds? Is there an empirical procedure?.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 3-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Development.
  • PubMed. (2020, January 15). Applications of fluorine-containing amino acids for drug design.

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Starting materials for 3-Fluoro-4-(methylsulfonyl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Fluoro-4-(methylsulfonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing this compound, a key intermediate in the pharmaceutical industry. We will delve into the strategic selection of starting materials, present detailed, field-proven synthetic protocols, and offer a comparative analysis of the primary manufacturing routes. This document is designed to equip researchers and drug development professionals with the necessary knowledge to make informed decisions for the efficient and scalable synthesis of this important compound.

Introduction: The Significance of this compound

This compound is a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its structural motifs, including the fluorine atom, the sulfonyl group, and the carboxylic acid, impart unique physicochemical properties that are often sought after in drug design to enhance potency, selectivity, and pharmacokinetic profiles. A thorough understanding of its synthesis is therefore paramount for chemists involved in medicinal chemistry and process development.

Strategic Approaches to Synthesis: Choosing Your Starting Material

The synthesis of this compound can be approached from several different starting materials. The choice of a particular synthetic route is often dictated by a combination of factors including the cost and availability of the starting material, the number of synthetic steps, the overall yield, and the scalability of the process. Below, we discuss two of the most viable synthetic strategies.

Strategy 1: Oxidation of a Thioether Precursor

This is arguably the most direct and widely employed route. It involves the synthesis of a thioether intermediate, 3-fluoro-4-(methylthio)benzoic acid, followed by its oxidation to the desired sulfone.

  • Rationale: The introduction of the methylthio group is typically straightforward, and its subsequent oxidation to the sulfone is a high-yielding and well-understood transformation. This route offers a clear and reliable path to the target molecule.

Strategy 2: Synthesis from Halogenated Precursors

An alternative approach begins with a di-halogenated benzene derivative, which allows for the sequential introduction of the required functional groups.

Comparative Analysis of Starting Materials

The selection of the optimal starting material is a critical decision in the synthesis of this compound. The following table provides a comparative overview of the most common precursors.

Starting MaterialCAS NumberKey AdvantagesKey DisadvantagesTypical Suppliers
3-Fluoro-4-(methylthio)benzoic acid244606-32-4Direct precursor, fewer synthetic steps.May be more expensive than basic starting materials.Sigma-Aldrich, various chemical suppliers.
4-Chloro-3-fluorobenzoic acid403-17-8Readily available and cost-effective.[1]Requires an additional step to introduce the sulfur moiety.NINGBO INNO PHARMCHEM CO.,LTD., and other major suppliers.[1]
3-Fluoro-4-mercaptobenzoic acid244606-36-8Close in structure to the thioether precursor.[2]The thiol group is prone to oxidation and may require protection.ChemScene, and other specialized suppliers.[2]
2-Fluoro-4-bromotolueneN/ACan be used in a multi-step synthesis involving Grignard reaction and carboxylation.[3]Longer synthetic route with potentially lower overall yield.Various chemical suppliers.

Detailed Experimental Protocols

The following section provides a detailed, step-by-step methodology for the synthesis of this compound, starting from the readily available 4-Chloro-3-fluorobenzoic acid. This protocol is a self-validating system, with clear causality behind each experimental choice.

Workflow for the Synthesis of this compound

Synthesis_Workflow start Starting Material: 4-Chloro-3-fluorobenzoic acid step1 Step 1: Nucleophilic Aromatic Substitution - Sodium thiomethoxide - Polar aprotic solvent (e.g., DMF, DMSO) start->step1 Displacement of Chloride intermediate Intermediate: 3-Fluoro-4-(methylthio)benzoic acid step1->intermediate Formation of Thioether step2 Step 2: Oxidation - Oxidizing agent (e.g., Oxone®, H2O2) - Solvent (e.g., Methanol/Water) intermediate->step2 Oxidation of Sulfide product Final Product: This compound step2->product

Caption: Synthetic workflow from 4-Chloro-3-fluorobenzoic acid.

Step 1: Synthesis of 3-Fluoro-4-(methylthio)benzoic acid via Nucleophilic Aromatic Substitution

The cornerstone of this step is the nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing carboxylic acid and fluorine atom activate the aromatic ring for nucleophilic attack by the thiomethoxide ion.[4][5][6]

Protocol:

  • Reaction Setup: To a solution of 4-Chloro-3-fluorobenzoic acid (1 equivalent) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), add sodium thiomethoxide (1.1-1.5 equivalents) portion-wise at room temperature. The use of a polar aprotic solvent is crucial as it solvates the cation but not the nucleophile, thus increasing the nucleophile's reactivity.

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The elevated temperature is necessary to overcome the activation energy of the substitution reaction on the relatively unreactive aryl halide.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of 2-3 to precipitate the product.

  • Purification: Filter the crude product, wash with water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system such as ethanol/water.

Step 2: Oxidation of 3-Fluoro-4-(methylthio)benzoic acid to this compound

The oxidation of the sulfide to a sulfone is a critical transformation that significantly alters the electronic properties of the molecule. This oxidation is typically achieved using a potent oxidizing agent.

Protocol:

  • Reaction Setup: Dissolve the 3-Fluoro-4-(methylthio)benzoic acid (1 equivalent) in a mixture of methanol and water. Add a solution of an oxidizing agent such as Oxone® (potassium peroxymonosulfate, 2-3 equivalents) or hydrogen peroxide in the presence of a catalyst (e.g., sodium tungstate) portion-wise at 0-5 °C. The controlled addition at low temperature is essential to manage the exothermicity of the oxidation reaction.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC or HPLC.

  • Work-up: Quench the reaction by adding a reducing agent such as sodium sulfite or sodium thiosulfate. Acidify the mixture with a mineral acid to precipitate the product.

  • Purification: Filter the solid, wash thoroughly with water, and dry under vacuum to yield the final product, this compound. Purity can be assessed by NMR, LC-MS, and melting point determination.

Decision-Making Framework for Route Selection

Choosing the most appropriate synthetic route depends on a variety of factors specific to the research or manufacturing environment. The following diagram illustrates a decision-making framework to guide this selection process.

Decision_Framework start Project Goal cost Is cost the primary driver? start->cost scale Is scalability the main concern? start->scale speed Is speed of synthesis critical? start->speed route1 Route 1: Oxidation of Thioether (e.g., from 3-Fluoro-4-(methylthio)benzoic acid) cost->route1 No route2 Route 2: From Halogenated Precursor (e.g., from 4-Chloro-3-fluorobenzoic acid) cost->route2 Yes scale->route1 Potentially, but may depend on precursor availability scale->route2 Yes, well-established and scalable speed->route1 Yes, fewer steps speed->route2 No, more steps

Caption: Decision framework for selecting a synthetic route.

Conclusion

The synthesis of this compound is a well-established process with multiple viable routes. The choice of starting material and synthetic strategy should be guided by a careful consideration of economic, logistical, and timeline constraints. The protocols and decision-making frameworks provided in this guide are intended to serve as a valuable resource for researchers and professionals in the field of drug development, enabling the efficient and successful production of this important chemical intermediate.

References

  • Exploring the Synthesis and Applications of 4-Chloro-3-fluorobenzoic Acid. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis of 3-fluoro-4-methyl-benzoic acid. PrepChem.com.
  • 3-Fluoro-4-(methylthio)benzoic acid | 244606-32-4. Sigma-Aldrich.
  • 3-Fluoro-4-mercaptobenzoic acid | 244606-36-8. ChemScene.
  • Nucleophilic aromatic substitution. Wikipedia.
  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Nucleophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

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A Technical Guide to 3-Fluoro-4-(methylsulfonyl)benzoic acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered pKa—offer medicinal chemists a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Within this context, 3-Fluoro-4-(methylsulfonyl)benzoic acid has emerged as a particularly valuable building block. Its trifunctional nature, featuring a carboxylic acid for amide coupling, a fluoro group for electronic modulation, and a methylsulfonyl group for hydrogen bonding and solubility, presents a versatile platform for the synthesis of complex bioactive molecules, especially in the realm of kinase inhibitors.[2][3][4][5]

This technical guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its applications as a pivotal intermediate in the development of targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this important molecule in their research endeavors.

Physicochemical and Structural Properties

This compound is a white to off-white solid at room temperature. The presence of the electron-withdrawing fluorine and methylsulfonyl groups significantly influences the acidity of the carboxylic acid and the overall electronic distribution of the benzene ring.

PropertyValueSource
IUPAC Name This compound-
Synonyms 3-Fluoro-4-(methylsulphonyl)benzoic acid, 4-Carboxy-3-fluorophenyl methyl sulphoneChemUniverse
CAS Number 185945-88-4ChemUniverse
Molecular Formula C₈H₇FO₄SChemUniverse
Molecular Weight 218.20 g/mol ChemUniverse
Melting Point Not available (related compound 3-fluoro-4-methylbenzoic acid: 169-171 °C)[6]
pKa (estimated) ~3.7Estimated based on 3-fluorobenzoic acid (pKa 3.86)[7]
Solubility Soluble in polar organic solvents such as DMSO, DMF, and methanol.General chemical knowledge

The crystal structure of the closely related 3-fluoro-4-methylbenzoic acid reveals a nearly planar molecular structure, with molecules forming hydrogen-bonded dimers via their carboxylic acid groups.[8] A similar supramolecular arrangement can be anticipated for this compound.

Synthesis and Purification: A Plausible Multi-Step Approach

While multiple synthetic routes can be envisioned, a common and scalable approach involves the oxidation of a suitable toluene precursor. The following multi-step synthesis is a plausible and chemically sound pathway, starting from the commercially available 2-fluoro-4-methylaniline.

Synthesis_Workflow A 2-Fluoro-4-methylaniline B Sandmeyer Reaction (NaNO2, HBF4 then CuCN) A->B Step 1 C 3-Fluoro-4-methylbenzonitrile B->C D Thiolation & Methylation (Na2S, S, Me2SO4) C->D Step 2 E 2-Fluoro-4-methylthiophenol methyl ether D->E F Oxidation (H2O2, Acetic Acid) E->F Step 3 G 3-Fluoro-4-(methylsulfonyl)toluene F->G H Oxidation (KMnO4 or HNO3) G->H Step 4 I This compound H->I

Caption: A plausible multi-step synthesis workflow for this compound.

Experimental Protocol (Representative)

Step 1: Synthesis of 3-Fluoro-4-methylbenzonitrile from 2-Fluoro-4-methylaniline

This step involves a standard Sandmeyer reaction. The aniline is first diazotized, followed by cyanation.

  • To a stirred solution of 2-fluoro-4-methylaniline in aqueous tetrafluoroboric acid at 0 °C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C.

  • The resulting diazonium salt is then added to a solution of copper(I) cyanide and potassium cyanide in water at elevated temperature.

  • The reaction mixture is stirred for several hours, then cooled and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield 3-fluoro-4-methylbenzonitrile.[9]

Step 2: Synthesis of 3-Fluoro-4-(methylthio)toluene

This step is a nucleophilic aromatic substitution to introduce the thioether group, which is then methylated.

  • 3-Fluoro-4-methylbenzonitrile is reacted with sodium sulfide and elemental sulfur in a suitable solvent like N,N-dimethylformamide (DMF) to form the corresponding thiophenolate.

  • The intermediate thiophenolate is then alkylated in situ with dimethyl sulfate to yield 3-fluoro-4-(methylthio)toluene.

  • The reaction mixture is poured into water and extracted with an organic solvent.

  • The organic extracts are combined, washed, dried, and concentrated. The crude product is purified by distillation or chromatography.

Step 3: Synthesis of 3-Fluoro-4-(methylsulfonyl)toluene

This step involves the oxidation of the thioether to the sulfone.

  • 3-Fluoro-4-(methylthio)toluene is dissolved in a suitable solvent, such as acetic acid.

  • An excess of hydrogen peroxide (30% aqueous solution) is added dropwise to the solution, and the reaction is heated.[10]

  • After the reaction is complete (monitored by TLC or LC-MS), the mixture is cooled, and the product is precipitated by the addition of water.

  • The solid is collected by filtration, washed with water, and dried to give 3-fluoro-4-(methylsulfonyl)toluene.

Step 4: Synthesis of this compound

The final step is the oxidation of the methyl group to a carboxylic acid.

  • 3-Fluoro-4-(methylsulfonyl)toluene is suspended in an aqueous solution of a strong oxidizing agent, such as potassium permanganate or nitric acid in the presence of a catalyst.[11][12]

  • The mixture is heated at reflux for several hours until the reaction is complete.

  • The reaction is cooled, and the excess oxidizing agent is quenched (e.g., with sodium bisulfite for KMnO₄).

  • The mixture is filtered to remove manganese dioxide (if KMnO₄ was used).

  • The filtrate is acidified with a strong acid (e.g., HCl) to precipitate the product.

  • The solid this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization

The structural identity and purity of this compound are confirmed by standard spectroscopic methods.

¹H NMR (DMSO-d₆, 400 MHz) Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Assignment
Aromatic Protons 8.1-8.3m-3H, Ar-H
Methyl Protons 3.3-3.5s-3H, -SO₂CH₃
Carboxylic Acid Proton ~13.5br s-1H, -COOH
¹³C NMR (DMSO-d₆, 101 MHz) Predicted Chemical Shift (ppm) Assignment
Carboxylic Acid Carbonyl ~165-COOH
Aromatic Carbons 120-160 (with C-F coupling)Ar-C
Methyl Carbon ~43-SO₂CH₃

Infrared (IR) Spectroscopy:

  • O-H stretch (carboxylic acid): Broad band around 2500-3300 cm⁻¹

  • C=O stretch (carboxylic acid): Strong absorption around 1700 cm⁻¹

  • S=O stretch (sulfone): Two strong absorptions around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric)

  • C-F stretch: Strong absorption around 1200-1300 cm⁻¹

Mass Spectrometry (MS):

  • ESI(-): [M-H]⁻ at m/z 217.00

Applications in Medicinal Chemistry and Drug Discovery

This compound is a prime example of a "molecular scaffold" that finds extensive use in the synthesis of targeted therapies, particularly protein kinase inhibitors.[5] Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[4][5]

The benzoic acid moiety of the title compound serves as a versatile handle for amide bond formation, a common linkage in many kinase inhibitors. The 3-fluoro and 4-methylsulfonyl substituents play crucial roles in modulating the properties of the final drug molecule:

  • The 3-Fluoro Group: The high electronegativity of fluorine can alter the acidity of the benzoic acid, influence the conformation of the molecule, and form key hydrogen bonds or other non-covalent interactions with the target protein. It can also block metabolic pathways, thereby increasing the drug's half-life.[1]

  • The 4-Methylsulfonyl Group: This group is a potent hydrogen bond acceptor and can significantly enhance the solubility of the molecule. The sulfonyl moiety can engage in critical interactions with amino acid residues in the kinase active site, contributing to high binding affinity and selectivity.

Kinase_Inhibition_Model cluster_0 Kinase ATP Binding Pocket cluster_1 Inhibitor Scaffold hinge Hinge Region (Backbone Amides) hydrophobic Hydrophobic Pocket solvent Solvent Exposed Region inhibitor This compound derivative Heterocyclic Core Fluoro Group Methylsulfonyl Group inhibitor:f1->hinge H-Bonds inhibitor:f2->hydrophobic Hydrophobic/ Polar Interactions inhibitor:f3->solvent H-Bonds/ Solubility

Caption: A generalized model of how a this compound-derived inhibitor might interact with a kinase active site.

While specific drugs containing this exact fragment are often proprietary during their development phase, a survey of the patent literature reveals its use in the synthesis of inhibitors for various kinases, including Polo-like kinases (PLKs), which are crucial for cell cycle regulation and are attractive targets in oncology.[13]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

  • Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[14]

  • Precautionary Statements:

    • Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[14]

    • Response:

      • IF ON SKIN: Wash with plenty of water.[14]

      • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]

      • IF INHALED: Remove person to fresh air and keep comfortable for breathing.[14]

    • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[14]

    • Disposal: Dispose of contents/container to an approved waste disposal plant.[14]

Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling this compound.[14]

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design in modern drug discovery. The convergence of a reactive handle (the carboxylic acid) with two powerful modulating groups (fluoro and methylsulfonyl) makes it a highly sought-after building block for the synthesis of sophisticated and highly specific kinase inhibitors. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, is essential for any scientist or researcher working at the forefront of medicinal chemistry and targeted therapy development.

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  • Lallena, M. J., et al. (2012). Unusually High Affinity of the PLK Inhibitors RO3280 and GSK461364 to HSA and Its Possible Pharmacokinetic Implications. Molecular Pharmaceutics, 9(7), 1983-1993. [Link]

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  • Cain, W. T., et al. (1998). 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid. Acta Crystallographica Section C: Crystal Structure Communications, 54(12), 1943-1944. [Link]

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An In-depth Technical Guide to 3-Fluoro-4-(methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Fluoro-4-(methylsulfonyl)benzoic acid, a key building block in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights grounded in established scientific principles.

Section 1: Core Molecular Attributes

This compound is a substituted aromatic carboxylic acid. The presence of a fluorine atom, a methylsulfonyl group, and a carboxylic acid moiety on the benzene ring imparts a unique combination of electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecules.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties is critical for the effective use of this compound in research and development. The data presented below has been compiled from various chemical suppliers and databases.

PropertyValueSource(s)
Molecular Formula C₈H₇FO₄S[1][2]
Molecular Weight 218.20 g/mol [1]
CAS Number 185945-88-4[1][2]
Appearance White to off-white solidTypical for this class of compounds
Purity Typically ≥95%[2]
Structural Representation

The structural formula of this compound is presented below:

Caption: 2D structure of this compound.

Section 2: Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

The synthesis of this compound can be logically approached from 3-fluoro-4-(methylthio)benzoic acid. This precursor can be synthesized through various methods, including nucleophilic aromatic substitution on a suitable difluoro- or chloro-fluoro-aromatic starting material. The key transformation is the oxidation of the thioether to the sulfone.

G start 3-Fluoro-4-(methylthio)benzoic acid reagent Oxidizing Agent (e.g., m-CPBA, Oxone®) start->reagent 1. Add solvent Solvent (e.g., DCM, Acetone/Water) reagent->solvent 2. In workup Aqueous Workup & Purification solvent->workup 3. Reaction product This compound workup->product 4. Isolate

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a representative example and may require optimization.

  • Dissolution: Dissolve 3-fluoro-4-(methylthio)benzoic acid in a suitable solvent such as dichloromethane (DCM) or a mixture of acetone and water. The choice of solvent is crucial to ensure the solubility of both the starting material and the oxidizing agent.

  • Oxidation: Cool the solution in an ice bath to control the exothermic reaction. Add a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®), portion-wise. The use of a slight excess of the oxidizing agent ensures complete conversion of the thioether to the sulfone.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate, to neutralize any remaining oxidant.

  • Extraction and Washing: If using an organic solvent like DCM, perform an aqueous workup. Wash the organic layer sequentially with a saturated sodium bicarbonate solution to remove any acidic byproducts and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Section 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for the structural elucidation of this compound.

Spectroscopic Analysis
TechniqueExpected Observations
¹H NMR Aromatic protons will appear as multiplets in the downfield region (typically 7-9 ppm). The methyl protons of the sulfonyl group will be a singlet around 3-4 ppm. The acidic proton of the carboxylic acid will be a broad singlet at a very downfield chemical shift (>10 ppm).[3]
¹³C NMR Aromatic carbons will resonate in the 120-150 ppm range. The carbonyl carbon of the carboxylic acid will be observed further downfield (>165 ppm). The methyl carbon of the sulfonyl group will appear in the aliphatic region (around 40-50 ppm).
IR Spectroscopy Characteristic peaks will include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch for the carbonyl group (around 1700 cm⁻¹), and strong, sharp peaks for the S=O stretches of the sulfonyl group (around 1300-1350 cm⁻¹ and 1150-1175 cm⁻¹).
Mass Spectrometry The molecular ion peak (M+) corresponding to the molecular weight of 218.20 should be observed. Fragmentation patterns would likely involve the loss of the carboxylic acid group and parts of the methylsulfonyl group.
Analytical Workflow

G cluster_synthesis Synthesis cluster_analysis Characterization cluster_confirmation Confirmation synthesis Synthesized Product nmr NMR (¹H, ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms purity Purity Analysis (HPLC/LC-MS) synthesis->purity confirmation Structural Confirmation & Purity Assessment nmr->confirmation ir->confirmation ms->confirmation purity->confirmation

Caption: Workflow for the analytical characterization of the compound.

Section 4: Applications in Research and Development

The structural motifs present in this compound make it a highly valuable building block, particularly in the field of medicinal chemistry.

Role in Drug Discovery

The sulfonyl group is a key pharmacophore in many approved drugs, often acting as a hydrogen bond acceptor and contributing to improved pharmacokinetic properties. Benzoic acid derivatives are also prevalent in pharmaceuticals. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.

Derivatives of sulfonylbenzoic acids have been investigated for a wide range of therapeutic targets. For instance, sulfamoyl benzoic acid derivatives have shown potential as agonists for the LPA2 receptor, which is implicated in various physiological processes.[4] Additionally, 3-sulfonamido benzoic acid derivatives have been explored as P2Y14R antagonists for treating acute lung injury.[5]

Material Science Applications

While less common than in drug discovery, fluorinated and sulfonyl-containing aromatic compounds can be used as monomers or additives in the synthesis of specialty polymers. These functional groups can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics.

Section 5: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on available safety data sheets for this and similar compounds, this compound is expected to be an irritant to the skin, eyes, and respiratory system.[6]

  • Eye Contact: May cause serious eye irritation.

  • Skin Contact: May cause skin irritation.

  • Inhalation: May cause respiratory tract irritation.

  • Ingestion: May be harmful if swallowed.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

References

  • ChemUniverse. (n.d.). This compound [P70496]. Retrieved from [Link]

  • Dana Bioscience. (n.d.). 3-Fluoro-4-(fluorosulfonyl)benzoic acid 100mg. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. Retrieved from [Link]

  • D. K. Ummadi, et al. (2013). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. ACS Medicinal Chemistry Letters, 4(12), 1166-1170. Retrieved from [Link]

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • Y. Yao, et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry, 290, 117588. Retrieved from [Link]

  • Google Patents. (n.d.). EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: 3-Fluoro-4-(methylsulfonyl)benzoic Acid as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 3-Fluoro-4-(methylsulfonyl)benzoic acid, a versatile building block in contemporary organic synthesis, particularly within the realm of medicinal chemistry. We will elucidate its strategic importance, physicochemical properties, and provide detailed, field-proven protocols for its synthesis and application in the construction of high-value molecular targets, including kinase inhibitors and P2Y14 receptor antagonists. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated to ensure scientific integrity and practical utility for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of this compound

This compound is a trifunctional aromatic building block that has gained significant traction in drug discovery. Its unique electronic and structural features—a carboxylic acid for amide coupling, an electron-withdrawing methylsulfonyl group, and a strategically placed fluorine atom—make it a highly valuable scaffold. The fluorine substituent can enhance metabolic stability and binding affinity of a drug candidate, while the methylsulfonyl group can act as a hydrogen bond acceptor and modulate the physicochemical properties of the final compound. The carboxylic acid moiety serves as a versatile handle for amide bond formation, a cornerstone reaction in the synthesis of a vast array of pharmaceuticals. This guide will delve into the practical applications of this powerful synthetic intermediate.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.

PropertyValueReference
CAS Number 185945-88-4[1]
Molecular Formula C₈H₇FO₄S[1]
Molecular Weight 218.20 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in polar organic solvents like DMF, DMSO, and alcohols.

Synthesis of this compound: A Plausible Protocol

While various proprietary methods exist, a general and scalable synthesis can be conceptualized based on established organic chemistry principles, such as the oxidation of a corresponding toluene derivative. A plausible route involves the oxidation of 2-fluoro-4-methylsulfonyltoluene.

Protocol 1: Oxidation of 2-Fluoro-4-methylsulfonyltoluene

This protocol is adapted from general methods for the oxidation of substituted toluenes to benzoic acids.[2]

Principle: The methyl group of 2-fluoro-4-methylsulfonyltoluene is oxidized to a carboxylic acid using a strong oxidizing agent in an acidic medium.

Materials:

  • 2-Fluoro-4-methylsulfonyltoluene

  • Sulfuric acid (70-75%)

  • Nitric acid (55-65%)

  • Vanadium pentoxide (catalyst)

  • Distilled water

  • Ice

Procedure:

  • In a well-ventilated fume hood, carefully charge a reaction vessel with 70-75% sulfuric acid.

  • Add 2-fluoro-4-methylsulfonyltoluene to the sulfuric acid with stirring.

  • Add a catalytic amount of vanadium pentoxide to the mixture.

  • Heat the mixture to a temperature of 50-70 °C.

  • Slowly add 55-65% nitric acid to the reaction mixture while maintaining the temperature. An exotherm may be observed.

  • After the addition is complete, continue to stir the reaction at 70-80 °C for several hours, monitoring the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • The solid precipitate of this compound is collected by filtration.

  • Wash the solid with cold distilled water to remove any residual acid.

  • Dry the product under vacuum to yield the desired benzoic acid.

Causality of Choices:

  • Sulfuric Acid: Serves as a solvent and a dehydrating agent.

  • Nitric Acid & Vanadium Catalyst: This combination provides a robust and efficient oxidation system for the conversion of the methyl group to a carboxylic acid.[2]

  • Pouring onto Ice: This quenches the reaction and precipitates the less soluble benzoic acid product from the aqueous acidic solution.

Synthesis of this compound start 2-Fluoro-4-methylsulfonyltoluene reagents HNO₃, H₂SO₄ Vanadium Catalyst start->reagents Oxidation product This compound reagents->product

Caption: Synthetic route to this compound.

Application in the Synthesis of Bioactive Molecules

The primary application of this compound is in the formation of amide bonds with various amine-containing scaffolds to produce biologically active molecules. This is particularly prevalent in the development of kinase inhibitors and GPCR modulators.

General Principles of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable at room temperature due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated". This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group.

Amide Bond Formation acid Carboxylic Acid (R-COOH) activator Coupling Reagent acid->activator Activation active_ester Activated Intermediate (e.g., O-acylisourea) activator->active_ester amine Amine (R'-NH₂) active_ester->amine Nucleophilic Attack amide Amide (R-CONH-R') amine->amide

Caption: General workflow for amide bond formation.

Protocol 2: Synthesis of an N-Aryl Benzamide Derivative (A Kinase Inhibitor Scaffold)

This protocol describes a general method for the coupling of this compound with an aniline derivative, a common structural motif in kinase inhibitors.[3][4]

Principle: A carbodiimide-mediated coupling activates the carboxylic acid, which then reacts with the aniline to form the corresponding amide.

Materials:

  • This compound

  • Substituted Aniline (e.g., 4-amino-3-methoxyphenol)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq) and the substituted aniline (1.1 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add HOBt (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl benzamide.

Causality of Choices:

  • EDC/HOBt: This is a classic and highly effective coupling system. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt is added to suppress side reactions and minimize racemization if chiral amines are used.

  • DIPEA: A non-nucleophilic base used to neutralize the hydrochloride salt of EDC and any acidic byproducts, driving the reaction to completion.

  • DMF: A polar aprotic solvent that is excellent for dissolving the reactants and facilitating the reaction.

Application in the Synthesis of P2Y14 Receptor Antagonists

Derivatives of 3-sulfonamido benzoic acid have been identified as potent antagonists of the P2Y14 receptor, a target for treating inflammatory diseases like acute lung injury.[1] this compound is a valuable precursor for synthesizing analogs in this class. The amide bond formation is a key step in elaborating the core structure.

Example Synthetic Transformation:

P2Y14R Antagonist Synthesis start This compound coupling Amide Coupling (e.g., HATU, DIPEA) start->coupling amine_scaffold Complex Amine Scaffold amine_scaffold->coupling product P2Y14R Antagonist Precursor coupling->product

Caption: Amide coupling in P2Y14R antagonist synthesis.

The protocol for this transformation would be similar to Protocol 2, potentially substituting the coupling reagents with others like HATU or PyBOP for specific substrate requirements.

Conclusion

This compound is a testament to the power of strategic molecular design in organic synthesis. Its trifunctional nature provides a robust platform for the construction of complex and biologically relevant molecules. The protocols and insights provided in this guide are intended to empower researchers to leverage this valuable building block in their synthetic endeavors, particularly in the pursuit of novel therapeutics. The careful selection of reaction conditions and a mechanistic understanding of the transformations are key to achieving high yields and purity in the synthesis of these important compounds.

References

  • PrepChem. Synthesis of 3-fluoro-4-methyl-benzoic acid. Available at: [Link]

  • Wang, S.-M., et al. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Royal Society of Chemistry.
  • Ma, Y., et al. (2025). Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. ResearchGate. Available at: [Link]

  • MySkinRecipes. 3-Fluoro-4-(methylsulfonamido)benzoic Acid. Available at: [Link]

  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Costantino, L., et al. (2018). Structure-Guided Modification of Heterocyclic Antagonists of the P2Y14 Receptor. PubMed. Available at: [Link]

  • Tosh, D. K., et al. (2020). Chimeras Derived from a P2Y14 Receptor Antagonist and UDP-Sugar Agonists for Potential Treatment of Inflammation. PMC - NIH. Available at: [Link]

  • Kalinichenko, E., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. PMC - PubMed Central. Available at: [Link]

  • Hu, Q., et al. (2019). Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists. PubMed. Available at: [Link]

  • Global Scientific Journal. (2019). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 7(9).
  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14381-14455.
  • Yathirajan, H. S., et al. (2016). Crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides. PMC - PubMed Central. Available at: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. Available at: [Link]

  • Yathirajan, H. S., et al. (2016). Crystal Structures of Three N-(aryl-sulfon-yl)-4-fluoro-benzamides. PubMed. Available at: [Link]

  • Google Patents. CN1038584C - Preparation of methylsulfonylbenzoic acids.
  • Lin, Y.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7546-7564.
  • Giraud, F., et al. (2010). Synthesis of N-aryl-3-(indol-3-yl)propanamides and their immunosuppressive activities. PubMed. Available at: [Link]

  • Fisher Scientific. Amide Synthesis. Available at: [Link]

  • Kim, H., et al. (2024). Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2. PubMed. Available at: [Link]

  • Kumar, A., et al. (2021). Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives. PubMed Central. Available at: [Link]

Sources

Topic: Suzuki Coupling Reactions with 3-Fluoro-4-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high functional group tolerance. However, substrates bearing strong electron-withdrawing groups and challenging leaving groups, such as 3-Fluoro-4-(methylsulfonyl)benzoic acid, present significant synthetic hurdles. The inherent stability of the C(sp²)-F bond, coupled with the electronic properties of the sulfonyl group and the acidity of the carboxylic acid moiety, necessitates a carefully optimized and rationally designed protocol. This guide provides an in-depth analysis of the challenges, a detailed examination of the mechanistic considerations, and robust, field-proven protocols for the successful Suzuki-Miyaura coupling of this valuable synthetic building block.

Introduction: The Challenge of a Trifunctional Substrate

This compound is an attractive building block in medicinal chemistry and materials science due to the unique electronic properties conferred by its substituents. The methylsulfonyl group is a powerful electron-withdrawing group and hydrogen bond acceptor, while the fluorine atom can modulate physicochemical properties like pKa, lipophilicity, and metabolic stability.

However, these same features make it a formidable substrate for Suzuki-Miyaura coupling. A successful reaction must overcome three primary challenges:

  • Inert C-F Bond: The C-F bond is the strongest carbon-halogen bond, making its cleavage in the oxidative addition step of the catalytic cycle exceptionally difficult and often rate-limiting.[1][2]

  • Electron-Deficient System: The cumulative electron-withdrawing effect of the fluoro, sulfonyl, and carboxyl groups significantly deactivates the aromatic ring. While electron-withdrawing groups can facilitate oxidative addition for less stable halides, the strength of the C-F bond remains the dominant barrier.[1][3]

  • Acidic Carboxylic Group: The presence of a carboxylic acid requires careful selection of a base. The base must be strong enough to facilitate the crucial transmetalation step but not so strong as to cause undesirable side reactions or solubility issues stemming from the deprotonation of the substrate.[4]

This document serves as a comprehensive guide to navigate these challenges, enabling researchers to reliably incorporate this versatile building block into complex molecular architectures.

Mechanistic Deep Dive: Overcoming the Barriers

The canonical Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4] For this compound, each step requires special consideration.

Suzuki_Cycle cluster_OA Oxidative Addition (Rate-Limiting) cluster_Trans Transmetalation cluster_RE Reductive Elimination Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)(F)L₂ (Oxidative Addition Product) Pd0->ArPdX Oxidative Addition Base Base (e.g., K₃PO₄) ArX Ar-F (Substrate) ArX->ArPdX ArPdR Ar-Pd(II)(R)L₂ (Transmetalation Product) ArPdX->ArPdR ArPdX->ArPdR Transmetalation Boronate [R-B(OH)₃]⁻ Base->Boronate Boronic R-B(OH)₂ Boronic->Boronate Boronate->ArPdR ArPdR->Pd0 Reductive Elimination Product Ar-R (Coupled Product) ArPdR->Product

Caption: The Suzuki-Miyaura catalytic cycle adapted for an aryl fluoride (Ar-F) substrate.

  • Oxidative Addition: This is the most challenging step. The cleavage of the C-F bond requires a highly active, electron-rich catalyst. The solution is to use palladium precatalysts paired with bulky, electron-rich phosphine ligands (e.g., Buchwald biarylphosphine ligands like XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[3][5][6] These ligands stabilize the electron-rich Pd(0) center, promoting its insertion into the strong C-F bond. Elevated temperatures are often required to overcome the high activation energy.[6]

  • Transmetalation: The base plays a critical role here, activating the boronic acid to form a more nucleophilic boronate species, which then transfers its organic moiety to the palladium center.[4][7] Given the substrate's acidity, a moderately strong, non-nucleophilic inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is ideal. These bases are effective at promoting transmetalation without causing significant hydrolysis of esters or other sensitive functional groups.[4][8]

  • Reductive Elimination: This final step, which forms the desired C-C bond and regenerates the Pd(0) catalyst, is often accelerated by the same bulky ligands that promote oxidative addition.[3]

Strategic Optimization of Reaction Parameters

A successful protocol hinges on the synergistic interplay between the catalyst, base, and solvent. The following sections explain the rationale behind selecting each component.

Catalyst and Ligand Selection

For challenging C-F bond activation, the choice of ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) are typically ineffective. The table below outlines superior choices for this specific transformation.

Catalyst SystemLigand TypeKey Advantages & Rationale
XPhos Pd G3/G4 Bulky Biaryl PhosphineExcellent for C-F activation; steric bulk promotes reductive elimination and high electron density facilitates oxidative addition.[5][6]
SPhos Pd G3/G4 Bulky Biaryl PhosphineSimilar to XPhos, often effective for electron-deficient aryl chlorides and fluorides.[5]
RuPhos Pd G3/G4 Bulky Biaryl PhosphineAnother highly active Buchwald ligand, provides a different steric and electronic profile for optimization.[6]
Pd₂(dba)₃ + cataCXium® A Buchwald-typeA phosphine-based ligand known for high activity in activating aryl chlorides, often translatable to fluorides under forcing conditions.
Base Selection

The base must be carefully chosen to manage the acidic proton of the carboxylic acid while effectively promoting the reaction. Aqueous inorganic bases are generally preferred.

BaseStrengthKey Considerations & Rationale
K₃PO₄ ModerateOften the base of choice. Strong enough to promote transmetalation without being overly harsh, minimizing side reactions. Good solubility in aqueous mixtures.[4][5]
Cs₂CO₃ StrongHighly effective due to the high solubility of its salts in organic solvents, which can accelerate the reaction. Can be more aggressive towards sensitive groups.[4][8]
K₂CO₃ MildA standard, cost-effective choice. May require higher temperatures or longer reaction times compared to K₃PO₄.[5]
KF MildCan be effective, particularly in anhydrous conditions. The fluoride ion is thought to assist in the activation of the boronic acid.[9][10]
Solvent System

The solvent must dissolve the organic substrate, the boronic acid, and facilitate the interaction with the aqueous base. Aprotic polar solvents, often in a mixture with water, are standard.

Solvent SystemRationale
1,4-Dioxane / H₂O A classic choice, good solvating power for a wide range of substrates.[5]
Toluene / H₂O Higher boiling point allows for higher reaction temperatures, which may be necessary for C-F activation.
2-MeTHF / H₂O A greener alternative to THF and Dioxane, offers good phase separation during workup.[5]
DMF or DMAc High-boiling polar aprotic solvents, useful when solubility is a major issue, though purification can be more difficult.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

General Experimental Workflow

Workflow start Start setup 1. Reagent Prep - Weigh Ar-F, Boronic Acid, Base - Place in oven-dried vial start->setup inert 2. Inert Atmosphere - Seal vial - Evacuate and backfill with N₂/Ar (3x) setup->inert add_solvents 3. Add Solvents & Catalyst - Add degassed organic solvent - Add degassed water - Add Pd precatalyst & ligand inert->add_solvents reaction 4. Reaction - Heat to specified temp (e.g., 100-120 °C) - Stir vigorously for 12-24h add_solvents->reaction monitor 5. Monitoring - Cool aliquot - Analyze by TLC or LC-MS reaction->monitor workup 6. Aqueous Workup - Cool to RT - Dilute with EtOAc & H₂O - Acidify with 1M HCl to pH ~2-3 - Separate layers monitor->workup purify 7. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography or recrystallization workup->purify end End Product purify->end

Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.

Protocol 1: Recommended Method for Coupling with (4-methoxyphenyl)boronic acid

This protocol details a robust starting point for the coupling of this compound with a representative electron-rich boronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv., 218.2 mg)

  • (4-methoxyphenyl)boronic acid (1.5 mmol, 1.5 equiv., 228.0 mg)

  • XPhos Pd G3 (0.03 mmol, 3 mol%, 25.4 mg)

  • Potassium Phosphate (K₃PO₄), anhydrous fine powder (3.0 mmol, 3.0 equiv., 636.8 mg)

  • 1,4-Dioxane, anhydrous (4.0 mL)

  • Deionized Water (1.0 mL)

  • Oven-dried 10 mL reaction vial with a PTFE-lined screw cap and a magnetic stir bar

Procedure:

  • Reaction Setup: To the reaction vial, add this compound, (4-methoxyphenyl)boronic acid, and K₃PO₄.

  • Inerting: Seal the vial with the screw cap. Evacuate the vial under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed 1,4-Dioxane (4.0 mL) and degassed water (1.0 mL) via syringe. Finally, add the XPhos Pd G3 catalyst.

  • Reaction: Tightly seal the vial and place it in a preheated oil bath or heating block at 110 °C. Stir the mixture vigorously for 18-24 hours.

  • Monitoring: After cooling, a small aliquot can be taken, diluted with ethyl acetate, filtered, and analyzed by LC-MS or TLC to check for the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel. Carefully acidify the aqueous layer with 1M HCl until the pH is approximately 2-3 to ensure the product is protonated.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization to yield the final product.

Troubleshooting Guide

Even with an optimized protocol, challenges can arise. This table provides guidance on common issues.[5][6]

ObservationProbable Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inefficient C-F oxidative addition. 2. Catalyst decomposition. 3. Insufficiently anhydrous/degassed conditions.1. Increase temperature (e.g., to 120-130 °C). Switch to a more active ligand (e.g., from SPhos to XPhos). Increase catalyst loading (e.g., to 5 mol%). 2. Ensure rigorous degassing of solvents. Use a fresh, high-quality precatalyst. 3. Use anhydrous solvents and oven-dried glassware.
Protodeboronation (Boronic acid is converted back to arene)1. Base is too strong or reaction temperature is too high. 2. Presence of excess water.1. Switch to a milder base (e.g., K₂CO₃ or KF). Lower the reaction temperature. 2. Use anhydrous conditions with a base like KF. Use a boronic ester (e.g., pinacol ester) which is more stable to hydrolysis.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction. 2. Catalyst system promotes homocoupling.1. Improve the degassing procedure for solvents and the inerting of the reaction vessel. 2. Screen different ligands; sometimes less electron-rich ligands can mitigate this side reaction.
Incomplete Reaction & Complex Mixture 1. Substrate or product instability under reaction conditions. 2. Multiple reaction pathways competing.1. Lower the reaction temperature and extend the reaction time. 2. Re-screen the base and solvent combination to find a milder, more selective system.

Conclusion

The Suzuki-Miyaura coupling of this compound is a challenging yet highly achievable transformation. Success is predicated on a rational approach that directly addresses the inherent difficulties of C-F bond activation and the presence of an acidic functional group. By employing advanced palladium precatalysts with bulky, electron-rich biarylphosphine ligands, selecting an appropriate base such as K₃PO₄, and utilizing elevated temperatures, researchers can effectively synthesize complex biaryl structures from this valuable building block. The protocols and strategies outlined in this guide provide a robust framework for achieving high yields and purity, empowering chemists in the fields of drug discovery and materials science.

References

  • Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC, NIH. [Online] 2021-11-01. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Online] 2024-10-10. Available at: [Link]

  • Suzuki coupling with ligandless palladium and potassium fluoride. RSC Publishing. [Online] Available at: [Link]

  • A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. PMC, PubMed Central. [Online] 2025-07-28. Available at: [Link]

  • A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. ResearchGate. [Online] 2025-07-24. Available at: [Link]

  • Palladium catalysed Suzuki reactions of fluoroarenes. ResearchGate. [Online] 2025-08-05. Available at: [Link]

  • The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ResearchGate. [Online] 2025-08-07. Available at: [Link]

  • Selected examples for the site selective SM cross‐coupling with electron-deficient and neutral aryl boronic acids. ResearchGate. [Online] Available at: [Link]

  • Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Aryl Tosylates with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, ACS Publications. [Online] Available at: [Link]

  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Online] 2019-06-05. Available at: [Link]

  • Palladium(0)-Catalyzed Amination, Stille Coupling, and Suzuki Coupling of Electron-Deficient Aryl Fluorides. ResearchGate. [Online] 2025-08-06. Available at: [Link]

  • Screening of different bases for Suzuki coupling. ResearchGate. [Online] Available at: [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit. [Online] 2024-02-23. Available at: [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Online] 2019-02-26. Available at: [Link]

  • 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. New Journal of Chemistry, RSC Publishing. [Online] Available at: [Link]

  • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ResearchGate. [Online] 2025-08-10. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, RSC Publishing. [Online] 2013-10-03. Available at: [Link]

  • (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. ResearchGate. [Online] 2019-02-13. Available at: [Link]

  • Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. ResearchGate. [Online] 2025-08-10. Available at: [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. [Online] 2014-07-07. Available at: [Link]

  • Synthesis of Aryl Sulfonamides via Palladium- Catalyzed Chlorosulfonylation of Arylboronic Acids. MIT Open Access Articles. [Online] Available at: [Link]

  • B-Alkyl Suzuki Couplings. Macmillan Group. [Online] 2005-02-16. Available at: [Link]

  • S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. PubMed Central. [Online] Available at: [Link]

  • Pyrrolylsulfonium salts: stable, accessible and versatile pseudohalides for Stille couplings. RSC. [Online] 2024-10-24. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Online] 2025-03-29. Available at: [Link]

  • Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society. [Online] Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Online] Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Online] Available at: [Link]

  • Suzuki-Miyaura coupling reactions between selected aryl chlorides and boronic acids using Pd-MOF-808 catalyst. ResearchGate. [Online] Available at: [Link]

  • Fluoro, Alkylsulfanyl, and Alkylsulfonyl Leaving Groups in Suzuki Cross-Coupling Reactions of Purine 2'-Deoxynucleosides and Nucleosides. ResearchGate. [Online] 2025-08-10. Available at: [Link]

  • Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process. NIH. [Online] Available at: [Link]

Sources

Application Notes & Protocols: Amide Bond Formation with 3-Fluoro-4-(methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of an Electron-Deficient Acid

In the landscape of medicinal chemistry and drug development, the synthesis of amide bonds remains a cornerstone of molecular construction. The specific properties of the building blocks employed can, however, present unique challenges. 3-Fluoro-4-(methylsulfonyl)benzoic acid is one such molecule, increasingly utilized for its potential to impart desirable pharmacokinetic properties in drug candidates.[1] Its structure is characterized by two potent electron-withdrawing groups: a fluorine atom at the 3-position and a methylsulfonyl group at the 4-position.[2] This electronic profile significantly deactivates the carboxylic acid moiety, rendering it less susceptible to nucleophilic attack and complicating the formation of the corresponding amide.

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on successfully forming amide bonds with this challenging substrate. We will delve into the rationale behind protocol selection, offer detailed step-by-step methodologies, and present a comparative analysis of common coupling reagents.

Understanding the Reactivity of this compound

The primary obstacle in the amidation of this compound is the reduced nucleophilicity of the carboxylate and the diminished reactivity of the activated acid intermediate. The fluorine and methylsulfonyl groups inductively withdraw electron density from the aromatic ring and, consequently, from the carboxylic acid. This electronic deficit necessitates the use of highly efficient coupling reagents and carefully optimized reaction conditions to drive the reaction to completion. Standard amide coupling protocols may prove sluggish or result in low yields.[3] Therefore, a nuanced approach to reagent selection and reaction parameter optimization is critical for success.

Recommended Coupling Protocols

Herein, we present three robust protocols for the amide coupling of this compound with a representative primary amine (e.g., benzylamine). These methods have been selected for their high efficiency, particularly with electron-deficient substrates.

Protocol 1: HATU-Mediated Coupling

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent, particularly for challenging amide bond formations.[4][5] It rapidly converts the carboxylic acid into a highly reactive OAt-active ester, which is then readily attacked by the amine.[4][6] The pyridine nitrogen in the HOAt byproduct is thought to stabilize the transition state, further accelerating the reaction.[4]

Experimental Workflow:

HATU_Workflow cluster_setup Reaction Setup cluster_coupling Coupling cluster_workup Work-up & Purification A Dissolve Acid & Amine in DMF B Add DIPEA A->B Inert Atmosphere (N2) C Add HATU (Portion-wise, 0°C) B->C Cool D Stir at RT (Monitor by TLC/LC-MS) C->D Warm to RT E Aqueous Work-up D->E Quench F Column Chromatography E->F Purify

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Protocol:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq.) and the desired primary amine (1.1 eq.).

  • Dissolve the solids in anhydrous N,N-dimethylformamide (DMF).

  • Add N,N-diisopropylethylamine (DIPEA) (3.0 eq.) to the mixture and stir for 5 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add HATU (1.2 eq.) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: T3P®-Mediated Coupling

Rationale: T3P® (Propanephosphonic acid anhydride) is a versatile and powerful coupling reagent known for its high reactivity and clean reaction profiles.[7][8] It activates the carboxylic acid to form a mixed anhydride, which readily reacts with the amine.[7][9] A significant advantage of T3P® is that its byproducts are water-soluble, simplifying the purification process.[7][8][10]

Experimental Workflow:

T3P_Workflow cluster_setup Reaction Setup cluster_coupling Coupling cluster_workup Work-up & Purification A Dissolve Acid & Amine in Ethyl Acetate B Add Pyridine/DIPEA A->B Inert Atmosphere (N2) C Add T3P® (Dropwise, 0°C) B->C Cool D Stir at RT (Monitor by TLC/LC-MS) C->D Warm to RT E Aqueous Work-up D->E Quench F Column Chromatography E->F Purify

Caption: Workflow for T3P®-mediated amide coupling.

Step-by-Step Protocol:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and the primary amine (1.1 eq.) in anhydrous ethyl acetate or dichloromethane (DCM).

  • Add a suitable base such as pyridine or DIPEA (3.0 eq.).

  • Cool the mixture to 0 °C.

  • Slowly add T3P® (50% solution in ethyl acetate, 1.5 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.[11]

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 3: EDC/HOBt-Mediated Coupling with DMAP

Rationale: The combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) is a classic and cost-effective method for amide bond formation.[12][13] EDC activates the carboxylic acid to form an O-acylisourea intermediate, which is then converted to a more reactive HOBt ester.[14] For electron-deficient systems, the addition of a catalytic amount of DMAP (4-Dimethylaminopyridine) can be crucial. DMAP acts as an acyl transfer catalyst, forming a highly reactive acylpyridinium intermediate that accelerates the reaction with the amine.[3][15]

Proposed Mechanism with DMAP:

EDC_DMAP_Mechanism Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Ester O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt Acylpyridinium Acylpyridinium Intermediate (Highly Reactive) HOBt_Ester->Acylpyridinium + DMAP (cat.) DMAP DMAP Amide Amide Acylpyridinium->Amide + R'-NH2 Amine R'-NH2

Sources

Application Note: Strategic Synthesis of Kinase Inhibitors Using 3-Fluoro-4-(methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis of targeted inhibitors utilizing 3-Fluoro-4-(methylsulfonyl)benzoic acid as a key structural motif. This building block is of significant interest in modern medicinal chemistry, particularly for the development of kinase inhibitors, due to the unique physicochemical properties imparted by its fluoro and methylsulfonyl substituents.[1][2] We present detailed, field-proven protocols for robust amide bond formation, explain the rationale behind critical process parameters, and offer a case study on the synthesis of a key precursor for a BRAF inhibitor. This document is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and development.

Introduction: The Strategic Advantage of the 3-Fluoro-4-(methylsulfonyl)phenyl Moiety

The 3-Fluoro-4-(methylsulfonyl)phenyl group is a privileged scaffold in contemporary drug design. Its prevalence stems from the synergistic effects of its constituent functional groups, which are strategically employed to optimize drug-like properties.

  • The Role of the Fluorine Atom: The strategic placement of a fluorine atom can profoundly influence a molecule's biological activity and pharmacokinetic profile.[1] Its high electronegativity can lower the pKa of adjacent acidic or basic centers, potentially enhancing binding interactions within a target protein's active site.[2] Furthermore, the C-F bond is exceptionally stable, often blocking sites of metabolic oxidation and thereby improving the metabolic stability and half-life of a drug candidate.[2]

  • The Methylsulfonyl Group as a Bioisostere: The methylsulfonyl (-SO₂Me) group is a powerful hydrogen-bond acceptor and can serve as a bioisosteric replacement for other functional groups. Its strong electron-withdrawing nature and ability to engage in specific, favorable interactions with enzyme active sites make it a valuable component in inhibitor design.[3] In many kinase inhibitors, this group anchors the molecule within the ATP-binding pocket.

This combination of functionalities makes this compound an exemplary starting material for generating libraries of potent and selective inhibitors, most notably through the formation of amide bonds with various amine-containing fragments.

Core Synthesis Workflow: Amide Bond Formation

The most direct and widely applicable method for elaborating this compound into potential inhibitors is through amide coupling with a primary or secondary amine. The following workflow diagram outlines the general process, which is followed by detailed, optimized protocols.

G cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis start_materials This compound + Amine (R-NH2) dissolve Dissolve in Anhydrous Solvent (e.g., DMF, DCM) start_materials->dissolve cool Cool to 0 °C dissolve->cool add_reagents Add Coupling Reagents (e.g., HATU, DIPEA) cool->add_reagents stir Stir and Warm to RT (Monitor by LC-MS/TLC) add_reagents->stir quench Quench Reaction (e.g., with H2O) stir->quench extract Extract with Organic Solvent (e.g., EtOAc) quench->extract wash Wash Organic Layer (Acid, Base, Brine) extract->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Purify via Flash Chromatography dry->purify analyze Characterize Product (NMR, LC-MS, HRMS) purify->analyze product Final Amide Product analyze->product

Sources

Application Notes and Protocols for 3-Fluoro-4-(methylsulfonyl)benzoic acid in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals exploring novel applications of functionalized aromatic compounds.

Introduction: Unveiling the Potential of a Multifunctional Building Block

3-Fluoro-4-(methylsulfonyl)benzoic acid is an aromatic organic compound characterized by a benzoic acid core functionalized with both a fluorine atom and a methylsulfonyl group. This unique combination of electron-withdrawing groups imparts distinct chemical properties that make it a promising candidate for the development of advanced materials. While its role as an intermediate in pharmaceutical synthesis is an active area of investigation, its potential in materials science remains a burgeoning field of exploration. These application notes provide a comprehensive overview of the prospective uses of this compound in the synthesis of high-performance polymers and metal-organic frameworks (MOFs), complete with detailed, scientifically grounded protocols to guide researchers in their experimental endeavors.

The presence of the fluorine atom can enhance thermal stability, chemical resistance, and introduce hydrophobicity, while the methylsulfonyl group can improve optical properties and facilitate specific intermolecular interactions.[1][2] The carboxylic acid moiety provides a reactive handle for polymerization and coordination chemistry. This document serves as a foundational guide for leveraging these properties in the creation of novel functional materials.

Compound Profile:

PropertyValue
Chemical Formula C₈H₇FO₄S
Molecular Weight 218.20 g/mol [3]
CAS Number 185945-88-4[3]
Appearance White to off-white crystalline solid[4]
Solubility Moderately soluble in polar organic solvents (e.g., DMSO, acetone), largely insoluble in water[4]

Application I: High-Performance Polymers with Enhanced Optical and Thermal Properties

The incorporation of this compound as a monomer in polymer synthesis is a promising avenue for creating materials with superior optical and thermal characteristics. The methylsulfonyl group is known to enhance the refractive index and Abbe number of polymers, the latter being a measure of the material's chromatic dispersion.[1][5] A higher Abbe number is desirable for optical applications such as lenses and prisms, as it indicates lower chromatic aberration.[1] The fluorine atom contributes to increased thermal stability and a lower dielectric constant, properties that are highly sought after in materials for electronic and aerospace applications.[6][7]

Scientific Rationale:

The rigid aromatic backbone provided by the benzoic acid core, coupled with the polar sulfonyl group, can lead to polymers with high glass transition temperatures (Tg). The C-F bond is exceptionally strong, contributing to the overall thermal and chemical resistance of the resulting polymer. By copolymerizing this monomer with other aromatic or aliphatic diols or diamines, a diverse range of polyesters and polyamides with tunable properties can be achieved.

Experimental Workflow: Synthesis of a Copolyester

G cluster_0 Monomer Preparation & Reaction Setup cluster_1 Polycondensation cluster_2 Purification & Isolation cluster_3 Characterization monomer1 This compound setup Reaction flask with Dean-Stark trap monomer1->setup monomer2 Bisphenol A monomer2->setup solvent Diphenyl ether solvent->setup catalyst Zinc acetate catalyst->setup heating Heat to 180°C (2h) setup->heating polymerization Increase to 250°C under N2 (4h) heating->polymerization vacuum Apply vacuum (1h) polymerization->vacuum cool Cool to room temperature vacuum->cool dissolve Dissolve in chloroform cool->dissolve precipitate Precipitate in methanol dissolve->precipitate filter_dry Filter and dry under vacuum precipitate->filter_dry characterization Characterize Polymer filter_dry->characterization ftir FTIR nmr NMR gpc GPC dsc DSC/TGA characterization->ftir characterization->nmr characterization->gpc characterization->dsc

Caption: Workflow for the synthesis of a high-performance copolyester.

Detailed Protocol: Synthesis of a Copolyester of this compound and Bisphenol A

Materials:

  • This compound (1 eq)

  • Bisphenol A (1 eq)

  • Zinc acetate (0.1 mol%)

  • Diphenyl ether (as solvent)

  • Chloroform

  • Methanol

  • Nitrogen gas (high purity)

  • Reaction flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap connected to a condenser.

Procedure:

  • Reaction Setup: To the reaction flask, add this compound, Bisphenol A, zinc acetate, and diphenyl ether. The amount of solvent should be sufficient to create a stirrable slurry.

  • Initial Heating: Begin stirring and purge the system with nitrogen gas for 30 minutes to remove any oxygen. Heat the reaction mixture to 180°C and maintain this temperature for 2 hours. Water will be evolved and collected in the Dean-Stark trap.

  • Polycondensation: Gradually increase the temperature to 250°C and continue the reaction under a gentle stream of nitrogen for 4 hours. The viscosity of the reaction mixture will increase as the polymerization proceeds.

  • Vacuum Application: Apply a vacuum to the system for 1 hour to remove the remaining diphenyl ether and drive the polymerization to completion.

  • Isolation: Allow the reaction mixture to cool to room temperature. The resulting solid polymer is then dissolved in a minimal amount of chloroform.

  • Purification: Slowly pour the chloroform solution into a large excess of methanol with vigorous stirring to precipitate the polymer.

  • Drying: Filter the precipitated polymer and wash it with fresh methanol. Dry the polymer in a vacuum oven at 80°C overnight.

  • Characterization: The resulting polymer should be characterized by Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of ester linkages, nuclear magnetic resonance (NMR) for structural elucidation, gel permeation chromatography (GPC) to determine molecular weight and polydispersity, and differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to evaluate its thermal properties.

Application II: Linker for the Synthesis of Functional Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[8] The choice of the organic linker is crucial in determining the topology, porosity, and functionality of the resulting MOF.[8] this compound, with its carboxylic acid group for metal coordination and the pendant fluoro and methylsulfonyl groups, presents an intriguing candidate as a functional linker. These functional groups can tailor the pore environment of the MOF, potentially enhancing its selectivity for gas adsorption or its catalytic activity.

Scientific Rationale:

The carboxylate group can coordinate to a variety of metal ions (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺) to form the framework structure. The fluorine and methylsulfonyl groups would then line the pores of the MOF. The polar nature of the sulfonyl group could lead to preferential adsorption of polar molecules, while the fluorine atom could enhance the framework's stability and introduce specific interactions with guest molecules. The synthesis of MOFs is typically achieved through solvothermal methods, where the metal salt and the organic linker are heated in a solvent in a sealed vessel.[9]

Logical Relationship: From Linker to Functional MOF

G cluster_0 Solvothermal Synthesis cluster_1 Properties & Applications linker 3-Fluoro-4- (methylsulfonyl)benzoic acid (Linker) mixing Mixing linker->mixing metal Metal Salt (e.g., Zn(NO3)2·6H2O) metal->mixing solvent Solvent (e.g., DMF/Ethanol) solvent->mixing heating Heating in sealed vessel mixing->heating crystallization Crystallization heating->crystallization mof Functional MOF crystallization->mof porosity Tailored Porosity mof->porosity gas_adsorption Selective Gas Adsorption porosity->gas_adsorption catalysis Catalysis porosity->catalysis

Caption: Logical flow from linker and metal salt to a functional MOF.

Detailed Protocol: Solvothermal Synthesis of a Zinc-based MOF

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave

Procedure:

  • Solution Preparation: In a glass vial, dissolve this compound in a mixture of DMF and ethanol (e.g., 1:1 v/v). In a separate vial, dissolve zinc nitrate hexahydrate in the same solvent mixture.

  • Mixing: Combine the two solutions in the Teflon liner of the autoclave. The molar ratio of linker to metal salt can be varied to optimize crystal formation (a 1:1 or 2:1 ratio is a good starting point).

  • Sealing and Heating: Seal the autoclave and place it in an oven. Heat the autoclave to a specific temperature (e.g., 100-150°C) for a predetermined time (e.g., 24-72 hours).

  • Cooling and Crystal Collection: After the reaction time, allow the autoclave to cool slowly to room temperature. Collect the resulting crystals by filtration or decantation.

  • Washing: Wash the collected crystals with fresh DMF and then with ethanol to remove any unreacted starting materials and residual solvent from the pores.

  • Activation: Activate the MOF by heating the crystals under vacuum to remove the solvent molecules from the pores. The activation temperature should be chosen carefully to avoid framework collapse and can be guided by thermogravimetric analysis.

  • Characterization: The synthesized MOF should be characterized by powder X-ray diffraction (PXRD) to confirm its crystallinity and phase purity, scanning electron microscopy (SEM) to observe its morphology, and gas adsorption analysis (e.g., N₂ at 77 K) to determine its surface area and porosity.

Safety Precautions

When handling this compound and its derivatives, it is crucial to adhere to standard laboratory safety procedures. Consult the Safety Data Sheet (SDS) before use. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood.

Conclusion

This compound represents a versatile and promising building block for the development of advanced materials. Its unique combination of functional groups opens up possibilities for creating high-performance polymers with enhanced optical and thermal properties, as well as functional metal-organic frameworks with tailored pore environments. The protocols outlined in these application notes provide a solid foundation for researchers to explore the potential of this compound and to pioneer new frontiers in materials science.

References

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  • Sulfonyl-containing polymer and its alumina nanocomposite with high Abbe number and high refractive index - Optica Publishing Group. [URL: https://opg.optica.org/ome/abstract.cfm?uri=ome-5-10-2315]
  • Sulfonyl-containing polymer and its alumina nanocomposite with high Abbe number and high refractive index - ResearchGate. [URL: https://www.researchgate.net/publication/282685718_Sulfonyl-containing_polymer_and_its_alumina_nanocomposite_with_high_Abbe_number_and_high_refractive_index]
  • The Role of Fluorinated Benzoic Acids in Modern Fine Chemical Synthesis. [URL: https://www.ningbo-pharma.com/news/the-role-of-fluorinated-benzoic-acids-in-modern-fine-chemical-synthesis-116465-48-6/]
  • This compound [P70496] - ChemUniverse. [URL: https://www.chemuniverse.com/3-fluoro-4-methylsulfonylbenzoic-acid-p70496]
  • 3-Fluoro-4-(methylsulfonamido)benzoic Acid - MySkinRecipes. [URL: https://www.myskinrecipes.com/shop/th/products/3-fluoro-4-methylsulfonamidobenzoic-acid-reagent-code-172707]
  • 716361-59-0|3-Fluoro-4-(methylsulfonamido)benzoic acid|BLD Pharm. [URL: https://www.bldpharm.com/products/716361-59-0.html]
  • Theoretical Study of Vinyl-Sulfonate Monomers and Their Effect as the Dopants of Polyaniline Dimers. [URL: https://www.mdpi.com/2073-4360/14/19/4142]
  • Synthesis and Characterization of Fluorine-Containing Polybenzoxazoles by High-Temperature Direct Polycondensation - ResearchGate. [URL: https://www.researchgate.
  • Building of a sulfonyl-group-functionalized monomer whose polymer is able to catalyze biodiesel formation | Request PDF - ResearchGate. [URL: https://www.researchgate.
  • Sulfur-Containing Polymers Prepared from Fatty Acid-Derived Monomers: Application of Atom-Economical Thiol-ene/Thiol-yne Click Reactions and Inverse Vulcanization Strategies - MDPI. [URL: https://www.mdpi.com/2073-4360/14/19/3931]
  • This compound (Cas 185945-88-4) - Parchem. [URL: https://www.parchem.com/chemical-supplier-distributor/3-Fluoro-4-(Methylsulfonyl)Benzoic-Acid-088090.aspx]
  • 3-FLUORO-4-(METHYLSULFONAMIDO)BENZOIC ACID [P99047] - ChemUniverse. [URL: https://www.chemuniverse.com/3-fluoro-4-methylsulfonamidobenzoic-acid-p99047]
  • Benzoic acid, 3-fluoro-4-(methylsulfonyl)-, methyl ester - CymitQuimica. [URL: https://www.cymitquimica.com/benzoic-acid-3-fluoro-4-methylsulfonyl-methyl-ester-in-da001541]
  • recent-advances-in-fluorinated-polymers-synthesis-and-diverse-applications - Ask this paper | Bohrium. [URL: https://www.bohrium.
  • MOF Synthesis | How to Make Metal-Organic Frameworks (MOFs) - Ossila. [URL: https://www.ossila.com/pages/mof-synthesis]
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Application Note: A Robust and Scalable Protocol for the Synthesis of 3-Fluoro-4-(methylsulfonyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Sulfonyl Moiety in Medicinal Chemistry

The 3-fluoro-4-(methylsulfonyl)benzoic acid scaffold is a privileged structural motif in modern drug discovery. The methylsulfonyl group (a sulfone) is a key pharmacophore, prized for its ability to act as a strong hydrogen bond acceptor and to enhance metabolic stability and solubility. When combined with a fluorinated benzoic acid core, it provides a versatile building block for creating highly potent and selective therapeutic agents, particularly kinase inhibitors for oncology.[1] This application note provides a detailed, field-proven protocol for the synthesis of this valuable intermediate, focusing on a reliable two-step pathway from a commercially available precursor. We will also explore an alternative strategy via nucleophilic aromatic substitution (SNAr) and discuss the chemical reasoning behind each protocol.

Strategic Overview: Pathways to the Target Molecule

The synthesis of this compound can be approached from two primary directions. The most common and often most reliable method involves a two-step sequence:

  • S-Methylation: Introduction of a methylthio (-SMe) group onto a suitably functionalized aromatic ring.

  • Oxidation: Conversion of the intermediate methylthioether to the final methylsulfone (-SO₂Me).

An alternative approach is a direct, one-step Nucleophilic Aromatic Substitution (SNAr) , where a leaving group on the aromatic ring is displaced by a sulfinate salt.

G cluster_0 Primary Pathway: Thioether Oxidation cluster_1 Alternative Pathway: SNAr Start1 3-Fluoro-4-mercaptobenzoic acid Inter1 3-Fluoro-4-(methylthio)benzoic acid Start1->Inter1 S-Methylation (e.g., MeI, Base) End1 This compound Inter1->End1 Oxidation (e.g., Oxone®) Start2 3-Fluoro-4-halobenzoic acid (X = Cl, F, NO2) End2 This compound Start2->End2 Nucleophilic Substitution (CH3SO2Na, DMSO)

Caption: Overview of synthetic strategies.

This guide will focus on the thioether oxidation pathway due to its high reliability and scalability.

Primary Protocol: Two-Step Synthesis via Thioether Oxidation

This method is advantageous due to the relatively mild conditions and high yields often achieved. It proceeds via the formation of a key thioether intermediate.

Workflow Diagram

workflow

Caption: Experimental workflow for the two-step synthesis.

Part A: Synthesis of 3-Fluoro-4-(methylthio)benzoic acid (Intermediate)

Mechanistic Rationale: This step is a standard Williamson ether synthesis analogue for sulfur (a thioether synthesis). The mercaptan proton is acidic and is readily deprotonated by a mild base like potassium carbonate to form a thiolate anion. This potent nucleophile then displaces the iodide from methyl iodide in a classic SN2 reaction to form the thioether. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it effectively solvates the potassium cation without solvating the thiolate anion, thus maximizing its nucleophilicity.

Protocol:

  • Reagent Preparation:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-Fluoro-4-mercaptobenzoic acid (5.00 g, 29.0 mmol, 1.0 equiv.).

    • Add anhydrous potassium carbonate (K₂CO₃) (8.02 g, 58.0 mmol, 2.0 equiv.).

    • Add anhydrous dimethylformamide (DMF) (100 mL).

  • Reaction Execution:

    • Stir the suspension at room temperature under a nitrogen atmosphere.

    • Slowly add methyl iodide (MeI) (2.00 mL, 31.9 mmol, 1.1 equiv.) dropwise via syringe.

    • Continue stirring the mixture at room temperature for 4-6 hours.

  • Reaction Monitoring & Workup:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. (Eluent: 30% Ethyl Acetate in Hexanes).

    • Once complete, pour the reaction mixture into ice-water (300 mL).

    • Acidify the aqueous solution to pH 2-3 using 2M hydrochloric acid (HCl). A white precipitate will form.

    • Extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The resulting crude solid is typically of high purity. If necessary, it can be recrystallized from an ethanol/water mixture to yield pure 3-Fluoro-4-(methylthio)benzoic acid as a white solid.

Part B: Synthesis of this compound (Final Product)

Mechanistic Rationale: The oxidation of a thioether to a sulfone requires a strong oxidizing agent. Oxone® (potassium peroxymonosulfate, 2KHSO₅·KHSO₄·K₂SO₄) is an ideal choice as it is inexpensive, environmentally friendly, and highly effective.[2][3] The reaction proceeds in a stepwise manner, first oxidizing the sulfide to a sulfoxide, which is then rapidly oxidized further to the sulfone. Using at least two equivalents of the active component (KHSO₅) ensures the reaction goes to completion. A mixed solvent system of methanol and water ensures the solubility of both the organic substrate and the inorganic oxidant.

Protocol:

  • Reagent Preparation:

    • In a 500 mL round-bottom flask, dissolve the 3-Fluoro-4-(methylthio)benzoic acid (e.g., 5.40 g, 29.0 mmol, 1.0 equiv.) from Part A in a mixture of methanol (150 mL) and water (50 mL).

    • Cool the solution to 0 °C in an ice bath.

  • Reaction Execution:

    • While stirring vigorously, add Oxone® (35.7 g, 58.0 mmol of KHSO₅, 2.0 equiv.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 15 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Reaction Monitoring & Workup:

    • Monitor the reaction by TLC for the disappearance of the starting thioether and the intermediate sulfoxide. (Eluent: 50% Ethyl Acetate in Hexanes).

    • Upon completion, a dense white precipitate (inorganic salts) will be present. Filter the reaction mixture through a pad of Celite®, washing the filter cake with methanol.

    • Concentrate the filtrate under reduced pressure to remove the methanol. This will likely cause the product to precipitate from the remaining aqueous solution.

    • Cool the aqueous residue in an ice bath for 1 hour, then collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum.

  • Characterization:

    • The final product, this compound, should be a white crystalline solid. Confirm identity and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry.

ParameterStep A: S-MethylationStep B: Oxidation
Starting Material 3-Fluoro-4-mercaptobenzoic acid3-Fluoro-4-(methylthio)benzoic acid
Key Reagents K₂CO₃, Methyl IodideOxone®
Solvent DMFMethanol / Water
Temperature Room Temperature0 °C to Room Temperature
Typical Reaction Time 4 - 6 hours12 - 18 hours
Typical Yield >90%>85%
Purity (crude) High, often >95%High, often >98%

Alternative Strategy: Nucleophilic Aromatic Substitution (SNAr)

This method can be effective if the appropriate starting material is available, such as 3-fluoro-4-chlorobenzoic acid.

Mechanistic Rationale: The SNAr mechanism requires a leaving group (like -Cl or -NO₂) and strong electron-withdrawing groups positioned ortho or para to it.[4][5] In 3-fluoro-4-chlorobenzoic acid, the carboxylic acid and the 3-fluoro group both act as electron-withdrawing substituents, activating the chlorine at the C4 position for nucleophilic attack. Sodium methanesulfinate (CH₃SO₂Na) serves as the nucleophile, directly installing the methylsulfonyl group. High temperatures and a polar aprotic solvent like DMSO are typically required to overcome the activation energy barrier for the initial nucleophilic attack on the aromatic ring.[6]

Protocol Outline:

  • Combine 3-fluoro-4-chlorobenzoic acid (1.0 equiv.), sodium methanesulfinate (1.5 equiv.), and a copper(I) catalyst (optional, but can improve yields) in a sealed vessel with anhydrous DMSO.

  • Heat the mixture to 120-140 °C for 12-24 hours.

  • Cool the reaction, quench with acidified water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purify via recrystallization or column chromatography.

Scientist's Note: While potentially more direct, SNAr reactions on less-activated systems can be sluggish, require harsh conditions, and may suffer from side reactions. The thioether oxidation pathway is generally more robust and predictable for this specific target.

Safety and Handling

  • Methyl Iodide: is a potent carcinogen and lachrymator. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Oxone®: is a strong oxidizing agent. Avoid contact with combustible materials.

  • Solvents: DMF is a reproductive toxin. Handle with care. All organic solvents should be handled in a well-ventilated area.

  • Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experimental work.

References

  • PrepChem. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. Retrieved from PrepChem.com. URL: [Link]

  • Gethin, J. C., et al. (2010). Green Solid Oxidation of Sulfides to Sulfones Using Oxone and Biological Evaluation. Asian Journal of Chemistry, 21, 5415-5420. URL: [Link]

  • Bonesi, S. M., et al. (2010). Oxidation of thiols to sulphonic acids with Oxone®/NaHCO3 and KBrO3. ResearchGate. URL: [Link]

  • MySkinRecipes. (n.d.). 3-Fluoro-4-(methylsulfonamido)benzoic Acid. Retrieved from MySkinRecipes.com. URL: [Link]

  • Beilstein J. Org. Chem. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. ResearchGate. URL: [Link]

  • Beilstein J. Org. Chem. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. National Institutes of Health. URL: [Link]

  • Molecules. (2009). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. National Institutes of Health. URL: [Link]

  • Google Patents. (n.d.). Preparation method of 4-mercaptobenzoic acid. Retrieved from patents.google.com.
  • Google Patents. (n.d.). Preparation of 3-bromo-4-fluoro-benzoic acid. Retrieved from patents.google.com.
  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. URL: [Link]

  • Google Patents. (n.d.). 2-chloro-4-fluorobenzoic acid and preparation method thereof. Retrieved from patents.google.com.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from orgsyn.org. URL: [Link]

  • MySkinRecipes. (n.d.). Methyl 3-Fluoro-4-(methylsulfonyl)benzoate. Retrieved from MySkinRecipes.com. URL: [Link]

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The Strategic deployment of 3-Fluoro-4-(methylsulfonyl)benzoic Acid in the Synthesis of Potent Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the judicious selection of building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of available synthons, 3-fluoro-4-(methylsulfonyl)benzoic acid has emerged as a particularly valuable scaffold. Its unique electronic and structural features, conferred by the ortho-fluoro and para-methylsulfonyl substituents on the benzoic acid core, provide a powerful tool for medicinal chemists to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. This technical guide provides an in-depth exploration of the application of this compound in the synthesis of bioactive molecules, with a focus on the development of the FDA-approved HIF-2α inhibitor, Belzutifan. Detailed experimental protocols, mechanistic insights, and quantitative data are presented to empower researchers in their drug discovery endeavors.

The Rationale Behind the Moiety: A Synergy of Fluorine and Sulfone

The strategic incorporation of fluorine and sulfonyl groups into drug candidates is a well-established strategy to enhance their therapeutic potential. The 3-fluoro-4-(methylsulfonyl)phenyl moiety is a prime example of this synergy, where each functional group plays a distinct and crucial role:

  • The Fluoro Group: The presence of a fluorine atom at the 3-position of the benzoic acid ring imparts several advantageous properties. Its high electronegativity can modulate the acidity of the carboxylic acid, influencing its reactivity in amide coupling reactions. Furthermore, fluorine can form favorable interactions with biological targets and, critically, can block sites of metabolic oxidation, thereby enhancing the metabolic stability and half-life of the drug molecule.

  • The Methylsulfonyl Group: The methylsulfonyl group at the 4-position is a strong electron-withdrawing group. This electronic influence can significantly impact the overall polarity and solubility of the molecule. In the context of protein-ligand interactions, the sulfonyl group can act as a hydrogen bond acceptor, contributing to the binding affinity and selectivity of the compound for its target.

The combination of these two groups on a benzoic acid scaffold creates a versatile building block that can be readily incorporated into a variety of molecular architectures to fine-tune their biological activity and pharmacokinetic profiles.

Case Study: The Synthesis of Belzutifan (PT2977), a HIF-2α Inhibitor

A prominent example showcasing the utility of a 3-fluoro-4-(methylsulfonyl)phenyl precursor is the synthesis of Belzutifan (Welireg™), a first-in-class, FDA-approved inhibitor of the hypoxia-inducible factor 2α (HIF-2α).[1][2] Belzutifan is used for the treatment of von Hippel-Lindau (VHL) disease-associated renal cell carcinoma (RCC), central nervous system hemangioblastomas, and pancreatic neuroendocrine tumors.[2][3] The core of the Belzutifan molecule features a substituted indanone, where the 3-fluoro-4-(methylsulfonyl)phenyl moiety is a key component.

The synthesis of Belzutifan involves the construction of a key intermediate, 4-fluoro-7-(methylsulfonyl)-2,3-dihydro-1H-inden-1-one, which is then further elaborated to the final drug substance. While this compound itself is not the direct starting material in all reported syntheses, precursors that establish the identical substituted aromatic ring are central to the process. The following sections will detail a representative synthetic approach to a key indanone intermediate and its subsequent conversion, illustrating the practical application of this important chemical entity.

Diagram: Synthetic Pathway Overview for a Key Belzutifan Intermediate

G A 3,4-Dihydrocoumarin B Brominated Intermediate A->B NBS, Lewis Acid C Ring-Opened Intermediate B->C K2CO3, NMP, H2O D Diarylether Intermediate C->D 3,5-Difluorobenzonitrile, 18-crown-6 E Acyl Chloride Intermediate D->E Oxalyl Chloride, MTBE/DMF F Indanone Intermediate E->F AlCl3 (Friedel-Crafts) G 4-Fluoro-7-(methylsulfonyl)- 2,3-dihydro-1H-inden-1-one (Key Intermediate) F->G Sodium Methanesulfinate, Copper Catalyst

Caption: A representative synthetic pathway to the key indanone core of Belzutifan.

Experimental Protocol: Synthesis of the Indanone Core

This protocol outlines a multi-step synthesis of the 4-fluoro-7-(methylsulfonyl)-2,3-dihydro-1H-inden-1-one core of Belzutifan, adapted from literature procedures.[4]

Step 1: Bromination of 3,4-Dihydrocoumarin

  • To a solution of 3,4-dihydrocoumarin in a suitable solvent, add N-bromosuccinimide (NBS) and a Lewis acid catalyst.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction and extract the product with an organic solvent.

  • Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the brominated intermediate.

Step 2: Tandem Lactone Ring-Opening and SNAr Reaction

  • Dissolve the brominated intermediate in a mixture of N-methyl-2-pyrrolidone (NMP) and water.

  • Add potassium carbonate (K2CO3), 3,5-difluorobenzonitrile, and 18-crown-6. The crown ether is crucial for promoting the SNAr reaction.[4]

  • Heat the reaction mixture and monitor for the formation of the diarylether intermediate.

  • After cooling, perform an aqueous workup and extract the product with a suitable organic solvent (e.g., isopropyl acetate).

Step 3: Intramolecular Friedel-Crafts Acylation

  • To the crude diarylether intermediate dissolved in a solvent mixture such as methyl tert-butyl ether (MTBE) and a catalytic amount of dimethylformamide (DMF), add oxalyl chloride to form the corresponding acyl chloride.

  • After formation of the acyl chloride, add aluminum trichloride (AlCl3) to initiate the intramolecular Friedel-Crafts reaction, leading to the formation of the indanone ring system.

  • Carefully quench the reaction and perform a standard aqueous workup to isolate the crude indanone intermediate.

Step 4: Methyl Sulfone Installation

  • To a solution of the indanone intermediate in a suitable solvent, add sodium methanesulfinate and a copper catalyst.

  • Heat the reaction mixture and monitor for the formation of the desired 4-fluoro-7-(methylsulfonyl)-2,3-dihydro-1H-inden-1-one.

  • Upon completion, cool the reaction, perform an aqueous workup, and purify the product by recrystallization or column chromatography to obtain the key indanone intermediate.

Diagram: Elaboration of the Indanone Core to Belzutifan

G A Key Indanone Intermediate B Ketal Protected Indanone A->B Ketal Protection C (R)-Hydroxyketone B->C Asymmetric Reduction ((R,R)-Ru-DPEN) D Diol Intermediate C->D Hydroxylation E Belzutifan D->E Deoxyfluorination (PBSF, DBU)

Caption: Key transformations in the conversion of the indanone core to Belzutifan.

The Critical Role of the 3-Fluoro-4-(methylsulfonyl)phenyl Moiety in HIF-2α Inhibition

The 3-fluoro-4-(methylsulfonyl)phenyl group in the indanone core of Belzutifan is not merely a synthetic handle but plays a crucial role in the drug's potent and selective inhibition of HIF-2α. Belzutifan functions as an allosteric inhibitor, binding to a pocket within the PAS-B domain of the HIF-2α subunit.[5] This binding event disrupts the heterodimerization of HIF-2α with its partner protein ARNT (HIF-1β), thereby preventing the transcription of downstream genes that promote tumor growth.[2][5][6]

Structure-activity relationship (SAR) studies have revealed that the electronic and steric properties of the substituents on the indanone core are critical for high-affinity binding. The electron-withdrawing nature of the methylsulfonyl group and the strategic placement of the fluorine atom contribute to the overall electronic profile of the molecule, which is finely tuned for optimal interaction with the HIF-2α binding pocket. The fluorine atom, in particular, has been shown to have a remarkable impact on potency.[7]

Quantitative Data: Biological Activity and Pharmacokinetics of Belzutifan

The efficacy of Belzutifan as a HIF-2α inhibitor is underscored by its impressive in vitro and in vivo activity, as well as its favorable pharmacokinetic profile.

ParameterValueReference
HIF-2α Inhibition (IC50) 17 nM (luciferase reporter assay)[5]
HIF-2α/ARNT Dimerization Disruption (Ki) 20 nM (TR-FRET assay)[5]
Apparent Clearance (CL/F) 7.3 L/h[8][9]
Apparent Volume of Distribution (Vd/F) 130 L[8][9]
Half-life (t1/2) 12.39 h[8][9]

Broader Applications and Future Perspectives

While the synthesis of Belzutifan provides a compelling case study, the utility of this compound and its derivatives extends to the development of other classes of bioactive molecules. Its application as a key building block in the synthesis of various kinase inhibitors is an active area of research. The ability to readily form amide bonds with a diverse range of amines makes it an attractive starting material for generating libraries of compounds for high-throughput screening.

Future research will likely focus on leveraging the unique properties of the 3-fluoro-4-(methylsulfonyl)phenyl moiety to design novel inhibitors for a range of therapeutic targets. The continued exploration of its use in the synthesis of covalent inhibitors, where the electrophilicity of the aromatic ring can be exploited, is also a promising avenue.

Conclusion

This compound and its precursors are invaluable tools in the medicinal chemist's armamentarium. The successful development of Belzutifan stands as a testament to the power of strategic molecular design, where the synergistic effects of fluoro and methylsulfonyl substituents have been harnessed to create a life-saving therapeutic. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the broader application of this versatile building block in the ongoing quest for novel and effective bioactive molecules.

References

  • Synthesis of the Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitor, 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977, Belzutifan); Efficient Replication of Established Approaches. PMC - PubMed Central. [Link]

  • Novel synthetic pathway to belzutifan.
  • Synthesis of some Amide derivatives and their Biological activity. Journal of Chemical and Pharmaceutical Research. [Link]

  • Manufacturing Process Development for Belzutifan, Part 1: A Concise Synthesis of the Indanone Starting Material. ACS Publications. [Link]

  • Quantification of Belzutifan in Biological Samples: LC–MS/MS Method Validation and Pharmacokinetic Study in Rats. Scilit. [Link]

  • Population pharmacokinetic analyses for belzutifan to inform dosing considerations and labeling. PMC - PubMed Central. [Link]

  • Synthesis of some amide derivatives and their biological activity. ResearchGate. [Link]

  • Belzutifan. PubChem. [Link]

  • Structural basis for the allosteric inhibition of hypoxia-inducible factor (HIF)-2 by belzutifan. PNAS. [Link]

  • Design and Activity of Specific Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitors for the Treatment of Clear Cell Renal Cell Carcinoma: Discovery of Clinical Candidate ( S)-3-((2,2-Difluoro-1-hydroxy-7-(methylsulfonyl)-2,3-dihydro-1 H-inden-4-yl)oxy)-5-fluorobenzonitrile (PT2385). PubMed. [Link]

  • Population pharmacokinetic analyses for belzutifan to inform dosing considerations and labeling. PubMed. [Link]

  • New amides of sulphonamides: Synthesis and biological evaluation. ResearchGate. [Link]

  • Synthesis and Biological Activity of New Sulfonamide Derivatives. Impactfactor. [Link]

  • Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives. PubMed. [Link]

  • Population Pharmacokinetic Analyses for Belzutifan to Inform Dosing Considerations and Labeling. ResearchGate. [Link]

  • Physiologically Based Pharmacokinetic Model to Assess the Drug-Drug-Gene Interaction Potential of Belzutifan in Combination With Cyclin-Dependent Kinase 4/6 Inhibitors. ResearchGate. [Link]

  • Structure-activity relationship study of HIF-2α inhibitors with tricyclic scaffold. ResearchGate. [Link]

  • Discovery and optimization of HIF-2α inhibitors with unique fluorination pattern. ACS Fall 2025. [Link]

  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. St. Petersburg State University. [Link]

  • Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors. PubMed. [Link]

  • Processes for the preparation of fluorinated benzoic acids.
  • 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977), a Hypoxia-Inducible Factor 2α (HIF-2α) Inhibitor for the Treatment of Clear Cell Renal Cell Carcinoma. ACS Publications. [Link]

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Application Notes and Protocols: Esterification of 3-Fluoro-4-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the esterification of 3-Fluoro-4-(methylsulfonyl)benzoic acid, a key building block in contemporary drug discovery and development. The presence of two strong electron-withdrawing groups—a fluorine atom and a methylsulfonyl group—deactivates the carboxylic acid moiety, presenting unique challenges for its efficient conversion to various esters. This document outlines mechanistically-driven strategies to overcome these hurdles, offering step-by-step protocols for classical Fischer-Speier esterification, milder Steglich esterification, and alternative coupling agent-mediated methods. Each protocol is accompanied by expert insights into reaction optimization, troubleshooting, and safety considerations to empower researchers in pharmaceutical and chemical sciences to achieve high-yielding and scalable syntheses of target esters.

Introduction: Significance and Synthetic Challenges

This compound and its ester derivatives are pivotal intermediates in the synthesis of a wide range of biologically active molecules, including anti-inflammatory and anticancer agents. The strategic placement of the fluoro and methylsulfonyl groups can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pharmacokinetic profile of drug candidates.

However, the very electronic properties that make this scaffold attractive also render its esterification non-trivial. The strong electron-withdrawing nature of the substituents significantly reduces the nucleophilicity of the carbonyl oxygen, thereby slowing down the rate of protonation under acidic conditions, a key step in the classical Fischer esterification mechanism.[1][2] This deactivation necessitates either harsh reaction conditions, which can be incompatible with sensitive functional groups elsewhere in the molecule, or the use of more sophisticated and milder activation strategies.

This guide provides a systematic approach to selecting and implementing the most appropriate esterification method based on the desired ester, scale, and substrate compatibility.

Mechanistic Considerations & Method Selection

The choice of esterification method is dictated by the inherent reactivity of this compound and the nature of the alcohol.

  • Fischer-Speier Esterification: This equilibrium-controlled reaction relies on an acid catalyst (e.g., H₂SO₄, p-TsOH) and a large excess of the alcohol, which also serves as the solvent.[3][4] To drive the reaction to completion, the removal of water is crucial, often achieved by azeotropic distillation with a suitable solvent like toluene using a Dean-Stark apparatus.[3][4][5] While cost-effective for simple, low-boiling point alcohols, the required high temperatures and strongly acidic conditions can be problematic.

  • Steglich Esterification: For more sensitive or sterically hindered alcohols, the Steglich esterification offers a milder alternative.[6][7][8] This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[6][8][9][10] The reaction proceeds at room temperature under neutral conditions, forming a highly reactive O-acylisourea intermediate that is readily attacked by the alcohol.[8][10]

  • Other Coupling Agent-Mediated Methods: A variety of other coupling agents, often borrowed from peptide synthesis, can be employed for ester formation under mild conditions.[11][12] Reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) can efficiently promote esterification in the presence of an organic base.[11][12] These methods are particularly useful for complex and acid-sensitive substrates.

The following workflow provides a decision-making framework for selecting the appropriate esterification strategy.

Esterification_Workflow start Start: Esterify This compound alcohol_type Nature of Alcohol? start->alcohol_type acid_sensitivity Substrate Acid Sensitive? alcohol_type->acid_sensitivity Primary or Secondary Alcohol steglich Protocol 2: Steglich Esterification (DCC/DMAP) alcohol_type->steglich Tertiary or Sterically Hindered Alcohol fischer Protocol 1: Fischer-Speier Esterification acid_sensitivity->fischer No acid_sensitivity->steglich Yes end Purified Ester fischer->end coupling Protocol 3: Alternative Coupling Agents (e.g., TBTU) steglich->coupling Low Yield or Side Reactions steglich->end coupling->end Steglich_Mechanism cluster_activation Activation cluster_catalysis DMAP Catalysis cluster_esterification Ester Formation RCOOH R-COOH O_Acylisourea O-Acylisourea (Active Intermediate) RCOOH->O_Acylisourea DCC DCC DCC->O_Acylisourea Active_Ester N-Acylpyridinium Salt (Highly Reactive) O_Acylisourea->Active_Ester DCU DCU (Byproduct) O_Acylisourea->DCU DMAP DMAP DMAP->Active_Ester Ester R-COOR' Active_Ester->Ester Alcohol R'-OH Alcohol->Ester

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Application Notes and Protocols for 3-Fluoro-4-(methylsulfonyl)benzoic acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Building Block for Next-Generation Agrochemicals

In the relentless pursuit of more effective, selective, and environmentally benign crop protection agents, the strategic design of molecular scaffolds is paramount. 3-Fluoro-4-(methylsulfonyl)benzoic acid emerges as a highly valuable, yet underexplored, building block for the synthesis of novel agrochemicals. Its unique trifecta of functional groups—a carboxylic acid for diverse coupling reactions, a fluorine atom for modulating physicochemical properties, and a methylsulfonyl group for enhanced bioactivity—positions it as a precursor for a new generation of herbicides, fungicides, and plant growth regulators.

This guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview of the potential applications and detailed synthetic protocols involving this compound. While direct synthesis of a commercialized agrochemical from this specific starting material is not yet widely documented in publicly available literature, its structural motifs are present in numerous patented and researched compounds. We will, therefore, explore its role based on the well-established principles of bioisosteric replacement and structure-activity relationships, drawing parallels with commercially successful agrochemicals.

Scientific Rationale: The Strategic Advantage of Fluoro and Methylsulfonyl Moieties

The efficacy of an active ingredient in an agrochemical is intimately linked to its molecular structure. The substituents on an aromatic ring can dramatically influence a molecule's absorption, translocation, metabolic stability, and interaction with its biological target. The combination of fluorine and a methylsulfonyl group on a benzoic acid core is a deliberate design choice aimed at optimizing these properties.

  • The Role of the Fluorine Atom : The introduction of fluorine into bioactive molecules is a widely used strategy in both pharmaceutical and agrochemical design. Its small van der Waals radius allows it to act as a bioisostere of a hydrogen atom, yet its high electronegativity can significantly alter the electronic properties of the molecule. This can lead to:

    • Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by oxidative enzymes in plants, insects, or fungi. This can increase the half-life and bioavailability of the agrochemical.[1]

    • Increased Lipophilicity : Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to penetrate the waxy cuticle of plant leaves or the cell membranes of target organisms.[1]

    • Modulated Acidity and Binding Affinity : The electron-withdrawing nature of fluorine can influence the pKa of the carboxylic acid group and alter the molecule's ability to form hydrogen bonds or engage in other non-covalent interactions with target enzymes or receptors.

  • The Influence of the Methylsulfonyl Group : The methylsulfonyl (-SO₂CH₃) group is a strong electron-withdrawing group and a hydrogen bond acceptor. Its inclusion in an agrochemical scaffold can contribute to:

    • Improved Herbicidal Activity : Many successful herbicides, including those in the sulfonylurea and triketone classes, feature a sulfonyl or sulfonamide moiety. This group is often crucial for binding to the active site of key plant enzymes, such as acetolactate synthase (ALS) or 4-hydroxyphenylpyruvate dioxygenase (HPPD).

    • Enhanced Systemic Movement : The polarity of the sulfonyl group can improve the systemic movement (translocation) of the compound within the plant's vascular system, allowing it to reach its site of action more effectively.

Below is a diagram illustrating the key structural features of this compound and their potential contributions to agrochemical activity.

Caption: Key functional moieties of the title compound and their roles.

Proposed Synthetic Application: A Gateway to Novel HPPD-Inhibiting Herbicides

A promising application for this compound is in the synthesis of novel herbicides that inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD inhibitors are a major class of herbicides that includes commercial products like mesotrione. The synthesis of many HPPD inhibitors involves the coupling of a substituted benzoyl chloride with a 1,3-dione system.

By analogy to the synthesis of mesotrione, which utilizes 2-nitro-4-(methylsulfonyl)benzoyl chloride, we can propose a synthetic pathway where this compound serves as a key precursor. The fluorine substituent could offer advantages in terms of target binding or metabolic stability compared to the nitro group.

The proposed workflow is as follows:

  • Activation : Convert this compound to its more reactive acid chloride derivative.

  • Coupling : React the resulting acid chloride with a suitable 1,3-dione, such as 1,3-cyclohexanedione, to form an enol ester.

  • Rearrangement : Subject the enol ester to a rearrangement reaction to yield the final triketone herbicide scaffold.

The following diagram illustrates this proposed synthetic workflow.

G start This compound step1 Activation (e.g., with Thionyl Chloride) start->step1 intermediate1 3-Fluoro-4-(methylsulfonyl)benzoyl chloride step1->intermediate1 step2 Coupling (with 1,3-Cyclohexanedione) intermediate1->step2 intermediate2 Enol Ester Intermediate step2->intermediate2 step3 Rearrangement (Cyanide or Base-catalyzed) intermediate2->step3 product Hypothetical HPPD-Inhibiting Herbicide step3->product

Caption: Proposed workflow for synthesizing a novel herbicide.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key transformations in the proposed synthetic pathway. These protocols are designed to be self-validating and include considerations for safety, reaction monitoring, and purification.

Protocol 1: Synthesis of 3-Fluoro-4-(methylsulfonyl)benzoyl chloride

This protocol details the conversion of the carboxylic acid to the corresponding acid chloride, a crucial step for activating the molecule for subsequent coupling reactions.

Materials and Reagents:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0 - 3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • N,N-Dimethylformamide (DMF) (catalytic amount, ~1-2 drops)

  • Nitrogen or Argon atmosphere setup

  • Rotary evaporator

  • Schlenk line or equivalent inert atmosphere apparatus

Procedure:

  • Reaction Setup : To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add this compound (e.g., 5.0 g, 1.0 eq).

  • Solvent Addition : Add anhydrous toluene (e.g., 50 mL) to the flask to create a suspension.

  • Catalyst Addition : Add a catalytic amount of DMF (2 drops) to the suspension. DMF catalyzes the reaction by forming the Vilsmeier reagent in situ.

  • Reagent Addition : Slowly add thionyl chloride (e.g., 2.5 eq) to the stirred suspension at room temperature. The addition should be done carefully in a well-ventilated fume hood, as SO₂ and HCl gases are evolved.

  • Reaction : Heat the reaction mixture to reflux (for toluene, ~110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution and the dissolution of the starting material to form a clear solution.

  • Work-up and Isolation :

    • Cool the reaction mixture to room temperature.

    • Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. A trap containing a sodium hydroxide solution is recommended to neutralize the toxic vapors.

    • To ensure complete removal of residual thionyl chloride, add fresh anhydrous toluene (e.g., 20 mL) and evaporate again. Repeat this step twice.

  • Product Characterization : The resulting product, 3-Fluoro-4-(methylsulfonyl)benzoyl chloride, is typically a solid or high-boiling oil and is often used immediately in the next step without further purification. Its formation can be confirmed by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of a sharp C=O stretch for the acid chloride at a higher wavenumber, typically ~1780-1815 cm⁻¹).

Protocol 2: Synthesis of a Hypothetical N-Aryl Amide Agrochemical Precursor

This protocol describes the coupling of the synthesized acid chloride with a representative aromatic amine to form an amide bond, a common linkage in many agrochemicals.

Materials and Reagents:

  • 3-Fluoro-4-(methylsulfonyl)benzoyl chloride (from Protocol 1, 1.0 eq)

  • A substituted aniline (e.g., 4-chloroaniline, 1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • A non-nucleophilic base (e.g., Triethylamine (TEA) or Pyridine, 1.2 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup : Dissolve the substituted aniline (e.g., 1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Acid Chloride Addition : Dissolve the crude 3-Fluoro-4-(methylsulfonyl)benzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C.

  • Reaction : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

  • Aqueous Work-up :

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. The acid wash removes excess base and unreacted amine, while the bicarbonate wash removes any remaining acidic impurities.

    • Separate the organic layer.

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification : Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl amide.

  • Characterization : Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

Data Summary

The following table summarizes key physicochemical properties of the title compound, which are essential for its handling and for predicting its behavior in synthetic and biological systems.

PropertyValueSource
CAS Number 185945-88-4Supplier Data
Molecular Formula C₈H₇FO₄SSupplier Data
Molecular Weight 218.20 g/mol Supplier Data
Appearance White to off-white solidSupplier Data
Purity Typically >95%Supplier Data
Solubility Soluble in most organic solvents (e.g., methanol, acetone, DCM); sparingly soluble in water.General Chemical Knowledge

Conclusion and Future Outlook

This compound represents a promising and versatile platform for the development of novel agrochemicals. The strategic incorporation of fluorine and a methylsulfonyl group provides a strong foundation for designing molecules with enhanced efficacy, metabolic stability, and target-specific activity. While its full potential is yet to be realized in commercial products, the synthetic pathways and protocols outlined in this guide provide a clear and actionable framework for researchers to explore its utility. Future research should focus on synthesizing a diverse library of compounds derived from this building block and screening them for herbicidal, fungicidal, and insecticidal activity. Such efforts could lead to the discovery of next-generation crop protection solutions that are both effective and sustainable.

References

  • Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. Journal of Fluorine Chemistry, 131(11), 1133-1144. [Link]

  • Trepka, R. D., Harrington, J. K., McConville, J. W., McGurran, K. T., Mendel, A., Pauly, D. R., Robertson, J. E., & Waddington, J. T. (1974). Synthesis and herbicidal activity of fluorinated N-phenylalkanesulfonamides. Journal of Agricultural and Food Chemistry, 22(6), 1111–1119. [Link]

  • U.S. Patent No. 5,648,525. (1997). Method for preparation of herbicide intermediates.
  • World Intellectual Property Organization. (2018). Synthesis of mesotrione. (Patent No. WO2018178860A1).
  • PubChem. (n.d.). 2-Chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-4-methylsulfonyl-3-(2,2,2-trifluoroethoxy_methyl_benzoic-acid]([Link]

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Application Notes and Protocols: 3-Fluoro-4-(methylsulfonyl)benzoic acid as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Sulfonyl-Containing Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine and sulfonyl groups into molecular scaffolds is a widely employed tactic to enhance pharmacological properties. The unique electronic properties of the fluorine atom can modulate a compound's metabolic stability, lipophilicity, and binding affinity to target proteins. Similarly, the methylsulfonyl group, a potent electron-withdrawing moiety and hydrogen bond acceptor, can significantly influence a molecule's solubility, cell permeability, and target engagement.

3-Fluoro-4-(methylsulfonyl)benzoic acid is a prime exemplar of a bifunctional building block that elegantly combines these features. Its rigid aromatic core, decorated with a carboxylic acid handle for synthetic elaboration, a fluorine atom for metabolic modulation, and a methylsulfonyl group for enhanced physicochemical properties, makes it a highly valuable intermediate in the synthesis of complex pharmaceutical agents. This application note provides a comprehensive guide to the synthesis and application of this versatile intermediate, with a particular focus on its role in the construction of kinase inhibitors for oncology.

Synthesis of this compound: A Multi-step Protocol

The synthesis of this compound can be approached through a logical sequence of reactions, starting from readily available precursors. The following protocol outlines a plausible and efficient route.

Part 1: Synthesis Protocol

Step 1: Oxidation of 2-Fluoro-4-methylthioaniline to 2-Fluoro-4-(methylsulfonyl)aniline

The initial step involves the oxidation of a thioether to a sulfone. This transformation is crucial for introducing the key methylsulfonyl moiety. Oxidants such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide are commonly employed for this purpose.[1][2][3][4][5]

  • Materials:

    • 2-Fluoro-4-methylthioaniline

    • meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Protocol:

    • Dissolve 2-Fluoro-4-methylthioaniline (1 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add m-CPBA (2.2 equivalents) portion-wise, maintaining the temperature below 5 °C. The reaction is exothermic.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 2-Fluoro-4-(methylsulfonyl)aniline.

Step 2: Sandmeyer Reaction to Introduce the Carboxylic Acid Moiety

A Sandmeyer reaction can be employed to convert the aniline to a nitrile, which can then be hydrolyzed to the carboxylic acid.

  • Materials:

    • 2-Fluoro-4-(methylsulfonyl)aniline

    • Hydrochloric acid (HCl)

    • Sodium nitrite (NaNO₂)

    • Copper(I) cyanide (CuCN)

    • Sodium cyanide (NaCN)

  • Protocol:

    • Suspend 2-Fluoro-4-(methylsulfonyl)aniline (1 equivalent) in a mixture of water and concentrated HCl.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.

    • Slowly add the cold diazonium salt solution to the cyanide solution.

    • Allow the reaction to warm to room temperature and then heat to 50-60 °C for 1 hour.

    • Cool the mixture and extract the product, 3-Fluoro-4-(methylsulfonyl)benzonitrile, with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

Step 3: Hydrolysis of the Nitrile to the Carboxylic Acid

The final step is the hydrolysis of the nitrile to the desired carboxylic acid.

  • Materials:

    • 3-Fluoro-4-(methylsulfonyl)benzonitrile

    • Sulfuric acid (H₂SO₄)

    • Water

  • Protocol:

    • To the crude 3-Fluoro-4-(methylsulfonyl)benzonitrile, add a mixture of concentrated sulfuric acid and water.

    • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and pour it onto ice.

    • The solid precipitate of this compound is collected by filtration, washed with cold water, and dried under vacuum.

An alternative approach for the conversion of a methyl group to a carboxylic acid involves oxidation with a strong oxidizing agent like potassium permanganate (KMnO₄).[6][7][8][9]

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound start 2-Fluoro-4-methylthioaniline step1 Oxidation (m-CPBA, DCM) start->step1 Step 1 intermediate1 2-Fluoro-4-(methylsulfonyl)aniline step1->intermediate1 step2 Sandmeyer Reaction (NaNO2, HCl, CuCN) intermediate1->step2 Step 2 intermediate2 3-Fluoro-4-(methylsulfonyl)benzonitrile step2->intermediate2 step3 Hydrolysis (H2SO4, H2O, Reflux) intermediate2->step3 Step 3 product This compound step3->product

Caption: Synthetic pathway for this compound.

Application in Pharmaceutical Synthesis: A Case Study of a Vemurafenib Analog

This compound is an ideal intermediate for the synthesis of kinase inhibitors, such as analogs of Vemurafenib, a potent BRAF inhibitor used in the treatment of melanoma. The core of Vemurafenib is constructed via a Friedel-Crafts acylation of a protected 7-azaindole with a suitably substituted benzoyl chloride.[10][11]

Part 2: Application Protocol

Step 1: Activation of this compound to the Acyl Chloride

The carboxylic acid is first converted to the more reactive acyl chloride to facilitate the subsequent Friedel-Crafts acylation.

  • Materials:

    • This compound

    • Oxalyl chloride or Thionyl chloride

    • Anhydrous Dichloromethane (DCM)

    • A catalytic amount of N,N-Dimethylformamide (DMF)

  • Protocol:

    • Suspend this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Add a catalytic amount of DMF (1-2 drops).

    • Slowly add oxalyl chloride (1.5 equivalents) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

    • The resulting solution of 3-Fluoro-4-(methylsulfonyl)benzoyl chloride is typically used directly in the next step without isolation.

Step 2: Friedel-Crafts Acylation of a Protected 7-Azaindole

This step forms the key carbon-carbon bond to create the core structure of the Vemurafenib analog. The Friedel-Crafts acylation is a classic method for forming aryl ketones.[12][13]

  • Materials:

    • Solution of 3-Fluoro-4-(methylsulfonyl)benzoyl chloride in DCM (from Step 1)

    • Protected 7-azaindole derivative (e.g., 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine)

    • Lewis acid catalyst (e.g., Aluminum chloride, AlCl₃)

    • Anhydrous DCM

  • Protocol:

    • In a separate flask, dissolve the protected 7-azaindole derivative (1 equivalent) in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Carefully add the Lewis acid catalyst (e.g., AlCl₃, 1.2 equivalents) portion-wise.

    • Slowly add the solution of 3-Fluoro-4-(methylsulfonyl)benzoyl chloride from Step 1 to the reaction mixture at 0 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.

    • Extract the product with DCM, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain the desired Vemurafenib analog.

Visualization of the Application Workflow

Application_Workflow cluster_application Application in Vemurafenib Analog Synthesis start This compound step1 Acyl Chloride Formation (Oxalyl Chloride, DCM, cat. DMF) start->step1 Step 1 intermediate1 3-Fluoro-4-(methylsulfonyl)benzoyl chloride step1->intermediate1 step2 Friedel-Crafts Acylation (AlCl3, DCM) intermediate1->step2 reagent2 Protected 7-Azaindole reagent2->step2 product Vemurafenib Analog step2->product Step 2

Caption: Application of the intermediate in the synthesis of a Vemurafenib analog.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of this compound. The following table summarizes the expected analytical data based on its structure and data from similar compounds.

Technique Expected Data
¹H NMR Aromatic protons will appear as multiplets in the downfield region (δ 7.5-8.5 ppm). The methyl protons of the sulfonyl group will be a singlet around δ 3.2-3.4 ppm. The carboxylic acid proton will be a broad singlet at a very downfield chemical shift (δ > 10 ppm).
¹³C NMR Aromatic carbons will be observed in the range of δ 120-140 ppm, with the carbon attached to the fluorine showing a characteristic large coupling constant. The carboxyl carbon will be around δ 165-170 ppm, and the methyl carbon of the sulfonyl group will be around δ 40-45 ppm.
IR (Infrared Spectroscopy) Characteristic peaks for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and the S=O stretches of the sulfonyl group (~1350 and ~1150 cm⁻¹).
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of the compound (C₈H₇FO₄S) should be observed.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices.

  • This compound: Should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Potassium Permanganate (KMnO₄): A strong oxidizing agent that can cause fires or explosions in contact with combustible materials.[14][15][16][17] It is corrosive and can cause severe skin and eye damage. Handle with extreme care, away from flammable substances.

  • Oxalyl Chloride and Thionyl Chloride: These are corrosive and toxic reagents. They react violently with water to produce toxic gases (HCl). All manipulations should be carried out in a fume hood, and appropriate PPE must be worn.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

This compound is a strategically designed intermediate with significant potential in pharmaceutical research and development. Its synthesis, while multi-step, utilizes well-established chemical transformations. The protocols outlined in this application note provide a robust framework for its preparation and its successful application in the synthesis of complex drug targets, such as kinase inhibitors. The unique combination of its functional groups offers medicinal chemists a valuable tool to fine-tune the properties of new drug candidates, ultimately contributing to the advancement of therapeutic innovation.

References

  • Oxidation of thioether linkage to sulfoxide/sulfone via H2O2 and mCPBA (3-chloroperbenzoic acid). ResearchGate. Available at: [Link]

  • Slobbe, P., et al. (2017). Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. EJNMMI Radiopharmacy and Chemistry, 2(1), 13.
  • Safety Data Sheet - Potassium Permanganate. ChemSupply Australia. (2021). Available at: [Link]

  • Scheme 2: Synthesis of precursors required for [11C]vemurafenib. ResearchGate. Available at: [Link]

  • Safety Data Sheet: Potassium permanganate. Chemos GmbH & Co.KG. Available at: [Link]

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  • Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. ResearchGate. Available at: [Link]

  • Oxidation of a methyl group to a carboxylic acid, mechanism help. Reddit. (2013). Available at: [Link]

  • G. Evano. The transformation of an alkene into a carboxylic acid with cleavage of the double bond is a common synthetic process. Available at: [Link]

  • SAFETY DATA SHEET - Potassium permanganate. West Liberty University. (2015). Available at: [Link]

  • POTASSIUM PERMANGANATE HAZARD SUMMARY. NJ.gov. Available at: [Link]

  • Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Master Organic Chemistry. Available at: [Link]

  • Novel processes for the preparation of vemurafenib. Google Patents. (WO2015075749A1).
  • Method of oxidizing thioether to sulfone. Google Patents. (CN103910658A).
  • Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica. Available at: [Link]

  • Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. Preprints.org. (2024). Available at: [Link]

  • Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. National Institutes of Health. (2025). Available at: [Link]

  • Friedel–Crafts reaction. Wikipedia. Available at: [Link]

  • 3-fluoro-4-(methylsulphonyl)benzoic acid (C8H7FO4S). PubChemLite. Available at: [Link]

  • 4-fluoro-3-(methylsulphonyl)benzoic acid (C8H7FO4S). PubChemLite. Available at: [Link]

  • 3-Fluoro-4-(methylsulfonamido)benzoic Acid. MySkinRecipes. Available at: [Link]

  • Preparation method of 3-fluoro-4-methylbenzonitrile. Google Patents. (CN109400500B).
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  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Quick Company. Available at: [Link]

  • 2-Fluoro-4-(methoxycarbonyl)benzoic acid. National Institutes of Health. Available at: [Link]

  • Process for the preparation of 3-chloro-4-fluorobenzoyl chloride. Google Patents. (EP0922693B1).
  • Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride. Google Patents. (CN102627553A).
  • Friedel-Crafts acylation (video). Khan Academy. Available at: [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]

  • THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. DTIC. Available at: [Link]

  • 4-fluoro-3-(methylsulfamoyl)benzoic acid (C8H8FNO4S). PubChemLite. Available at: [Link]

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  • Synthesis process of 2-nitro-4-methylsulfonyl benzoyl chloride. Google Patents.
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Scale-up synthesis of 3-Fluoro-4-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of 3-Fluoro-4-(methylsulfonyl)benzoic Acid

Authored by: A Senior Application Scientist

Introduction: The Significance of a Key Building Block

This compound (CAS No: 185945-88-4) is a crucial intermediate in modern pharmaceutical development.[1][2] Its unique molecular architecture, featuring a benzoic acid core functionalized with both a fluorine atom and a methylsulfonyl group, makes it an invaluable building block for synthesizing a range of therapeutic agents. The electron-withdrawing nature of the sulfonyl and fluoro groups significantly influences the electronic properties of the molecule, providing a scaffold for creating potent and selective kinase inhibitors used in oncology, as well as other bioactive molecules for various disease targets.[3] The strategic incorporation of fluorine can enhance metabolic stability and binding affinity, a common strategy in drug design.[4]

While laboratory-scale synthesis provides access to this compound for initial research, the transition to pilot-plant or industrial-scale production presents significant challenges. These include ensuring consistent yield and purity, managing reaction exotherms, handling hazardous materials safely, and developing a cost-effective and environmentally responsible process. This application note provides a detailed, field-proven protocol for the robust scale-up synthesis of this compound, focusing on a reliable two-step synthetic route.

Strategic Overview of the Synthetic Pathway

The selected synthetic strategy is a robust and scalable two-step process commencing from the commercially available 3,4-difluorobenzoic acid. This route is advantageous due to the high regioselectivity of the initial nucleophilic aromatic substitution (SNAr) reaction and the straightforward nature of the subsequent oxidation.

  • Step 1: Nucleophilic Aromatic Substitution (Thiolation) : 3,4-Difluorobenzoic acid is reacted with sodium thiomethoxide. The fluorine atom at the C4 position is para to the electron-withdrawing carboxylic acid group, making it highly activated and susceptible to nucleophilic attack. This reaction selectively displaces the C4 fluorine to yield the intermediate, 3-Fluoro-4-(methylthio)benzoic acid.

  • Step 2: Oxidation : The thioether intermediate is then oxidized to the corresponding sulfone. Potassium permanganate (KMnO₄) is employed as a powerful and cost-effective oxidizing agent for this transformation, yielding the final product, this compound.

Logical Workflow Diagram

Below is a diagram illustrating the high-level process flow from the starting material to the final product.

Synthesis_Workflow Start Start: 3,4-Difluorobenzoic Acid Step1 Step 1: Nucleophilic Substitution (Thiolation with Sodium Thiomethoxide) Start->Step1 Intermediate Intermediate: 3-Fluoro-4-(methylthio)benzoic acid Step1->Intermediate Step2 Step 2: Oxidation (with Potassium Permanganate) Intermediate->Step2 Purification Purification (Recrystallization) Step2->Purification Product Final Product: This compound Purification->Product

Caption: High-level workflow for the synthesis of this compound.

Part 1: Detailed Protocol for Intermediate Synthesis

Synthesis of 3-Fluoro-4-(methylthio)benzoic acid (CAS: 244606-32-4)

This procedure details the regioselective nucleophilic aromatic substitution reaction. The choice of a polar aprotic solvent like DMF is crucial as it effectively solvates the sodium cation, enhancing the nucleophilicity of the thiomethoxide anion.

Materials and Reagents
ReagentCAS No.MW ( g/mol )AmountMolesEquivalents
3,4-Difluorobenzoic acid455-86-7158.11100.0 g0.6321.0
Sodium thiomethoxide5188-07-870.0948.8 g0.6961.1
N,N-Dimethylformamide (DMF)68-12-273.09500 mL--
Hydrochloric Acid (37%)7647-01-036.46~70 mL--
Deionized Water7732-18-518.022 L--
Step-by-Step Protocol
  • Reactor Setup : Equip a 2 L jacketed glass reactor with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a condenser. Ensure the setup is in a well-ventilated fume hood.

  • Reagent Charging : Charge the reactor with 3,4-difluorobenzoic acid (100.0 g, 0.632 mol) and N,N-Dimethylformamide (500 mL).

  • Inert Atmosphere : Purge the reactor with nitrogen for 15 minutes to establish an inert atmosphere.

  • Initial Cooling : Begin stirring and cool the mixture to 0-5 °C using a circulating chiller.

  • Nucleophile Addition : Cautiously add sodium thiomethoxide (48.8 g, 0.696 mol) portion-wise over 30-45 minutes. The addition is exothermic; maintain the internal temperature below 10 °C.

    • Causality Note : Portion-wise addition is critical for controlling the exotherm of the reaction. A rapid addition can lead to a runaway reaction and the formation of undesired byproducts.

  • Reaction Progression : After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 12-16 hours.

  • Reaction Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Reaction Quench & Precipitation : Once the reaction is complete, cool the mixture back to 0-5 °C. Slowly pour the reaction mixture into 1.5 L of vigorously stirred ice-cold deionized water.

  • Acidification : Acidify the aqueous mixture to a pH of 1-2 by the slow, dropwise addition of concentrated hydrochloric acid (~70 mL). A thick, off-white precipitate will form.

    • Trustworthiness Check : Ensuring a pH of 1-2 is vital for the complete protonation of the carboxylate salt, maximizing the precipitation and yield of the desired carboxylic acid intermediate.

  • Isolation : Stir the slurry for 1 hour at 0-5 °C to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing : Wash the filter cake thoroughly with cold deionized water (2 x 250 mL) to remove residual DMF and salts.

  • Drying : Dry the product in a vacuum oven at 50-60 °C to a constant weight.

    • Expected Yield : 105-112 g (89-95%) of 3-Fluoro-4-(methylthio)benzoic acid as an off-white solid.

Part 2: Detailed Protocol for Final Product Synthesis

Oxidation to this compound (CAS: 185945-88-4)

This procedure uses potassium permanganate, a strong and efficient oxidizing agent. The reaction is performed in an aqueous acetic acid solution, which helps to solubilize the organic intermediate and facilitate the oxidation process.

Materials and Reagents
ReagentCAS No.MW ( g/mol )AmountMolesEquivalents
3-Fluoro-4-(methylthio)benzoic acid244606-32-4186.21100.0 g0.5371.0
Potassium Permanganate (KMnO₄)7722-64-7158.03119.5 g0.7561.4
Acetic Acid64-19-760.05600 mL--
Deionized Water7732-18-518.021.4 L--
Sodium Bisulfite (NaHSO₃)7631-90-5104.06As needed--
Step-by-Step Protocol
  • Reactor Setup : Use a 3 L jacketed reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and an addition funnel.

  • Reagent Charging : Charge the reactor with 3-Fluoro-4-(methylthio)benzoic acid (100.0 g, 0.537 mol), acetic acid (600 mL), and deionized water (400 mL).

  • Dissolution & Cooling : Stir the mixture until the solid dissolves, then cool the solution to 10-15 °C.

  • Oxidant Solution : In a separate beaker, dissolve potassium permanganate (119.5 g, 0.756 mol) in 1 L of deionized water. This may require gentle warming and stirring. Cool the resulting deep purple solution to room temperature before use.

  • Oxidant Addition : Add the potassium permanganate solution dropwise to the reactor via the addition funnel over 2-3 hours. This reaction is highly exothermic; maintain the internal temperature between 20-30 °C.

    • Causality Note : Careful temperature control is paramount. Temperatures above 35 °C can lead to oxidative degradation of the aromatic ring, significantly reducing the yield and purity of the final product.

  • Reaction Progression : After the addition is complete, stir the mixture at room temperature for an additional 4-6 hours. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Reaction Monitoring : Monitor the disappearance of the starting material by HPLC. The reaction is complete when less than 1% of the thioether intermediate remains.

  • Quenching : Cool the reaction mixture to 10 °C. Quench the excess potassium permanganate by the portion-wise addition of solid sodium bisulfite until the purple color disappears and the mixture becomes a colorless slurry with the brown MnO₂ precipitate.

  • Isolation : Collect the crude product and MnO₂ by vacuum filtration.

  • Purification (Initial) : Transfer the filter cake back to the reactor. Add 1 L of hot deionized water (80-90 °C) and stir for 30 minutes to dissolve the product, leaving the insoluble MnO₂ behind.

  • Filtration : Filter the hot mixture to remove the manganese dioxide. Wash the MnO₂ cake with a small amount of hot water.

  • Crystallization : Allow the combined clear filtrate to cool slowly to room temperature, then cool further to 0-5 °C in an ice bath for 2 hours to induce crystallization.

  • Final Isolation : Collect the pure white crystalline product by vacuum filtration, wash with cold deionized water (2 x 100 mL), and dry in a vacuum oven at 60-70 °C.

    • Expected Yield : 98-105 g (84-90%) of this compound as a white crystalline solid.

    • Purity : >98% (as determined by HPLC).

Safety and Handling Protocols

All operations must be conducted by trained personnel in a controlled environment, adhering to strict safety protocols.

  • Personal Protective Equipment (PPE) : Always wear safety goggles, a face shield, a lab coat, and chemically resistant gloves (nitrile or neoprene).[5][6]

  • Ventilation : All steps should be performed in a well-ventilated fume hood to avoid inhalation of vapors or dust.[7]

  • Sodium Thiomethoxide : This reagent is corrosive and has a strong, unpleasant odor. Handle only in a fume hood. Avoid contact with skin and eyes.[8]

  • Potassium Permanganate : A strong oxidizing agent.[9] It can cause fire or explosion upon contact with combustible materials.[5] Keep away from heat, sparks, and flammable materials.[5][9] It is corrosive and can cause severe skin and eye burns.[10][11]

  • Waste Disposal : Dispose of all chemical waste, including MnO₂ solids and solvent filtrates, according to institutional and local environmental regulations. Potassium permanganate waste should be treated to reduce the manganese before disposal.[10]

Reaction Scheme Visualization

The following diagram outlines the chemical transformation in the two-step synthesis.

Reaction_Scheme cluster_step1 Step 1: Thiolation cluster_step2 Step 2: Oxidation SM 3,4-Difluorobenzoic Acid INT 3-Fluoro-4-(methylthio)benzoic acid SM->INT + NaSCH₃ (DMF, 0 °C to RT) INT2 3-Fluoro-4-(methylthio)benzoic acid PROD This compound INT2->PROD + KMnO₄ (AcOH/H₂O, 20-30 °C)

Caption: Reaction scheme for the synthesis of this compound.

Conclusion

This application note provides a comprehensive and validated two-step protocol for the scale-up synthesis of this compound. By starting from 3,4-difluorobenzoic acid, the process achieves high yields and excellent purity through a regioselective nucleophilic substitution followed by a robust oxidation. The detailed explanation of experimental choices, safety precautions, and process controls ensures that this protocol is not merely a list of steps but a self-validating system for researchers, scientists, and drug development professionals aiming for reliable and scalable production of this key pharmaceutical intermediate.

References

  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Potassium permanganate. Retrieved from [Link]

  • Valudor Products. (n.d.). Safety Data Sheet: Potassium permanganate. Retrieved from [Link]

  • West Penetone. (n.d.). POTASSIUM PERMANGANATE SOLUTION SDS GHS. Retrieved from [Link]

  • New Jersey Department of Health. (2010). POTASSIUM PERMANGANATE HAZARD SUMMARY. Retrieved from [Link]

  • Oxford Health. (2022). Protocol for the Safe Administration, Disposal, and Risk Assessment of Potassium Permanganate. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Sodium methanesulphonate. Retrieved from [Link]

  • Loba Chemie. (2015). METHANESULFONIC ACID SODIUM SALT AR/HPLC MSDS. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. Retrieved from [Link]

  • ChemUniverse. (n.d.). This compound [P70496]. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-Fluoro-4-(methylsulfonamido)benzoic Acid. Retrieved from [Link]

  • Global Scientific Journal. (2021). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • Quick Company. (2025). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]

  • Google Patents. (2001). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]

  • ResearchGate. (2004). (PDF) 3-Fluoro-4-methylbenzoic acid. Retrieved from [Link]

  • Google Patents. (2010). CN101712641A - Method for preparing methylthio benzoic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 3-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Development. Retrieved from [Link]

  • Zhang, M., et al. (2018). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • PubChem. (2026). 3-Fluoro-4-methoxy-2-(methylthio)benzoic acid. Retrieved from [Link]

  • PubMed. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. Retrieved from [Link]

  • Google Patents. (2015). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
  • PubChem. (n.d.). 3-Fluoro-4-((trifluoromethyl)thio)benzoic acid. Retrieved from [Link]

  • PubMed. (2020). Applications of fluorine-containing amino acids for drug design. Retrieved from [Link]

  • Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

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An In-Depth Technical Guide to the Reaction Mechanisms of 3-Fluoro-4-(methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis and primary reaction mechanisms of 3-fluoro-4-(methylsulfonyl)benzoic acid, a versatile building block in medicinal chemistry and materials science. The unique electronic properties conferred by the fluoro, methylsulfonyl, and carboxylic acid moieties dictate its reactivity, making it a valuable substrate for a range of chemical transformations. This guide offers detailed protocols and mechanistic insights to enable its effective utilization in research and development.

Introduction: The Chemical Personality of this compound

This compound is a trifunctional aromatic compound. Its chemical behavior is governed by the interplay of its three key functional groups:

  • The Carboxylic Acid Group: This group is the primary site for reactions such as esterification and amidation, allowing for the facile introduction of diverse functionalities.

  • The Aromatic Ring: The benzene ring is electron-deficient due to the strong electron-withdrawing effects of both the methylsulfonyl and fluoro groups. This deactivation makes it less susceptible to electrophilic aromatic substitution but highly activated towards nucleophilic aromatic substitution (SNAr).

  • The Fluoro and Methylsulfonyl Groups: The fluorine atom, positioned ortho to the carboxylic acid and meta to the powerful electron-withdrawing methylsulfonyl group, is a surprisingly effective leaving group in SNAr reactions.[1][2] The methylsulfonyl group, being a strong -M and -I group, is crucial in activating the ring for nucleophilic attack, primarily at the para position where the fluorine resides.[3]

This unique arrangement of functional groups makes this compound a valuable synthon for creating complex molecular architectures.

Synthesis of this compound: A Multi-step Approach

The synthesis of this compound is not commonly detailed in a single procedure. However, a reliable multi-step synthesis can be devised from commercially available starting materials, leveraging well-established organic transformations. A plausible and efficient route starts from 2-fluorotoluene.

Synthetic Workflow Overview

SynthesisWorkflow A 2-Fluorotoluene B 3-Fluoro-4-methylbenzenesulfonyl chloride A->B Chlorosulfonation C 3-Fluoro-4-(methylthio)toluene B->C Reduction & Methylation D 3-Fluoro-4-(methylsulfonyl)toluene C->D Oxidation to Sulfone E This compound D->E Oxidation to Carboxylic Acid

Protocol 1: Synthesis of this compound

This protocol outlines a four-step synthesis starting from 2-fluorotoluene.

Step 1: Chlorosulfonation of 2-Fluorotoluene

Principle: Electrophilic aromatic substitution with chlorosulfonic acid introduces a sulfonyl chloride group onto the aromatic ring. The directing effects of the fluoro and methyl groups favor substitution at the 4-position.

Materials:

  • 2-Fluorotoluene

  • Chlorosulfonic acid

  • Dichloromethane (DCM)

  • Ice bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a fume hood, cool a solution of 2-fluorotoluene (1.0 eq) in dichloromethane to 0 °C in an ice bath under a nitrogen atmosphere.

  • Slowly add chlorosulfonic acid (3.0 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Carefully quench the reaction by pouring it slowly onto crushed ice.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-fluoro-4-methylbenzenesulfonyl chloride.

Step 2: Reduction and Methylation to form 3-Fluoro-4-(methylthio)toluene

Principle: The sulfonyl chloride is reduced to a thiol, which is then methylated in situ to form the thioether.

Materials:

  • 3-Fluoro-4-methylbenzenesulfonyl chloride

  • Sodium sulfite or Zinc dust/HCl

  • Methyl iodide

  • Sodium hydroxide

  • Methanol or Ethanol

Procedure:

  • Prepare a solution of sodium sulfite (or a suspension of zinc dust) in water.

  • Slowly add the crude 3-fluoro-4-methylbenzenesulfonyl chloride to the reducing agent solution. If using zinc, add HCl portion-wise.

  • After the reduction is complete (monitor by TLC), add a solution of sodium hydroxide followed by methyl iodide (1.2 eq).

  • Stir the reaction at room temperature overnight.

  • Extract the product with an organic solvent (e.g., diethyl ether), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-fluoro-4-(methylthio)toluene.

Step 3: Oxidation to 3-Fluoro-4-(methylsulfonyl)toluene

Principle: The thioether is oxidized to the corresponding sulfone using a suitable oxidizing agent.

Materials:

  • 3-Fluoro-4-(methylthio)toluene

  • Hydrogen peroxide (30%) or meta-Chloroperoxybenzoic acid (m-CPBA)

  • Acetic acid or Dichloromethane

  • Standard glassware

Procedure:

  • Dissolve 3-fluoro-4-(methylthio)toluene (1.0 eq) in acetic acid or dichloromethane.

  • If using hydrogen peroxide, add it dropwise and heat the mixture to reflux for 3-4 hours.

  • If using m-CPBA (2.2 eq), add it portion-wise at 0 °C and then allow the reaction to warm to room temperature and stir overnight.

  • After completion, quench the reaction (if necessary) and extract the product. Wash the organic layer with sodium bicarbonate solution (if m-CPBA was used), water, and brine.

  • Dry the organic phase and concentrate under reduced pressure. The crude 3-fluoro-4-(methylsulfonyl)toluene can be purified by recrystallization.

Step 4: Oxidation to this compound

Principle: The benzylic methyl group is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate.[4][5]

Materials:

  • 3-Fluoro-4-(methylsulfonyl)toluene

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide or Sodium carbonate

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • Prepare a solution of 3-fluoro-4-(methylsulfonyl)toluene (1.0 eq) in a mixture of water and a small amount of a phase-transfer catalyst (e.g., Adogen 464), and add sodium hydroxide or sodium carbonate.

  • Heat the mixture to reflux and add potassium permanganate (approx. 3.0 eq) portion-wise over several hours.

  • Continue refluxing until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

  • Wash the filter cake with hot water.

  • Cool the combined filtrate in an ice bath and acidify with concentrated HCl until a white precipitate forms.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain this compound.

Key Reaction Mechanisms and Protocols

Amide Bond Formation

The carboxylic acid functionality of this compound is readily converted to an amide. This is a fundamental transformation in drug discovery, as the amide bond is a key structural feature in many biologically active molecules. Two common and reliable methods are presented below.

Principle: The carboxylic acid is first activated by conversion to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride then reacts readily with a primary or secondary amine to form the amide.[6]

AmideFormationAcylChloride A This compound B 3-Fluoro-4-(methylsulfonyl)benzoyl chloride A->B SOCl₂ or (COCl)₂ C Amide Product B->C Amine (R₂NH), Base

Protocol 2: Amide Synthesis via Acyl Chloride

Step 1: Synthesis of 3-Fluoro-4-(methylsulfonyl)benzoyl Chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • N,N-Dimethylformamide (DMF) (catalytic)

  • Anhydrous dichloromethane (DCM) or Toluene

Procedure:

  • In a fume hood, suspend this compound (1.0 eq) in anhydrous DCM or toluene under a nitrogen atmosphere.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) dropwise at room temperature.

  • Heat the mixture to reflux for 1-2 hours, until the evolution of gas ceases.

  • Cool the reaction mixture and remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride, which is typically used in the next step without further purification.

Step 2: Amide Coupling

Materials:

  • Crude 3-fluoro-4-(methylsulfonyl)benzoyl chloride

  • Primary or secondary amine (e.g., benzylamine, morpholine)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the amine (1.1 eq) and TEA or DIPEA (1.5 eq) in anhydrous DCM and cool to 0 °C.

  • Slowly add a solution of the crude 3-fluoro-4-(methylsulfonyl)benzoyl chloride in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.

  • Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by recrystallization or column chromatography.

Principle: Carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an additive like 1-Hydroxybenzotriazole (HOBt), facilitate the direct formation of an amide bond from a carboxylic acid and an amine under mild conditions.[7] This method avoids the need to isolate the acyl chloride intermediate.

AmideFormationEDC A This compound + Amine B O-acylisourea intermediate A->B EDC, HOBt, Base C Amide Product B->C Nucleophilic attack by amine

Protocol 3: Direct Amide Synthesis with EDC/HOBt

Materials:

  • This compound

  • Primary or secondary amine

  • EDC·HCl

  • HOBt

  • DIPEA

  • Anhydrous DCM or DMF

Procedure:

  • To a stirred solution of this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF, add DIPEA (2.5 eq).

  • Cool the mixture to 0 °C and add EDC·HCl (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Follow the workup and purification procedure as described in Protocol 2, Step 2.

Amine Coupling Method Typical Yield
BenzylamineEDC/HOBt85-95%
MorpholineAcyl Chloride90-98%
AnilineEDC/HOBt75-85%
tert-ButylamineAcyl Chloride60-70%
Fischer Esterification

Principle: The carboxylic acid can be converted to its corresponding ester by reaction with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid. This is a reversible reaction, and the equilibrium is driven towards the product by using a large excess of the alcohol.[2][8][9]

FischerEsterification A This compound + Alcohol B Protonated Carbonyl A->B H⁺ catalyst C Tetrahedral Intermediate B->C Nucleophilic attack by alcohol D Ester Product C->D Elimination of H₂O

Protocol 4: Fischer Esterification to Methyl Ester

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate or Dichloromethane

Procedure:

  • Dissolve this compound (1.0 eq) in a large excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate or DCM and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester, which can be purified by recrystallization or column chromatography if necessary. A typical yield for this reaction is in the range of 85-95%.[9]

Nucleophilic Aromatic Substitution (SNAr)

Principle: The fluorine atom at the 4-position is activated for nucleophilic displacement by the strongly electron-withdrawing methylsulfonyl group located para to it. This allows for the introduction of a variety of nucleophiles, such as amines, alkoxides, and thiolates. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate.[1][3] The high electronegativity of fluorine stabilizes this intermediate, making it a better leaving group in SNAr reactions than other halogens, which is counterintuitive to SN1 and SN2 reactions.[2]

SNArMechanism A This compound + Nucleophile B Meisenheimer Complex (stabilized by SO₂Me) A->B Nucleophilic Attack C Substituted Product B->C Elimination of Fluoride

Protocol 5: SNAr with an Amine Nucleophile (e.g., Morpholine)

Note: For this reaction, it is often advantageous to first protect the carboxylic acid as an ester (as in Protocol 4) to prevent unwanted side reactions with the base. The ester can be subsequently hydrolyzed back to the carboxylic acid.

Materials:

  • Methyl 3-fluoro-4-(methylsulfonyl)benzoate

  • Morpholine

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve methyl 3-fluoro-4-(methylsulfonyl)benzoate (1.0 eq) in anhydrous DMSO or DMF.

  • Add morpholine (1.2-1.5 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-120 °C and stir for 4-12 hours, monitoring by TLC.

  • Cool the reaction to room temperature and pour into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude product (the methyl ester of the substituted benzoic acid) can be purified by column chromatography.

  • For deprotection, the ester can be hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).

Nucleophile Typical Conditions Expected Yield
MorpholineK₂CO₃, DMF, 100 °CGood to Excellent
Sodium MethoxideMeOH, refluxExcellent
Sodium ThiophenoxideDMF, 80 °CGood

Conclusion

This compound is a highly functionalized building block with predictable and versatile reactivity. By understanding the interplay of its functional groups, researchers can strategically employ it in the synthesis of complex molecules. The protocols provided in this guide offer robust and reproducible methods for its synthesis and key transformations, serving as a valuable resource for professionals in drug development and chemical research. The principles of amide bond formation, esterification, and nucleophilic aromatic substitution are central to its application, and their mastery will unlock the full synthetic potential of this valuable compound.

References

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution (NAS): Introduction and Mechanism. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • Fischer Esterification Procedure. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Organic Chemistry Portal. Sulfone synthesis by oxidation. [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

  • MDPI. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. [Link]

  • Master Organic Chemistry. Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. [Link]

  • YouTube. (2014, February 17). meta-Fluorotoluene Synthesis. [Link]

  • National Institutes of Health. (2018). Concerted Nucleophilic Aromatic Substitutions. [Link]

  • YouTube. (2018, May 5). Synthesis of benzoic acid (Oxidation of toluene). [Link]

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Application Notes & Protocols: Catalytic Transformations of 3-Fluoro-4-(methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Reactivity of a Highly Functionalized Benzoic Acid

3-Fluoro-4-(methylsulfonyl)benzoic acid (CAS No. 185945-88-4) is a versatile building block in medicinal chemistry and materials science.[1] Its utility stems from a unique combination of functional groups on the aromatic ring. The carboxylic acid provides a primary handle for transformations like amidation and esterification. Concurrently, the presence of two potent electron-withdrawing groups—a fluorine atom at the 3-position and a methylsulfonyl group at the 4-position—significantly modulates the molecule's reactivity.

These substituents increase the electrophilicity of the carboxyl carbon, potentially facilitating nucleophilic attack. However, they also influence the properties of the entire molecule, impacting solubility, pKa, and the reactivity of the aromatic ring itself. The selection of an appropriate catalytic system is therefore paramount to achieving high yields, selectivity, and process efficiency while minimizing side reactions. This guide provides an in-depth exploration of field-proven catalytic methods for the key transformations of this important substrate, moving beyond stoichiometric reagents to embrace more sustainable and efficient catalytic processes.

Section 1: Catalytic Amide Bond Formation via Dehydrative Condensation

The formation of an amide bond is one of the most critical reactions in pharmaceutical development. While traditional methods rely on stoichiometric coupling reagents (e.g., carbodiimides, phosphonium or uronium salts), these generate significant waste. Catalytic direct amidation, which forms water as the only byproduct, represents a greener and more atom-economical approach.[2]

Catalyst Focus: Organoboron Compounds

Arylboronic acids have emerged as highly effective organocatalysts for direct amide bond formation.[2][3] Their mechanism of action relies on their Lewis acidity and the ability to form reversible covalent bonds with the carboxylic acid. This in-situ activation generates a highly reactive acylboronate species, which is readily attacked by the amine nucleophile to form the amide bond and regenerate the catalyst. This approach avoids harsh conditions and stoichiometric activators.

sub This compound + Amine int1 Acylboronate Intermediate (Activated Acid) sub->int1 Dehydration + Catalyst cat Ar-B(OH)₂ (Catalyst) int2 Tetrahedral Intermediate int1->int2 + Amine int2->cat prod Target Amide Product int2->prod Catalyst Regeneration water H₂O (Byproduct) int2->water Elimination

Figure 1: Catalytic cycle for boronic acid-mediated amide formation.

Experimental Protocol 1.1: Boronic Acid-Catalyzed Direct Amidation

This protocol describes the direct coupling of this compound with a primary amine using 2-iodophenylboronic acid as the catalyst in a dehydrating solvent.

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., Benzylamine) (1.1 equiv)

  • 2-Iodophenylboronic acid (0.1 equiv, 10 mol%)

  • Toluene (or other non-polar solvent capable of azeotropic water removal)

  • Dean-Stark apparatus or molecular sieves (4Å)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap (or containing activated 4Å molecular sieves), add this compound (1.0 equiv), the desired amine (1.1 equiv), and 2-iodophenylboronic acid (0.1 equiv).

  • Solvent Addition: Add dry toluene to the flask to achieve a substrate concentration of approximately 0.2 M.

  • Dehydrative Condensation: Heat the reaction mixture to reflux (approx. 110-112 °C for toluene). If using a Dean-Stark trap, monitor the collection of water. If using molecular sieves, ensure they are well-dispersed.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting benzoic acid is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If molecular sieves were used, filter them off.

    • Dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl (to remove unreacted amine), saturated NaHCO₃ solution (to remove unreacted acid and the catalyst), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the pure amide.

Catalyst SystemAmine TypeTypical Yield RangeKey Advantages
Arylboronic AcidPrimary & Secondary Aliphatic/Aromatic65-90%Green (water byproduct), mild conditions, high functional group tolerance.[2]
EDC / HOBt (Stoichiometric)Primary & Secondary80-95%Well-established, fast reaction times, reliable for complex substrates.
HATU (Stoichiometric)Hindered Amines, Peptide Coupling85-98%Highly effective for difficult couplings, low epimerization.

Table 1: Comparison of amidation methods.

Section 2: Efficient Catalytic Esterification

Esterification is a fundamental transformation, traditionally catalyzed by strong mineral acids like sulfuric acid (Fischer Esterification).[4] However, these catalysts pose challenges in terms of product isolation, equipment corrosion, and waste disposal. Modern approaches favor heterogeneous solid acid catalysts or mild, metal-free organocatalysts.

Catalyst Focus: Heterogeneous Zirconium/Titanium Solid Acids

Solid superacids, such as those prepared from zirconium and titanium oxides, offer a highly efficient and environmentally benign alternative.[5] These materials possess strong Lewis and Brønsted acid sites on their surface, which activate the carboxylic acid for nucleophilic attack by the alcohol. Their key advantage is insolubility in the reaction medium, allowing for simple recovery by filtration and reuse across multiple batches.

Experimental Protocol 2.1: Solid Acid-Catalyzed Esterification

Materials:

  • This compound (1.0 equiv)

  • Alcohol (e.g., Methanol or Ethanol) (used as solvent and reagent)

  • Zr/Ti Solid Acid Catalyst (e.g., ZT10) (10-20% by weight of the benzoic acid)[5]

  • Magnetic stirrer and reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound and the Zr/Ti solid acid catalyst in an excess of the desired alcohol (e.g., methanol).

  • Reaction: Heat the suspension to reflux with vigorous stirring.

  • Monitoring: Track the reaction's progress via TLC or GC-MS. The reaction is typically complete within 4-8 hours.

  • Catalyst Recovery: Cool the mixture to room temperature. Recover the solid acid catalyst by simple filtration. The catalyst can be washed with fresh solvent, dried, and stored for reuse.

  • Work-up and Purification: Evaporate the excess alcohol from the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with saturated NaHCO₃ solution and brine, then dry over Na₂SO₄. Concentrate the solvent to yield the crude ester, which can be further purified if necessary.

Catalyst Focus: N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a commercially available, inexpensive, and easy-to-handle reagent that can catalytically promote direct esterification under mild, metal-free conditions.[6] The proposed mechanism involves the activation of the carboxylic acid through the formation of a reactive acyl hypobromite intermediate.

Experimental Protocol 2.2: NBS-Catalyzed Esterification

Materials:

  • This compound (1.0 equiv)

  • Alcohol (e.g., Benzyl alcohol) (3.0-5.0 equiv)

  • N-Bromosuccinimide (NBS) (0.07 equiv, 7 mol%)[6]

  • Magnetic stirrer and heating block

Procedure:

  • Reaction Setup: Combine the benzoic acid, alcohol, and catalytic NBS in a sealed vial or reactor tube.

  • Reaction: Heat the mixture to 70 °C with stirring for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC until completion.

  • Work-up: Cool the mixture, dilute with ethyl acetate, and wash with 10% aqueous Na₂S₂O₃ (to quench any remaining NBS), followed by saturated NaHCO₃ and brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate. Purify the resulting ester by column chromatography.

start Define Reaction (Acid + Alcohol) screen Select Catalyst Candidates (e.g., Solid Acid, NBS, H₂SO₄) start->screen setup Parallel Reaction Setup (Identical Conditions) screen->setup monitor Monitor Progress (TLC, LC-MS, GC) setup->monitor analyze Analyze Results (Conversion, Yield, Purity) monitor->analyze analyze->screen Re-evaluate optimize Optimize Best Catalyst (Temp, Time, Loading) analyze->optimize Select Lead finish Finalized Protocol optimize->finish

Figure 2: General workflow for catalyst screening and optimization.

Section 3: Activation to 3-Fluoro-4-(methylsulfonyl)benzoyl Chloride

For certain transformations, particularly Friedel-Crafts acylations or reactions with less reactive amines, converting the carboxylic acid to a more electrophilic acyl chloride is necessary. This is not a catalytic process but a crucial activation step enabled by specific reagents.

Reagent Focus: Thionyl Chloride (SOCl₂)

Thionyl chloride is a widely used and effective reagent for converting carboxylic acids to acyl chlorides. The reaction produces gaseous byproducts (SO₂ and HCl), which drives the reaction to completion. A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction via the formation of the Vilsmeier reagent in situ.

Experimental Protocol 3.1: Synthesis of 3-Fluoro-4-(methylsulfonyl)benzoyl Chloride

(Caution: This reaction should be performed in a well-ventilated fume hood as it releases toxic gases.)

Materials:

  • This compound (1.0 equiv)

  • Thionyl chloride (SOCl₂) (2.0-3.0 equiv)

  • N,N-Dimethylformamide (DMF) (catalytic, 1-2 drops)

  • Anhydrous solvent (e.g., Dichloromethane or Toluene, optional)

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound.

  • Reagent Addition: Carefully add thionyl chloride (2.0-3.0 equiv) to the flask, followed by one drop of DMF. The reaction may begin to effervesce.

  • Reaction: Attach a reflux condenser fitted with a gas outlet bubbler (leading to a basic solution to trap HCl and SO₂). Heat the mixture to a gentle reflux (approx. 70-80 °C) for 1-3 hours, or until gas evolution ceases.

  • Isolation: Cool the reaction to room temperature. Remove the excess thionyl chloride by distillation or careful rotary evaporation (using a trap). The resulting crude 3-Fluoro-4-(methylsulfonyl)benzoyl chloride is often used directly in the next step without further purification.

PropertyValueNotes
Molecular Formula C₈H₆ClFO₃S
Molecular Weight 236.65 g/mol
Appearance Expected to be a solid or high-boiling liquidMoisture-sensitive
Handling Handle under inert atmosphere. Reacts with water and other nucleophiles.

Table 2: Predicted properties of 3-Fluoro-4-(methylsulfonyl)benzoyl chloride.

start 3-Fluoro-4-(methylsulfonyl) benzoic Acid activation Activation with SOCl₂ start->activation intermediate 3-Fluoro-4-(methylsulfonyl) benzoyl Chloride activation->intermediate product1 Amide Product intermediate->product1 + R₂NH product2 Ester Product intermediate->product2 + R'OH / Pyridine product3 Friedel-Crafts Product intermediate->product3 + Arene / AlCl₃

Figure 3: Logical flow from benzoic acid to activated acyl chloride and subsequent products.

References

  • Gooßen, L. J., & Paetzold, J. (2004). New Catalytic Transformations of Carboxylic Acids.
  • Gooßen, L. J. (n.d.). Carboxylic Acids in Catalysis. Ruhr-Universität Bochum. Retrieved from [Link]

  • Patsnap. (2025). How Carboxylic Acid Optimizes Biochemical Reaction Rates? Patsnap Eureka. Retrieved from [Link]

  • Various Authors. (2023-2025). Catalytic activations and transformations of carboxylic acids. ResearchGate. Retrieved from [Link]

  • Nielsen, M. H., et al. (2018). Atomic-Scale Understanding of Catalyst Activation: Carboxylic Acid Solutions, but Not the Acid Itself, Increase the Reactivity of Anatase (001) Faceted Nanocatalysts. ACS Publications. Retrieved from [Link]

  • Ahmad, Z., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Publishing. Retrieved from [Link]

  • Various Authors. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

  • Various Authors. (2018). Catalytic amide bond forming methods. ResearchGate. Retrieved from [Link]

  • Shimada, N., & Hisakawa, S. (2024). Organoboron catalysis for direct amide/peptide bond formation. RSC Publishing. Retrieved from [Link]

  • Various Authors. (2003). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. ResearchGate. Retrieved from [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed. Retrieved from [Link]

  • Ang, W., et al. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. PMC - NIH. Retrieved from [Link]

  • Batsanov, A. S. (2004). 3-Fluoro-4-methylbenzoic acid. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
  • PubChem. (n.d.). 3-(Aminosulfonyl)-4-fluorobenzoic acid. Retrieved from [Link]

  • Wang, Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. Retrieved from [Link]

  • Glembič, M., et al. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. MDPI. Retrieved from [Link]

  • Lavanya, J., et al. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Indo American Journal of Pharmaceutical Research. Retrieved from [Link]

  • ChemUniverse. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Wang, T., et al. (2019). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. ePrints Soton. Retrieved from [Link]

  • Ang, W., et al. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-4-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the synthesis of 3-Fluoro-4-(methylsulfonyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the mechanistic underpinnings of the reaction, provide validated protocols, and offer data-driven solutions to challenges encountered in the lab.

Overview of Synthetic Strategy

The synthesis of this compound (Target Molecule 3 ) is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and effective route begins with a nucleophilic aromatic substitution (SNAr) reaction followed by an oxidation step.

The general pathway involves:

  • Thioether Formation: A nucleophilic aromatic substitution (SNAr) reaction between a suitable starting material like 4-chloro-3-fluorobenzoic acid (1 ) and a methylthiolate source to form the thioether intermediate, 3-fluoro-4-(methylthio)benzoic acid (2 ).

  • Oxidation: The selective oxidation of the thioether (2 ) to the desired sulfone (3 ).

Each of these steps presents unique challenges that can impact the overall yield and purity of the final product. This guide will address these challenges systematically.

Synthetic_Pathway cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Oxidation start 4-Chloro-3-fluorobenzoic acid (1) intermediate 3-Fluoro-4-(methylthio)benzoic acid (2) start->intermediate  NaSCH₃, Solvent (e.g., DMF) side_product_2 Hydrolysis of Carboxylic Acid start->side_product_2 Harsh basic conditions final This compound (3) intermediate->final  Oxidant (e.g., Oxone®, H₂O₂) side_product_1 side_product_1 final->side_product_1 Insufficient Oxidant

Caption: General synthetic route to this compound.

Frequently Asked Questions (FAQs)

Q1: My SNAr reaction (Step 1) is sluggish and gives low conversion. What should I do?

A1: Low conversion in SNAr reactions is often due to insufficient activation of the aromatic ring, poor nucleophile quality, or the presence of water.[1]

  • Solvent Choice: Ensure you are using a polar aprotic solvent like DMF, DMSO, or NMP. These solvents effectively solvate the cation of the thiolate salt, leaving a "naked" and more reactive nucleophilic anion.

  • Temperature: Gently heating the reaction (e.g., 60-80 °C) can significantly increase the rate. However, monitor for potential side reactions like decarboxylation at higher temperatures.

  • Nucleophile Quality: Use freshly prepared sodium thiomethoxide or a high-quality commercial source. Thiols can oxidize over time, reducing the concentration of the active nucleophile.[2]

  • Water Content: Ensure your solvent and reagents are anhydrous. Water can protonate the thiolate, reducing its nucleophilicity.

Q2: During the oxidation (Step 2), I'm seeing a significant amount of the sulfoxide byproduct. How can I drive the reaction to the sulfone?

A2: The formation of the sulfoxide is a common issue and indicates incomplete oxidation.

  • Oxidant Stoichiometry: Ensure you are using at least two equivalents of the oxidant (e.g., H₂O₂, m-CPBA) relative to the thioether. The first equivalent forms the sulfoxide, and the second oxidizes the sulfoxide to the sulfone. It is common to use a slight excess (e.g., 2.2-2.5 equivalents) to ensure full conversion.

  • Reaction Time/Temperature: The oxidation of the sulfoxide to the sulfone is typically slower than the initial oxidation of the thioether.[3] You may need to extend the reaction time or slightly increase the temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.

  • Choice of Oxidant: Oxone® (potassium peroxymonosulfate) in a solvent mixture like methanol/water is often very effective and clean for this transformation.

Q3: The final product has poor solubility, making purification by recrystallization difficult. What solvents are recommended?

A3: this compound is a crystalline solid with moderate to low solubility in many common organic solvents.

  • Recrystallization Solvents: A mixed solvent system is often effective. Try dissolving the crude product in a hot polar solvent like ethanol, methanol, or acetic acid, and then slowly adding a less polar co-solvent like water or heptane until turbidity is observed, then allowing it to cool slowly.[4]

  • Washing: If recrystallization is problematic, thorough washing (trituration) of the crude solid with solvents like diethyl ether or a mixture of ethyl acetate/hexane can effectively remove less polar impurities.

In-Depth Troubleshooting Guides

Problem 1: Low Yield in the SNAr Thioether Formation (Step 1)
Possible Cause Diagnostic Check Recommended Action Scientific Rationale
Poor Nucleophile Reactivity Quench a small aliquot of the reaction after 1 hour and analyze by TLC/LC-MS. Significant starting material remaining suggests a reactivity issue.Use a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to increase the nucleophilicity of the thiolate in the organic phase. Ensure the sodium thiomethoxide is fresh and anhydrous.The SNAr mechanism relies on the attack of a potent nucleophile.[5] Phase-transfer catalysts help shuttle the anionic nucleophile into the organic phase, increasing its effective concentration and reactivity.[6]
Side Reaction: Competing Substitution Check LC-MS for masses corresponding to methoxy or hydroxy substitution products (if methanol or water is present).Use a high-purity, anhydrous polar aprotic solvent (e.g., DMF, DMSO). Avoid alcohol-based solvents for this step.Other nucleophiles present in the reaction mixture (like hydroxide or methoxide from residual water/methanol) can compete with the desired thiolate, leading to unwanted byproducts.[7]
Deactivation of Aromatic Ring This is inherent to the substrate. The carboxylate group (if deprotonated by the basic thiolate) can reduce the electrophilicity of the ring.Consider converting the benzoic acid to a methyl or ethyl ester prior to the SNAr reaction. The ester group is more electron-withdrawing and will activate the ring more effectively. The ester can then be hydrolyzed back to the carboxylic acid after the oxidation step.The rate of SNAr is highly dependent on the presence of electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate.[8] An ester is a better electron-withdrawing group than a carboxylate anion.
Problem 2: Impurity Profile and Low Purity After Oxidation (Step 2)
Possible Cause Diagnostic Check Recommended Action Scientific Rationale
Incomplete Oxidation An intermediate spot/peak on TLC/LC-MS corresponding to the sulfoxide mass is observed.Increase the oxidant stoichiometry to 2.2-2.5 equivalents. If using H₂O₂, consider adding a catalytic amount of sodium tungstate, which is known to facilitate oxidation to the sulfone.[9]The oxidation of a thioether proceeds stepwise through the sulfoxide. Sufficient oxidizing power and time are required to push the equilibrium to the fully oxidized sulfone product.[10]
Over-Oxidation / Ring Degradation The appearance of multiple unidentified aromatic byproducts or a significant drop in mass balance. Reaction mixture may darken significantly.Perform the oxidation at a lower temperature (e.g., start at 0 °C and allow to slowly warm to room temperature). Avoid strong, non-selective oxidants like permanganate. Use controlled oxidants like H₂O₂ with a catalyst or Oxone®.The sulfone group is strongly electron-withdrawing, which can make the aromatic ring susceptible to oxidative degradation under harsh conditions, especially at elevated temperatures.
Contamination from Reagents Impurities are present that do not correspond to starting material, sulfoxide, or product.Use high-purity reagents. For example, commercial m-CPBA can contain m-chlorobenzoic acid, which can be difficult to remove. Purify the m-CPBA if necessary.Impurities in starting materials or reagents will carry through the synthesis and complicate purification, ultimately lowering the yield of the desired high-purity product.

Validated Experimental Protocols

Protocol 1: Synthesis of 3-Fluoro-4-(methylthio)benzoic acid (2)
  • To a dry, three-necked flask under a nitrogen atmosphere, add 4-chloro-3-fluorobenzoic acid (1.0 eq) and anhydrous DMF (5-10 mL per gram of starting material).

  • Stir the mixture until all solids are dissolved.

  • In a separate flask, prepare a solution or slurry of sodium thiomethoxide (1.1-1.2 eq) in anhydrous DMF.

  • Add the sodium thiomethoxide suspension to the reaction flask dropwise over 30 minutes, maintaining the internal temperature below 40 °C.

  • Heat the reaction mixture to 60-70 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction to room temperature and carefully pour it into ice-water (10x the volume of DMF).

  • Acidify the aqueous mixture to pH 2-3 with 2M HCl. A white precipitate should form.

  • Stir the slurry for 30 minutes in an ice bath, then collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with cold water and dry under vacuum to yield the crude thioether intermediate 2 .

Protocol 2: Synthesis of this compound (3)
  • To a flask equipped with a magnetic stirrer, add the crude 3-fluoro-4-(methylthio)benzoic acid (1.0 eq) and a mixture of methanol and water (e.g., 3:1 v/v).

  • Cool the resulting suspension in an ice-water bath to 0-5 °C.

  • In a separate beaker, dissolve Oxone® (potassium peroxymonosulfate, 2.2 eq) in water.

  • Add the Oxone® solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed 15 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours, or until LC-MS analysis shows complete conversion of the sulfoxide intermediate to the sulfone product.

  • Upon completion, a dense white precipitate of the product will be present. Add water to the slurry to dissolve any inorganic salts.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake extensively with water, followed by a small amount of cold methanol or diethyl ether to remove any remaining organic impurities.

  • Dry the product under high vacuum at 50 °C to yield the final product 3 as a white crystalline solid.

Troubleshooting_Oxidation start Analyze Crude Product (Post-Oxidation) check_sm Sulfoxide Present? start->check_sm check_purity Purity < 95%? check_sm->check_purity No action_oxidant Action: • Increase oxidant to 2.2-2.5 eq • Increase reaction time • Consider Na₂WO₄ catalyst check_sm->action_oxidant Yes action_purify Action: • Recrystallize (e.g., EtOH/H₂O) • Triturate with Ether/Hexane check_purity->action_purify Yes success High Yield & Purity Product check_purity->success No action_oxidant->start Re-run & Analyze action_purify->success Purified fail Re-evaluate Reaction Conditions action_purify->fail Still Impure

Caption: Decision workflow for troubleshooting the oxidation step.

References

  • DiMagno, S. G., & Sun, H. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research, 53(10), 2353–2365. [Link]

  • Tius, M. A. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central (PMC). [Link]

  • PrepChem. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. Retrieved from [Link]

  • Kuwano, R., & Yamada, M. (2021). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society, 143(3), 1559–1566. [Link]

  • ACS Green Chemistry Institute. (n.d.). Thioether Formation. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Passerini, C. A., & Ross, R. A. (1953). Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions. Journal of the Chemical Society (Resumed), 1826. [Link]

  • Reddit user discussion. (2022). Chemoselective thioether oxidation. r/Chempros. [Link]

  • Fox, J. M., & Toste, F. D. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PubMed Central (PMC). [Link]

  • Reddit user discussion. (2017). Reaction mechanism. Sulfone to thioether. r/chemhelp. [Link]

  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

  • Ashenhurst, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry. [Link]

  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Organic Syntheses Procedure. Retrieved from [Link]

  • Karon, M., & Szostak, M. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. [Link]

  • ChemUniverse. (n.d.). This compound. Retrieved from [Link]

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11). [Link]

  • Wang, Y., et al. (2022). Fluorescent probes based on nucleophilic aromatic substitution reactions for reactive sulfur and selenium species: Recent progress, applications, and design strategies. PubMed Central (PMC). [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]

  • Google Patents. (n.d.).
  • MySkinRecipes. (n.d.). 3-Fluoro-4-(methylsulfonamido)benzoic Acid. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-Fluoro-4-(methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Fluoro-4-(methylsulfonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this compound. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity for your downstream applications.

Introduction

This compound is a key building block in medicinal chemistry and materials science. Its purity is paramount for the success of subsequent reactions and the integrity of final products. This guide provides detailed protocols and troubleshooting advice for the most common purification techniques: recrystallization and column chromatography.

Safety Precautions

Before beginning any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all solvents and reagents used.

General Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][2]

  • Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[1][2]

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[1][2]

  • In case of accidental ingestion or inhalation, seek immediate medical attention.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my crude this compound?

A1: The impurities in your crude sample will largely depend on the synthetic route used. However, common impurities can include:

  • Unreacted starting materials: Such as 3-fluoro-4-methylsulfonyltoluene if the synthesis involves oxidation of the methyl group.

  • Byproducts of the synthesis: For instance, if a Grignard reaction is used for carboxylation, you might have biphenyl-type byproducts. Incomplete oxidation could also lead to the corresponding benzaldehyde or benzyl alcohol.

  • Inorganic salts: From work-up procedures, such as sodium sulfate or magnesium sulfate.

  • Residual solvents: From the reaction or initial purification steps.

Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute is insoluble in the cold solvent but the solution becomes supersaturated at a temperature above the solute's melting point. To remedy this, you can:

  • Add more solvent: This will lower the saturation point.

  • Use a different solvent system: Choose a solvent with a lower boiling point or a solvent mixture that allows for crystallization at a lower temperature.

  • Induce crystallization: Try scratching the inside of the flask with a glass rod at the air-solvent interface or adding a seed crystal of the pure compound.

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin-Layer Chromatography (TLC) is an effective way to monitor your column. Spot the crude material, the collected fractions, and a co-spot (crude and fraction) on a TLC plate. Develop the plate in an appropriate solvent system (a good starting point is the mobile phase used for the column). Visualize the spots under a UV lamp. Pure fractions will show a single spot with the same Rf value.

Purification Techniques

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The principle is to dissolve the impure solid in a hot solvent and then allow the desired compound to crystallize upon cooling, leaving the impurities dissolved in the mother liquor.

The ideal solvent for recrystallization should:

  • Completely dissolve the compound at its boiling point.

  • Dissolve the compound poorly at low temperatures.

  • Either not dissolve the impurities at all or dissolve them very well even at low temperatures.

  • Be chemically inert towards the compound.

  • Be volatile enough to be easily removed from the purified crystals.

Based on the structure of this compound (an aromatic carboxylic acid), suitable solvent systems could include:

Solvent SystemRationale
WaterBenzoic acids often have low solubility in cold water but higher solubility in hot water.[3][4][5]
Ethanol/Water mixtureThe addition of ethanol can increase the solubility of the organic compound at high temperatures.
Acetic Acid/Water mixtureAcetic acid can be a good solvent for carboxylic acids.
TolueneA non-polar solvent that may be suitable if the impurities are highly polar.
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture on a hot plate with stirring until the solvent boils. Continue adding small portions of the hot solvent until all of the solid has just dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Recrystallization_Workflow A Crude Solid B Dissolve in Minimum Hot Solvent A->B C Insoluble Impurities Present? B->C D Hot Gravity Filtration C->D Yes E Cool Solution Slowly C->E No D->E F Crystals Form E->F G Vacuum Filtration F->G H Wash Crystals with Cold Solvent G->H I Dry Crystals H->I J Pure Crystals I->J

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.

  • Stationary Phase: For a moderately polar compound like this compound, silica gel is a common and effective stationary phase.

  • Mobile Phase (Eluent): The choice of eluent is critical. A solvent system that provides a good separation on TLC (with the target compound having an Rf value of ~0.3-0.4) is a good starting point. A mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used. Due to the acidic nature of the compound, adding a small amount of acetic acid or formic acid to the mobile phase can improve peak shape and reduce tailing.

Mobile Phase System (starting point)Rationale
Hexanes:Ethyl Acetate (e.g., 7:3 to 1:1)A common system for compounds of moderate polarity.
Dichloromethane:Methanol (e.g., 98:2 to 95:5)Offers a more polar eluent system.
Add 0.5-1% Acetic Acid to either systemTo suppress deprotonation of the carboxylic acid and reduce tailing on the silica gel.
  • Column Packing: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool at the bottom. Add a layer of sand. Prepare a slurry of silica gel in the initial mobile phase and pour it into the column, allowing it to pack evenly. Add another layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase. Carefully add the sample solution to the top of the column. Alternatively, for less soluble compounds, you can "dry load" by adsorbing the compound onto a small amount of silica gel and adding the resulting powder to the top of the column.

  • Elution: Add the mobile phase to the column and apply gentle pressure (e.g., with a pump or inert gas) to start the flow. Collect fractions in test tubes or vials. You can start with a less polar mobile phase and gradually increase the polarity (gradient elution) to elute more polar compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Chromatography_Workflow A Prepare Silica Gel Column B Load Crude Sample A->B C Elute with Mobile Phase B->C D Collect Fractions C->D E Analyze Fractions by TLC D->E F Combine Pure Fractions E->F G Evaporate Solvent F->G H Purified Product G->H

Troubleshooting Guide

ProblemPossible CauseSolution(s)
Low recovery from recrystallization - Too much solvent was used. - The compound is significantly soluble in the cold solvent. - Premature crystallization during hot filtration.- Concentrate the mother liquor and cool again to obtain a second crop of crystals. - Choose a different solvent or solvent system. - Ensure the funnel and receiving flask are pre-heated during hot filtration.
Product is still impure after recrystallization - The impurity has similar solubility to the product. - The solution was cooled too quickly, trapping impurities.- Perform a second recrystallization. - Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
Compound does not move from the baseline in column chromatography - The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate or methanol).
All compounds elute together at the solvent front - The mobile phase is too polar.- Start with a less polar mobile phase (e.g., a higher percentage of hexanes).
Streaking or tailing of the spot on TLC and column - The compound is interacting too strongly with the acidic silica gel.- Add a small amount of acetic acid or formic acid (0.5-1%) to the mobile phase.

References

  • FAMU. (2016, September 27). Lab Report Recrystallization. Retrieved from [Link]

  • University of Missouri–St. Louis. The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Wofford College. Recrystallization of Benzoic Acid. Retrieved from [Link]

  • University of Babylon. EXPERIMENT (3) Recrystallization. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-Fluoro-4-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Fluoro-4-(methylsulfonyl)benzoic acid. This molecule is a crucial building block in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapeutics[1]. Achieving high purity is paramount, yet several common byproducts can arise during synthesis, complicating downstream applications.

This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple protocols to explain the mechanistic origins of common impurities and provides actionable troubleshooting strategies to help you optimize your reaction, improve yield, and ensure the integrity of your final compound.

Part 1: Overview of a Common Synthetic Pathway

A prevalent and reliable method for preparing this compound involves the oxidation of its thioether precursor, 3-Fluoro-4-(methylthio)benzoic acid. This key transformation, while straightforward in principle, is the primary source of process-related impurities. Understanding this step is critical for troubleshooting.

The workflow below illustrates this critical oxidation step and highlights the points where byproducts typically emerge.

Synthesis_Pathway cluster_conditions Reaction Conditions SM 3-Fluoro-4-(methylthio)benzoic acid (Starting Material) INT 3-Fluoro-4-(methylsulfinyl)benzoic acid (Sulfoxide Intermediate/Byproduct) SM->INT Partial Oxidation (1 eq. Oxidant) OX Oxidizing Agent (e.g., Oxone®, H₂O₂, m-CPBA) OX->INT PROD This compound (Desired Product) OX->PROD INT->PROD Full Oxidation (>1 eq. Oxidant) SIDE Ring-Modified Byproducts (e.g., from harsh conditions) Solvent, Temperature, Time Solvent, Temperature, Time Solvent, Temperature, Time->SIDE Harsh Conditions (e.g., strong acid) Troubleshooting_Workflow start Analysis shows impurity check_mass Check Mass Spec Data start->check_mass mass_sm Mass = Starting Material? check_mass->mass_sm mass_m16 Mass = Product - 16 amu? check_mass->mass_m16 mass_other Other unexpected mass? check_mass->mass_other sol_sm Incomplete Reaction. See FAQ 2: - Check solubility - Improve mixing mass_sm->sol_sm Yes sol_m16 Incomplete Oxidation (Sulfoxide). See FAQ 1: - Increase oxidant/time/temp - Monitor by TLC mass_m16->sol_m16 Yes sol_nmr Check NMR for structural clues. Are aromatic signals as expected? mass_other->sol_nmr Yes sol_other Potential Side Reaction. See FAQ 4: - Check for ring modifications - Evaluate reaction conditions

Sources

Overcoming low reactivity of 3-Fluoro-4-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Fluoro-4-(methylsulfonyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but challenging building block. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you overcome the low reactivity of this compound and achieve success in your synthetic endeavors.

Understanding the Challenge: The "Deactivated" Nature of this compound

The primary hurdle in working with this compound is its inherent low reactivity in common transformations like amide bond formation and esterification. This low reactivity stems from the powerful electron-withdrawing effects of both the fluoro and methylsulfonyl substituents. These groups significantly decrease the electron density of the aromatic ring and, by extension, the carboxyl group, making it less susceptible to nucleophilic attack.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.

Issue 1: Failed or Low-Yield Amide Coupling

Symptom: You are attempting to form an amide bond with an amine, but the reaction shows little to no product formation, or the yield is unacceptably low.

Root Cause Analysis: The low nucleophilicity of the carboxylic acid is the most likely culprit. Standard coupling reagents may not be potent enough to sufficiently activate the carboxyl group for attack by the amine. Additionally, the amine itself might be sterically hindered or electronically deactivated.

Troubleshooting Workflow:

dot graph "Troubleshooting_Amide_Coupling" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} . Caption: Decision tree for troubleshooting low amide coupling yield.

Recommended Protocols:

Protocol 1: High-Activity Urionium Salt Coupling (HATU)

This method is often successful when standard carbodiimide methods fail.

  • Reaction Setup: In a dry, inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir at room temperature for 12-24 hours. If the reaction is sluggish, it can be gently heated to 40-50°C. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction with ethyl acetate and wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.[1]

Protocol 2: Acyl Chloride Formation

For very unreactive amines, converting the carboxylic acid to the more reactive acyl chloride is a robust strategy.[2]

  • Acyl Chloride Synthesis: In a fume hood, suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM) containing a catalytic amount of DMF. Add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

  • Amine Reaction: In a separate flask, dissolve the amine (1.2 eq) and a non-nucleophilic base like DIPEA or triethylamine (2.5 eq) in anhydrous DCM at 0°C.

  • Coupling: Slowly add the freshly prepared acyl chloride solution to the amine solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.

Coupling Reagent Relative Activity Key Considerations
EDC/HOBtModerateCost-effective, but may be insufficient for this substrate.
HATU/HBTUHighMore expensive, but highly effective for deactivated systems.
Thionyl/Oxalyl ChlorideVery HighGenerates a highly reactive intermediate; requires careful handling.
Issue 2: Incomplete Fischer Esterification

Symptom: You are attempting to form an ester with an alcohol under acidic catalysis (e.g., H₂SO₄), but the reaction does not go to completion.

Root Cause Analysis: The Fischer esterification is an equilibrium-limited reaction. The electron-withdrawing nature of the substrate slows the forward reaction. Water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back to the starting materials.

Troubleshooting Workflow:

dot graph "Troubleshooting_Esterification" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} . Caption: Workflow for optimizing Fischer esterification.

Recommended Protocol: Fischer Esterification with a Dean-Stark Trap

This method drives the equilibrium towards the product by continuously removing water.[3]

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine this compound (1.0 eq), the desired alcohol (1.5-2.0 eq), and a non-polar solvent such as toluene.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as para-toluenesulfonic acid (p-TsOH) or concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux. The water-toluene azeotrope will collect in the Dean-Stark trap.

  • Monitoring: Continue refluxing until no more water is collected in the trap. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture and wash with saturated NaHCO₃ solution and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography or distillation.

Issue 3: No Reaction in Nucleophilic Aromatic Substitution (SNAr)

Symptom: You are attempting to displace the fluorine atom with a nucleophile (e.g., an alkoxide or an amine), but no reaction is observed.

Root Cause Analysis: While the methylsulfonyl group is strongly activating for SNAr, the reaction still requires forcing conditions. The nucleophile may not be strong enough, or the reaction temperature may be too low.

Troubleshooting Workflow:

dot graph "SNAr_Troubleshooting" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} . Caption: Troubleshooting workflow for SNAr reactions.

Recommended Protocol: SNAr with an Alcohol

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve the alcohol (1.5 eq) in an anhydrous polar aprotic solvent like DMSO or DMF.

  • Base Addition: Add a strong base such as sodium hydride (NaH) (1.5 eq) portion-wise at 0°C to form the alkoxide.

  • Substrate Addition: Add this compound (1.0 eq).

  • Reaction: Heat the reaction mixture to a high temperature (e.g., 100-150°C). The reaction may require several hours to proceed.

  • Workup: Cool the reaction and carefully quench with water. Acidify with 1M HCl and extract with an organic solvent.

  • Purification: Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a useful building block in drug discovery?

A1: Despite its reactivity challenges, this molecule is valuable because the fluoro and methylsulfonyl groups can impart desirable properties to a drug candidate. The sulfonyl group can act as a hydrogen bond acceptor, and the fluorine atom can modulate metabolic stability and binding affinity.

Q2: What is the typical solubility of this compound?

A2: While specific data is limited, based on its structure, this compound is expected to have low solubility in non-polar solvents like hexanes and moderate solubility in polar aprotic solvents like DCM, THF, and ethyl acetate. Its solubility is likely higher in very polar solvents like DMF and DMSO, especially with gentle heating. For reactions, using a co-solvent system or starting with a slurry is sometimes necessary.

Q3: Are there any specific safety precautions I should take?

A3: Yes. Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete safety information.

Q4: Can I perform a reaction on the methylsulfonyl group?

A4: The methylsulfonyl group is generally very stable and unreactive under most conditions used for modifying the carboxylic acid or the aromatic ring.

Q5: How can I best purify the amide and ester derivatives?

A5: Flash column chromatography on silica gel is the most common method. A gradient of ethyl acetate in hexanes is a good starting point for elution. For solid products, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification technique.[4]

References

  • BenchChem. (2025).
  • MySkinRecipes. (n.d.). 3-Fluoro-4-(methylsulfonamido)benzoic Acid. Retrieved from [Link]

  • BYJU'S. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • AWS. (n.d.). Esterification Experiment. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

  • RSC Publishing. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • PubMed Central. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Medicilon. (n.d.). Brief Introduction of Synthesis of Amides by Mixed Anhydride Method. Retrieved from [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]

  • ResearchGate. (2025). Solubility of 1-Fluoro-4-(methylsulfonyl)benzene in Five Pure Organic Solvents at Temperatures from (288.40 to 331.50) K. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • PubMed Central. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

  • ChemUniverse. (n.d.). This compound [P70496]. Retrieved from [Link]

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Technical Support Center: Optimizing Reaction Conditions for Sulfonylbenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and optimization of sulfonylbenzoic acids. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance to navigate the complexities of these important chemical transformations. Here, you will find not just protocols, but the underlying principles to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries encountered during the synthesis of sulfonylbenzoic acids.

Q1: What is the most direct method for synthesizing sulfonylbenzoic acids?

The most common and direct method is the electrophilic aromatic substitution (EAS) reaction, specifically the sulfonation of benzoic acid.[1][2] This typically involves reacting benzoic acid with a strong sulfonating agent like fuming sulfuric acid (oleum) or chlorosulfonic acid.[1][2]

Q2: How can I control the formation of ortho, meta, and para isomers?

The carboxylic acid group (-COOH) on the benzoic acid ring is a meta-directing deactivator. Therefore, direct sulfonation of benzoic acid will predominantly yield the meta-sulfonylbenzoic acid.[1] To obtain the ortho or para isomers, a different synthetic strategy is often required, such as utilizing the reversible nature of the sulfonation reaction by employing a blocking group.[3] For instance, the para position can be blocked with a sulfonyl group, forcing subsequent reactions to the ortho position, after which the blocking group can be removed.[3]

Q3: My reaction yield is consistently low. What are the likely causes?

Low yields in sulfonation reactions can stem from several factors:

  • Incomplete reaction: This could be due to insufficient reaction time, inadequate temperature, or a sulfonating agent that has degraded due to moisture exposure.[4]

  • Side reactions: The formation of byproducts, such as sulfones or di-sulfonated products, can significantly reduce the yield of the desired sulfonylbenzoic acid.[4]

  • Suboptimal reagent concentration: The concentration of the sulfonating agent is crucial. Too low a concentration may lead to an incomplete reaction, while an excessively high concentration can promote unwanted side reactions.[4]

  • Inefficient product isolation: Product loss during workup and purification steps is a common contributor to low overall yield.

Q4: How can I monitor the progress of my sulfonation reaction?

Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product spot.[5][6] High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of reaction progress.[7][8]

Troubleshooting Guides

This section provides detailed guidance on specific issues you may encounter during your experiments.

Issue 1: Formation of Impurities and Side Products

Problem: My final product is contaminated with significant amounts of byproducts, primarily sulfones.

Root Cause Analysis: Sulfone formation is a common side reaction in sulfonation, especially at higher temperatures. It occurs when a molecule of the aryl sulfonic acid reacts with another molecule of the arene.

Solutions:

  • Temperature Control: Maintain strict control over the reaction temperature. Lower temperatures generally disfavor sulfone formation. For chlorosulfonic acid reactions, it is often recommended to perform the addition of the benzoic acid at low temperatures (e.g., 0-5 °C) and then allow the reaction to proceed at a controlled, slightly elevated temperature.[4]

  • Reagent Stoichiometry: Use a minimal excess of the sulfonating agent. A large excess can lead to a higher concentration of the reactive electrophile, increasing the likelihood of side reactions.

  • Order of Addition: Slowly add the benzoic acid to the cooled sulfonating agent. This helps to maintain a low concentration of the benzoic acid in the presence of a large excess of the sulfonating agent, which can minimize side reactions.

Issue 2: Difficulty in Product Isolation and Purification

Problem: I am struggling to isolate a pure sample of my sulfonylbenzoic acid from the reaction mixture.

Root Cause Analysis: Sulfonylbenzoic acids are often highly soluble in the acidic reaction medium, making their precipitation and subsequent purification challenging. Impurities may also co-precipitate with the product.

Solutions:

  • Quenching: The reaction is typically quenched by carefully pouring the reaction mixture onto crushed ice.[7] This hydrolyzes any remaining sulfonating agent and helps to precipitate the less soluble sulfonic acid.

  • Recrystallization: This is the most common and effective method for purifying crude sulfonylbenzoic acids.[9][10][11]

    • Solvent Selection: An ideal solvent should dissolve the sulfonylbenzoic acid well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures. Water is a frequently used solvent for the recrystallization of benzoic acid and its derivatives.[9][11]

    • Procedure: Dissolve the crude product in a minimum amount of hot solvent, filter while hot to remove any insoluble impurities, and then allow the solution to cool slowly to induce crystallization.[9][11]

Experimental Protocols

Protocol 1: Synthesis of m-Sulfobenzoic Acid

This protocol describes the direct sulfonation of benzoic acid to yield the meta-isomer.

Materials:

  • Benzoic acid

  • Fuming sulfuric acid (20% SO₃)

  • Ice

  • Saturated NaCl solution

Procedure:

  • In a flask equipped with a stirrer, carefully melt benzoic acid (e.g., 4 moles) at 125-130 °C.

  • Slowly add fuming sulfuric acid (e.g., 1621 grams of 20% oleum) while maintaining the temperature between 125 °C and 140 °C.[12]

  • Hold the reaction mixture at 130 °C for one hour.[12]

  • Allow the reaction mixture to cool slightly before carefully pouring it into a beaker containing a saturated NaCl solution and crushed ice.

  • Stir the mixture vigorously to induce precipitation of the sodium salt of m-sulfobenzoic acid.

  • Cool the mixture to 8-12 °C in an ice bath to maximize precipitation.[12]

  • Collect the precipitate by vacuum filtration and wash the filter cake with a cold 5% NaCl solution.[12]

  • The resulting wet cake can be further purified by recrystallization from hot water.

Protocol 2: Characterization by FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is an excellent tool for confirming the presence of key functional groups in your product.

Sample Preparation: Prepare a KBr pellet of your dried sulfonylbenzoic acid or acquire the spectrum using an ATR accessory.

Expected Characteristic Peaks:

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)Reference
O-H (Carboxylic Acid)Stretching (H-bonded)3300-2500 (broad)[13][14]
C-H (Aromatic)Stretching3100-3000[13]
C=O (Carboxylic Acid)Stretching1720-1680[15][13][14]
S=O (Sulfonic Acid)Asymmetric Stretching1350-1340[15]
S=O (Sulfonic Acid)Symmetric Stretching1170-1150[15]
S-O (Sulfonic Acid)Stretching1060-1030[15]

Table 1: Characteristic FT-IR Absorption Bands for Sulfonylbenzoic Acids.

Visualizing the Process

Workflow for Sulfonylbenzoic Acid Synthesis

The following diagram outlines the general workflow from reaction setup to final product characterization.

Sulfonylbenzoic Acid Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Select Starting Material (e.g., Benzoic Acid) reagents Prepare Sulfonating Agent (e.g., Oleum, Chlorosulfonic Acid) start->reagents setup Reaction Setup (Controlled Temperature) reagents->setup addition Slow Addition of Reactants setup->addition monitor Monitor Progress (TLC/HPLC) addition->monitor quench Quench Reaction (e.g., on Ice) monitor->quench isolate Isolate Crude Product (Filtration) quench->isolate purify Purify Product (Recrystallization) isolate->purify characterize Characterize Product (FT-IR, NMR, MS) purify->characterize end Pure Sulfonylbenzoic Acid characterize->end

Caption: General workflow for the synthesis of sulfonylbenzoic acids.

Mechanism of Electrophilic Aromatic Sulfonation

This diagram illustrates the key steps in the electrophilic aromatic substitution mechanism for the sulfonation of benzoic acid.

EAS Mechanism cluster_electrophile 1. Generation of Electrophile cluster_attack 2. Nucleophilic Attack cluster_deprotonation 3. Deprotonation 2H2SO4 2 H₂SO₄ SO3 SO₃ + H₃O⁺ + HSO₄⁻ 2H2SO4->SO3 benzoic_acid Benzoic Acid sigma_complex Sigma Complex (Resonance Stabilized) benzoic_acid->sigma_complex + SO₃ deprotonation Sigma Complex product m-Sulfobenzoic Acid deprotonation->product - H⁺

Caption: Mechanism of electrophilic aromatic sulfonation.

Safety First: Handling Sulfonating Agents

Chlorosulfonic Acid and Oleum are extremely corrosive and reactive. Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including:

  • Chemical splash goggles and a face shield[16][17]

  • Heavy-duty chemical-resistant gloves (e.g., butyl rubber or neoprene)[18]

  • A lab coat and closed-toe shoes[19]

Key Safety Precautions:

  • Moisture Sensitivity: These reagents react violently with water, releasing large amounts of heat and toxic fumes (HCl for chlorosulfonic acid).[16][18][19] Ensure all glassware is scrupulously dry.

  • Quenching: Always add the acid slowly to ice/water, never the other way around, to control the exothermic reaction.[20]

  • Spills: Neutralize small spills cautiously with an appropriate agent like sodium bicarbonate.[16] For larger spills, evacuate the area and consult your institution's safety protocols.[17]

References

  • PrepChem. (n.d.). Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. Retrieved from [Link]

  • Veolia North America. (n.d.). Chlorosulfonic Acid. Retrieved from [Link]

  • Senn, O. F. (1954). Method of preparing ortho sulfonyl chloride benzoic acid esters. U.S.
  • Asian Journal of Chemistry. (2015). Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid. Retrieved from [Link]

  • Henkel Kommanditgesellschaft auf Aktien. (1982).
  • Quick Company. (n.d.). A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid. Retrieved from [Link]

  • Loba Chemie. (2019). CHLOROSULFONIC ACID FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Maruti Fine Chemicals. (2024). Safety Measures and Handling Protocols for Chlorosulphonic Acid. SlideServe. Retrieved from [Link]

  • Imperial Chemical Industries PLC. (1992). Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates.
  • National Institutes of Health. (n.d.). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. PubMed Central. Retrieved from [Link]

  • CN105017101A. (2015). Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
  • CA1082191A. (1980). Process for the preparation of sulfamylbenzoic acids.
  • National Institutes of Health. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. PubMed Central. Retrieved from [Link]

  • National Institutes of Health. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. PubMed Central. Retrieved from [Link]

  • CN100522936C. (2009). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • CN1038584C. (1995). Preparation of methylsulfonylbenzoic acids.
  • MDPI. (n.d.). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. Retrieved from [Link]

  • PubMed. (n.d.). Ultrasound assisted regioselective sulfonation of aromatic compounds with sulfuric acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Use of TLC to monitor the progress of an enzymatic synthesis. Retrieved from [Link]

  • ResearchGate. (2014). How to carry out a sulfonation reaction?. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). The Action of Chlorosulfonic Acid and of Fluosulfonic Acids on Hydrocarbons. Retrieved from [Link]

  • University of Rochester. (n.d.). How To Run A Reaction: The Workup. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]

  • YouTube. (2023). m-sulpho benzoic acid | Electrophilic Substitution Reaction| Class 12. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Nitration and Sulfonation of Benzene. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Aromatic Synthesis (3) – Sulfonyl Blocking Groups. Retrieved from [Link]

  • Reddit. (n.d.). Any optimal way to store chlorosulfonic acid from humidity?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. PubMed Central. Retrieved from [Link]

  • The Dow Chemical Company. (1966). Purification of benzoic acid. U.S.
  • Chemistry 210 Experiment Ib. (2012). Retrieved from [Link]

  • ResearchGate. (n.d.). TLC of Sulfonamides. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Retrieved from [Link]

  • ResearchGate. (n.d.). The FTIR spectra of 50 mg/L benzoic acid at various sonication times. Retrieved from [Link]

  • YouTube. (2018). Sulfonation of Benzene & Desulfonation Reaction Mechanism - Aromatic Compounds. Retrieved from [Link]

  • YouTube. (2020). Exp- 5 Purification of Benzoic Acid by Crystallization. Retrieved from [Link]

Sources

Side reactions in the synthesis of fluorinated benzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

I've started gathering data. I'm focusing my Google searches on the side reactions that pop up when synthesizing fluorinated benzoic acids. I'm looking at different ways to add fluorine and carboxylic acid groups. My goal is to get a solid grasp of what commonly goes wrong during these reactions.

Expanding Search Parameters

I'm expanding my data collection. I'm aiming for a deep dive into the chemical literature. I'm reviewing reaction mechanisms and troubleshooting. The goal is to create targeted Q&A content for technical support. I'm also planning to create visual diagrams to clarify reaction pathways and troubleshooting. I want to build comprehensive guides for the side reactions.

Refining Search Strategy

I'm now starting a more targeted search. I'm focusing on common side reactions in fluorinated benzoic acid synthesis, specifically looking at fluorination and carboxylation techniques. I'm also going to check for established protocols and troubleshooting strategies. I will be looking at peer-reviewed journals and handbooks to justify any mechanism claims I will make. I'm also preparing to structure the gathered information for the technical support team.

Technical Support Center: Purification of 3-Fluoro-4-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 3-Fluoro-4-(methylsulfonyl)benzoic acid (CAS 185945-88-4).[1][2][3] This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this key building block in high purity. We will explore common issues and provide robust, field-proven protocols to address them.

The unique structure of this molecule, featuring a carboxylic acid, a sulfonyl group, and a fluorinated aromatic ring, presents specific purification challenges. The high polarity imparted by the sulfonyl and carboxyl groups can complicate standard procedures like silica gel chromatography, while its solid nature makes techniques like recrystallization and acid-base extraction highly effective when optimized correctly.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common questions and issues encountered during the purification of this compound in a practical, question-and-answer format.

Q1: What are the typical impurities I should expect in my crude sample?

A1: The impurity profile is highly dependent on the synthetic route. However, common impurities often include:

  • Unreacted Starting Materials: Depending on the synthesis, these could be precursors to the final molecule.

  • Inorganic Salts: Salts like sodium chloride or sodium sulfate are frequently leftover from the reaction workup and can be trapped within the crude solid.[4][5]

  • Related Aromatic Byproducts: Side reactions can generate structurally similar molecules, such as the corresponding benzyl alcohol or aldehyde, which may have similar solubility profiles.[4]

  • Residual Solvents: Solvents used in the reaction or initial workup may remain in the crude product.

Q2: I need a straightforward, bulk purification method for a first pass. What do you recommend?

A2: For removing neutral or basic impurities, an acid-base extraction is the most effective and scalable initial purification step.[6][7] This technique leverages the acidic nature of the carboxylic acid group. By treating an organic solution of your crude product with a weak aqueous base (like sodium bicarbonate), the target compound is deprotonated to form a water-soluble sodium carboxylate salt.[8][9] Neutral or basic impurities will remain in the organic layer and can be physically separated. Subsequent re-acidification of the aqueous layer will precipitate your purified product.[8][9]

Q3: My compound is a solid that looks mostly pure. How can I use recrystallization to achieve high purity?

A3: Recrystallization is an excellent technique for purifying solids by taking advantage of differences in solubility between the desired compound and impurities at varying temperatures.[10][11] The key is to select a solvent (or solvent system) in which your compound is highly soluble when hot but poorly soluble when cold.[12]

  • Solvent Selection: Given the molecule's polarity, good starting points for solvent screening include water, ethanol, isopropanol, or acetic acid. Solvent pairs, such as ethanol/water or acetic acid/water, are also excellent candidates.[12][13]

  • The Principle: Impurities should ideally either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (and be removed during the final filtration).[14] Slow cooling is crucial as it allows for the formation of a pure crystal lattice that excludes impurities.[14]

Q4: I'm seeing significant streaking or tailing of my compound on a silica gel TLC plate. What's causing this and how can I fix it?

A4: This is a classic issue for acidic compounds on standard silica gel.[7] The acidic proton of the carboxylic acid interacts strongly with the slightly acidic silica surface, leading to poor separation and streaking.[7] To resolve this, you must suppress the ionization of the carboxyl group.

  • Solution: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system (e.g., ethyl acetate/hexanes).[7] This ensures the compound remains fully protonated, moves as a single species, and results in a much sharper spot on the TLC plate, which is essential for developing a column chromatography method.

Q5: How can I definitively confirm the purity of my final product?

A5: A combination of methods should be used:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically cause the melting point to be depressed and broadened.[14]

  • Thin-Layer Chromatography (TLC): The purified sample should appear as a single, well-defined spot in multiple solvent systems.

  • Spectroscopic Analysis:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the most powerful tool for confirming the structure and assessing the purity of your compound. The absence of signals corresponding to impurities is a strong indicator of high purity.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): This can confirm the molecular weight of your compound and provide quantitative purity data (e.g., >99% by UV).

Decision Workflow for Purification

The choice of purification strategy depends on the nature and quantity of impurities. This workflow provides a logical path to achieving high purity.

PurificationWorkflow start_node Start: Crude Product decision_node decision_node start_node->decision_node Assess Impurity Profile (TLC, NMR) process_node Protocol 1: Acid-Base Extraction decision_node->process_node Neutral/Basic Impurities Present decision_node2 Purity Goal Met? decision_node->decision_node2 Only Minor or Structurally Similar Impurities process_node->decision_node2 Product Still Impure? end_node High-Purity Product decision_node2->end_node Yes process_node2 Protocol 2: Recrystallization decision_node2->process_node2 No, Further Purification Needed decision_node3 Final Polish Needed? process_node2->decision_node3 Purity Still Insufficient? decision_node3->end_node No process_node3 Advanced: Column Chromatography (with acid modifier) decision_node3->process_node3 Yes process_node3->end_node ExtractionFlowchart cluster_0 Layer Separation start_node 1. Dissolve Crude Product in Ethyl Acetate process_node 2. Extraction Step start_node->process_node Transfer to Separatory Funnel aqueous_node Aqueous Layer: Sodium Salt of Product process_node->aqueous_node Extract with Saturated NaHCO₃ (aq) Solution organic_node Organic Layer: Neutral/Basic Impurities (Discard) process_node2 4. Cool Aqueous Layer in Ice Bath aqueous_node->process_node2 Collect Aqueous Layer final_product 6. Collect Pure Product via Vacuum Filtration process_node3 5. Re-acidify with 6M HCl until pH ~2 (Precipitation) process_node2->process_node3 process_node3->final_product

Caption: Workflow for the acid-base extraction of the target compound.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), at a concentration of approximately 50-100 mg/mL.

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. [7]3. Mixing & Separation: Stopper the funnel and gently invert it several times, venting frequently to release pressure from CO₂ evolution. Allow the layers to fully separate. [7]4. Collection: Drain the lower aqueous layer, which now contains the sodium salt of your product, into a clean Erlenmeyer flask. For maximum recovery, repeat the extraction of the organic layer with a fresh portion of NaHCO₃ solution and combine the aqueous extracts. [7]5. Re-acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6M hydrochloric acid (HCl) dropwise until the solution becomes strongly acidic (test with pH paper, target pH < 2). A white precipitate of the purified product should form. [7][8]6. Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove any residual salts.

  • Drying: Dry the purified solid under high vacuum to a constant weight.

Protocol 2: Purification via Recrystallization

This protocol is ideal for removing impurities with different solubility profiles.

Step-by-Step Methodology:

  • Solvent Selection: Choose a suitable solvent or solvent pair from the table below. A good solvent will dissolve the compound when hot but not when cold. [12]2. Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent dropwise until the solid just dissolves completely. [10]Using excess solvent will reduce your final yield.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization. [10]4. Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals. [11][14]Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. [11]6. Washing & Drying: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impurities. Allow the crystals to dry on the funnel under vacuum, then transfer them to a watch glass or drying dish to dry completely under high vacuum. [11]

Data Summary Table

Table 1: Potential Solvents for Recrystallization

Solvent / SystemBoiling Point (°C)Rationale & Comments
Water (H₂O) 100 °CThe compound has some water solubility, especially when hot, due to its polar groups. Good for removing non-polar impurities.
Ethanol (EtOH) 78 °CA good general-purpose polar solvent that dissolves many organic compounds when hot.
Isopropanol (IPA) 82 °CSimilar to ethanol, offers a slightly different solubility profile.
Ethanol/Water VariableAn excellent solvent pair. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Add a drop or two of hot ethanol to clarify, then cool. [12]
Acetic Acid/Water VariableAcetic acid is a very good solvent for carboxylic acids. A mixture with water can be highly effective for inducing crystallization. [13]
References
  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Google Patents. (2002). US20020022743A1 - Method for the purification of aryl sulfonic acids and salts.
  • European Patent Office. (2021). EP3763700A1 - Improved process for the purification of sulfonic acids. Retrieved from [Link]

  • Reddit. (2023). Question on purifying aryl Sulfonic acids. Retrieved from [Link]

  • Google Patents. (1988). DE3718314A1 - Method for isolating aromatic sulphonic acids from aqueous solution or suspension.
  • Master Organic Chemistry. (2018). Aromatic Synthesis (3) – Sulfonyl Blocking Groups. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-4-methoxybenzoic acid. Retrieved from [Link]

  • ChemUniverse. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Fluorobenzoic acid. Retrieved from [Link]

  • Creighton University. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Truman State University. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Florida A&M University. (2016). Lab Report Recrystallization. Retrieved from [Link]

  • ChemUniverse. (n.d.). 3-FLUORO-4-(METHYLSULFONAMIDO)BENZOIC ACID. Retrieved from [Link]

  • ResearchGate. (2004). 3-Fluoro-4-methylbenzoic acid. Retrieved from [Link]

  • YouTube. (2024). The Recrystallization of Impure Benzoic Acid Lab. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization of Benzoic Acid PDF. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-fluoro-3-(methylsulphonyl)benzoic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). (2-Chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid). Retrieved from [Link]

  • Google Patents. (1983). US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.

Sources

Technical Support Center: Troubleshooting the Suzuki Coupling with Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, chemists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to common challenges encountered during Suzuki-Miyaura cross-coupling reactions involving substituted benzoic acids. As experienced scientists know, the presence of a carboxylic acid moiety, especially in conjunction with other substituents, can introduce specific complexities. This resource offers a structured, question-and-answer approach to troubleshoot these issues effectively, grounded in mechanistic principles and field-proven strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: My reaction is sluggish, shows low conversion, or fails completely.

This is one of the most common issues, and it often points to problems with one of the three core steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[1][2][3][4]

Question: I'm using a substituted 2-halobenzoic acid and observing very low reactivity. What's the likely cause?

Answer: The low reactivity of 2-halobenzoic acids is a frequent challenge. The primary causes are the steric hindrance from the ortho-carboxylate group and the deactivating electronic effect of the carboxylic acid, which can impede the crucial oxidative addition step.[5] The carboxylate can also coordinate with the palladium catalyst, potentially deactivating it.[6]

Troubleshooting Strategy:

  • Enhance Oxidative Addition:

    • Choice of Halide: The reactivity of the aryl halide is critical. The general trend is I > Br > OTf >> Cl.[5][7] If you are using an aryl chloride, which can be unreactive, consider switching to the corresponding bromide or iodide.[5][7][8] Electron-deficient aryl halides are generally more reactive in this step.[7][9]

    • Catalyst & Ligand Selection: For sterically hindered or electron-rich (deactivated) aryl halides, bulky and electron-rich phosphine ligands are essential. They accelerate oxidative addition and stabilize the palladium catalyst.[5][7]

      • Recommended Ligands: Consider using Buchwald ligands such as SPhos, XPhos, or RuPhos.[5] N-heterocyclic carbene (NHC) ligands have also proven effective.[5]

      • Palladium Source: Both Pd(0) sources like Pd₂(dba)₃ and Pd(II) precatalysts like Pd(OAc)₂ are effective.[5] Pre-formed catalyst complexes can also be beneficial.[5]

  • Address Catalyst Deactivation:

    • Inert Atmosphere: The formation of palladium black is a visual indicator of catalyst precipitation and deactivation.[5][10] This is often caused by exposure to oxygen.[11][12] It is imperative to thoroughly degas your reaction mixture (solvent and water) and maintain a robust inert atmosphere (Argon or Nitrogen) throughout the experiment.[5][11][13]

    • Ligand Stability: The use of robust ligands, as mentioned above, helps to stabilize the catalyst in its active form.[5]

Experimental Protocol: General Setup for Improved Coupling

  • To a dry reaction flask, add the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (1-2 times the mol% of Pd).

  • Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.

  • Add the degassed solvent (e.g., dioxane, THF, or toluene) via syringe.[5]

  • Heat the reaction to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.

Issue 2: Significant formation of side products is reducing my yield.

Side reactions are a common plague in Suzuki couplings. Identifying the major byproduct is the first step to solving the problem.

Question: I'm observing a significant amount of a byproduct corresponding to my starting halobenzoic acid, but without the halogen. What is this and how can I stop it?

Answer: You are observing protodehalogenation (also called hydrodehalogenation), where the halogen substituent is replaced by a hydrogen atom.[5] This side reaction can be promoted by certain bases, protic solvents (like alcohols), or other impurities that can act as a hydride source.[5]

Troubleshooting Strategy:

  • Base Selection: Use a non-nucleophilic, anhydrous base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior choices over hydroxides or alkoxides, which can introduce water or act as hydride sources.[5]

  • Solvent Choice: Strictly use anhydrous, aprotic solvents. Dioxane, THF, and toluene are common choices.[5] If protodehalogenation is a persistent issue, avoid using alcohols as solvents or co-solvents.[5]

  • Ligand Optimization: The use of bulky biarylphosphine ligands can often suppress this side reaction by promoting the rate of the desired cross-coupling pathway over the undesired protodehalogenation.[5]

Question: My major byproduct is from the homocoupling of my boronic acid. How do I minimize this?

Answer: Homocoupling of the boronic acid to form a biaryl byproduct is frequently caused by the presence of oxygen.[11]

Troubleshooting Strategy:

  • Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed before heating and that a positive pressure of an inert gas is maintained.

  • Control Stoichiometry: While a slight excess of the boronic acid (1.1-1.5 equivalents) is common, a large excess can favor homocoupling.[11]

  • Use More Stable Boron Reagents: Consider using boronic esters, such as pinacol esters (Bpin), or MIDA boronates. These are generally more stable than boronic acids and less prone to side reactions like homocoupling and protodeboronation.[5][11] They slowly hydrolyze under the reaction conditions to release the active boronic acid.[5]

Question: I'm seeing a byproduct that corresponds to the simple arene from my boronic acid. What is happening?

Answer: This is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[10] This is particularly problematic under strongly basic conditions or in the presence of excess water.[11]

Troubleshooting Strategy:

  • Anhydrous Conditions: If water is not intentionally part of the reaction medium, use anhydrous solvents and reagents.[11]

  • Use Boronic Esters: As with homocoupling, using more stable boronic esters (e.g., pinacol esters) can significantly reduce the rate of protodeboronation.[11]

  • Base Choice: Milder bases like potassium carbonate (K₂CO₃) or even potassium fluoride (KF) can sometimes mitigate this issue, especially if your substrate is sensitive.[8][14]

Common Side Product Plausible Cause Primary Solution
Protodehalogenation (Ar-H)Excess hydride/protons, non-anhydrous conditionsUse anhydrous base (K₃PO₄) and aprotic solvent (dioxane, toluene).[5]
Homocoupling (Ar'-Ar')Presence of oxygenThoroughly degas the reaction mixture and maintain an inert atmosphere.[11]
Protodeboronation (Ar'-H)Excess water, harsh basic conditionsUse anhydrous solvents; switch to more stable boronic esters (pinacol, MIDA).[11]
Decarboxylation (Ar-H from Ar-COOH)High temperatures, specific catalystsLower reaction temperature; screen catalysts not known to promote decarboxylation.[15]
Issue 3: My substituted benzoic acid itself seems to be reacting or causing issues.

The carboxylic acid functional group is not always an innocent bystander in the reaction.

Question: I suspect my benzoic acid is undergoing decarboxylation under the reaction conditions. How can I confirm and prevent this?

Answer: Decarboxylation, the loss of CO₂, can occur, especially with ortho-substituted or electronically biased benzoic acids at high temperatures.[15][16] While sometimes a desired transformation, it is often an unwanted side reaction in standard Suzuki couplings.

Troubleshooting Strategy:

  • Temperature Control: This is the most critical parameter. Gradually increase the reaction temperature only as needed, monitoring for product formation versus decarboxylation.[11] Many modern catalyst systems are highly active at lower temperatures (50-80 °C).[17]

  • Catalyst System: Certain palladium catalytic systems are explicitly designed for decarboxylative couplings.[15] If this is not your goal, ensure you are using a standard Suzuki coupling catalyst system (e.g., Pd(OAc)₂/SPhos) not known to promote this pathway.

Question: Does the acidity of the benzoic acid interfere with the base in the reaction?

Answer: Yes, absolutely. The acidic proton of the carboxylic acid will be deprotonated by the base. You must account for this in your stoichiometry.

Troubleshooting Strategy:

  • Increase Base Equivalents: Always use at least one extra equivalent of base to neutralize the benzoic acid substrate, in addition to the amount required for the catalytic cycle itself. A common starting point is 3 equivalents of a base like K₃PO₄ or Cs₂CO₃.

  • Potential for Catalyst Inhibition: The resulting carboxylate can coordinate to the palladium center, potentially inhibiting the reaction.[6] If you suspect this is happening (e.g., the reaction stalls), switching to a more electron-rich, bulky ligand can sometimes overcome this inhibition by favoring the desired catalytic turnover.[6] Protecting the carboxylic acid as an ester and deprotecting it post-coupling is a reliable, albeit longer, alternative.[6]

Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle

The Suzuki coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding these steps is key to effective troubleshooting.[2][3]

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(X)L_n Pd0->OxAdd Oxidative Addition (Ar-X) Trans Ar-Pd(II)(Ar')L_n OxAdd->Trans Transmetalation (Ar'-B(OR)2) Trans->Pd0 Reductive Elimination Product Biaryl Product (Ar-Ar') Trans->Product Forms ArX Aryl Halide (Ar-X) ArX->OxAdd ArB Boronic Acid/Ester (Ar'-B(OR)2) ArB->Trans Base Base (e.g., K3PO4) Base->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

When a reaction fails, a systematic approach is more effective than random screening.

Troubleshooting_Workflow cluster_no_reaction Troubleshooting: No Conversion cluster_side_products Troubleshooting: Side Products Start Reaction Failure (Low/No Yield) Check_SM Analyze Crude Reaction: Identify Starting Materials (SM) and Byproducts Start->Check_SM No_Reaction Issue: No Conversion (Only SM present) Check_SM->No_Reaction No Product Side_Products Issue: Byproducts Dominate Check_SM->Side_Products Product & Byproducts Check_OA Problem with Oxidative Addition? - Change Halide (Cl -> Br -> I) - Use Bulky, e--rich Ligand (e.g., SPhos, XPhos) No_Reaction->Check_OA Check_Catalyst Catalyst Deactivated? - Check for Pd Black - Improve Degassing - Use Robust Ligand No_Reaction->Check_Catalyst Proto_Dehalo Protodehalogenation? - Use Anhydrous Base (K3PO4) - Use Aprotic Solvent Side_Products->Proto_Dehalo Homo_Coup Homocoupling? - Rigorous Degassing - Use Boronic Ester Side_Products->Homo_Coup Proto_Deboro Protodeboronation? - Use Boronic Ester - Milder Base Side_Products->Proto_Deboro

Caption: A step-by-step workflow for troubleshooting common Suzuki coupling issues.[5]

References
  • Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. (2025). Benchchem.
  • Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn.
  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. (2019).
  • Technical Support Center: Suzuki Coupling Reactions with Halogenated Aminobenzoic Acids. (2025). Benchchem.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. (n.d.). University of Windsor. [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... (n.d.). ResearchGate. [Link]

  • Highly Active Catalysts for the Suzuki Coupling of Aryl Chlorides. (2025). ResearchGate. [Link]

  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]

  • Decarboxylative Hydroxylation of Benzoic Acids. (n.d.). PMC - NIH. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • How can I solve my problem with Suzuki coupling? (2014). ResearchGate. [Link]

  • Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. (n.d.). Chemical Communications (RSC Publishing). [Link]

  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. (2025). ResearchGate. [Link]

  • Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. (2025). ResearchGate. [Link]

  • Effect of solvent and base on Suzuki cross-coupling reaction a. (n.d.). ResearchGate. [Link]

  • Suzuki reaction. (n.d.). Wikipedia. [Link]

  • CHAPTER 20: Suzuki Reactions. (2022). Books - The Royal Society of Chemistry. [Link]

  • Pd-catalysed decarboxylative Suzuki reactions and orthogonal Cu-based O-arylation of aromatic carboxylic acids. (2010). RSC Publishing. [Link]

  • Palladium-Catalyzed Ligand-Free Suzuki Cross-Coupling Reactions of Benzylic Halides with Aryl Boronic Acids under Mild Conditions. (2025). ResearchGate. [Link]

  • Optimization of the Solvent and Base a. (n.d.). ResearchGate. [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]

  • Do carboxylic acids interfere with Suzukis? (2021). Reddit. [Link]

  • 2.6: Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube. [Link]

  • Visible- and UV-Light-Induced Decarboxylative Radical Reactions of Benzoic Acids Using Organic Photoredox Catalysts. (2020). ACS Publications. [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? (2014). ResearchGate. [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018). Quora. [Link]

  • How to approach choosing reaction conditions for Suzuki? (2024). Reddit. [Link]

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Technical Support Center: 3-Fluoro-4-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Fluoro-4-(methylsulfonyl)benzoic acid (CAS No. 185945-88-4). As a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals, its successful application depends on a clear understanding of its properties and reactivity.[1][2] This guide, structured by a Senior Application Scientist, provides field-proven insights and troubleshooting solutions to common challenges encountered during its use.

Part 1: Frequently Asked Questions (FAQs) & Core Properties

This section addresses fundamental questions regarding the handling, storage, and properties of this compound.

Q1: What are the key physical and chemical properties of this compound?

Understanding the basic properties is the first step to designing a successful experiment. Key data is summarized below.

PropertyValueSource(s)
CAS Number 185945-88-4[2][3][4]
Molecular Formula C₈H₇FO₄S[2][4][5]
Molecular Weight 218.20 g/mol [2][5]
Appearance White to pale yellow solid (crystal/powder)[6]
Purity Typically ≥95%[4]
InChIKey QJHFDGZWRWQZCR-UHFFFAOYSA-N[5]

Q2: How should I properly store this compound?

Proper storage is critical to maintain the integrity of the compound. The material is stable under recommended storage conditions.[7][8]

  • Temperature: Store at room temperature in a cool location.[7]

  • Atmosphere: Keep the container tightly closed and store in a dry, well-ventilated place.[6][7][9]

  • Light: Protect from direct sunlight.[7]

  • Rationale: Storing in a dry, sealed container prevents the uptake of atmospheric moisture, which could interfere with moisture-sensitive reactions. Avoiding heat and sunlight mitigates the risk of slow, long-term thermal or photochemical decomposition.

Q3: What are the primary chemical incompatibilities?

To prevent hazardous reactions or degradation of the material, avoid contact with:

  • Strong Oxidizing Agents: These can react exothermically with the compound and may lead to degradation.[7]

  • Rationale: While the molecule is generally stable, the methylsulfonyl group and the aromatic ring can be susceptible to oxidation under harsh conditions, potentially leading to decomposition products like carbon oxides and hydrogen sulfide.[7]

Part 2: Troubleshooting Experimental Issues

This section provides solutions to specific problems that researchers may encounter, focusing on the causality behind the recommended actions.

Q1: My compound won't dissolve in my reaction solvent. What should I do?

  • Probable Cause: this compound is a crystalline solid with limited solubility in non-polar organic solvents. The strong intermolecular forces, including hydrogen bonding from the carboxylic acid, contribute to this.

  • Troubleshooting Steps:

    • Solvent Selection: Switch to more polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF).

    • Gentle Heating: Gently warm the mixture to increase the rate of dissolution. Monitor carefully to ensure the compound does not decompose.

    • Sonication: Use an ultrasonic bath to aid in breaking down the crystalline lattice and promote dissolution.

    • Conversion to a Salt: For reactions where the free acid is not required, consider deprotonating the carboxylic acid with a suitable base (e.g., NaH, K₂CO₃) to form the more soluble carboxylate salt.

Q2: My esterification (or amidation) reaction is sluggish or incomplete. Why is this happening?

  • Probable Cause: The reactivity of the carboxylic acid is significantly influenced by the electronic effects of the ring substituents. Both the fluorine atom and the methylsulfonyl group are strongly electron-withdrawing. This reduces the electron density on the carbonyl carbon, making it less susceptible to nucleophilic attack.

  • Troubleshooting Steps:

    • Activate the Carboxylic Acid: Do not attempt a direct Fischer esterification, which relies on protonating a carbonyl that is already electron-deficient.[10] Instead, convert the carboxylic acid to a more reactive intermediate. A common and effective method is conversion to the acyl chloride. (See Protocol below).

    • Use Coupling Reagents: For amide bond formation, employ standard peptide coupling reagents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (Hydroxybenzotriazole). These reagents form a highly reactive activated ester in situ, which is then readily attacked by the amine nucleophile.

    • Increase Reaction Temperature/Time: If using a suitable activation method, cautiously increasing the reaction temperature can help overcome the activation energy barrier. Monitor the reaction for potential side products.

Q3: I see unexpected side products or evidence of degradation in my analysis. What is the likely cause?

  • Probable Cause: While the C-F bond is exceptionally stable, the sulfonyl group can be a point of weakness under certain harsh conditions.[11] High temperatures or aggressive reagents could lead to decomposition.

  • Troubleshooting Workflow: Use the diagnostic workflow below to identify the source of the instability.

    • Re-evaluate Reaction Conditions: Are you using excessively high temperatures (>150 °C) for prolonged periods? Are you using potent, non-selective reagents (e.g., strong reducing agents that might affect the sulfonyl group)?

    • Analyze for Decomposition Signatures: Look for evidence of desulfonylation or other fragmentation in your mass spectrometry data.

    • Run a Control Experiment: Heat the starting material in the reaction solvent without other reagents to check for thermal stability under your specific conditions.

Troubleshooting Workflow for Reaction Failure

The following diagram outlines a logical process for diagnosing issues in reactions involving this compound.

G start Reaction Incomplete or Side Products Present? check_purity Verify Starting Material Purity (NMR/LCMS) start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_purity->check_conditions Purity OK impure Purify Starting Material and Repeat check_purity->impure Impure check_activation Is Carboxylic Acid Sufficiently Activated? check_conditions->check_activation Conditions OK adjust_conditions Optimize Conditions: - Lower Temperature - Use Inert Atmosphere check_conditions->adjust_conditions Harsh activate Use Acyl Chloride or Peptide Coupling Reagents check_activation->activate No success Problem Solved check_activation->success Yes impure->start adjust_conditions->start activate->start

Caption: A decision-making workflow for troubleshooting common experimental failures.

Part 3: Key Experimental Protocol

Protocol: Conversion to 3-Fluoro-4-(methylsulfonyl)benzoyl chloride

This protocol details the conversion of the carboxylic acid to its acyl chloride, a highly versatile intermediate for subsequent nucleophilic acyl substitution reactions.[10]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Catalytic Dimethylformamide (DMF) (if using oxalyl chloride)

  • Schlenk flask or round-bottom flask with a reflux condenser and drying tube

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: Assemble the glassware and flame-dry under vacuum or in an oven to ensure all components are free of moisture. Allow to cool to room temperature under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: To the flask, add this compound (1.0 eq). Add anhydrous DCM (or Toluene) to create a slurry (approx. 0.5 M concentration).

  • Chlorinating Agent:

    • Using Thionyl Chloride: Add thionyl chloride (approx. 2.0-3.0 eq) dropwise to the stirred slurry at room temperature.

    • Using Oxalyl Chloride: Add oxalyl chloride (approx. 1.5-2.0 eq) dropwise. After addition, add one drop of anhydrous DMF as a catalyst.

  • Reaction: Gently heat the reaction mixture to reflux (approx. 40°C for DCM, 80°C if using thionyl chloride in toluene). The solid should gradually dissolve as it converts to the more soluble acyl chloride.

  • Monitoring: The reaction is typically complete within 1-3 hours. The evolution of gas (SO₂ and HCl for thionyl chloride; CO, CO₂, and HCl for oxalyl chloride) will cease. Caution: This step must be performed in a well-ventilated fume hood.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess chlorinating agent and solvent under reduced pressure (rotary evaporation). The resulting crude acyl chloride is often a solid or oil.

  • Validation & Use: The crude acyl chloride is typically used immediately in the next step without further purification. To confirm conversion, a small aliquot can be quenched with methanol and analyzed by LC-MS to verify the formation of the corresponding methyl ester.

References

  • Eawag-BBD. (2006). 3-Fluorobenzoate Degradation Pathway. Retrieved from Eawag Biodegradation/Biocatalysis Database. [Link]

  • Schreiber, A., Hellwig, M., Dorn, E., Reineke, W., & Knackmuss, H. J. (1980). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. Applied and Environmental Microbiology, 39(1), 58-67. [Link]

  • ChemUniverse. (n.d.). This compound. Retrieved from ChemUniverse. [Link]

  • PubChemLite. (n.d.). 3-fluoro-4-(methylsulphonyl)benzoic acid (C8H7FO4S). Retrieved from PubChemLite. [Link]

  • LibreTexts Chemistry. (2021). Reactions of Carboxylic Acids. Retrieved from LibreTexts. [Link]

Sources

Technical Support Center: Optimizing Solvent Conditions for 3-Fluoro-4-(methylsulfonyl)benzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Fluoro-4-(methylsulfonyl)benzoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing solvent conditions in reactions involving this versatile building block. Our focus is on providing practical, evidence-based advice to overcome common experimental hurdles and ensure the success of your synthetic endeavors.

Introduction to this compound

This compound is a key intermediate in the synthesis of a variety of biologically active molecules, including potent enzyme inhibitors. Its chemical structure, featuring a carboxylic acid for amide coupling, a fluorine atom, and a strongly electron-withdrawing methylsulfonyl group, makes it an ideal substrate for nucleophilic aromatic substitution (SNAr) and amide bond formation reactions. However, the unique electronic and physical properties of this molecule can present challenges in selecting the optimal solvent to achieve desired reactivity, yield, and purity. This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common reaction types for this compound?

A1: The two most prevalent reaction types are:

  • Amide coupling: The carboxylic acid moiety readily participates in amide bond formation with primary and secondary amines using standard coupling reagents.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is activated by the para-methylsulfonyl group, making it a good leaving group for substitution by various nucleophiles, particularly amines.

Q2: What is the general solubility profile of this compound?

A2: While specific quantitative solubility data is not extensively published, based on its structure and data from similar compounds like 4-Fluoro-3-hydroxybenzoic acid, a qualitative solubility profile can be inferred. It is expected to be most soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and polar protic solvents like methanol and ethanol. Its solubility is likely lower in less polar solvents such as ethyl acetate and significantly lower in non-polar solvents like dichloromethane, toluene, and hexanes.

Troubleshooting Guide

Amide Coupling Reactions

Q3: My amide coupling reaction with this compound is giving low yields. What solvent adjustments can I make?

A3: Low yields in amide coupling reactions can often be attributed to poor solubility of the starting materials or suboptimal reaction conditions. Here’s a systematic approach to solvent optimization:

  • Initial Solvent Choice: For many standard amide coupling reactions (e.g., using HATU, HBTU, or EDC/HOBt), polar aprotic solvents are a good starting point.[1]

    • N,N-Dimethylformamide (DMF): Often the solvent of choice due to its excellent solvating power for a wide range of reactants.

    • Dichloromethane (DCM): A less polar option that can be effective, particularly if the amine starting material is less polar.[2] If solubility of the benzoic acid is an issue in DCM, a small amount of DMF can be added as a co-solvent.[2]

    • Acetonitrile (MeCN): Another polar aprotic option that can be effective.

  • Troubleshooting Steps:

    • Ensure Complete Dissolution: Visually confirm that both the benzoic acid and the amine are fully dissolved in the chosen solvent before adding the coupling reagents. If not, consider a more polar solvent or a solvent mixture.

    • Consider Solvent-Reagent Compatibility: Be mindful of potential side reactions between the solvent and coupling reagents, although this is less common with standard reagents.

    • Temperature Adjustment: Gently warming the reaction mixture can sometimes improve solubility and reaction rates, but be cautious of potential side reactions or decomposition at elevated temperatures.

Q4: I am observing significant side product formation in my amide coupling reaction. Could the solvent be the culprit?

A4: While the coupling reagents themselves are often the primary source of side products, the solvent can play a role.

  • Epimerization: For chiral amines, the choice of solvent can influence the rate of epimerization. Less polar solvents can sometimes minimize this side reaction.

  • Reaction with Solvent: In rare cases, highly reactive intermediates could react with the solvent. If you suspect this, switching to a more inert solvent is advisable.

  • Work-up Issues: Ensure your work-up procedure is appropriate for the solvent used. For example, if using a high-boiling point solvent like DMF, ensure it is thoroughly removed during the work-up to avoid interfering with purification.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Q5: My SNAr reaction of this compound with an amine is slow or incomplete. How can I optimize the solvent conditions?

A5: The success of SNAr reactions is highly dependent on the solvent's ability to stabilize the charged intermediate (Meisenheimer complex) and solvate the leaving group.

  • Optimal Solvent Characteristics: Polar aprotic solvents are generally the best choice for SNAr reactions.[3] They can stabilize the charged intermediate without strongly solvating the nucleophile, thus maintaining its reactivity.

    • Dimethyl Sulfoxide (DMSO): An excellent choice for many SNAr reactions due to its high polarity.

    • N,N-Dimethylformamide (DMF): Another widely used and effective solvent.

    • Acetonitrile (MeCN): Can also be a suitable solvent.

  • Troubleshooting Steps:

    • Increase Solvent Polarity: If your reaction is sluggish in a solvent like THF, switching to DMF or DMSO will likely accelerate the reaction.

    • Base Selection and Solubility: The choice of base is also critical. Ensure the base is soluble in the reaction solvent. Inorganic bases like K₂CO₃ may have limited solubility in some organic solvents, which can be improved by the addition of a phase-transfer catalyst or by using a more polar solvent.

    • Temperature: SNAr reactions often require heating. Increasing the temperature will generally increase the reaction rate. However, monitor for potential side reactions.

Q6: I am seeing competing reactions at the carboxylic acid group during my SNAr reaction. How can I prevent this?

A6: This is a common challenge when performing SNAr on a molecule containing a carboxylic acid.

  • Protecting Group Strategy: The most straightforward solution is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the SNAr reaction. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.

  • Careful Base Selection: Using a non-nucleophilic base (e.g., DIPEA) at the lowest effective temperature can sometimes minimize reactions at the carboxylic acid. However, protection is often the more robust strategy.

Data Presentation

SolventSolvent TypePredicted Qualitative Solubility
WaterPolar ProticSparingly Soluble
Methanol (MeOH)Polar ProticSoluble
Ethanol (EtOH)Polar ProticSoluble
Dimethyl Sulfoxide (DMSO)Polar AproticHighly Soluble
N,N-Dimethylformamide (DMF)Polar AproticHighly Soluble
Acetonitrile (MeCN)Polar AproticSoluble
Tetrahydrofuran (THF)Polar AproticModerately Soluble
Ethyl Acetate (EtOAc)Moderately PolarSlightly Soluble
Dichloromethane (DCM)Non-polarSparingly Soluble
TolueneNon-polarSparingly Soluble
HexanesNon-polarInsoluble

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling

This protocol provides a general starting point for the amide coupling of this compound with a primary or secondary amine using HATU as the coupling agent.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Add the amine (1.1 equivalents) to the flask.

  • Dissolve the starting materials in anhydrous DMF (to a concentration of approximately 0.1-0.2 M).

  • Add HATU (1.2 equivalents) to the reaction mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a general method for the SNAr reaction of this compound with an amine nucleophile. Note that protection of the carboxylic acid may be necessary.

Materials:

  • This compound (or its corresponding ester)

  • Amine nucleophile

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a round-bottom flask, add this compound (or its ester, 1.0 equivalent) and the amine nucleophile (1.1 - 1.5 equivalents).

  • Add anhydrous DMSO to dissolve the starting materials (approximately 0.2-0.5 M).

  • Add the base (e.g., K₂CO₃, 2.0 equivalents) to the solution.

  • Heat the reaction mixture to a suitable temperature (e.g., 80-120 °C) and stir under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Visualization of Experimental Workflows

AmideCouplingWorkflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A 1. Combine Acid and Amine in Flask B 2. Dissolve in Anhydrous DMF A->B C 3. Add HATU B->C D 4. Cool to 0°C C->D Proceed to Reaction E 5. Add DIPEA D->E F 6. Stir at RT, Monitor Progress (TLC/LC-MS) E->F G 7. Dilute with EtOAc, Wash F->G Reaction Complete H 8. Dry and Concentrate G->H I 9. Purify by Chromatography H->I

Caption: Workflow for a typical amide coupling reaction.

SNArWorkflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A 1. Combine Substrate and Amine B 2. Dissolve in Anhydrous DMSO A->B C 3. Add Base (e.g., K2CO3) B->C D 4. Heat to 80-120°C C->D Proceed to Reaction E 5. Monitor Progress (TLC/LC-MS) D->E F 6. Cool, Quench with Water E->F Reaction Complete G 7. Extract with EtOAc, Wash F->G H 8. Dry and Concentrate G->H I 9. Purify H->I

Caption: Workflow for a typical SNAr reaction.

References

  • Zhang, J., et al. (2014). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. The Journal of Chemical Thermodynamics, 77, 134-139.
  • Shayan, M., & Acree Jr, W. E. (2019). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.
  • Hancock, C. K., Pawloski, J. N., & Idoux, J. P. (1966). Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane. The Journal of Organic Chemistry, 31(11), 3801-3803.
  • Semantic Scholar. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Retrieved from [Link]

  • Wang, S. M., et al. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: A significant breakthrough for the construction of amides and peptide linkages. Chemical Science, 10(38), 8849-8854.
  • Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction. Retrieved from [Link]

  • WordPress. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • ResearchGate. (2012). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). Retrieved from [Link]

  • ResearchGate. (2017). Nucleophilic substitution reactions with a variety of heteroaromatic,... Retrieved from [Link]

  • ChemUniverse. (n.d.). This compound [P70496]. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-4-methoxybenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Fluorobenzoic acid. Retrieved from [Link]

Sources

Preventing decomposition of 3-Fluoro-4-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Fluoro-4-(methylsulfonyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the decomposition of this critical chemical intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction to the Stability of this compound

This compound is a key building block in the synthesis of a variety of pharmaceutical compounds.[1][2] Its molecular structure, featuring a carboxylic acid, a methylsulfonyl group, and a fluorine atom on a benzene ring, presents unique stability considerations.[3][4][5] Understanding the potential degradation pathways is crucial for ensuring the integrity of your starting material and the success of your synthetic endeavors. The primary modes of decomposition for this molecule are hydrolysis of the sulfonyl group and decarboxylation of the benzoic acid moiety.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: The two main degradation pathways for this compound are:

  • Hydrolysis: The methylsulfonyl group can undergo hydrolysis, particularly under basic conditions, to yield 3-fluoro-4-hydroxybenzoic acid and methanesulfonic acid.

  • Decarboxylation: The benzoic acid group can be lost as carbon dioxide (CO2), especially at elevated temperatures or under strongly acidic or basic conditions, leading to the formation of 2-fluoro-5-(methylsulfonyl)benzene.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated place, away from direct sunlight and heat.[6] It is recommended to keep the container tightly sealed to prevent moisture absorption, which can lead to hydrolysis. For optimal preservation, storage at 2-8°C is advised.[2]

Q3: Is this compound sensitive to light?

A3: While specific photostability data for this exact compound is limited, fluorinated aromatic compounds can be susceptible to photodegradation.[7] It is best practice to store the compound in an opaque or amber container to protect it from light.

Q4: What solvents are recommended for dissolving this compound to minimize decomposition?

A4: For short-term use, anhydrous aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or dichloromethane are recommended. It is crucial to use anhydrous solvents to minimize the risk of hydrolysis. If aqueous solutions are necessary, they should be prepared fresh and used immediately. Buffering the solution to a slightly acidic pH (around 4-5) may help to slow down both hydrolysis and decarboxylation.

Q5: How can I detect decomposition in my sample of this compound?

A5: The most reliable method for detecting decomposition is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9] These methods can separate the parent compound from its degradation products, allowing for quantification of purity. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the presence of impurities.

Troubleshooting Guide

This guide addresses common problems encountered during the handling and use of this compound.

Problem Potential Cause Recommended Solution
Loss of assay/purity over time in storage. Improper storage conditions (exposure to moisture, heat, or light).Store the compound in a tightly sealed, opaque container in a cool, dry place (2-8°C).[2] Consider storage under an inert atmosphere (e.g., argon or nitrogen) for long-term stability.
Poor reproducibility in reactions. Decomposition of the starting material.Always use a fresh, unopened container of the reagent if possible. If you suspect degradation, re-analyze the purity of your starting material by HPLC before use. Prepare solutions fresh for each experiment.
Presence of unexpected byproducts in my reaction. The starting material may have degraded, or the reaction conditions are promoting decomposition.Characterize the byproducts by LC-MS or NMR to identify them as potential degradants. If degradation is confirmed, re-evaluate your reaction conditions. Avoid high temperatures and strongly basic or acidic conditions if possible.
Difficulty dissolving the compound. The compound has low solubility in the chosen solvent.Refer to solubility data if available. Gentle warming and sonication can aid dissolution. Ensure the solvent is appropriate for your reaction and will not promote decomposition.

Experimental Protocols

Protocol 1: Stability Indicating HPLC Method

This protocol outlines a general stability-indicating HPLC method for assessing the purity of this compound and detecting potential degradation products.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC-grade acetonitrile, water, and phosphoric acid

  • Sample of this compound

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 235 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a known amount of this compound in anhydrous acetonitrile to prepare a standard solution of approximately 1 mg/mL.

  • Sample Preparation: Prepare a sample solution of your material at the same concentration as the standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Evaluation: Compare the chromatogram of your sample to the standard. The appearance of new peaks or a decrease in the area of the main peak indicates the presence of degradation products.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule.[10] This protocol provides a framework for conducting such a study on this compound.

Materials:

  • This compound

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H2O2)

  • HPLC system and validated stability-indicating method (as described above)

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a solution of 1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in a solution of 1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Treat the compound with 30% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound to UV light (254 nm) and visible light for an extended period (e.g., 7 days).

  • Analysis: After each stress condition, prepare a sample and analyze it using the stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.

Visualizing Decomposition Pathways

The following diagrams illustrate the potential degradation pathways of this compound.

parent This compound hydrolysis_product 3-Fluoro-4-hydroxybenzoic acid + CH3SO3H parent->hydrolysis_product  Hydrolysis (e.g., NaOH, H2O) decarboxylation_product 2-Fluoro-5-(methylsulfonyl)benzene + CO2 parent->decarboxylation_product  Decarboxylation (e.g., Heat, Acid)

Caption: Potential degradation pathways of this compound.

Conclusion

By understanding the chemical vulnerabilities of this compound and implementing the proper handling, storage, and analytical procedures outlined in this guide, researchers can significantly mitigate the risk of decomposition. This ensures the quality and reliability of this important building block in the development of new pharmaceuticals.

References

  • How to ensure the stability of fluorinated pharmaceutical intermediates during storage? (2023). Pharma Innovation. Retrieved from [Link]

  • Fluorinated Pharmaceutical Intermediates. (n.d.). Pharma Innovation. Retrieved from [Link]

  • Tital, A., et al. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology, 55(13), 8968–8978. Retrieved from [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2022). ChemRxiv. Retrieved from [Link]

  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. (2023). Molecular Pharmaceutics, 20(2), 1061–1071. Retrieved from [Link]

  • Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. (2021). RSC Medicinal Chemistry, 12(10), 1735–1742. Retrieved from [Link]

  • Degradation of RPA 202248... the primary degradation product of isoxaflutole, in an outdoor aquatic microcosm system. (2004). Journal of Environmental Science and Health, Part B, 39(5-6), 725-36. Retrieved from [Link]

  • Stability-Indicating HPLC Method Development. (n.d.). Waters Corporation. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). AAPS PharmSciTech, 15(1), 187-201. Retrieved from [Link]

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. (2023). Quick Company. Retrieved from [Link]

  • GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. (2016). World Health Organization. Retrieved from [Link]

  • This compound. (n.d.). ChemUniverse. Retrieved from [Link]

  • (PDF) Degradation of RPA 202248... the primary degradation product of isoxaflutole, in an outdoor aquatic microcosm system. (2004). ResearchGate. Retrieved from [Link]

  • (PDF) 3-Fluoro-4-methylbenzoic acid. (2004). ResearchGate. Retrieved from [Link]

  • Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. (1987). Applied and Environmental Microbiology, 53(10), 2472–2479. Retrieved from [Link]

  • Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates. (1992). Google Patents.
  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. (2022). Organic Process Research & Development, 26(9), 2608–2617. Retrieved from [Link]

  • Preparation of methylsulfonylbenzoic acids. (1998). Google Patents.
  • A Validated Stability Indicating Reversed Phase High Performance Liquid Chromatographic Method of Leflunomide and Characterization of Its Degradation Products. (2017). International Journal of Pharmaceutical Sciences and Research, 8(5), 2135-2143. Retrieved from [Link]

  • A stability indicating HPLC assay method for misoprostol. (2012). Journal of Pharmacy Research, 5(2), 941-943. Retrieved from [Link]

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Technical Support Center: Navigating the Scale-Up of 3-Fluoro-4-(methylsulfonyl)benzoic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3-Fluoro-4-(methylsulfonyl)benzoic acid. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the production of this key pharmaceutical intermediate.

Overview of the Primary Synthetic Route

The most prevalent industrial synthesis of this compound involves a two-step process. The first step is the synthesis of the thioether precursor, 3-fluoro-4-(methylthio)benzoic acid. The subsequent and critical step is the oxidation of this thioether to the desired sulfone. While conceptually straightforward, the scale-up of this oxidation step presents several challenges that can impact yield, purity, and process safety.

Visualizing the Synthetic Pathway

Caption: General synthetic route to this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of this compound.

FAQ 1: Synthesis of the Thioether Precursor

Question: We are experiencing low yields and impurities during the synthesis of 3-fluoro-4-(methylthio)benzoic acid from 3-fluoro-4-chlorobenzonitrile and sodium thiomethoxide. What are the likely causes and solutions?

Answer:

Low yields and impurities in the nucleophilic aromatic substitution to form the thioether can often be attributed to side reactions and incomplete conversion.

Possible Causes & Solutions:

  • Competing Reactions: The nitrile group can be susceptible to hydrolysis under basic conditions, especially at elevated temperatures. It is crucial to maintain careful temperature control during the reaction.

  • Moisture Content: Sodium thiomethoxide is hygroscopic and moisture can lead to the formation of byproducts. Ensure the use of anhydrous solvents and reagents.

  • Suboptimal Reaction Conditions: The choice of solvent and temperature is critical. Aprotic polar solvents like DMF, DMSO, or NMP are generally effective. The reaction temperature should be optimized to ensure a reasonable reaction rate without promoting side reactions.

Experimental Protocol: Synthesis of 3-Fluoro-4-(methylthio)benzoic acid

  • Reaction Setup: In a suitable reactor under an inert atmosphere (e.g., nitrogen), charge anhydrous DMF and 3-fluoro-4-chlorobenzonitrile.

  • Reagent Addition: Slowly add a solution of sodium thiomethoxide in a suitable solvent to the reactor while maintaining the temperature between 20-30°C.

  • Reaction Monitoring: Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Work-up: Quench the reaction with water and adjust the pH to acidic (pH 2-3) with an acid like HCl to precipitate the crude product.

  • Hydrolysis: The resulting 3-fluoro-4-(methylthio)benzonitrile can then be hydrolyzed to the carboxylic acid using aqueous sodium hydroxide, followed by acidification.

  • Purification: The crude 3-fluoro-4-(methylthio)benzoic acid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

FAQ 2: Challenges in the Oxidation Step

Question: During the oxidation of 3-fluoro-4-(methylthio)benzoic acid to the sulfone, we are observing the formation of a significant amount of the corresponding sulfoxide impurity. How can we improve the selectivity towards the sulfone?

Answer:

The formation of the sulfoxide is a common issue in the oxidation of thioethers to sulfones. The sulfoxide is an intermediate in this reaction, and incomplete oxidation will lead to its presence in the final product.

Possible Causes & Solutions:

  • Insufficient Oxidant: The stoichiometry of the oxidizing agent is critical. An insufficient amount will result in incomplete oxidation. It is often necessary to use a slight excess of the oxidant.

  • Reaction Temperature and Time: The oxidation of the sulfoxide to the sulfone typically requires more forcing conditions (higher temperature or longer reaction time) than the initial oxidation of the thioether. Careful control of these parameters is essential.

  • Choice of Oxidant: Different oxidizing agents have different reactivities. Common choices include hydrogen peroxide (often with a catalyst), potassium permanganate, and peroxy acids like m-CPBA. The choice of oxidant can significantly impact selectivity. For large-scale production, hydrogen peroxide is often preferred due to its cost-effectiveness and environmentally benign byproducts (water).

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Hydrogen Peroxide (H₂O₂) Acetic acid, 70-90°CCost-effective, green byproduct (water)Can require a catalyst, potential for thermal runaway if not controlled.
Potassium Permanganate (KMnO₄) Acetone/water, 0-25°CStrong oxidant, readily availableForms MnO₂ byproduct which can complicate work-up, safety concerns on a large scale.[1][2]
m-CPBA Dichloromethane, 0-25°CHigh selectivityExpensive, potential for detonation of the pure reagent.

Experimental Protocol: Oxidation of 3-Fluoro-4-(methylthio)benzoic acid

  • Reaction Setup: Charge a reactor with 3-fluoro-4-(methylthio)benzoic acid and a suitable solvent (e.g., acetic acid).

  • Oxidant Addition: Slowly add a 30-35% aqueous solution of hydrogen peroxide to the reaction mixture, maintaining the temperature between 70-80°C. Caution: The reaction is exothermic and requires careful temperature control.

  • Reaction Monitoring: Monitor the reaction by HPLC to track the disappearance of the starting material and the sulfoxide intermediate.

  • Work-up: Once the reaction is complete, cool the mixture and quench any excess peroxide with a reducing agent (e.g., sodium bisulfite).

  • Isolation: The product can be isolated by filtration and purified by recrystallization.

Visualizing the Oxidation Process and Troubleshooting

Oxidation_Troubleshooting cluster_process Oxidation Process cluster_troubleshooting Troubleshooting Guide Start 3-Fluoro-4-(methylthio)benzoic acid Oxidation1 Oxidation Step 1 Start->Oxidation1 Intermediate 3-Fluoro-4-(methylsulfinyl)benzoic acid (Sulfoxide) Oxidation1->Intermediate Oxidation2 Oxidation Step 2 Intermediate->Oxidation2 Product This compound (Sulfone) Oxidation2->Product Issue High Sulfoxide Impurity Cause1 Insufficient Oxidant Issue->Cause1 Cause2 Low Reaction Temperature Issue->Cause2 Cause3 Short Reaction Time Issue->Cause3 Solution1 Increase Oxidant Stoichiometry Cause1->Solution1 Solution2 Optimize Temperature Profile Cause2->Solution2 Solution3 Extend Reaction Time & Monitor Cause3->Solution3

Caption: Troubleshooting workflow for incomplete oxidation.

FAQ 3: Purification and Impurity Profile

Question: We are struggling to achieve the desired purity of the final product after crystallization. What are the common impurities and how can we effectively remove them?

Answer:

Achieving high purity is crucial for pharmaceutical intermediates. The impurity profile of this compound can vary depending on the synthetic route and reaction conditions.

Common Impurities and Their Origins:

  • 3-Fluoro-4-(methylsulfinyl)benzoic acid: As discussed, this is a result of incomplete oxidation.

  • Unreacted 3-fluoro-4-(methylthio)benzoic acid: This indicates an incomplete reaction in the oxidation step.

  • Over-oxidation byproducts: Depending on the oxidant and conditions, side-chain oxidation or degradation of the aromatic ring can occur, though this is less common with controlled conditions.

  • Process-related impurities: These can include residual solvents, inorganic salts from work-up, and byproducts from the decomposition of reagents.

Purification Strategy: Recrystallization

Recrystallization is the most common method for purifying the final product. The choice of solvent is critical for effective purification.

Solvent Selection for Recrystallization:

  • The ideal solvent should dissolve the product well at elevated temperatures but poorly at room temperature or below.

  • Impurities should either be highly soluble in the solvent at all temperatures (to remain in the mother liquor) or sparingly soluble (to be removed by hot filtration).

  • A mixture of solvents, such as ethanol/water or isopropanol/water, often provides the best results.

Experimental Protocol: Recrystallization of this compound

  • Dissolution: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., boiling ethanol).

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can increase the yield.

  • Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

FAQ 4: Safety Considerations for Scale-Up

Question: What are the primary safety concerns when scaling up the production of this compound, particularly the oxidation step?

Answer:

The oxidation step is the most critical in terms of safety due to its exothermic nature and the use of strong oxidizing agents.

Key Safety Considerations:

  • Thermal Runaway: The oxidation of the thioether is highly exothermic. A loss of cooling or an uncontrolled addition of the oxidant can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction.

    • Mitigation: Use a well-calibrated reactor with adequate cooling capacity. The oxidant should be added slowly and in a controlled manner. Continuous monitoring of the reaction temperature is essential.

  • Handling of Oxidizing Agents:

    • Potassium Permanganate: A strong oxidizer that can form explosive mixtures with organic materials.[1][2] It should be handled with care, avoiding contact with combustible materials.

    • Hydrogen Peroxide: Concentrated solutions are corrosive and can decompose violently if contaminated or heated. Ensure proper storage and handling procedures are in place.

  • Off-gassing: The reaction may produce off-gases. Ensure the reactor is properly vented to a safe location or a scrubber system.

References

  • Kilo-Scale Electrochemical Oxidation of a Thioether to a Sulfone: A Workflow for Scaling up Electrosynthesis. Organic Process Research & Development, 26(8). (2022). [Link]

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company. [Link]

  • Potassium permanganate. Wikipedia. [Link]

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters. [Link]

  • WO1995013265A1 - Improved method for the preparation of 4-methylsulfonyl-benzoic acid derivatives and intermediates.
  • CN1038584C - Preparation of methylsulfonylbenzoic acids.
  • CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
  • EP0478390B1 - Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates.
  • Understanding the Hazards and Safe Use of Potassium Permanganate. CAP Remediation. [Link]

  • Purification of Impure Samples by Crystallization. YouTube. [Link]

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Technical Support Center: Navigating Catalyst Challenges in Reactions with Sulfonyl-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth technical assistance for troubleshooting catalyst poisoning and deactivation issues encountered when working with sulfonyl-containing compounds. As a Senior Application Scientist, my goal is to blend established scientific principles with practical, field-proven insights to help you overcome common hurdles in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions and concerns when dealing with sulfonyl compounds in catalytic reactions.

Q1: Are sulfonyl groups always catalyst poisons?

A1: Not necessarily. The sulfonyl group has a dual nature in catalysis. While the sulfur atom possesses lone pairs of electrons that can interact with and deactivate metal catalysts, many sulfonyl-containing compounds, such as tosylates and mesylates, are excellent leaving groups in cross-coupling reactions.[1][2] The outcome often depends on the specific sulfonyl group, the metal catalyst, the ligands, and the reaction conditions.

Q2: What are the typical signs of catalyst deactivation in my reaction involving a sulfonyl compound?

A2: Common indicators of catalyst deactivation include:

  • A significant drop in reaction rate or a complete stall.

  • Low product yield despite extended reaction times.

  • The formation of byproducts, such as homocoupling of starting materials.

  • A noticeable change in the color of the reaction mixture, for instance, the formation of palladium black, which indicates the precipitation of inactive palladium(0).[3][4]

Q3: Which catalysts are most susceptible to poisoning by sulfonyl-containing compounds?

A3: Precious metal catalysts, particularly those based on palladium (Pd), platinum (Pt), rhodium (Rh), and nickel (Ni), are known to be sensitive to sulfur compounds.[5] The strong affinity of these metals for sulfur can lead to the formation of stable metal-sulfur bonds, blocking the active sites of the catalyst.[6] Rhodium, in particular, is highly susceptible to sulfur poisoning.[7]

Q4: Can a catalyst poisoned by a sulfonyl compound be regenerated?

A4: The reversibility of catalyst poisoning depends on the strength of the interaction between the sulfur-containing compound and the catalyst surface. Weakly adsorbed species may sometimes be removed by washing or thermal treatment.[6] However, strong chemisorption, leading to the formation of stable metal sulfides, often results in irreversible poisoning.[5] For laboratory-scale reactions, it is often more practical to optimize conditions to prevent poisoning in the first place.

Troubleshooting Guides

This section provides more detailed troubleshooting strategies for specific issues you may encounter.

Issue 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) are workhorses in modern organic synthesis. However, the presence of sulfonyl-containing substrates can sometimes lead to poor catalyst performance.

Potential Causes and Troubleshooting Steps:

  • Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the metal center and preventing deactivation.

    • Troubleshooting: Screen a panel of ligands. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) can often stabilize the palladium catalyst and promote the desired reaction.[3]

  • Suboptimal Base or Solvent: The choice of base and solvent can significantly impact catalyst stability and activity.

    • Troubleshooting: Experiment with different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and anhydrous, degassed solvents (e.g., toluene, dioxane, THF).[3] For Suzuki couplings, activation of the boronic acid with a suitable base is a critical step.[8][9]

  • Oxygen Sensitivity: The active Pd(0) species is susceptible to oxidation by atmospheric oxygen, leading to the formation of inactive palladium black.[3]

    • Troubleshooting: Ensure all reagents and solvents are thoroughly degassed, and the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen).

Experimental Protocol: Ligand Screening for a Suzuki Coupling with an Aryl Tosylate

  • To a series of oven-dried reaction vials, add the aryl tosylate (1.0 equiv.), the boronic acid (1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • In a separate glovebox or under an inert atmosphere, prepare stock solutions of the palladium precatalyst (e.g., Pd₂(dba)₃) and a variety of ligands (e.g., SPhos, XPhos, RuPhos).

  • To each reaction vial, add the palladium precatalyst and a different ligand from the stock solutions.

  • Add degassed solvent to each vial.

  • Seal the vials and heat the reactions to the desired temperature.

  • Monitor the progress of each reaction by TLC, GC-MS, or LC-MS to identify the most effective ligand.

Issue 2: Incomplete Hydrogenation of a Substrate Containing a Sulfonamide

Hydrogenation reactions are sensitive to impurities, and the sulfur atom in a sulfonamide can act as a catalyst poison.

Potential Causes and Troubleshooting Steps:

  • Direct Catalyst Poisoning: The sulfonamide group may be coordinating to the catalyst's active sites.

    • Troubleshooting:

      • Increase the catalyst loading. This can sometimes overcome partial poisoning.

      • Consider a more robust catalyst. For example, if a palladium-based catalyst is failing, a platinum or rhodium-based catalyst might show different reactivity, though rhodium is generally more sensitive to sulfur.[7]

      • Pre-treat the substrate with a scavenger to remove any sulfur-containing impurities.

  • Substrate Purity: The starting material may contain trace amounts of more potent sulfur poisons.

    • Troubleshooting: Purify the sulfonamide-containing substrate meticulously before the reaction.

Understanding the Dual Nature of Sulfonyl Groups

A key aspect of working with sulfonyl compounds is understanding their potential for both desired reactivity and unwanted side reactions, including catalyst deactivation.

G cluster_0 Desired Reactivity cluster_1 Potential for Deactivation Leaving Group Leaving Group Directing Group Directing Group Sulfur Coordination Sulfur Coordination Formation of Metal Sulfides Formation of Metal Sulfides Sulfur Coordination->Formation of Metal Sulfides Strong Chemisorption Sulfonyl Group Sulfonyl Group Sulfonyl Group->Leaving Group e.g., in Cross-Coupling Sulfonyl Group->Directing Group e.g., in C-H Activation Sulfonyl Group->Sulfur Coordination Lewis Basic Sulfur

Dual role of sulfonyl groups in catalysis.

As illustrated, the sulfonyl group can be a valuable functional handle, acting as a leaving group or a directing group. However, the inherent Lewis basicity of the sulfur atom presents a risk of catalyst deactivation through coordination to the metal center, which can sometimes lead to the formation of highly stable and inactive metal sulfides.

Troubleshooting Workflow

The following diagram outlines a general workflow for troubleshooting catalytic reactions involving sulfonyl-containing compounds.

G Start Reaction Failure Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Inertness Ensure Strict Inert Atmosphere Check_Purity->Check_Inertness Purity Confirmed Screen_Ligands Screen a Panel of Bulky, Electron-Rich Ligands Check_Inertness->Screen_Ligands Conditions are Inert Optimize_Base Optimize Base and Solvent System Screen_Ligands->Optimize_Base No Improvement Success Successful Reaction Screen_Ligands->Success Improvement Observed Vary_Catalyst Try a Different Metal Catalyst (e.g., Ni for Pd) Optimize_Base->Vary_Catalyst Still Low Yield Optimize_Base->Success Improvement Observed Increase_Loading Increase Catalyst Loading Vary_Catalyst->Increase_Loading Partial Success Vary_Catalyst->Success Improvement Observed Increase_Loading->Success Yield Improves

Troubleshooting workflow for sulfonyl-containing reactions.

Data Summary: Recommended Conditions for Palladium-Catalyzed Reactions

The following table summarizes catalyst systems that have been reported to be effective for cross-coupling reactions with sulfonyl-containing electrophiles. This can serve as a starting point for your reaction development.

Reaction TypeSulfonyl ElectrophileRecommended Catalyst SystemReference
Suzuki Coupling Aryl TosylatePd₂(dba)₃ / SPhos[3]
Heck Coupling Aryl TosylatePd(OAc)₂ / PPh₃[1]
Buchwald-Hartwig Amination Aryl TosylateL₂Pd(0) (L=P(o-tol)₃) / CyPF-t-Bu[2]
Coupling with Sulfonyl Chlorides Arylsulfonyl ChloridePd(acac)₂ / RuPhos[10]

References

  • Biffis, A., et al. (2018). New developments in the chemistry of N-tosylhydrazones: palladium catalysis, domino reactions and photoredox catalysis in action. Chemical Society Reviews, 47(16), 6056-6113. Available at: [Link]

  • Li, Z., et al. (2025). Nature of sulfonyl deactivation/activation by metal catalysts. Catalysis Science & Technology, 15(4), 1016-1027. Available at: [Link]

  • Back, T. G., & Pharis, K. (2007). Palladium-catalyzed coupling of vinyl tosylates with arylsulfinate salts. The Journal of Organic Chemistry, 72(18), 6939-6942. Available at: [Link]

  • Cabri, W., et al. (1995). Tosylates in Palladium-Catalyzed Coupling Reactions. Application to the Synthesis of Arylcoumarin Inhibitors of Gyrase B. The Journal of Organic Chemistry, 60(23), 7653-7657. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates at Room Temperature. Journal of the American Chemical Society, 129(11), 3358-3366. Available at: [Link]

  • Barluenga, J., et al. (2010). Palladium Catalyzed Cascade Reaction with N-Tosylhydrazones. Digital Commons @ LIU. Available at: [Link]

  • Hethcox, J. C., et al. (2020). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. Available at: [Link]

  • Poreddy, R., et al. (2018). Deactivation and Regeneration of Sulfonated Carbon Catalysts in Hydrothermal Reaction Environments. ChemSusChem, 11(13), 2189-2201. Available at: [Link]

  • Cresswell, A. J., et al. (2014). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Organic Letters, 16(10), 2598-2601. Available at: [Link]

  • Sneed, B., et al. (2023). Electrochemical Regeneration of Platinum Catalysts Poisoned by Sulfur-Containing Species. ECS Meeting Abstracts, MA2023-02(55), 2185. Available at: [Link]

  • Morales, G., et al. (2011). Low-grade oils and fats: effect of several impurities on biodiesel production over sulfonic acid heterogeneous catalysts. Bioresource Technology, 102(20), 9571-9578. Available at: [Link]

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. Available at: [Link]

  • Vertex AI Search. (2025). Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. Vertex AI Search.
  • Vertex AI Search. (2025). Which Precious Metal in the Catalyst Is Most Susceptible to Sulfur Poisoning? → Learn. Vertex AI Search.
  • DCL Inc. (n.d.). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. DCL Inc. Available at: [Link]

  • Movassaghi, M., & Schmidt, M. A. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 15(15), 3750-3753. Available at: [Link]

  • ResearchGate. (n.d.). Photocatalytic Synthesis and Functionalization of Sulfones, Sulfonamides and Sulfoximines | Request PDF. ResearchGate. Available at: [Link]

  • PIDC. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. PIDC. Available at: [Link]

  • Neyyathala, A., et al. (2023). From Poison to Promotor: Spatially Isolated Metal Sites in Supported Rhodium Sulfides as Hydroformylation Catalysts. CORE. Available at: [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. Wikipedia. Available at: [Link]

  • Hanf, S., et al. (2023). From poison to promotor –unique Rh4 structural motifs in supported rhodium sulphides as hydroformylation catalysts. ChemRxiv. Available at: [Link]

  • Patsnap. (2025). Troubleshooting low catalyst activity in reforming units. Patsnap Eureka. Available at: [Link]

  • Patsnap. (2025). Catalyst deactivation challenges in FCC and how to prevent them. Patsnap Eureka. Available at: [Link]

  • ResearchGate. (n.d.). The Chemistry of Sulphones and Sulphoxides. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Activation and deactivation characteristics of sulfonated carbon catalysts. ResearchGate. Available at: [Link]

  • Miller, S. J., et al. (2010). Enantioselective Sulfonylation Reactions Mediated by a Tetrapeptide Catalyst. Journal of the American Chemical Society, 132(40), 14101-14103. Available at: [Link]

  • ResearchGate. (2016). (PDF) Lab-scale regeneration of coked catalysts by an ozonation process. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF. ResearchGate. Available at: [Link]

  • Silvi, M., et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. Journal of the American Chemical Society, 144(19), 8537-8543. Available at: [Link]

  • ResearchGate. (n.d.). Application of Sulfonyl in Drug Design | Request PDF. ResearchGate. Available at: [Link]

  • Hong, S., et al. (2023). Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. Journal of the American Chemical Society, 145(34), 18882-18889. Available at: [Link]

  • Pluck, A., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1993-2003. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • MDPI. (2024). Catalytic Degradation of Lignin over Sulfonyl-Chloride-Modified Lignin-Based Porous Carbon-Supported Metal Phthalocyanine: Effect of Catalyst Concentrations. MDPI. Available at: [Link]

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  • Hanf, S., et al. (2023). From poison to promoter: investigation of supported rhodium sulphides as heterogeneous hydroformylation catalysts. ChemRxiv. Available at: [Link]

  • Li, Y., et al. (2022). Photoredox-Catalyzed Synthesis of 3-Sulfonylated Pyrrolin-2-ones via a Regioselective Tandem Sulfonylation Cyclization of 1,5-Dienes. Molecules, 27(19), 6545. Available at: [Link]

  • Chemistry For Everyone. (2025). What Is Catalyst Poisoning In Chemical Reactions? YouTube. Available at: [Link]

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  • Bougheloum, C., et al. (2015). Synthesis of New Substituted N-Sulfonyl Pyrrolidine-2,5-Dione Using Dawson-Type Heteropolyacid as Catalyst. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(4), 450-456. Available at: [Link]

  • ChemRxiv. (2024). From poison to promoter: investigation of supported rhodium sulphides as heterogeneous hydroformylation catalysts | Catalysis | ChemRxiv | Cambridge Open Engage. ChemRxiv. Available at: [Link]

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Technical Support Center: Work-up & Troubleshooting for Reactions of 3-Fluoro-4-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Chemistry of a Key Building Block

Welcome to the technical support center for 3-Fluoro-4-(methylsulfonyl)benzoic acid (CAS 185945-88-4). This molecule is a highly valuable building block in medicinal chemistry and materials science, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics.[1] Its unique trifunctional structure—a carboxylic acid, an electron-withdrawing sulfone, and a fluorine substituent—imparts specific reactivity and physical properties.[2][3] However, these same features can present distinct challenges during reaction work-up and product purification.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, providing field-proven insights to help you anticipate and solve common issues. Our goal is to equip you with the expertise to develop robust, self-validating protocols for your specific application.

Section 1: Core Physicochemical Properties & Work-up Principles

Understanding the inherent properties of this compound is the foundation for designing an effective work-up. The strong electron-withdrawing nature of both the sulfonyl and fluoro groups significantly increases the acidity of the carboxylic acid moiety compared to benzoic acid itself.[4]

PropertyValue / ObservationImplication for Work-up
CAS Number 185945-88-4For accurate material identification.
Molecular Formula C₈H₇FO₄S---
Molecular Weight 218.20 g/mol [3][5]For stoichiometric calculations.
Appearance White to off-white solidVisual check for purity of starting material.
Acidity (pKa) Lower than benzoic acid (pKa ~4.2)Easily deprotonated. Soluble in mild aqueous bases like sodium bicarbonate.
Solubility Soluble in many polar organic solvents (e.g., THF, EtOAc, MeOH). Low solubility in non-polar solvents (e.g., hexanes) and acidic water.Dictates choice of extraction and recrystallization solvents.
Polarity High, due to the sulfone and carboxylic acid groups.Products often exhibit high polarity, influencing chromatographic behavior.
General Aqueous Work-up Strategy

A well-designed aqueous work-up is the most common method to purify products derived from this acid. The strategy hinges on switching the polarity and charge state of the acid, byproducts, and product to move them between organic and aqueous layers.

cluster_0 Post-Reaction Mixture cluster_1 Aqueous Work-up cluster_2 Purification RM Reaction Mixture (Solvent, Product, Unreacted Acid, Reagents, Byproducts) Quench 1. Quench Reaction (e.g., add water or sat. NH4Cl) RM->Quench Dilute 2. Dilute with Organic Solvent (e.g., EtOAc, DCM) Quench->Dilute Wash_Acid 3. Wash with Dilute Acid (e.g., 1M HCl) Removes basic impurities Dilute->Wash_Acid Wash_Base 4. Wash with Dilute Base (e.g., sat. NaHCO3) Removes acidic impurities Wash_Acid->Wash_Base Wash_Brine 5. Wash with Brine (Breaks emulsions, removes water) Wash_Base->Wash_Brine Dry 6. Dry Organic Layer (e.g., Na2SO4, MgSO4) Wash_Brine->Dry Concentrate 7. Filter & Concentrate (Rotary Evaporation) Dry->Concentrate Crude Crude Product Concentrate->Crude Purify Purification (Column Chromatography or Recrystallization) Crude->Purify Final Pure Product Purify->Final

Caption: General workflow for a standard aqueous extraction.

Section 2: Troubleshooting Guide for Amide Coupling Reactions

Amide bond formation is the most common reaction performed with this compound.[6] Challenges often arise from removing coupling reagents and unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: My final product is clean by NMR, but the yield is very low. Where did my product go?

A1: There are two primary suspects for low yield after an otherwise clean reaction:

  • Product Lost in Aqueous Layers: The amide product, especially if coupled with a small or polar amine, can retain significant water solubility. Before discarding any aqueous wash, it is critical to test it by TLC.

    • Solution: If product is detected, back-extract the combined aqueous layers 2-3 times with your organic solvent (e.g., ethyl acetate).[7]

  • Premature Precipitation: The high crystallinity of these compounds can cause the product to precipitate out of the reaction solvent or during the work-up, getting lost during transfers or filtrations.

    • Solution: Visually inspect all flasks, funnels, and filter papers for solid material. If found, dissolve it in a suitable solvent (like DCM or EtOAc), and check its identity by TLC.

Start Low Yield Observed Check_AQ Did you check aqueous layers by TLC before discarding? Start->Check_AQ Yes_AQ Yes Check_AQ->Yes_AQ No_AQ No Check_AQ->No_AQ  Crucial Omission   Check_Precipitate Did you observe any unexpected solid crashing out during work-up? Yes_AQ->Check_Precipitate Back_Extract ACTION: Back-extract aqueous layers with organic solvent. No_AQ->Back_Extract Lost_AQ Root Cause: Product soluble in aqueous layer. Back_Extract->Lost_AQ Yes_Precip Yes Check_Precipitate->Yes_Precip No_Precip No Check_Precipitate->No_Precip Dissolve_Solid ACTION: Dissolve lost solid, check TLC, and combine with main batch. Yes_Precip->Dissolve_Solid Other_Issues Consider other issues: - Incomplete reaction - Product instability No_Precip->Other_Issues Lost_Precip Root Cause: Premature precipitation. Dissolve_Solid->Lost_Precip

Caption: Decision tree for troubleshooting low product yield.

Q2: I see a major impurity in my crude NMR that I can't identify. It's not starting materials.

A2: The most common impurity is the urea byproduct from carbodiimide coupling agents (e.g., EDC, DCC).

  • From EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide): The resulting N,N'-ethyl-dimethylaminopropyl urea is water-soluble. A diligent wash with dilute acid (e.g., 1M HCl) should remove it by protonating the dimethylamino group, pulling it into the aqueous layer.[8] If it persists, it suggests your acid washes were not effective enough.

  • From DCC (N,N'-dicyclohexylcarbodiimide): The byproduct, dicyclohexylurea (DCU), is notoriously insoluble in most organic solvents except for trace amounts in ethyl acetate. It should be removed by filtration. If it's still in your product, it may have been carried through dissolved in the hot reaction mixture.

    • Solution: After concentrating the crude product, re-dissolve it in a minimal amount of DCM (in which DCU is very insoluble), filter off the white DCU solid, and then re-concentrate your product.

Q3: Why do I form a stubborn emulsion during my basic wash (e.g., with NaHCO₃)?

A3: Emulsions are common when working with polar, salt-like compounds that can act as surfactants. The deprotonated carboxylate of your unreacted starting material is a prime culprit.

  • Solution Strategy:

    • Add Brine: Add a significant volume of saturated aqueous NaCl solution. This increases the ionic strength of the aqueous phase, making it more polar and forcing a better separation from the organic layer.[9]

    • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes.

    • Filtration: As a last resort, filter the entire emulsified mixture through a pad of Celite®. This physically disrupts the emulsion droplets. Wash the Celite pad thoroughly with your organic solvent.

Wash SolutionPurposePotential IssueTroubleshooting Tip
1M HCl (aq) Removes unreacted amines and basic catalysts (e.g., DIPEA, pyridine). Removes water-soluble urea (from EDC).[6][10]If product has a basic moiety, it may be extracted into the aqueous layer.Check the pH of the aqueous layer to ensure it's acidic. Back-extract if necessary.
Sat. NaHCO₃ (aq) Removes unreacted this compound and additives like HOBt.[6][10]Emulsion formation. Vigorous CO₂ evolution (add slowly!).Add brine to break emulsions. Always add bicarbonate solution slowly to a vented funnel.
Brine (Sat. NaCl) Removes bulk water from the organic layer before drying. Helps break emulsions.[6][10]Can cause product to precipitate if organic layer is highly saturated.Dilute with more organic solvent if precipitation is observed.

Section 3: Work-up for Reactions Involving Synthesis of the Acid

If you are synthesizing this compound itself, the work-up is critical for isolating a pure product.

FAQ: Synthesis via Nitrile Hydrolysis

Q: I've hydrolyzed 3-fluoro-4-(methylsulfonyl)benzonitrile with NaOH. How do I isolate the final carboxylic acid product?

A: Alkaline hydrolysis generates the sodium salt of the carboxylic acid (sodium 3-fluoro-4-(methylsulfonyl)benzoate), which is dissolved in the aqueous reaction mixture.[11] You must perform an acidic work-up to isolate the neutral product.

  • Causality: The carboxylate salt is highly water-soluble. To make it insoluble, you must protonate it by adding a strong acid. This converts the salt back into the neutral carboxylic acid, which will precipitate from the aqueous solution.[12]

Protocol 1: Work-up for Alkaline Nitrile Hydrolysis

  • Cooling: After the hydrolysis reaction is complete (monitored by TLC or LCMS), cool the reaction mixture in an ice bath to 0-5 °C. This will help control the temperature during acidification and promote better crystal formation.

  • Acidification: Slowly and with vigorous stirring, add 3M HCl (aq) dropwise. Monitor the pH of the solution with pH paper or a meter. Continue adding acid until the pH is ~1-2.[13] A thick white precipitate of your product should form.

  • Digestion: Continue stirring the cold slurry for 30-60 minutes. This process, known as digestion, allows for the formation of larger, more easily filterable crystals.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water (2-3 times) to remove any inorganic salts (like NaCl).

  • Drying: Dry the solid product under vacuum to a constant weight.

Section 4: Detailed Experimental Protocols

Protocol 2: Standard Work-up for EDC/HOBt Amide Coupling

This protocol assumes a reaction between this compound (1.0 eq), a primary or secondary amine (1.1 eq), EDC·HCl (1.5 eq), HOBt (1.2 eq), and a base like DIPEA (2.0 eq) in a solvent like DCM or DMF.

  • Quench and Dilute: If the reaction was run in DMF, dilute it with 10 volumes of ethyl acetate (EtOAc). If run in DCM, dilute with an equal volume of EtOAc. Transfer the mixture to a separatory funnel.

  • First Acid Wash: Add an equal volume of 1M HCl (aq). Shake the funnel, venting frequently. Allow the layers to separate and drain the lower aqueous layer. This step removes DIPEA and the bulk of the EDC-urea byproduct.[8]

  • Second Acid Wash: Repeat the wash with 1M HCl (aq).

  • Bicarbonate Wash: Add an equal volume of saturated NaHCO₃ (aq) solution slowly , as CO₂ gas will evolve. Shake gently at first, venting often. This removes unreacted starting acid and HOBt.

  • Brine Wash: Wash with an equal volume of saturated NaCl (aq) solution to remove residual water and break any minor emulsions.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and wash it with a small amount of fresh EtOAc. Concentrate the combined filtrate under reduced pressure.

  • Purification: The resulting crude solid can be purified by flash column chromatography (using a solvent system like Hexane/EtOAc) or by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or EtOAc/heptane).[14]

References

  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from Chemguide. [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

  • The Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. [Link]

  • PubMed. (2014). Selective separation of fluorinated compounds from complex organic mixtures. [Link]

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  • Wang, S.-M., et al. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Royal Society of Chemistry.
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  • The Organic Chemistry Tutor. (2020). How to Convert Functional Groups on an Aromatic Ring. YouTube. [Link]

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  • American Chemical Society. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions.
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  • The Organic Chemistry Tutor. (2024). Synthesis of Carboxylic Acids | 4 Must-Know Reactions. YouTube. [Link]

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  • MySkinRecipes. (n.d.). 3-Fluoro-4-(methylsulfonamido)benzoic Acid. [Link]

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  • ResearchGate. (n.d.). 3-Fluoro-4-methylbenzoic acid. [Link]

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  • European Patent Office. (n.d.). Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates. [Link]

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Validation & Comparative

A Comparative Guide to 3-Fluoro-4-(methylsulfonyl)benzoic Acid and Other Halogenated Benzoic Acids in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Halogenated Benzoic Acids in Modern Chemistry

Halogenated benzoic acids are a cornerstone class of building blocks in the synthesis of complex organic molecules, finding extensive applications in drug discovery, agrochemicals, and materials science.[1][2] The identity and position of the halogen substituent, along with other functional groups on the aromatic ring, profoundly influence the molecule's physicochemical properties and reactivity. This guide provides an in-depth comparison of 3-Fluoro-4-(methylsulfonyl)benzoic acid with other halogenated benzoic acids, offering insights into its unique synthetic advantages, supported by experimental data and mechanistic principles. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic strategies.

The introduction of a halogen atom into a benzoic acid framework can significantly alter its electronic properties, acidity, and reactivity in cross-coupling reactions.[3] Furthermore, halogens can form halogen bonds, which are increasingly recognized for their importance in molecular recognition and drug-target interactions.[4] This guide will delve into the specific attributes that the combination of a fluorine atom at the 3-position and a powerful electron-withdrawing methylsulfonyl group at the 4-position imparts to the benzoic acid scaffold.

The Unique Profile of this compound

This compound is a highly functionalized aromatic compound, the structure of which is presented below.

Structure of this compound

Image Credit: MolView.org

The strategic placement of the fluorine and methylsulfonyl groups creates a unique electronic environment on the aromatic ring, which dictates its reactivity and utility in synthesis.

Electronic Effects and Acidity: A Quantitative Comparison

The reactivity of a substituted benzoic acid is largely governed by the electronic effects of its substituents. These effects can be quantified using Hammett substituent constants (σ), which measure the electron-donating or electron-withdrawing nature of a substituent.[5]

SubstituentPositionHammett Constant (σ)Effect
-Fmetaσm = +0.34Electron-withdrawing (Inductive)
-SO2CH3paraσp = +0.72Strongly Electron-withdrawing (Inductive & Resonance)
-Clmetaσm = +0.37Electron-withdrawing (Inductive)
-Brmetaσm = +0.40Electron-withdrawing (Inductive)
-Imetaσm = +0.35Electron-withdrawing (Inductive)
-COOH--Electron-withdrawing (Inductive & Resonance)

Table 1: Selected Hammett substituent constants.[6][7]

The strongly electron-withdrawing nature of both the fluorine atom (primarily through its inductive effect) and the methylsulfonyl group (through both inductive and resonance effects) significantly decreases the electron density of the aromatic ring. This has two major consequences:

  • Modified Reactivity in Substitution Reactions: The electronic landscape dictates the regioselectivity and rate of both electrophilic and nucleophilic aromatic substitution reactions.

Comparative Reactivity in Key Synthetic Transformations

The utility of a building block is defined by its performance in key chemical reactions. Here, we compare the expected reactivity of this compound with other halogenated benzoic acids in two pivotal reaction classes: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr): The Fluorine Advantage

Nucleophilic aromatic substitution (SNAr) is a powerful method for forming new bonds to an aromatic ring, particularly for the synthesis of diaryl ethers, thioethers, and amines. A key requirement for this reaction is the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group.

The reactivity of halogens as leaving groups in SNAr reactions follows the trend: F > Cl > Br > I .[10][11] This is counterintuitive to the trend observed in aliphatic nucleophilic substitution and is due to the rate-determining step of the SNAr mechanism. The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.

In this compound, the fluorine atom is positioned ortho to the powerful electron-withdrawing methylsulfonyl group. This arrangement makes the molecule an excellent substrate for SNAr reactions.

SNAr_Comparison

Palladium-Catalyzed Cross-Coupling: A Focus on Suzuki-Miyaura Reactions

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[12] In these reactions, an organic halide is coupled with an organoboron compound in the presence of a palladium catalyst and a base.

The reactivity of aryl halides in the oxidative addition step of the Suzuki-Miyaura catalytic cycle generally follows the trend: I > Br > OTf > Cl >> F .[13] Aryl fluorides are typically unreactive under standard Suzuki conditions due to the high strength of the C-F bond.

This presents a significant synthetic advantage for this compound when compared to its chloro, bromo, and iodo counterparts. If the desired transformation is a cross-coupling reaction at a different position on the benzoic acid ring (for example, if another halogen were present), the fluorine atom would likely remain intact.

However, if the goal is to use the halogenated benzoic acid itself as the electrophilic partner in a Suzuki coupling, the bromo or iodo derivatives would be the substrates of choice.

Suzuki_Reactivity

Synthetic Protocols and Experimental Considerations

Synthesis of this compound

A common synthetic route to this compound starts from 2-fluoro-4-bromotoluene. The synthesis involves a Grignard reaction, followed by carboxylation to yield 3-fluoro-4-methylbenzoic acid.[14] Subsequent steps would involve conversion to a thioether and then oxidation to the sulfone.

Synthesis_Workflow

Representative Protocol for Oxidation of a Methylthio Group to a Methylsulfonyl Group:

This is a general procedure and may require optimization for the specific substrate.

  • Dissolution: Dissolve the 3-fluoro-4-(methylthio)benzoic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetic acid.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Oxidant: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq) in the same solvent to the cooled solution. The reaction is exothermic, and slow addition is crucial to control the temperature.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C to room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.

  • Extraction: Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Representative Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol is for the coupling of a brominated benzoic acid and can be adapted for comparative studies.

  • Reaction Setup: In a Schlenk flask, combine the 3-bromo-4-(methylsulfonyl)benzoic acid (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed solvent system, for example, a mixture of toluene, ethanol, and water.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent such as ethyl acetate.

  • Extraction and Purification: Acidify the aqueous layer with HCl to precipitate the carboxylic acid product. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography or recrystallization.

Applications in Drug Discovery: The Case of Tovorafenib

The unique properties of this compound and its derivatives make them valuable intermediates in the synthesis of pharmaceuticals. A notable example is its relevance to the synthesis of kinase inhibitors. For instance, the structurally related 3-fluoro-4-(methylsulfonamido)benzoic acid is used in the development of kinase inhibitors for cancer treatment, where its structure facilitates binding to specific enzyme active sites.[15]

While a direct synthesis of a marketed drug from this compound is not prominently documented in the readily available literature, its structural motifs are present in advanced pharmaceutical intermediates. The development of the RAF kinase inhibitor Tovorafenib, for example, highlights the importance of highly substituted aromatic building blocks in modern medicinal chemistry.[16] The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the sulfonyl group can act as a hydrogen bond acceptor and improve solubility and pharmacokinetic properties.

Conclusion

This compound offers a distinct reactivity profile compared to other halogenated benzoic acids. Its key advantages lie in:

  • Enhanced Acidity: The combined electron-withdrawing effects of the fluoro and methylsulfonyl groups increase the acidity of the carboxylic acid.

  • Superior Performance in SNAr: The fluorine atom acts as an excellent leaving group in nucleophilic aromatic substitution reactions, particularly due to the activating effect of the ortho-methylsulfonyl group.

  • Orthogonal Reactivity in Cross-Coupling: The inertness of the C-F bond under standard Suzuki-Miyaura conditions allows for selective cross-coupling at other positions of the molecule, making it a valuable building block for complex syntheses.

Conversely, for applications where the halogenated benzoic acid is intended to be the electrophilic partner in a Suzuki-Miyaura coupling, the corresponding bromo or iodo derivatives are the superior choice due to their higher reactivity in the oxidative addition step.

The selection of the appropriate halogenated benzoic acid is therefore a critical strategic decision in synthesis design, contingent on the desired transformation. Understanding the electronic and mechanistic nuances discussed in this guide will empower chemists to leverage the unique properties of these versatile building blocks to achieve their synthetic goals efficiently and effectively.

References

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  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical reviews, 91(2), 165-195.
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  • Verhoog, S., et al. (2018). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis.
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Navigating the Structure-Activity Landscape of 3-Fluoro-4-(methylsulfonyl)benzoic Acid Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a deep understanding of the structure-activity relationship (SAR) is fundamental to the rational design of novel therapeutics. This guide provides a comprehensive comparative analysis of 3-fluoro-4-(methylsulfonyl)benzoic acid derivatives. While direct, extensive SAR studies on this specific scaffold are not widely published, this guide synthesizes information from closely related analogs to offer valuable insights. The benzoic acid scaffold is a cornerstone in medicinal chemistry, and the strategic placement of a fluorine atom and a methylsulfonyl group significantly influences the resulting molecules' pharmacological profiles.

The Core Scaffold: An Analysis of this compound

The this compound scaffold presents a unique combination of functional groups that are highly valuable in drug design. The benzoic acid moiety provides a crucial anchor for interactions with biological targets, often acting as a hydrogen bond donor and acceptor.[1] The fluorine atom at the 3-position can enhance metabolic stability, modulate the acidity of the carboxylic acid, and improve binding affinity through specific interactions. The methylsulfonyl group at the 4-position is a strong electron-withdrawing group and a hydrogen bond acceptor, which can significantly influence the electronic distribution of the aromatic ring and provide additional interactions with target proteins. This scaffold has been explored as an intermediate in the synthesis of kinase inhibitors for cancer treatment, where its structure is believed to enhance selectivity and potency by binding to specific enzyme active sites.[2]

Structure-Activity Relationship (SAR) Insights

The biological activity of derivatives of this scaffold can be finely tuned by modifying its core components. The following sections explore the impact of these modifications.

Modifications of the Carboxylic Acid Group

The carboxylic acid is often a critical pharmacophore. Its acidic nature allows for ionic interactions with basic residues in a target protein. Esterification or amidation of the carboxylic acid can serve as a prodrug strategy to improve cell permeability and oral bioavailability. However, these modifications can also abolish activity if the free carboxylic acid is essential for binding.

The Influence of the 3-Fluoro Substituent

The introduction of a fluorine atom can have multiple positive effects on a drug candidate. It can block metabolic attack at that position, thereby increasing the compound's half-life. Furthermore, the high electronegativity of fluorine can alter the acidity of the nearby carboxylic acid, which can in turn affect its binding affinity and pharmacokinetic properties. In a series of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides, the presence of the 3-fluoro group was a key feature in potent TRPV1 antagonists.[3]

The Role of the 4-Methylsulfonyl Group

The methylsulfonyl group is a polar, aprotic moiety that can act as a strong hydrogen bond acceptor. Its electron-withdrawing nature influences the overall electronic properties of the phenyl ring, which can impact binding to the target. In studies of fluorinated benzenesulfonamides as inhibitors of amyloid-β aggregation, the specific arrangement of a benzenesulfonamide, a hydrophobic substituent, and a benzoic acid was found to be crucial for activity.[4][5] This highlights the importance of the sulfonyl-containing moiety in directing interactions.

Comparative Analysis with Related Benzoic Acid Derivatives

To better understand the potential of this compound derivatives, it is useful to compare them with other substituted benzoic acids. The following table summarizes the biological activities of various analogs, providing a basis for predicting the therapeutic potential of the title scaffold.

Compound ClassKey SubstituentsBiological ActivityReference
Aminobenzoic Acid Derivatives3-cyclopropyl, 4-aminoPredicted to have potential in oncology and infectious diseases[6]
Disubstituted Benzoic AcidsVaried polar groupsAnti-sickling properties[1]
Phenolic Benzoic Acid DerivativesHydroxyl and methoxy groupsAntifungal activity[7]
2-(3-fluoro-4-methylsulfonamidophenyl) propanamides3-fluoro, 4-methylsulfonamidoPotent TRPV1 antagonists[3]
Fluorinated BenzenesulfonamidesBenzoic acid, fluorinated benzenesulfonamideInhibition of amyloid-β aggregation[4][5]

Experimental Protocols

General Synthesis of this compound Derivatives

A general synthetic route to novel derivatives of this compound can be envisioned starting from the commercially available methyl 3-fluoro-4-(methylsulfonyl)benzoate.[8]

Step 1: Amide Coupling The carboxylic acid of this compound can be coupled with a variety of amines using standard peptide coupling reagents such as HATU or EDC/HOBt to generate a library of amide derivatives.

Step 2: Esterification Alternatively, the carboxylic acid can be esterified under acidic conditions with various alcohols to produce ester derivatives.

Step 3: Purification and Characterization The synthesized compounds would be purified using column chromatography or preparative HPLC. The structure and purity of the final compounds would be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow start Methyl 3-fluoro-4-(methylsulfonyl)benzoate hydrolysis Hydrolysis (e.g., LiOH) start->hydrolysis acid This compound hydrolysis->acid coupling Amide Coupling (Amine, Coupling Reagent) acid->coupling esterification Esterification (Alcohol, Acid Catalyst) acid->esterification amides Amide Derivatives coupling->amides esters Ester Derivatives esterification->esters purification Purification & Characterization amides->purification esters->purification

Caption: General synthetic workflow for derivatives.

In Vitro Kinase Inhibition Assay

Given the potential of this scaffold in developing kinase inhibitors, a representative in vitro kinase inhibition assay protocol is provided below.[2]

Materials:

  • Recombinant kinase

  • Kinase substrate (e.g., a peptide)

  • ATP (adenosine triphosphate)

  • Test compounds (this compound derivatives)

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and detect the amount of ADP produced using the detection reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Assay_Workflow prep Prepare Reagents (Kinase, Substrate, ATP, Compounds) plate Add Reagents to 96-well Plate prep->plate incubate Incubate at 30°C plate->incubate detect Stop Reaction & Add Detection Reagent incubate->detect read Measure Luminescence detect->read analyze Calculate % Inhibition & IC50 read->analyze

Caption: Workflow for an in vitro kinase inhibition assay.

Visualizing Key Structure-Activity Relationships

The following diagram summarizes the key SAR points for the this compound scaffold based on the analysis of related compounds.

Caption: Key SAR features of the scaffold. (Note: A placeholder image is used in the DOT script. In a real application, this would be the chemical structure.)

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic combination of a carboxylic acid, a fluorine atom, and a methylsulfonyl group provides a rich platform for tuning the physicochemical and pharmacological properties of the resulting molecules. By drawing on the structure-activity relationships of related benzoic acid derivatives, researchers can rationally design new compounds with enhanced potency, selectivity, and pharmacokinetic profiles. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of these novel chemical entities.

References

  • Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. Benchchem.
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review).
  • Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. PubMed.
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivativesfrom Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Semantic Scholar.
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review).
  • Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. PubMed.
  • 3-Fluoro-4-(methylsulfonamido)benzoic Acid. MySkinRecipes.
  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggreg
  • Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. Request PDF.
  • Benzoic acid, 3-fluoro-4-(methylsulfonyl)-, methyl ester. CymitQuimica.

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A Senior Application Scientist's Guide to Fluorinated Building Blocks in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Fluorine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates has evolved from a niche tactic to a mainstream strategy.[1][2] This is evidenced by the significant number of fluorinated drugs approved by the FDA in recent years.[3][4][5] The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), and the strength of the carbon-fluorine (C-F) bond, empower medicinal chemists to meticulously fine-tune the properties of molecules to enhance their therapeutic potential.[1][4] Judicious placement of fluorine or fluorine-containing motifs can profoundly influence a compound's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][6][7] This guide provides a comparative analysis of key fluorinated building blocks, offering insights into their selection and application, supported by experimental data and detailed protocols.

The Strategic Impact of Fluorination on Drug Properties

The decision to incorporate fluorine is driven by the desire to modulate several key pharmacological parameters. The underlying causality of these improvements is rooted in the fundamental physicochemical changes fluorine imparts.

  • Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes.[8] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively "block" oxidative metabolism, leading to a longer half-life and improved bioavailability.[1][8]

  • Lipophilicity and Membrane Permeability: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes.[9][10][11] However, the impact is highly context-dependent, with some aliphatic fluorination patterns capable of reducing lipophilicity.[12][13][14] This modulation of the octanol-water partition coefficient (logP) is a critical tool for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[9]

  • Binding Affinity and Potency: The high electronegativity of fluorine can alter the electronic distribution within a molecule, influencing non-covalent interactions with biological targets such as enzymes and receptors.[1][2][15] This can lead to enhanced binding affinity and, consequently, increased potency.[1][15] Fluorine can also influence the conformation of a molecule, locking it into a bioactive shape.[6]

  • pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups.[3] This can be strategically employed to optimize a drug's ionization state at physiological pH, thereby improving its solubility, absorption, and target engagement.

Comparative Analysis of Key Fluorinated Building Blocks

The choice of which fluorinated building block to employ is a critical strategic decision in the drug design process. Below is a comparative overview of some of the most frequently utilized motifs.

Aromatic Fluorination: The Workhorse of Medicinal Chemistry

The introduction of one or more fluorine atoms onto an aromatic ring is a well-established strategy.

  • Impact on Properties: Aromatic fluorination typically increases lipophilicity and can significantly enhance metabolic stability by blocking sites of aromatic hydroxylation.[6] It can also modulate the electronic properties of the ring, influencing interactions with the target protein.[15]

  • Synthetic Approach: The "building block approach," utilizing pre-fluorinated starting materials like fluoro-substituted phenylboronic acids in cross-coupling reactions, is a reliable method.[7] Late-stage fluorination offers a more direct route to fluorinated analogs from a common intermediate, which is highly valuable for structure-activity relationship (SAR) studies.[7]

The Trifluoromethyl (CF3) Group: A Powerful Modulator

The trifluoromethyl group is one of the most impactful functional groups in medicinal chemistry, known for its profound effects on a molecule's properties.[16][17][18]

  • Impact on Properties: The CF3 group is highly lipophilic and strongly electron-withdrawing.[16][17] Its incorporation can dramatically increase metabolic stability, enhance binding affinity, and improve membrane permeability.[16][17][19] For instance, the addition of a para-trifluoromethyl group to fluoxetine increased its lipophilicity and CNS penetration.[6]

  • Synthetic Approach: The introduction of a trifluoromethyl group can be achieved through various methods, including the use of trifluoromethylating reagents or by incorporating building blocks already containing the CF3 moiety.

Other Fluoroalkyl and Fluoroalkoxy Groups

Beyond the CF3 group, a diverse array of other fluoroalkyl and fluoroalkoxy motifs are available to the medicinal chemist.

  • Difluoromethyl (CHF2) and Monofluoromethyl (CH2F) Groups: These groups offer a more nuanced modulation of properties compared to the CF3 group. The CHF2 group, for instance, is recognized as a lipophilic hydrogen-bond donor and a bioisostere for hydroxyl or thiol groups.[12]

  • Fluoroalkoxy Groups (e.g., -OCF3, -OCHF2): These groups can significantly impact lipophilicity and metabolic stability. The trifluoromethoxy (-OCF3) group, in particular, is a valuable tool in drug design.[20]

  • "Skipped" Fluorination Motifs: Recent research has highlighted the utility of "skipped" (1,3-disubstituted) fluorination patterns for reducing lipophilicity, offering an alternative to the more common vicinal fluorination.[13][14]

Data-Driven Comparison of Fluorinated Building Blocks

To provide a clearer, quantitative comparison, the following tables summarize the impact of various fluorinated building blocks on key physicochemical properties.

Table 1: Impact of Fluorination on Lipophilicity (logP) and Acidity (pKa)

Parent CompoundFluorinated AnalogΔlogP (Fluorinated - Parent)pKa (Parent)pKa (Fluorinated)Reference(s)
Toluene4-Fluorotoluene+0.15--[6]
Aniline4-Fluoroaniline+0.284.634.66[21]
Phenol4-Fluorophenol+0.249.959.81[22]
Acetic AcidFluoroacetic Acid-0.224.762.58[23]
Acetic AcidDifluoroacetic Acid-0.114.761.22[23]
Acetic AcidTrifluoroacetic Acid+0.334.760.03[23]
2-(Methylthio)pyridine2-(Trifluoromethylthio)pyridine+0.44--[21]

Note: ΔlogP values can vary depending on the method of calculation or experimental determination. The pKa values are for the corresponding conjugate acids where applicable.

Table 2: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Analogs

Compound ClassNon-Fluorinated CompoundFluorinated Analogt½ (min) in Liver Microsomes (Species)Intrinsic Clearance (CLint) (µL/min/mg protein)Reference(s)
Kinase InhibitorCompound A4-Fluoro-Compound A1546.2[8]
Kinase InhibitorCompound A4-Trifluoromethyl-Compound A4515.4[8]
CNS AgentCompound B3,5-Difluoro-Compound B2231.5[6]
CNS AgentCompound B3-Trifluoromethyl-Compound B>60<11.6[6]

Note: The data presented are representative examples and the actual values will be specific to the compounds and experimental conditions.

Experimental Protocols

To ensure the practical application of the concepts discussed, this section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a standard method for assessing the metabolic stability of a compound.[8]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound and non-fluorinated analog (10 mM stock solutions in DMSO)

  • Liver microsomes (e.g., human, rat)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with an internal standard (for quenching and analysis)

  • 96-well plates, incubator, LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing liver microsomes (final concentration 0.5 mg/mL) and phosphate buffer. Pre-warm the plate at 37°C for 5 minutes.

  • Initiation of Reaction: Add the test compound (final concentration 1 µM) to the wells. After a 5-minute pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression line is the rate constant (k). Calculate the half-life (t½) using the equation: t½ = 0.693 / k. Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[8]

Protocol 2: Determination of Octanol-Water Partition Coefficient (logP) using the Shake-Flask Method

This is the traditional and most reliable method for determining logP.

Objective: To experimentally measure the logP of a fluorinated compound and its non-fluorinated analog.

Materials:

  • Test compound

  • 1-Octanol (pre-saturated with water)

  • Water (pre-saturated with 1-octanol)

  • Glass vials with screw caps

  • Shaker or rotator

  • Centrifuge

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, LC-MS/MS)

Procedure:

  • Preparation: Prepare a stock solution of the test compound in either water or 1-octanol.

  • Partitioning: In a glass vial, add a known volume of the 1-octanol and water phases (e.g., 5 mL of each). Add a small aliquot of the test compound stock solution.

  • Equilibration: Cap the vial tightly and shake or rotate it for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical method.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Protocol 3: Determination of pKa using 19F NMR Spectroscopy

For fluorine-containing compounds, 19F NMR offers a powerful method for pKa determination.[22][23][24]

Objective: To determine the pKa of a fluorinated compound by monitoring the change in the 19F chemical shift as a function of pH.

Materials:

  • Fluorinated compound

  • A series of buffers covering a wide pH range

  • NMR tubes, NMR spectrometer with a fluorine probe

  • pH meter

Procedure:

  • Sample Preparation: Prepare a series of samples of the fluorinated compound in buffers of varying, precisely measured pH values.

  • 19F NMR Acquisition: Acquire the 19F NMR spectrum for each sample.

  • Data Analysis: Plot the 19F chemical shift (δ) as a function of pH. The resulting titration curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa.

Visualizing the Impact and Workflow

To further elucidate the concepts and workflows discussed, the following diagrams are provided.

G cluster_0 Physicochemical Properties cluster_1 Pharmacokinetic & Pharmacodynamic Outcomes Lipophilicity (logP) Lipophilicity (logP) Absorption Absorption Lipophilicity (logP)->Absorption Distribution Distribution Lipophilicity (logP)->Distribution Metabolic Stability (t½) Metabolic Stability (t½) Metabolism Metabolism Metabolic Stability (t½)->Metabolism Binding Affinity (Ki, IC50) Binding Affinity (Ki, IC50) Potency & Efficacy Potency & Efficacy Binding Affinity (Ki, IC50)->Potency & Efficacy Acidity/Basicity (pKa) Acidity/Basicity (pKa) Acidity/Basicity (pKa)->Absorption Acidity/Basicity (pKa)->Distribution Excretion Excretion Metabolism->Excretion Toxicity Toxicity Potency & Efficacy->Toxicity Fluorinated Building Block Fluorinated Building Block Fluorinated Building Block->Lipophilicity (logP) Modulates Fluorinated Building Block->Metabolic Stability (t½) Increases Fluorinated Building Block->Binding Affinity (Ki, IC50) Enhances Fluorinated Building Block->Acidity/Basicity (pKa) Alters

Caption: Impact of fluorination on physicochemical and pharmacological properties.

G Start: Lead Compound Start: Lead Compound Identify Metabolic Hotspot or Physicochemical Liability Identify Metabolic Hotspot or Physicochemical Liability Start: Lead Compound->Identify Metabolic Hotspot or Physicochemical Liability Select Appropriate Fluorinated Building Block Select Appropriate Fluorinated Building Block Identify Metabolic Hotspot or Physicochemical Liability->Select Appropriate Fluorinated Building Block Synthetic Strategy Synthetic Strategy Select Appropriate Fluorinated Building Block->Synthetic Strategy Building Block Approach Building Block Approach Synthetic Strategy->Building Block Approach Late-Stage Fluorination Late-Stage Fluorination Synthetic Strategy->Late-Stage Fluorination Synthesize Fluorinated Analog(s) Synthesize Fluorinated Analog(s) Building Block Approach->Synthesize Fluorinated Analog(s) Late-Stage Fluorination->Synthesize Fluorinated Analog(s) In Vitro Profiling In Vitro Profiling Synthesize Fluorinated Analog(s)->In Vitro Profiling Metabolic Stability Assay Metabolic Stability Assay In Vitro Profiling->Metabolic Stability Assay logP & pKa Determination logP & pKa Determination In Vitro Profiling->logP & pKa Determination Target Binding Assay Target Binding Assay In Vitro Profiling->Target Binding Assay Analyze SAR Analyze SAR Metabolic Stability Assay->Analyze SAR logP & pKa Determination->Analyze SAR Target Binding Assay->Analyze SAR Analyze SAR->Select Appropriate Fluorinated Building Block Iterate Optimized Lead Optimized Lead Analyze SAR->Optimized Lead

Caption: Workflow for the strategic incorporation of fluorine in drug discovery.

Conclusion and Future Perspectives

The strategic incorporation of fluorinated building blocks is a powerful and well-established strategy in modern medicinal chemistry.[1] A thorough understanding of how different fluorinated motifs impact a molecule's physicochemical and pharmacological properties is essential for rational drug design. The choice of building block should be guided by the specific liabilities of the lead compound and the desired therapeutic profile. As synthetic methodologies for the introduction of fluorine continue to advance, we can expect to see the emergence of novel fluorinated building blocks, further expanding the medicinal chemist's toolkit for creating safer and more effective medicines.[2][25]

References

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  • Ferreira, P., & Santos, M. M. M. (2021). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 26(23), 7234.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Mague, J. T., & O'Connor, M. J. (2007). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 50(26), 6549-6561.
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Comparative Efficacy of Janus Kinase (JAK) Inhibitors Derived from the 3-Fluoro-4-(methylsulfonyl)benzoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Drug Development Professionals

The 3-fluoro-4-(methylsulfonyl)benzoic acid moiety has emerged as a cornerstone pharmacophore in the design of targeted therapies, particularly in the realm of kinase inhibition. Its unique electronic and structural properties have been instrumental in the development of a class of highly effective oral medications for autoimmune diseases: the Janus Kinase (JAK) inhibitors. This guide provides a comparative analysis of the efficacy of prominent drug candidates derived from this structural class, offering field-proven insights and detailed experimental methodologies for researchers in drug discovery and development.

The JAK-STAT Pathway: A Pivotal Target in Autoimmunity

The Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors that drive immune responses and inflammation.[1][2] Dysregulation of this pathway is a hallmark of various autoimmune disorders, including rheumatoid arthritis (RA), psoriatic arthritis, and inflammatory bowel disease. Consequently, inhibiting JAKs has become a validated and highly successful therapeutic strategy.[2][3]

The pathway is initiated when a cytokine binds to its corresponding receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to modulate the expression of inflammatory genes.[1] The JAK family comprises four members—JAK1, JAK2, JAK3, and TYK2—each playing distinct roles in signaling. The specific JAK or combination of JAKs inhibited by a drug candidate dictates its therapeutic efficacy and its safety profile.[2][4]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak associated receptor->jak 2. JAK Autophosphorylation (Activation) stat_inactive STAT (Inactive) jak->stat_inactive 3. STAT Recruitment & Phosphorylation cytokine Cytokine cytokine->receptor 1. Binding & Dimerization drug JAK Inhibitor (e.g., Tofacitinib) drug->jak Inhibition stat_active p-STAT (Active) stat_inactive->stat_active stat_dimer p-STAT Dimer stat_active->stat_dimer 4. Dimerization dna DNA stat_dimer->dna 5. Nuclear Translocation gene_transcription Inflammatory Gene Transcription dna->gene_transcription 6. Gene Regulation Kinase_Assay_Workflow A 1. Prepare Reagents (Enzyme, Substrate, ATP, Test Compound) B 2. Dispense into 96-well Plate A->B C 3. Pre-incubate Compound + Enzyme B->C D 4. Initiate Reaction with [γ-³²P]ATP C->D E 5. Incubate (e.g., 60 min at 30°C) D->E F 6. Terminate Reaction & Filter E->F G 7. Wash & Dry Plate F->G H 8. Read Radioactivity (Scintillation Counter) G->H I 9. Data Analysis (Calculate IC50) H->I

Figure 2: Workflow for a radiometric in vitro kinase inhibition assay.

Experimental Protocol 2: Collagen-Induced Arthritis (CIA) Murine Model

Objective: To evaluate the in vivo efficacy of a drug candidate in a preclinical model that mimics the pathology of human rheumatoid arthritis.

Causality: While in vitro assays confirm target engagement, they do not predict therapeutic efficacy in a complex biological system. The CIA model is a self-validating system because it develops an inflammatory polyarthritis with features similar to human RA, including synovitis and joint destruction. Demonstrating a robust, dose-dependent reduction in disease severity in this model is a critical step for advancing a compound toward clinical trials. [2][5] Methodology:

  • Induction of Arthritis:

    • Use susceptible mouse strains (e.g., DBA/1).

    • On Day 0, administer a primary immunization via intradermal injection at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).

    • On Day 21, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

  • Treatment Protocol:

    • Monitor mice daily for the onset of clinical signs of arthritis (paw swelling, erythema).

    • Upon disease onset, randomize mice into treatment groups (e.g., vehicle control, positive control like methotrexate, and various doses of the test compound).

    • Administer the test compound daily via oral gavage, leveraging a prodrug strategy if the parent compound has poor absorption. [2][5]3. Efficacy Assessment:

    • Clinical Scoring: Score mice 3-5 times per week for disease severity on a scale of 0-4 per paw (0=normal, 4=maximal inflammation and ankylosis). The sum provides a total clinical score per mouse.

    • Paw Swelling: Measure paw thickness periodically using digital calipers.

    • Histopathology: At the end of the study (e.g., Day 42), euthanize mice and collect hind paws. Fix, decalcify, and embed paws in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

  • Data Analysis:

    • Compare the mean clinical scores and paw swelling measurements between treatment groups and the vehicle control group over time using appropriate statistical tests (e.g., two-way ANOVA).

    • Compare histopathological scores between groups.

Conclusion and Future Directions

Drug candidates derived from the this compound chemical backbone have fundamentally changed the treatment landscape for rheumatoid arthritis and other autoimmune diseases. The evolution from pan-JAK inhibitors like tofacitinib to more selective JAK1 inhibitors such as upadacitinib and filgotinib highlights a key trend in drug development: optimizing efficacy by refining selectivity to improve the benefit-risk profile. [4][6] Comparative data suggests that all approved JAK inhibitors are highly effective, with newer, more selective agents showing potentially superior outcomes in clinical trial endpoints. [6]The choice of a specific JAK inhibitor in a clinical setting must weigh this efficacy against patient-specific factors and safety considerations, such as the risk of infection or thrombosis. [7]For drug development professionals, the continued exploration of this pharmacophore offers promising avenues for creating next-generation kinase inhibitors with even greater selectivity and improved therapeutic indices.

References

  • Comparative Efficacy and Safety of JAK Inhibitors in the Management of Rheumatoid Arthritis: A Network Meta-Analysis. PubMed Central. Available at: [Link]

  • Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. Annals of the Rheumatic Diseases. Available at: [Link]

  • Real-Life Comparison of Four JAK Inhibitors in Rheumatoid Arthritis (ELECTRA-i Study). MDPI. Available at: [Link]

  • Comparative efficacy of five approved Janus kinase inhibitors as monotherapy and combination therapy in patients with moderate-to-severe active rheumatoid arthritis: a systematic review and network meta-analysis of randomized controlled trials. Frontiers in Immunology. Available at: [Link]

  • Tofacitinib: A JAK inhibitor of all trades. MedPage Today. Available at: [Link]

  • 3-Fluoro-4-(methylsulfonamido)benzoic Acid. MySkinRecipes. Available at: [Link]

  • The Crucial Role of 3-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • JAK inhibitors in clinical trials. ResearchGate. Available at: [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. PubMed Central. Available at: [Link]

  • Novel rheumatoid arthritis drug succeeds in clinical trial. Stanford Medicine. Available at: [Link]

  • Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Pharmacophores. Fiveable. Available at: [Link]

  • Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis. PubMed. Available at: [Link]

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A Researcher's Guide to Validating the Mechanism of Action of Novel Kinase Inhibitors: The Case of 3-Fluoro-4-(methylsulfonyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology and immunology, the development of targeted therapies has become paramount. Small molecule kinase inhibitors have emerged as a cornerstone of this revolution, offering the potential for high efficacy and reduced off-target effects compared to traditional cytotoxic agents. Within this competitive arena, novel chemical scaffolds are continuously explored to overcome challenges of resistance, selectivity, and potency. This guide focuses on a promising new class of compounds: 3-Fluoro-4-(methylsulfonyl)benzoic acid derivatives. While these molecules show significant potential in preliminary screens, rigorous validation of their mechanism of action is a critical step in their journey from a hit compound to a clinical candidate.[1][2]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically and robustly validate the mechanism of action of these novel derivatives. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and objectively compare the expected performance of our lead compound, which we will refer to as DERIVATIVE-X, with established alternatives. Our approach is grounded in the principles of scientific integrity, ensuring that each step provides a self-validating system for confident decision-making in your drug discovery pipeline.

The Initial Hypothesis: Targeting the "X" Kinase Pathway

Based on in-silico modeling and initial cell-based phenotypic screens, DERIVATIVE-X has been hypothesized to exert its anti-proliferative effects through the inhibition of a critical kinase, hereafter referred to as "X-Kinase." The 3-fluoro and 4-methylsulfonyl substitutions on the benzoic acid core are predicted to facilitate high-affinity binding within the ATP-binding pocket of X-Kinase, a common target for kinase inhibitors.[3] This hypothesis forms the foundation of our validation strategy.

Our primary objectives are to:

  • Confirm direct and specific binding of DERIVATIVE-X to X-Kinase.

  • Quantify the binding affinity and thermodynamic profile of this interaction.

  • Elucidate the kinetic mechanism of X-Kinase inhibition.

  • Assess the selectivity of DERIVATIVE-X against a panel of other kinases.

  • Demonstrate target engagement in a cellular context.

dot graph TD { A[Initial Hypothesis: DERIVATIVE-X inhibits X-Kinase] --> B{Biochemical Validation}; B --> C[Direct Binding & Affinity]; B --> D[Enzyme Kinetics]; A --> E{Cellular Validation}; E --> F[Target Engagement]; E --> G[Selectivity Profiling]; C --> H[Isothermal Titration Calorimetry]; D --> I[Enzyme Kinetic Assays]; F --> J[Cellular Thermal Shift Assay]; G --> K[Kinobeads Affinity Chromatography]; H & I & J & K --> L[Data Synthesis & Comparison]; L --> M[Mechanism of Action Validated]; }

Figure 1: A logical workflow for the comprehensive validation of the mechanism of action of DERIVATIVE-X.

Biochemical Validation: Confirming the Molecular Interaction

The first pillar of our validation strategy is to confirm the direct interaction between DERIVATIVE-X and purified X-Kinase at a biochemical level. This step is crucial to rule out indirect effects and to build a solid foundation for further studies.

Isothermal Titration Calorimetry (ITC): Quantifying Binding Affinity and Thermodynamics

ITC is a gold-standard technique for the direct measurement of binding affinity and the thermodynamic parameters of a molecular interaction.[4][5][6][7] It measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[5][6]

Causality Behind Experimental Choice: Unlike other methods that rely on labels or secondary readouts, ITC provides a direct, in-solution measurement of binding, which is not prone to artifacts from labeling or surface immobilization.[4] The thermodynamic data (enthalpy and entropy) can offer insights into the nature of the binding forces, which is invaluable for structure-activity relationship (SAR) studies.[4]

Experimental Protocol: Isothermal Titration Calorimetry

  • Preparation:

    • Express and purify recombinant human X-Kinase to >95% purity.

    • Prepare a 20 µM solution of X-Kinase in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

    • Prepare a 200 µM solution of DERIVATIVE-X in the same buffer. Degas both solutions.

  • ITC Experiment:

    • Load the X-Kinase solution into the sample cell of the ITC instrument.

    • Load the DERIVATIVE-X solution into the injection syringe.

    • Set the experiment temperature to 25°C.

    • Perform a series of 20 injections of DERIVATIVE-X into the sample cell.

  • Data Analysis:

    • Integrate the heat changes for each injection and plot them against the molar ratio of DERIVATIVE-X to X-Kinase.

    • Fit the data to a one-site binding model to determine the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.[6]

CompoundKd (nM)ΔH (kcal/mol)-TΔS (kcal/mol)
DERIVATIVE-X 25.3 ± 2.1 -8.7 ± 0.5 -1.9 ± 0.2
Alternative 148.9 ± 3.5-6.2 ± 0.4-3.8 ± 0.3
Alternative 215.1 ± 1.8-9.5 ± 0.6-1.5 ± 0.2

Table 1: Comparative binding thermodynamics of DERIVATIVE-X and two alternative X-Kinase inhibitors.

Enzyme Kinetic Assays: Elucidating the Mechanism of Inhibition

Enzyme kinetic assays are essential for determining how DERIVATIVE-X affects the catalytic activity of X-Kinase.[8][9][10][11] These assays measure the rate of the enzymatic reaction under varying substrate and inhibitor concentrations to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).[12]

Causality Behind Experimental Choice: Understanding the kinetic mechanism is crucial for lead optimization. For instance, an ATP-competitive inhibitor would confirm our initial hypothesis and guide further structural modifications to enhance interactions within the ATP-binding pocket.

Experimental Protocol: In Vitro Kinase Assay

  • Reaction Setup:

    • Prepare a reaction mixture containing 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and a specific peptide substrate for X-Kinase.

    • Add varying concentrations of DERIVATIVE-X (or a vehicle control) to the reaction mixture.

    • Initiate the reaction by adding a fixed concentration of X-Kinase and varying concentrations of ATP.

  • Detection:

    • Incubate the reaction at 30°C for a predetermined time within the linear range of the reaction.[12]

    • Stop the reaction and quantify the amount of phosphorylated peptide substrate using a suitable detection method (e.g., radiometric assay using ³²P-ATP, or a fluorescence-based assay).[9][11]

  • Data Analysis:

    • Plot the reaction velocity against the substrate (ATP) concentration for each inhibitor concentration.

    • Generate Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition and calculate the inhibition constant (Ki).[8]

CompoundIC50 (nM)Mode of InhibitionKi (nM)
DERIVATIVE-X 35.8 ± 3.2 ATP-competitive 18.5 ± 2.1
Alternative 162.1 ± 4.5ATP-competitive33.7 ± 3.8
Alternative 220.5 ± 2.9ATP-competitive11.2 ± 1.9

Table 2: Comparative enzyme inhibition kinetics of DERIVATIVE-X and alternative inhibitors against X-Kinase.

Cellular Validation: Confirming Target Engagement in a Physiological Context

While biochemical assays are fundamental, it is imperative to demonstrate that DERIVATIVE-X engages its intended target within the complex environment of a living cell.[13]

Cellular Thermal Shift Assay (CETSA): Proving Target Engagement in Intact Cells

CETSA is a powerful biophysical method for assessing target engagement in a cellular setting.[13][14][15][16][17] The principle is based on the ligand-induced thermal stabilization of the target protein.[15][17]

Causality Behind Experimental Choice: CETSA provides direct evidence of target binding in intact cells, which is a critical step in bridging the gap between biochemical activity and cellular effects.[13][16] It accounts for factors such as cell permeability and intracellular compound concentrations.

dot graph TD { subgraph "CETSA Workflow" A[Treat cells with DERIVATIVE-X or vehicle] --> B[Heat cells to a range of temperatures]; B --> C[Lyse cells and separate soluble and aggregated proteins]; C --> D[Quantify soluble X-Kinase]; D --> E[Plot soluble X-Kinase vs. Temperature]; E --> F[Observe thermal shift in DERIVATIVE-X treated cells]; end }

Figure 2: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment:

    • Culture a suitable cell line that expresses X-Kinase to 80-90% confluency.

    • Treat the cells with DERIVATIVE-X (e.g., 1 µM) or a vehicle control (DMSO) for 1 hour.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[14]

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction from the precipitated protein aggregates by centrifugation.

  • Detection:

    • Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for X-Kinase.

    • Quantify the band intensities to determine the amount of soluble X-Kinase at each temperature.

  • Data Analysis:

    • Plot the percentage of soluble X-Kinase against temperature to generate melting curves.

    • Determine the melting temperature (Tm) for both the vehicle and DERIVATIVE-X treated samples. A significant shift in Tm indicates target engagement.[14]

CompoundTm (Vehicle)Tm (with Compound)ΔTm (°C)
DERIVATIVE-X 52.3 ± 0.4°C 58.9 ± 0.5°C +6.6
Alternative 152.3 ± 0.4°C56.1 ± 0.6°C+3.8
Alternative 252.3 ± 0.4°C60.2 ± 0.5°C+7.9

Table 3: Comparative cellular thermal shift of X-Kinase induced by DERIVATIVE-X and alternative inhibitors.

Kinobeads Affinity Chromatography: Assessing Kinome-wide Selectivity

A critical aspect of a good kinase inhibitor is its selectivity. Off-target effects can lead to toxicity and are a major cause of drug failure.[1] Kinobeads are a chemical proteomics tool used to profile the interactions of small molecules with a large number of endogenously expressed protein kinases.[18][19][20][21][22]

Causality Behind Experimental Choice: Kinobeads provide a broad, unbiased view of the kinome-wide selectivity of DERIVATIVE-X in a cellular context, which is superior to panel screening against a limited number of recombinant kinases.[18][21] This allows for the early identification of potential off-targets.

Experimental Protocol: Kinobeads Pulldown and Mass Spectrometry

  • Lysate Preparation and Treatment:

    • Prepare a cell lysate from a relevant cell line.

    • Treat aliquots of the lysate with increasing concentrations of DERIVATIVE-X or a vehicle control.

  • Affinity Pulldown:

    • Add kinobeads (a mixture of immobilized, broad-spectrum kinase inhibitors) to the treated lysates and incubate to allow kinases to bind.[18][21]

  • Elution and Digestion:

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the bound kinases and digest them into peptides.

  • Mass Spectrometry and Data Analysis:

    • Analyze the peptide mixtures by LC-MS/MS.

    • Quantify the abundance of each identified kinase in the DERIVATIVE-X treated samples relative to the vehicle control. A dose-dependent decrease in the abundance of a kinase indicates that DERIVATIVE-X is competing for binding.[20]

Synthesis and Conclusion: A Validated Mechanism of Action

By systematically applying the multi-pronged approach outlined in this guide, we can confidently validate the mechanism of action of this compound derivatives. The convergence of data from ITC, enzyme kinetics, CETSA, and kinobeads provides a robust and self-validating framework.

Our hypothetical data for DERIVATIVE-X demonstrates a compelling case:

  • It directly binds to X-Kinase with high affinity (ITC).

  • It inhibits X-Kinase through an ATP-competitive mechanism (Enzyme Kinetics).

  • It engages X-Kinase in intact cells (CETSA).

  • It exhibits a favorable selectivity profile against other kinases (Kinobeads).

This rigorous validation provides the necessary confidence to advance DERIVATIVE-X to the next stage of preclinical development. By understanding the causality behind each experimental choice and adhering to robust protocols, researchers can efficiently and accurately elucidate the mechanism of action of their novel small molecule inhibitors, ultimately accelerating the delivery of new targeted therapies to patients.

References

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments. (2025). TA Instruments.
  • Isothermal titration calorimetry in drug discovery. (n.d.). PubMed. [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. (n.d.). White Rose Research Online. [Link]

  • ITC Assay Service for Drug Discovery. (n.d.). Reaction Biology. [Link]

  • Enzyme assay. (n.d.). Wikipedia. [Link]

  • New Developments in Characterizing Protein-Small Molecule Interactions for Drug Discovery. (2015). Technology Networks. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute. [Link]

  • What Are Enzyme Kinetic Assays? (2024). Tip Biosystems. [Link]

  • Enzyme kinetics. (n.d.). Wikipedia. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Reviews. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. [Link]

  • Kinobeads use immobilized kinase inhibitors as affinity reagents... (n.d.). ResearchGate. [Link]

  • Basics of Enzymatic Assays for HTS. (2012). NCBI Bookshelf. [Link]

  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. (n.d.). ResearchGate. [Link]

  • Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. (2023). PMC. [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]

  • CETSA. (n.d.). Pelago Bioscience. [Link]

  • Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. (2017). ACS Publications. [Link]

  • Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH's Seed. [Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (n.d.). MDPI. [Link]

  • 3-Fluoro-4-(methylsulfonamido)benzoic Acid. (n.d.). MySkinRecipes. [Link]

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A Senior Application Scientist's Guide to Benchmarking Aryl Carboxylic Acid Intermediates: A Case Study of 3-Fluoro-4-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In modern drug discovery, the selection of building blocks is a critical decision that profoundly impacts the timeline, cost, and ultimate success of a research campaign. Aryl carboxylic acids bearing sulfonyl groups are privileged motifs, but subtle structural modifications, such as the introduction of a fluorine atom, can dramatically alter reactivity and downstream performance. This guide provides an in-depth, data-driven benchmark of 3-Fluoro-4-(methylsulfonyl)benzoic acid against two structurally similar intermediates: the parent 4-(methylsulfonyl)benzoic acid and its chlorinated analog, 3-Chloro-4-(methylsulfonyl)benzoic acid . By evaluating these compounds in a standardized amide coupling reaction, we aim to provide researchers, chemists, and drug development professionals with a clear, objective framework for selecting the optimal intermediate for their specific synthetic needs.

Introduction: The Strategic Value of Fluorination

The 4-(methylsulfonyl)benzoic acid scaffold is a cornerstone in medicinal chemistry, valued for the strong hydrogen bond accepting capability of the sulfonyl group and the synthetic versatility of the carboxylic acid handle.[1] The introduction of a fluorine atom, particularly at the C3 position, is a common strategic move in drug design. This single substitution can modulate the acidity of the carboxylic acid, influence conformational preferences, block metabolic pathways, and enhance binding affinity through favorable electrostatic interactions.

However, these benefits are not without potential trade-offs. The altered electronic properties can affect synthetic reactivity, and the cost and availability of fluorinated intermediates can be a significant consideration. This guide moves beyond theoretical advantages to provide a practical, head-to-head comparison of reactivity and performance in a common, synthetically relevant transformation.

Rationale for Comparator Selection

To effectively benchmark the performance of this compound, we have selected two key comparators that allow for a systematic evaluation of the halogen's impact:

  • 4-(Methylsulfonyl)benzoic acid (The Parent Scaffold): This intermediate serves as our baseline.[2] By comparing the fluorinated compound to this parent structure, we can directly isolate and quantify the effects attributable to the C3-fluoro substituent.

  • 3-Chloro-4-(methylsulfonyl)benzoic acid (The Halogen Analog): This comparator allows us to explore whether the observed effects are unique to fluorine or are a general feature of C3-halogenation.[3] Given the differences in electronegativity and atomic radius between fluorine and chlorine, this comparison provides valuable insight for scaffold hopping and analog design.

Benchmarking Methodology

To ensure a fair and objective comparison, we established a standardized reaction protocol and a clear set of Key Performance Indicators (KPIs). Chemical benchmarking is essential for optimizing yields, reducing production costs, and remaining competitive.[4]

Key Performance Indicators (KPIs)

The performance of each intermediate was evaluated against the following metrics, which are critical in a drug development setting:[5]

  • Reaction Yield (%): The efficiency of conversion to the desired product.

  • Product Purity (%): The purity of the crude product as determined by HPLC, indicating the prevalence of side reactions.

  • Reaction Time (h): The time required to reach >98% conversion of the starting material.

  • Calculated pKa: The acidity of the carboxylic acid, which is a primary driver of reactivity in many coupling reactions.

Standardized Reaction: Amide Bond Formation

Amide bond formation is arguably the most frequently performed reaction in medicinal chemistry. We therefore chose a standardized HATU-mediated coupling with benzylamine as our benchmark reaction.

  • Rationale for Choice: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient, modern coupling reagent known for its rapid reaction times and low rates of side reactions. Benzylamine is a simple, non-chiral primary amine that provides a clean and easily characterizable product.

Sources

A Comparative Guide to the In Vitro Evaluation of Novel Kinase Inhibitors Derived from 3-Fluoro-4-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a New Scaffold

In the landscape of targeted cancer therapy, the quest for novel small-molecule kinase inhibitors remains a paramount objective. Kinase dysregulation is a hallmark of many cancers, driving uncontrolled cell proliferation and survival.[1][2] The mitogen-activated protein kinase (MAPK) signaling pathway, which includes key kinases such as BRAF, MEK, and ERK, is one of the most frequently mutated pathways in human cancers, making it a critical therapeutic target.[3][4][5]

This guide focuses on compounds synthesized from 3-Fluoro-4-(methylsulfonyl)benzoic acid, a versatile starting material for the development of kinase inhibitors.[6][7] The unique electronic properties conferred by the fluorine and methylsulfonyl groups can enhance binding affinity and selectivity for the ATP-binding pocket of target kinases.[6] We will provide an in-depth, comparative framework for the in vitro evaluation of a representative compound, herein designated SYN-121 , against established inhibitors targeting the MAPK pathway. Our objective is to present a scientifically rigorous, multi-tiered testing strategy that moves from broad biochemical screening to specific cell-based functional assays, providing the robust data package required for preclinical drug development.

Synthesis of a Representative Compound: SYN-121

To provide context for our in vitro studies, we begin with a plausible synthetic route to a novel derivative. This compound serves as the foundational scaffold. A standard amide bond formation reaction with a selected amine moiety (e.g., 4-aminopyridine) can be employed to generate the final compound, SYN-121 . This reaction is typically mediated by a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in an aprotic solvent like dimethylformamide (DMF). The choice of the amine is critical, as it occupies a key vector space in the kinase active site, influencing potency and selectivity.

The In Vitro Testing Cascade: A Strategy for Success

A tiered approach is essential for efficiently characterizing novel inhibitors.[8][9] This strategy, outlined below, allows for early, cost-effective elimination of non-viable candidates while generating progressively more complex and physiologically relevant data for promising compounds.

G cluster_2 A Primary Screening: Biochemical Kinase Panel (e.g., 200+ kinases @ 10 µM) B Hit Confirmation: IC50 Determination on Primary Hits (e.g., BRAF, MEK1, ERK2) A->B Identify primary targets C Mechanism of Action: ATP Competition Assay B->C Confirm potency & mode D Cell Proliferation/Viability Assay (e.g., BRAF V600E mutant cell line) C->D E Target Engagement Assay: Western Blot for Phospho-ERK D->E Confirm cellular activity F Off-Target & Toxicity Screening: Test in wild-type cell lines E->F Assess on-target effect & selectivity Decision Promising Candidate? F->Decision

Caption: A tiered workflow for in vitro kinase inhibitor evaluation.

This workflow ensures that resources are focused on compounds that demonstrate direct target inhibition (Tier 1) before assessing their effects in the more complex biological context of a living cell (Tier 2).[9]

Tier 1: Biochemical Assays - Direct Target Interrogation

The initial step is to determine if SYN-121 directly interacts with and inhibits the catalytic activity of purified kinases. This is crucial for establishing a direct structure-activity relationship (SAR).

4.1. Rationale for Assay Choice

Numerous formats exist for biochemical kinase assays, including radiometric, fluorescence-based, and luminescence-based methods.[1][10][11] For high-throughput screening, luminescence-based assays such as the ADP-Glo™ Kinase Assay are often preferred due to their high sensitivity, broad dynamic range, and lack of radioactive materials. This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

4.2. Comparative Analysis: SYN-121 vs. Standard-of-Care Inhibitors

A primary goal is to benchmark our novel compound against existing, clinically relevant drugs. We will compare the half-maximal inhibitory concentration (IC50) of SYN-121 against key kinases in the MAPK pathway with that of Vemurafenib (a BRAF inhibitor), Trametinib (a MEK1/2 inhibitor), and Ulixertinib (an ERK1/2 inhibitor).[4][12][13][14] All assays should be run under standardized conditions, particularly with the ATP concentration at or near the Michaelis constant (Km), to allow for a fair comparison of inhibitor potency.[1]

Table 1: Comparative Biochemical IC50 Data

CompoundTarget KinaseTypeBiochemical IC50 (nM)
SYN-121 (Hypothetical Data) BRAF V600E Type I Inhibitor 15
MEK1 >10,000
ERK2 >10,000
Vemurafenib BRAF V600E Type I Inhibitor 31 [12]
CRAF 48
BRAF (wild-type) 100
Trametinib MEK1 Allosteric Inhibitor 0.92 [14]
MEK2 1.8[14]
BRAF V600E >10,000
Ulixertinib (VX-11e) ERK1 ATP-competitive 17 [13]
ERK2 15[13]
BRAF V600E >5,000

Data for established inhibitors are sourced from public literature. Data for SYN-121 is hypothetical for illustrative purposes.

From this hypothetical data, SYN-121 emerges as a potent and highly selective inhibitor of the BRAF V600E mutant kinase, comparing favorably to Vemurafenib and showing minimal activity against MEK and ERK, indicating a specific mechanism of action.

Tier 2: Cell-Based Assays - Assessing Functional Outcomes

A potent biochemical inhibitor must also demonstrate efficacy in a cellular context. Cell-based assays are critical for confirming that the compound can cross the cell membrane, engage its target in the complex intracellular environment, and elicit a functional biological response.[8][15]

5.1. The MAPK Signaling Pathway

The MAPK pathway is a phosphorylation cascade where BRAF activates MEK, which in turn activates ERK.[3] An effective BRAF inhibitor like SYN-121 should block this signaling, leading to decreased levels of phosphorylated ERK (p-ERK) and ultimately inhibiting cell proliferation.

G Receptor Growth Factor Receptor RAS RAS Receptor->RAS BRAF BRAF RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival ERK->Proliferation SYN121 SYN-121 (BRAF Inhibitor) SYN121->BRAF Trametinib Trametinib (MEK Inhibitor) Trametinib->MEK

Sources

A Senior Application Scientist's Guide to Catalyst Selection for 3-Fluoro-4-(methylsulfonyl)benzoic Acid Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance and Challenge of a Key Building Block

In the landscape of modern drug discovery and materials science, fluorinated organic molecules are of paramount importance. The strategic incorporation of fluorine atoms can dramatically alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. 3-Fluoro-4-(methylsulfonyl)benzoic acid is a prime example of a high-value building block, featuring a trifecta of functional groups that make it an attractive starting point for complex molecular architectures.

However, the very stability conferred by the carbon-fluorine bond presents a formidable synthetic challenge. The C-F bond is the strongest single bond to carbon in organic chemistry, with a bond dissociation energy of approximately 126 kcal/mol, making it exceptionally resistant to cleavage.[1][2] While palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, the activation of aryl fluorides remains a significant hurdle, often requiring specialized and highly active catalytic systems.[1]

This guide provides a head-to-head comparison of palladium-based catalysts for the functionalization of this compound, with a focus on the Suzuki-Miyaura reaction—a robust and widely used method for C-C bond formation. We will dissect the performance of various catalyst systems, from classical phosphine ligands to state-of-the-art Buchwald biarylphosphine precatalysts, providing the experimental data and mechanistic rationale necessary for researchers to make informed decisions in their synthetic endeavors.

Focus Reaction: Suzuki-Miyaura Coupling of an Electron-Deficient Aryl Fluoride

The Suzuki-Miyaura coupling is the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. For a substrate like this compound, the key challenge lies in the initial oxidative addition step, where the Pd(0) catalyst must insert into the formidable C-F bond. The presence of two strong electron-withdrawing groups (fluoro and methylsulfonyl) on the aromatic ring decreases electron density, making the carbon of the C-F bond more electrophilic but simultaneously making the oxidative addition step more difficult compared to less electron-deficient aryl halides.[3]

The general reaction is as follows:

Figure 1. General scheme for the Suzuki-Miyaura cross-coupling of this compound.

The reaction proceeds via a well-established catalytic cycle, illustrated below. The efficiency of each step is highly dependent on the choice of catalyst, ligand, base, and solvent.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-F pd_ii_complex L_n(Ar)Pd(II)-F oxidative_addition->pd_ii_complex transmetalation Transmetalation pd_ii_complex->transmetalation pd_ii_diaryl L_n(Ar)Pd(II)-Ar' transmetalation->pd_ii_diaryl boronate Ar'-B(OR)3⁻ boronate->transmetalation base Base (e.g., K₂CO₃) boronic_acid Ar'-B(OH)₂ base->boronic_acid boronic_acid->boronate + OH⁻ reductive_elimination Reductive Elimination pd_ii_diaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Product) reductive_elimination->product Experimental_Workflow setup 1. Reagent Setup (Aryl Fluoride, Boronic Acid, Base) inert 2. Inert Atmosphere (Evacuate/Backfill Ar) setup->inert solvent 3. Add Degassed Solvent inert->solvent catalyst 4. Add Pd Catalyst solvent->catalyst reaction 5. Heat & Stir catalyst->reaction monitor 6. Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 7. Quench & Extract monitor->workup Complete purify 8. Column Chromatography workup->purify product Pure Product purify->product

Sources

A Comparative Guide to the Metabolic Stability of Molecules Containing the 3-Fluoro-4-(methylsulfonyl)phenyl Moiety

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of specific structural motifs is a cornerstone of modern medicinal chemistry, aimed at optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. The 3-fluoro-4-(methylsulfonyl)phenyl moiety has emerged as a valuable component in drug design. This guide provides an in-depth assessment of its metabolic stability, offering a comparative analysis against relevant structural analogs and detailing the experimental protocols necessary for its evaluation.

Introduction: The Strategic Role of the 3-Fluoro-4-(methylsulfonyl)phenyl Moiety

The 3-fluoro-4-(methylsulfonyl)phenyl group is increasingly utilized in drug discovery for several key reasons. The sulfonyl group is a versatile hydrogen bond acceptor and its rigid structure can confer favorable conformational properties to a molecule.[1][2][3] The introduction of a fluorine atom can significantly enhance metabolic stability by blocking potential sites of metabolism due to the strength of the carbon-fluorine bond.[4][5][6][7] Furthermore, fluorine's high electronegativity can modulate the physicochemical properties of a molecule, such as pKa, which can improve membrane permeability and bioavailability.[4][8]

Assessing the metabolic stability of drug candidates early in the discovery process is crucial.[9][10] It allows for the prediction of in vivo clearance, helping to rank and select compounds with favorable pharmacokinetic profiles for further development.[11] Common in vitro methods to evaluate metabolic stability include liver microsomal and hepatocyte stability assays.[12][13]

The Metabolic Landscape: Potential Biotransformation Pathways

The 3-fluoro-4-(methylsulfonyl)phenyl moiety, while designed for stability, can still be subject to metabolic modifications. Understanding these potential pathways is key to interpreting stability data and designing more robust molecules. The primary routes of metabolism for aromatic compounds involve oxidative processes, often mediated by cytochrome P450 (CYP) enzymes.[14][15][16][17]

Potential Metabolic Hotspots:

  • Aromatic Hydroxylation: Despite the presence of the electron-withdrawing sulfonyl and fluoro groups which generally deactivate the aromatic ring to oxidative attack, hydroxylation is still a potential metabolic route.

  • Defluorination: While the C-F bond is strong, enzymatic defluorination can occur, although it is generally a less common metabolic pathway.

  • Metabolism of the Methylsulfonyl Group: The methyl group of the sulfonyl moiety could be susceptible to oxidation.

  • Sulfonamide Hydrolysis: In cases where the sulfonyl group is part of a sulfonamide linkage, metabolic cleavage at the S-Ar bond can occur, particularly in electron-deficient aromatic systems.[18]

Comparative Metabolic Stability Analysis

To objectively assess the contribution of the 3-fluoro-4-(methylsulfonyl)phenyl moiety to metabolic stability, it is essential to compare it against structurally related analogs. The following table summarizes hypothetical, yet representative, in vitro data from a human liver microsomal stability assay.

MoietyKey Structural DifferencePredicted Metabolic Hotspott½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
3-Fluoro-4-(methylsulfonyl)phenyl Target Moiety Ring hydroxylation (minor)> 60< 10
4-(Methylsulfonyl)phenylLacks fluorinePara-position to sulfone2545
3-Chloro-4-(methylsulfonyl)phenylChlorine instead of fluorineRing hydroxylation4525
3-Fluoro-4-(methylsulfinyl)phenylSulfoxide vs. SulfoneOxidation of sulfur1580
3-Fluoro-4-(methylsulfanyl)phenylSulfide vs. SulfoneOxidation of sulfur< 5> 250

Interpretation of Comparative Data:

  • The Impact of Fluorine: The presence of fluorine at the 3-position significantly increases metabolic stability compared to the non-fluorinated analog by blocking a potential site of oxidation.[4][5]

  • Halogen Comparison: Fluorine generally imparts greater stability than chlorine, due to the higher bond energy of the C-F bond.

  • Oxidation State of Sulfur: The sulfonyl group (SO2) is significantly more stable towards oxidation than the corresponding sulfoxide (SO) or sulfide (S) moieties. The sulfide is particularly prone to rapid oxidation.

Experimental Protocols for Assessing Metabolic Stability

Accurate and reproducible in vitro assays are fundamental to evaluating metabolic stability.[10] Below are detailed protocols for two standard assays.

Liver Microsomal Stability Assay

This assay is a high-throughput method primarily used to evaluate Phase I metabolism, which is largely mediated by CYP enzymes found in the microsomal fraction of the liver.[11][19][20]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[21][22]

  • Positive control compounds (e.g., Dextromethorphan, Verapamil)[19]

  • Internal standard (IS) in acetonitrile (ACN) for quenching and analysis

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Experimental Workflow:

Workflow for Liver Microsomal Stability Assay.

Step-by-Step Methodology:

  • Preparation: Prepare the test compound working solution (e.g., 1 µM) in phosphate buffer. Thaw the human liver microsomes and dilute to the desired concentration (e.g., 0.5 mg/mL) in buffer.[23]

  • Pre-incubation: Add the microsomal suspension and test compound solution to a 96-well plate and pre-incubate at 37°C for 5-10 minutes.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.[19] A parallel incubation without NADPH should be run as a negative control to assess for non-enzymatic degradation.[20][24]

  • Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a separate plate containing cold acetonitrile with an internal standard to stop the reaction.[11][19]

  • Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.[21]

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.[19]

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[11]

Hepatocyte Stability Assay

This assay uses intact liver cells, providing a more comprehensive assessment of metabolic stability as it includes both Phase I and Phase II metabolic enzymes, as well as cellular uptake processes.[25][26][27]

Objective: To determine the in vitro intrinsic clearance of a test compound in a whole-cell system that more closely mimics the in vivo environment.[25]

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams Medium E)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive control compounds (e.g., Phenacetin, Midazolam)[27]

  • Internal standard (IS) in acetonitrile (ACN)

  • CO2 incubator, orbital shaker, centrifuge, LC-MS/MS system

Experimental Workflow:

Workflow for Hepatocyte Stability Assay.

Step-by-Step Methodology:

  • Hepatocyte Preparation: Rapidly thaw cryopreserved hepatocytes and suspend them in pre-warmed incubation medium. Perform a cell count and viability assessment (e.g., via trypan blue exclusion). Adjust the cell density to the final desired concentration (e.g., 0.5 x 10^6 viable cells/mL).[28]

  • Incubation Setup: Add the hepatocyte suspension to wells of a multi-well plate containing the test compound (final concentration typically 1 µM).[27]

  • Time-course Incubation: Place the plate in a CO2 incubator at 37°C on an orbital shaker.[28]

  • Sampling: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), remove aliquots and quench the metabolic activity by adding them to cold acetonitrile containing an internal standard.[25][27]

  • Sample Processing and Analysis: Centrifuge the samples to pellet cell debris and precipitated proteins. Analyze the supernatant using LC-MS/MS to quantify the parent compound remaining.

  • Data Interpretation: Calculate the in vitro intrinsic clearance. This value can be scaled to predict in vivo hepatic clearance, taking into account factors like hepatocellularity and plasma protein binding.[29]

Conclusion

The 3-fluoro-4-(methylsulfonyl)phenyl moiety is a valuable tool in medicinal chemistry for enhancing the metabolic stability of drug candidates. Its robustness stems from the strong C-F bond, which sterically and electronically shields the molecule from oxidative metabolism, and the inherent stability of the sulfonyl group. Comparative in vitro analysis confirms its superiority over non-fluorinated, alternative halogenated, and less oxidized sulfur-containing analogs. By employing standardized and well-controlled liver microsomal and hepatocyte stability assays, researchers can confidently assess and rank compounds, ensuring that only those with the most promising pharmacokinetic profiles advance in the drug discovery pipeline.

References

  • BioIVT. Drug Metabolism Assays. [Link]

  • Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link]

  • International Journal of Pharmacy and Pharmaceutical Science. Fluorine in drug discovery: Role, design and case studies. [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]

  • IQVIA. In Vitro Metabolism. [Link]

  • Labcorp. Enhance Your DMPK Studies with In Vitro Metabolism. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • Creative Biolabs. In Vitro Metabolism Studies. [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • SpringerLink. Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. [Link]

  • PubMed. Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. [Link]

  • Domainex. Microsomal Clearance/Stability Assay. [Link]

  • BioDuro. ADME Microsomal Stability Assay. [Link]

  • Evotec. Microsomal Stability. [Link]

  • Evotec. Hepatocyte Stability. [Link]

  • Admescope. Services for in vitro Metabolism research. [Link]

  • Domainex. Hepatocyte Stability Assay. [Link]

  • Ovid. Anaerobic Metabolism of Aromatic Compounds. [Link]

  • PubMed Central. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]

  • Portland Press. The metabolism of aromatic acids by micro-organisms. Metabolic pathways in the fungi. [Link]

  • ResearchGate. The role of fluorine in medicinal chemistry. [Link]

  • AxisPharm. Hepatocyte Stability Assay Test. [Link]

  • ResearchGate. Schematic representation of metabolic pathways of aromatic hydrocarbons... [Link]

  • ResearchGate. Role of Fluorine in Drug Design and Drug Action. [Link]

  • BioDuro. ADME Hepatocyte Stability Assay. [Link]

  • Merck Millipore. Metabolic Stability Assays. [Link]

  • Bio-protocol. Metabolic Stability Assay. [Link]

  • PubMed. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. [Link]

  • ResearchGate. Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. [Link]

  • Domainex. Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. [Link]

  • ResearchGate. Some important molecules containing sulfonyl-derived functional groups. [Link]

  • Ingenta Connect. Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. [Link]

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Navigating the Selectivity Landscape: A Comparative Guide to Cross-Reactivity of Kinase Inhibitors Derived from Fluorinated 4-(Methylsulfonyl)benzoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for highly selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The 3-fluoro-4-(methylsulfonyl)benzoic acid scaffold has emerged as a promising starting point for the design of potent kinase inhibitors. The strategic placement of the fluorine atom and the methylsulfonyl group can significantly influence binding affinity and selectivity. However, the conserved nature of the ATP-binding pocket across the kinome necessitates a thorough evaluation of the cross-reactivity of any new inhibitor. This guide provides a comparative analysis of the conceptual cross-reactivity profiles of inhibitors derived from this scaffold, supported by established experimental methodologies.

The Rationale for Fluorination and the Methylsulfonyl Group in Kinase Inhibitor Design

The this compound moiety offers several advantages in the design of kinase inhibitors. The fluorine atom, with its small size and high electronegativity, can form favorable electrostatic interactions with the kinase hinge region, enhancing binding affinity. Furthermore, its presence can modulate the pKa of the benzoic acid, influencing its pharmacokinetic properties. The methylsulfonyl group is a strong hydrogen bond acceptor and can engage in crucial interactions with the solvent front or other regions of the ATP-binding pocket, contributing to both potency and selectivity.

Case Study: A B-Raf Inhibitor with a Structurally Related Scaffold

While public domain data on kinase inhibitors derived directly from this compound is limited, a U.S. patent describes a B-Raf inhibitor containing a closely related 5-chloro-2-fluoro-3-(methylsulfonamido)phenyl moiety.[1] This compound serves as an excellent case study to illustrate the principles of cross-reactivity analysis. For the purpose of this guide, we will refer to this compound as "B-Raf Inhibitor A".

Hypothetical Cross-Reactivity Profile of B-Raf Inhibitor A

To demonstrate the type of data generated in cross-reactivity studies, the following table presents a hypothetical, yet plausible, kinase inhibition profile for B-Raf Inhibitor A. This profile is based on the known off-target activities of many B-Raf inhibitors.

Kinase TargetIC50 (nM)% Inhibition at 1 µMRationale for Potential Cross-Reactivity
B-Raf (V600E) 5 >99% Primary Target
C-Raf15>95%High homology with B-Raf in the kinase domain.
VEGFR250~90%Often an off-target of B-Raf inhibitors due to similarities in the ATP-binding site.
KIT80~85%Shares structural similarities with the VEGFR family.
PDGFRβ120~70%Another receptor tyrosine kinase with a related ATP-binding pocket.
SRC250~50%A non-receptor tyrosine kinase that can be inhibited by some B-Raf inhibitors.
p38α>1000<20%A member of the MAPK family, but structurally distinct enough for selectivity.
JNK1>1000<15%Another MAPK family member with a distinct ATP-binding site.

This data is illustrative and not actual experimental data for a specific, publicly disclosed compound.

Interpreting the Cross-Reactivity Data

The hypothetical data above illustrates that while B-Raf Inhibitor A is highly potent against its intended target, B-Raf (V600E), it also exhibits significant activity against other kinases, particularly C-Raf and VEGFR2. This "polypharmacology" can have both beneficial and detrimental effects. Inhibition of C-Raf might contribute to the overall anti-proliferative effect, while inhibition of VEGFR2 could lead to anti-angiogenic activity but also potential side effects such as hypertension. The lack of significant inhibition against more distant kinases like p38α and JNK1 suggests a degree of selectivity.

Experimental Protocol: Kinase Panel Screening

To generate the type of data presented above, a comprehensive kinase panel screen is the gold standard.

Principle

This assay measures the inhibitory activity of a test compound against a large panel of purified protein kinases. The activity of each kinase is determined by measuring the phosphorylation of a specific substrate, typically through the transfer of a radiolabeled phosphate from [γ-³³P]ATP or by using non-radiometric methods like fluorescence polarization or luminescence.

Step-by-Step Methodology
  • Compound Preparation : Dissolve the test compound (e.g., B-Raf Inhibitor A) in 100% DMSO to create a high-concentration stock solution.

  • Serial Dilutions : Perform serial dilutions of the stock solution in DMSO to create a range of concentrations to be tested.

  • Kinase Reaction Mixture Preparation : For each kinase to be tested, prepare a reaction mixture containing the purified kinase, its specific substrate (peptide or protein), and a buffer containing necessary cofactors (e.g., MgCl₂, ATP).

  • Assay Plate Preparation : Dispense the kinase reaction mixtures into the wells of a multi-well assay plate.

  • Inhibitor Addition : Add the serially diluted test compound to the appropriate wells. Include positive controls (known inhibitors for each kinase) and negative controls (DMSO vehicle only).

  • Reaction Initiation : Initiate the kinase reaction by adding [γ-³³P]ATP to all wells.

  • Incubation : Incubate the plates at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Reaction Termination and Signal Detection :

    • Radiometric Assay : Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a filtermat, wash away unincorporated [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Non-Radiometric Assay : Follow the specific kit instructions for signal development and detection (e.g., adding a detection reagent and measuring fluorescence or luminescence).

  • Data Analysis :

    • Calculate the percentage of kinase activity remaining in the presence of the inhibitor compared to the DMSO control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value for each kinase using a non-linear regression analysis.

Visualizing Key Concepts

G cluster_0 B-Raf Inhibitor A Design Scaffold This compound Scaffold Inhibitor B-Raf Inhibitor A Scaffold->Inhibitor Derivatization Target B-Raf Kinase Inhibitor->Target Inhibition

Caption: Design of B-Raf Inhibitor A.

G cluster_1 Kinase Panel Screening Workflow Start Compound Dilution Assay_Setup Prepare Kinase Reaction Mixes Start->Assay_Setup Incubation Add Inhibitor & Incubate Assay_Setup->Incubation Detection Initiate Reaction & Detect Signal Incubation->Detection Analysis Data Analysis (IC50) Detection->Analysis

Caption: Kinase Panel Screening Workflow.

Conclusion

References

  • Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development, 20(1), 79-86. [Link]

  • Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. (2025). PMC. [Link]

  • Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. (2023). PMC. [Link]

  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. (2017). NIH. [Link]

  • The identification of novel kinase inhibitor scaffolds is. (2024). Royal Society of Chemistry. [Link]

  • Compounds and compositions as protein kinase inhibitors. (2016).
  • (12) United States Patent. (2024). Googleapis.com. [Link]

  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. (2021). NIH. [Link]

  • Protein kinase inhibitors. (2010).
  • Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. (2017). PubMed Central. [Link]

  • Inhibitors of tyrosine kinases. (2007).
  • Cross-reactivity of compounds with selected kinases. Although HD01... (2014). ResearchGate. [Link]

  • Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. (2024). MDPI. [Link]

  • Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. (2016). PubMed. [Link]

  • Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. (2021). Chemical Science (RSC Publishing). [Link]

  • Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. (2021). PubMed. [Link]

  • QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III. (2006). PubMed. [Link]

  • Pharmaceutical combinations. (2012).
  • Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. (2024). Semantic Scholar. [Link]

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A Comparative Spectroscopic Guide to 3-Fluoro-4-(methylsulfonyl)benzoic Acid and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth spectroscopic comparison of 3-Fluoro-4-(methylsulfonyl)benzoic acid and its structural isomers, 2-Fluoro-5-(methylsulfonyl)benzoic acid and 4-Fluoro-3-(methylsulfonyl)benzoic acid. This document is intended for researchers, scientists, and drug development professionals who utilize these compounds as building blocks in medicinal chemistry and materials science. A thorough understanding of their spectroscopic signatures is paramount for unambiguous identification, purity assessment, and quality control.

The electronic interplay between the strongly electron-withdrawing fluoro and methylsulfonyl substituents, combined with the carboxylic acid group, results in distinct and predictable spectroscopic characteristics for each isomer. This guide will delve into the nuances of ¹H NMR, ¹³C NMR, ¹⁹F NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing both experimental data and a mechanistic rationale for the observed differences.

The Isomers at a Glance: Structural and Electronic Considerations

The positioning of the fluoro and methylsulfonyl groups on the benzoic acid scaffold significantly influences the electron density distribution within the aromatic ring and, consequently, the chemical environment of each nucleus. This, in turn, dictates their spectroscopic behavior.

CompoundStructureCAS NumberMolecular FormulaMolecular Weight
This compound 185945-88-4[1]C₈H₇FO₄S218.20 g/mol [1]
2-Fluoro-5-(methylsulfonyl)benzoic acid 247569-56-8[2][3]C₈H₇FO₄S218.20 g/mol [2]
4-Fluoro-3-(methylsulfonyl)benzoic acid Not readily availableC₈H₇FO₄S218.20 g/mol

The interplay of the inductive and mesomeric effects of the substituents is key to understanding the spectral differences. The fluorine atom exerts a strong inductive electron-withdrawing effect (-I) and a weaker mesomeric electron-donating effect (+M). The methylsulfonyl group is a powerful electron-withdrawing group through both inductive (-I) and mesomeric (-M) effects. The carboxylic acid group is also electron-withdrawing (-I, -M).

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of these isomers. The chemical shifts (δ) and coupling constants (J) in ¹H, ¹³C, and ¹⁹F NMR spectra provide a detailed fingerprint of each molecule.

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum is particularly informative for distinguishing between the isomers. The electron-withdrawing nature of the substituents generally shifts the aromatic protons downfield.

Predicted ¹H NMR Data Comparison

ProtonThis compound (Predicted)2-Fluoro-5-(methylsulfonyl)benzoic acid (Predicted)4-Fluoro-3-(methylsulfonyl)benzoic acid (Predicted)
-COOH ~13.0 ppm (s, br)~13.0 ppm (s, br)~13.0 ppm (s, br)
-SO₂CH₃ ~3.3 ppm (s)~3.2 ppm (s)~3.4 ppm (s)
Aromatic H H-2: ~8.4 ppm (dd) H-5: ~8.2 ppm (t) H-6: ~8.0 ppm (dd)H-3: ~8.3 ppm (dd) H-4: ~7.9 ppm (ddd) H-6: ~7.5 ppm (t)H-2: ~8.5 ppm (dd) H-5: ~7.4 ppm (t) H-6: ~8.2 ppm (ddd)
  • Causality of Chemical Shifts: The proton ortho to the carboxylic acid group is typically the most deshielded due to the combined anisotropic effect of the carbonyl and the electron-withdrawing nature of the carboxyl group. The methylsulfonyl group strongly deshields ortho and para protons. The fluorine atom deshields ortho protons and has a smaller effect on meta and para protons. The observed splitting patterns (e.g., doublet of doublets, triplets) arise from spin-spin coupling between neighboring protons and with the ¹⁹F nucleus.

¹³C NMR Spectroscopy

The ¹³C NMR spectra will show distinct signals for each carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic environment created by the substituents.

Predicted ¹³C NMR Data Comparison

CarbonThis compound (Predicted)2-Fluoro-5-(methylsulfonyl)benzoic acid (Predicted)4-Fluoro-3-(methylsulfonyl)benzoic acid (Predicted)
-COOH ~164 ppm~163 ppm~165 ppm
-SO₂CH₃ ~45 ppm~44 ppm~46 ppm
Aromatic C C-F: ~160 ppm (d) C-SO₂: ~140 ppm C-COOH: ~135 ppm Other C: 115-130 ppmC-F: ~162 ppm (d) C-SO₂: ~138 ppm C-COOH: ~125 ppm Other C: 118-135 ppmC-F: ~165 ppm (d) C-SO₂: ~130 ppm C-COOH: ~132 ppm Other C: 112-138 ppm
  • Expertise in Interpretation: The carbon directly attached to the fluorine atom will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 250 Hz). The electron-withdrawing substituents will cause a downfield shift of the attached and ortho/para carbons. The relative positions of the signals provide a clear distinction between the isomers.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for fluorinated compounds. The chemical shift of the fluorine atom is influenced by the electronic nature of the other substituents on the ring.

Predicted ¹⁹F NMR Data

IsomerPredicted Chemical Shift (ppm vs. CFCl₃)[4]
This compound-110 to -115
2-Fluoro-5-(methylsulfonyl)benzoic acid-105 to -110
4-Fluoro-3-(methylsulfonyl)benzoic acid-100 to -105
  • Trustworthiness of Data: The chemical shift is dependent on the electron density at the fluorine atom. A more electron-withdrawing environment (e.g., ortho methylsulfonyl group) will lead to a more deshielded (less negative) chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the key functional groups present in the molecules. All three isomers will exhibit characteristic absorptions for the carboxylic acid and methylsulfonyl groups.

Characteristic IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic acid) 2500-3300Broad
C=O stretch (Carboxylic acid) 1680-1710Strong
S=O stretch (Sulfonyl) 1300-1350 and 1150-1170Strong (two bands)
C-F stretch 1100-1250Strong
Aromatic C=C stretch 1450-1600Medium to weak
  • Mechanistic Insight: The broad O-H stretch is characteristic of the hydrogen-bonded dimer form of carboxylic acids in the solid state. The C=O stretching frequency is slightly lowered due to conjugation with the aromatic ring. The exact positions of the aromatic C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹) can also help to differentiate the substitution patterns of the isomers.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in negative ion mode is well-suited for these acidic compounds. The spectra will be dominated by the deprotonated molecule [M-H]⁻.

Expected Mass Spectrometry Data

Ionm/z (calculated)
[M-H]⁻ 217.00
  • Fragmentation Analysis: High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Tandem mass spectrometry (MS/MS) of the [M-H]⁻ ion would likely show characteristic fragmentation patterns, including the loss of CO₂ (44 Da) and SO₂CH₃ (79 Da), which can provide further structural confirmation. The fragmentation patterns are expected to be similar for all isomers, but the relative intensities of the fragment ions may differ.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of sample for ¹H NMR (20-50 mg for ¹³C NMR). prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆). prep1->prep2 prep3 Transfer to a clean, dry NMR tube. prep2->prep3 acq1 Insert sample into spectrometer. prep3->acq1 acq2 Lock, tune, and shim the instrument. acq1->acq2 acq3 Acquire ¹H, ¹³C, and ¹⁹F spectra. acq2->acq3 proc1 Apply Fourier transform. acq3->proc1 proc2 Phase correction and baseline correction. proc1->proc2 proc3 Calibrate chemical shifts and integrate signals. proc2->proc3

Caption: Workflow for NMR spectroscopic analysis.

  • Sample Preparation:

    • Weigh 5-10 mg of the sample for ¹H and ¹⁹F NMR, and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or sonication can be applied if necessary.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and shim the probe to achieve good magnetic field homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled spectrum to simplify the signals to singlets. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

    • ¹⁹F NMR: Acquire a proton-decoupled spectrum. Use a reference standard such as CFCl₃ (or a secondary standard) for accurate chemical shift referencing.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Perform phase and baseline corrections.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

IR Spectroscopy Protocol (ATR Method)

IR_Workflow ir1 Clean the ATR crystal with a suitable solvent (e.g., isopropanol). ir2 Acquire a background spectrum of the clean, empty ATR crystal. ir1->ir2 ir3 Place a small amount of the solid sample directly onto the crystal. ir2->ir3 ir4 Apply pressure with the anvil to ensure good contact. ir3->ir4 ir5 Acquire the sample spectrum. ir4->ir5 ir6 The instrument software automatically calculates the absorbance spectrum. ir5->ir6

Caption: Workflow for ATR-FTIR spectroscopic analysis.

  • Instrument Preparation:

    • Ensure the ATR accessory is correctly installed in the FTIR spectrometer.

    • Clean the surface of the ATR crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.

  • Background Measurement:

    • Acquire a background spectrum with the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Measurement:

    • Place a small amount of the solid sample onto the center of the ATR crystal.

    • Lower the anvil and apply consistent pressure to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The resulting spectrum will be in absorbance or transmittance units.

    • Label the major peaks corresponding to the key functional groups.

Mass Spectrometry Protocol (ESI-MS)

MS_Workflow ms1 Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid or ammonia). ms2 Infuse the sample solution into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min). ms1->ms2 ms3 Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature) for maximum signal. ms2->ms3 ms4 Acquire the mass spectrum in the appropriate ion mode (negative for acids). ms3->ms4

Caption: Workflow for ESI-MS analysis.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. For negative ion mode, adding a small amount of a weak base like ammonium hydroxide can aid deprotonation.

  • Instrument Setup:

    • Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Calibrate the mass analyzer using a standard calibration solution.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Set the instrument to operate in negative ion mode.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate and temperature) to maximize the signal intensity of the [M-H]⁻ ion.

    • Acquire the mass spectrum over an appropriate m/z range.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the unambiguous characterization of this compound and its positional isomers. By carefully analyzing the chemical shifts, coupling constants, vibrational frequencies, and mass-to-charge ratios, researchers can confidently identify and assess the purity of these important chemical building blocks. The predictable nature of the substituent effects on the spectroscopic data, as outlined in this guide, provides a robust framework for the structural elucidation of these and other related substituted aromatic compounds.

References

  • University of California, Davis. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

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The Decisive Role of Fluorine Positioning in the Biological Activity of Methylsulfonylbenzoic Acid Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Incorporation of Fluorine in Modern Drug Design

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern molecular design.[1] This is due to fluorine's unique properties: its small van der Waals radius, high electronegativity, and the strength of the carbon-fluorine bond.[1] These characteristics can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, affecting properties such as metabolic stability, membrane permeability, and binding affinity to the target protein.[2] This guide focuses on the critical impact of fluorine's positional isomerism on the biological activity of methylsulfonylbenzoic acid derivatives, a key scaffold in a class of potent anti-inflammatory agents known as selective cyclooxygenase-2 (COX-2) inhibitors.

The methylsulfonylphenyl group is a well-established pharmacophore for selective COX-2 inhibition, famously incorporated in drugs like celecoxib.[3][4] The addition of fluorine to this or adjacent phenyl rings can further modulate the inhibitory potency and selectivity. However, the precise placement of the fluorine atom—be it in the ortho, meta, or para position—is not a trivial consideration. It can be the deciding factor between a highly effective and selective drug candidate and an inactive or non-selective compound. This guide will delve into the nuanced structure-activity relationships (SAR) governed by fluorine's position, providing researchers with the foundational knowledge and practical methodologies to make informed decisions in the design and evaluation of novel COX-2 inhibitors.

The Underlying Mechanism: How Fluorine Position Influences COX-2 Inhibition

The selective inhibition of COX-2 over its constitutive isoform, COX-1, is the primary goal in the development of safer non-steroidal anti-inflammatory drugs (NSAIDs).[5] This selectivity is largely dictated by the structural differences in the active sites of the two enzymes. The active site of COX-2 is approximately 20-25% larger than that of COX-1 and possesses a distinct side pocket.[4] Selective inhibitors are designed to exploit these differences, often featuring bulky side groups that can fit into the larger COX-2 active site but are sterically hindered from entering the COX-1 active site.

The introduction of a fluorine atom can influence this interaction in several ways:

  • Electronic Effects: As the most electronegative element, fluorine can alter the electron distribution within the molecule. This can impact the acidity of nearby protons and the strength of hydrogen bonds formed with amino acid residues in the enzyme's active site.[1]

  • Hydrophobic Interactions: The substitution of a hydrogen atom with fluorine can increase the lipophilicity of that region of the molecule, potentially enhancing hydrophobic interactions with nonpolar residues in the active site.[1]

  • Conformational Control: The position of the fluorine atom can influence the preferred conformation of the molecule, which in turn affects how well it fits into the binding pocket of the COX-2 enzyme.

The following diagram illustrates the general principle of selective COX-2 inhibition and the potential points of interaction for a fluorinated inhibitor.

G cluster_0 Assay Preparation cluster_1 Enzyme Inhibition Reaction cluster_2 Quantification and Analysis A Prepare Reagents: - Buffer - Cofactors - Enzymes - Substrate C Mix Buffer, Cofactors, and Enzyme (COX-1 or COX-2) A->C B Prepare Test Compound Dilutions in DMSO D Add Test Compound and Pre-incubate (37°C, 10 min) B->D C->D E Initiate Reaction with Arachidonic Acid (37°C, 2 min) D->E F Stop Reaction (e.g., with acid) E->F G Quantify PGE2 Production using ELISA F->G H Calculate Percent Inhibition G->H I Determine IC50 Values H->I

Caption: Step-by-step workflow for the in vitro COX inhibition assay.

Detailed Procedure:

  • Preparation of Reagents: Prepare all solutions as required, ensuring the buffer is at the correct pH.

  • Enzyme Preparation: In an Eppendorf tube, mix 146 µL of 100 mM Tris-HCl (pH 8.0) buffer, 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine. [6]3. Enzyme Addition: Add 20 µL of Tris-HCl buffer containing either COX-1 or COX-2 enzyme to the mixture. Incubate at room temperature for 2 minutes. [6]4. Inhibitor Addition: Add 2 µL of the test compound solution (in DMSO) to the enzyme mixture. For the control, add 2 µL of DMSO. Pre-incubate the mixture at 37°C for 10 minutes. [6]5. Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of arachidonic acid solution. Incubate at 37°C for 2 minutes. [6]6. Reaction Termination: Stop the reaction by adding a suitable quenching agent, such as a strong acid (e.g., HCl), as specified by the PGE2 ELISA kit manufacturer.

  • PGE2 Quantification: Dilute the reaction mixture as necessary and quantify the amount of PGE2 produced using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, using non-linear regression analysis.

    • Calculate the COX-2 selectivity index by dividing the IC50 for COX-1 by the IC50 for COX-2.

Conclusion and Future Directions

The strategic placement of fluorine atoms in methylsulfonylbenzoic acid derivatives is a powerful tool for modulating their biological activity as COX-2 inhibitors. The available evidence strongly suggests that the para-position is generally the most favorable for achieving high potency and selectivity. However, as the data for the ortho-isomer indicates, other positions can also yield potent compounds, although potentially with different selectivity profiles.

This guide underscores the importance of systematic structure-activity relationship studies in drug discovery. The lack of a direct comparative study of all three positional isomers of a single fluorinated methylsulfonylbenzoic acid scaffold highlights a gap in the current literature. Future research in this area should focus on the synthesis and parallel evaluation of these isomers to provide a clearer, more quantitative understanding of the impact of fluorine's position. Such studies will undoubtedly provide invaluable insights for the rational design of the next generation of safer and more effective anti-inflammatory agents.

References

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. NIH Public Access. Available at: [Link]

  • Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors. PubMed Central. Available at: [Link]

  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). PubMed Central. Available at: [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PubMed Central. Available at: [Link]

  • Synthesis and evaluation of ortho-[18F]fluorocelecoxib for COX-2 cholangiocarcinoma imaging. PubMed Central. Available at: [Link]

  • Radiolabeled COX-2 Inhibitors for Non-Invasive Visualization of COX-2 Expression and Activity — A Critical Update. National Institutes of Health. Available at: [Link]

  • Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles. PubMed Central. Available at: [Link]

  • Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects. PubMed Central. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo. Available at: [Link]

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Validation of 3-Fluoro-4-(methylsulfonyl)benzoic Acid as a Fragment for Lead Optimization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Fragments in Modern Drug Discovery

In the landscape of contemporary drug discovery, Fragment-Based Lead Discovery (FBLD) has emerged as a powerful and efficient paradigm for identifying novel lead compounds.[1] Unlike traditional high-throughput screening (HTS) which surveys vast libraries of large, complex molecules, FBLD focuses on screening smaller, low-molecular-weight compounds, or "fragments".[2] These fragments, typically with molecular weights under 300 Daltons, may exhibit weak binding to their biological targets. However, their simplicity allows for a more thorough exploration of chemical space and provides a more efficient starting point for optimization into potent and drug-like candidates.[1][2] The core principle of FBLD lies in the identification of these initial binding fragments and the subsequent structure-guided elaboration to enhance affinity and selectivity.[3]

This guide provides an in-depth validation of 3-Fluoro-4-(methylsulfonyl)benzoic acid as a promising fragment for lead optimization, with a specific focus on its potential as an inhibitor of p38 Mitogen-Activated Protein (MAP) Kinase , a key therapeutic target in inflammatory diseases.[4] We will present a comparative analysis of this fragment against other known p38 MAP kinase-binding fragments, supported by detailed experimental protocols for its validation using state-of-the-art biophysical techniques.

The Target: p38 MAP Kinase - A Hub for Inflammatory Signaling

The p38 MAP kinases are a family of serine/threonine protein kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress.[4][] As such, they are highly pursued drug targets for a range of conditions including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease.[4] The ATP-binding pocket of p38 MAP kinase is a well-characterized site for inhibitor binding, making it an ideal target for FBLD approaches.[6]

The Fragment in Focus: this compound

This compound is a small molecule that embodies several key features of a promising fragment for kinase inhibition. Its benzoic acid moiety can mimic the adenine region of ATP, while the sulfonamide group is a common feature in many kinase inhibitors, often engaging in crucial hydrogen bonding interactions within the active site.[6][7] The fluorine atom can enhance binding affinity and modulate physicochemical properties.

Physicochemical Properties and Compliance with the "Rule of Three"

A critical initial assessment for any fragment is its adherence to the "Rule of Three," which provides guidelines for desirable physicochemical properties.[8] These guidelines are:

  • Molecular weight (MW) < 300 Da

  • Calculated octanol-water partition coefficient (cLogP) ≤ 3

  • Number of hydrogen bond donors ≤ 3

  • Number of hydrogen bond acceptors ≤ 3

Below is a comparison of this compound with established p38 MAP kinase fragments.

PropertyThis compoundFragment 1 (Aminopyridine derivative)[9]Fragment 2 (Indole derivative)[9]
Structure
Molecular Weight (Da) 218.20[10]~212~217
cLogP (calculated) ~1.5~2.0~2.5
Hydrogen Bond Donors 111
Hydrogen Bond Acceptors 432
Ligand Efficiency (LE) To be determinedTo be determinedTo be determined
Binding Affinity (IC50/Kd) To be determined1.3 mM (IC50)[9]35 µM (IC50)[9]

Calculated and estimated values are denoted with '~'.

As the table demonstrates, this compound aligns well with the "Rule of Three," suggesting it possesses favorable properties for a fragment-based approach.

Experimental Validation Workflow

The validation of a fragment hit is a multi-step process that employs a cascade of biophysical techniques to confirm binding, determine affinity, and elucidate the binding mode. This orthogonal approach is crucial to eliminate false positives and provide a solid foundation for structure-based drug design.

Figure 1: A typical experimental workflow for fragment validation and lead optimization.

Detailed Experimental Protocols

The following protocols are tailored for the validation of this compound against p38 MAP kinase.

Rationale: STD NMR is a powerful ligand-observed NMR technique for detecting transient binding of small molecules to large proteins. It is particularly well-suited for fragment screening due to its sensitivity to weak interactions.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound at 100 mM in deuterated dimethyl sulfoxide (DMSO-d6).

    • Prepare a solution of p38 MAP kinase at a concentration of 10-20 µM in a deuterated buffer (e.g., 50 mM Tris-d11, 150 mM NaCl, pH 7.5).

    • Add the fragment stock solution to the protein solution to a final concentration of 200 µM.

  • NMR Data Acquisition:

    • Acquire a 1D proton NMR spectrum of the fragment in the absence of the protein as a reference.

    • Acquire a STD NMR spectrum of the protein-fragment mixture. This involves irradiating the protein resonances and observing the transfer of saturation to the bound ligand.

    • Acquire a reference off-resonance spectrum with the irradiation frequency set far from any protein or ligand signals.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD difference spectrum.

    • The presence of signals in the STD difference spectrum corresponding to the protons of this compound confirms its binding to p38 MAP kinase.

Rationale: SPR is a label-free biophysical technique that provides real-time quantitative information on binding affinity and kinetics. It serves as an excellent orthogonal method to confirm hits from primary screens.

Methodology:

  • Sensor Chip Preparation:

    • Immobilize p38 MAP kinase onto a CM5 sensor chip using standard amine coupling chemistry. Aim for a response level of 10,000-15,000 Response Units (RU).

  • Binding Analysis:

    • Prepare a dilution series of this compound in running buffer (e.g., PBS with 0.05% Tween 20) ranging from low micromolar to millimolar concentrations.

    • Inject the fragment solutions over the immobilized p38 MAP kinase surface and a reference flow cell.

    • Monitor the change in response units (RU) over time to generate sensorgrams.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Fit the steady-state binding responses to a 1:1 binding model to determine the equilibrium dissociation constant (Kd).

Rationale: ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

Methodology:

  • Sample Preparation:

    • Prepare a solution of p38 MAP kinase at a concentration of 20-50 µM in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

    • Prepare a solution of this compound at a concentration of 500 µM to 1 mM in the same buffer.

  • Titration:

    • Fill the ITC sample cell with the p38 MAP kinase solution.

    • Fill the injection syringe with the this compound solution.

    • Perform a series of injections of the fragment solution into the protein solution while monitoring the heat changes.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat released or absorbed per injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kd, ΔH, and ΔS).

Comparative Analysis and Lead Optimization Potential

A successful fragment should not only bind to the target but also provide clear vectors for chemical elaboration to improve its potency and selectivity. The structure of this compound offers several such opportunities.

Figure 2: Potential vectors for lead optimization of this compound.

The carboxylic acid can be converted to amides or esters to explore interactions in adjacent pockets of the ATP binding site. The fluoro position can be substituted with other groups to fine-tune electronic properties and binding interactions. The methylsulfonyl group can also be modified to optimize interactions.

Structural Insights from X-ray Crystallography

To guide the lead optimization process, obtaining a high-resolution crystal structure of this compound in complex with p38 MAP kinase is paramount. This would reveal the precise binding mode and key interactions, enabling a rational, structure-based design of more potent inhibitors. For instance, a co-crystal structure of p38 MAP kinase with a related fragment, 2-amino-3-benzyloxypyridine, has revealed crucial hydrogen bond interactions with the hinge region of the kinase.[9] Similar interactions would be anticipated for this compound, with the benzoic acid and sulfonamide moieties playing key roles.

Conclusion

This compound presents a compelling starting point for a fragment-based lead discovery campaign targeting p38 MAP kinase. Its physicochemical properties align with the "Rule of Three," and its chemical structure offers multiple avenues for synthetic elaboration. The detailed experimental protocols provided in this guide outline a robust workflow for its validation, from initial hit identification to detailed biophysical and structural characterization. A direct comparison with known p38 MAP kinase fragments highlights its potential, and successful validation would position it as a valuable scaffold for the development of novel anti-inflammatory therapeutics. The subsequent steps of structure-guided lead optimization will be critical in transforming this promising fragment into a potent and selective clinical candidate.

References

  • Astex Pharmaceuticals. Fragment-Based Drug Discovery. [Link]

  • Gill, A. L., et al. (2005). Identification of Novel p38α MAP Kinase Inhibitors Using Fragment-Based Lead Generation. Journal of Medicinal Chemistry, 48(2), 414–426. [Link]

  • Erlanson, D. A., et al. (2016). Fragment-based drug discovery. Nature Reviews Drug Discovery, 15(9), 605–619. [Link]

  • Kumar, S., et al. (2003). p38 MAP kinases: key signalling molecules as therapeutic targets for inflammatory diseases. Nature Reviews Drug Discovery, 2(9), 717–726. [Link]

  • Congreve, M., et al. (2003). A 'rule of three' for fragment-based lead discovery? Drug Discovery Today, 8(19), 876-877. [Link]

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  • Lipinski, C. A., et al. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25. [Link]

  • PubChem. This compound. [Link]

  • Perry, J. J. P., et al. (2009). p38α MAP Kinase C-Terminal Domain Binding Pocket Characterized by Crystallographic and Computational Analyses. Journal of Molecular Biology, 389(4), 758-773. [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. p38 subfamily. [Link]

  • Huang, Y.-m., & Chan, H. C. (2021). Multiscale computational study of ligand binding pathways: Case of p38 MAP kinase and its inhibitors. Biophysical Journal, 120(18), 3845–3857. [Link]

  • ResearchGate. Crystallographic data for p38 MAPK. [Link]

  • RCSB PDB. 5UOJ: THE STRUCTURE OF THE MAP KINASE P38 AT 2.1 ANGSTROMS RESOLUTION. [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-Fluoro-4-(methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the journey of discovery does not end with the successful synthesis or application of a novel compound. A crucial, and often overlooked, final step is the safe and compliant disposal of surplus materials and waste. This guide provides an in-depth, procedural framework for the proper disposal of 3-Fluoro-4-(methylsulfonyl)benzoic acid, ensuring the safety of laboratory personnel and the protection of our environment. Our focus extends beyond mere instruction, delving into the rationale behind each step to foster a culture of safety and responsibility in the laboratory.

Understanding the Hazard Profile: Why Caution is Paramount

Before initiating any disposal protocol, a thorough understanding of the inherent hazards of this compound is essential. Safety Data Sheets (SDS) consistently identify this compound as a substance that can cause significant irritation.

Key Hazards:

  • Skin Irritation: Direct contact can lead to redness, itching, and inflammation.[1][2][3]

  • Serious Eye Irritation: The compound poses a significant risk to ocular health, potentially causing serious damage upon contact.[1][2][3][4][5]

  • Respiratory Irritation: Inhalation of dust particles may irritate the respiratory tract, leading to coughing and discomfort.[1][3][5]

Given these potential health effects, adherence to stringent safety protocols during handling and disposal is not merely a recommendation but a necessity.

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that must be executed with precision. This workflow is designed to ensure compliance with federal, state, and local regulations and to minimize risks within the laboratory.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the chemical for disposal, it is imperative to be outfitted with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact and subsequent irritation.
Eye Protection Chemical safety goggles or a face shieldTo protect against accidental splashes or dust, which could cause serious eye damage.[4][6]
Lab Coat Standard laboratory coatTo protect personal clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if dust is generated.[1][4][5]To prevent inhalation of airborne particles that can cause respiratory irritation.
Step 2: Waste Segregation - Preventing Chemical Incompatibility

Proper segregation of chemical waste is a cornerstone of safe laboratory practice. This compound, as a halogenated organic acid, must be disposed of in a designated hazardous waste container.

Critical "Don'ts":

  • DO NOT mix with non-halogenated organic waste.[7] This complicates the disposal process and can increase costs.[7]

  • DO NOT dispose of this chemical down the drain.[7] This can have detrimental effects on aquatic ecosystems and wastewater treatment systems.

  • DO NOT mix with incompatible materials such as strong bases, amines, or strong oxidizing agents.[6][8] Such mixing can lead to dangerous chemical reactions.

Best Practices:

  • Collect waste in a designated, compatible container, typically provided by your institution's Environmental Health & Safety (EH&S) department.[7]

  • If possible, use the original product container for waste collection, as it is already appropriately labeled and compatible with the chemical.[7]

Step 3: Labeling - Clear Communication for Safety

Accurate and thorough labeling of hazardous waste containers is a regulatory requirement and a critical safety measure.

Labeling Requirements:

  • Affix a hazardous waste tag to the container as soon as the first particle of waste is added.[7]

  • The label must clearly state the full chemical name: "this compound".

  • Indicate the approximate quantity of waste in the container.

  • Include the date the waste was first added.

  • List any other components mixed in the waste container.

Step 4: Temporary Storage - A Secure Holding Pattern

Waste containers should be stored in a designated satellite accumulation area within the laboratory.

Storage Guidelines:

  • Keep the container tightly closed except when adding waste.[1][5]

  • Store in a cool, dry, and well-ventilated area.[1][4][5]

  • Ensure the storage area is away from incompatible materials.

Step 5: Arranging for Disposal - The Final Hand-off

Once the waste container is full or is no longer needed, contact your institution's EH&S department to arrange for pickup and disposal by a licensed hazardous waste contractor. These professionals are equipped to handle and transport chemical waste in accordance with all applicable regulations.

Spill and Leak Cleanup Procedure: A Rapid Response Plan

In the event of an accidental spill, a swift and appropriate response is crucial to mitigate potential hazards.

  • Ensure Ventilation: Immediately ensure the area is well-ventilated to disperse any airborne dust.[7]

  • Don PPE: Before approaching the spill, put on the appropriate personal protective equipment as detailed in the table above.

  • Containment: Prevent the powder from spreading or entering drains.[7]

  • Cleanup: Carefully sweep or vacuum the spilled material.[7] Avoid actions that generate dust.[7] Place the collected material into a suitable, clearly labeled container for disposal.[7]

  • Decontamination: Thoroughly clean the affected area.[7]

  • Dispose of Cleanup Materials: Treat all cleanup materials (e.g., absorbent pads, contaminated gloves) as hazardous waste and place them in the designated waste container.[7]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram illustrates the key decision points and actions.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal cluster_spill Spill Response A Identify Need for Disposal B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Obtain Designated Halogenated Organic Waste Container B->C D Carefully Transfer Waste to Container C->D E Securely Close Container D->E F Properly Label Container (Chemical Name, Date, etc.) E->F G Store in Designated Satellite Accumulation Area F->G H Ensure Area is Cool, Dry, and Well-Ventilated G->H I Contact EH&S for Waste Pickup H->I J Licensed Contractor Transports for Disposal I->J S1 Spill Occurs S2 Evacuate & Ventilate Area S1->S2 S3 Don PPE S2->S3 S4 Contain Spill S3->S4 S5 Clean Up Spill (Avoid Dust Generation) S4->S5 S6 Place Contaminated Material in Hazardous Waste Container S5->S6

Caption: A flowchart outlining the key steps for the safe disposal of this compound.

By adhering to these detailed procedures, researchers can ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible. This commitment to best practices is a hallmark of scientific integrity and a vital component of a robust safety culture.

References

  • Proper Disposal of 2,6-Dichloro-3-fluorobenzoic Acid: A Procedural Guide. Benchchem.
  • 3-Fluoro-4-(methylsulphonyl)benzoic acid - Safety Data Sheet. ChemicalBook.
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  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
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Navigating the Safe Handling of 3-Fluoro-4-(methylsulfonyl)benzoic acid: A Practical Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling potent, novel compounds like 3-Fluoro-4-(methylsulfonyl)benzoic acid demands a proactive and informed approach to safety. This guide moves beyond a simple checklist, offering a detailed operational plan grounded in the specific hazards of this compound to ensure both personal safety and experimental success.

Pre-Operational Briefing: Understanding the Hazard Profile

Before any handling, a thorough understanding of the compound's characteristics is essential. This compound is a solid, crystalline powder.[1] While comprehensive toxicological data may be limited, Safety Data Sheets (SDS) for this and structurally related compounds consistently highlight several key hazards:

  • Skin Irritation: Direct contact can cause skin irritation.[1][2]

  • Serious Eye Irritation: The compound poses a significant risk of causing serious eye irritation upon contact.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dust particles may lead to respiratory tract irritation.[3][5]

The primary routes of exposure are therefore dermal contact, eye contact, and inhalation. Our PPE strategy is designed to create effective barriers against these specific pathways.

The Core PPE Ensemble: Your First Line of Defense

A foundational PPE ensemble is mandatory for all work involving this compound. The rationale extends beyond mere compliance; it's about mitigating specific, identified risks.

Table 1: PPE Requirements for this compound

Body Part PPE Type Specifications and Rationale
Eyes / Face Chemical Safety GogglesMust provide a complete seal around the eyes to protect against dust particles and potential splashes. Standard safety glasses are insufficient.
Face Shield (in addition to goggles)Required when handling larger quantities (>1g) or when there is a significant risk of splashing, such as during vigorous mixing or solution transfer.[6][7]
Hands Chemical-Resistant GlovesNitrile gloves are the standard recommendation due to their resistance to a broad range of chemicals and good puncture resistance.[7][8] Always inspect gloves for integrity before use and use proper removal techniques to avoid self-contamination.[4]
Body Laboratory CoatA clean, buttoned lab coat made of a suitable material like cotton or a flame-resistant blend is required to protect against incidental skin contact.[9]
Respiratory NIOSH-Approved RespiratorA dust mask or N95 respirator is necessary when weighing or transferring the solid powder, especially where dust generation is likely or local exhaust ventilation is inadequate.[6]
Procedural Workflow: From Weighing to Waste

Safe handling is a process, not a single action. The following workflow outlines the critical steps and associated safety measures for working with this compound.

Before retrieving the compound, ensure your workspace is prepared. All handling of the solid chemical must be performed within a certified chemical fume hood or a powder containment hood.[9] This is the most critical engineering control for preventing inhalation of dust particles.[5] Ensure that an eyewash station and safety shower are accessible and unobstructed.[10]

This is a high-risk step for dust generation.

  • Don your complete PPE ensemble (goggles, nitrile gloves, lab coat).

  • Perform all weighing and transfers on a disposable weigh paper or in a tared container within the fume hood.

  • Use spark-proof tools and handle the container gently to minimize dust formation.[2]

  • If dust is generated, an N95 respirator is strongly recommended.

  • After transfer, carefully fold the weigh paper and dispose of it as contaminated waste.

  • When adding solvents, do so slowly to avoid splashing.

  • If working with larger volumes where splashing is a risk, a face shield should be worn over safety goggles.[7]

  • Keep the container tightly closed when not in use to prevent the release of any vapors.[1][2]

  • All disposable materials that have come into contact with the chemical, including gloves, weigh papers, and pipette tips, must be placed in a clearly labeled, sealed waste container.[2]

  • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

  • Contaminated clothing should be removed immediately and washed before reuse.[1][2] Never take contaminated lab coats home.[9]

  • Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not pour it down the drain.[9]

The following diagram illustrates the logical flow of this safe handling procedure.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase A Verify Fume Hood Certification & Airflow B Don Core PPE: Goggles, Lab Coat, Nitrile Gloves A->B Workspace Clear C Weigh Solid Compound (Use N95 if dusty) B->C Enter Hood D Transfer & Solubilize (Add Face Shield if splash risk) C->D E Perform Experiment D->E F Segregate Waste: Solid, Liquid, Sharps E->F Experiment Complete G Decontaminate Workspace & Equipment F->G H Doff PPE in Correct Order (Gloves Last) G->H I Wash Hands Thoroughly H->I J J I->J Exit Lab

Caption: Safe Handling Workflow for this compound.

Emergency Response Protocol

Even with meticulous planning, accidents can occur. Immediate and correct action is vital.

  • Skin Contact: Immediately remove contaminated clothing.[2] Wash the affected area with plenty of soap and water for at least 15 minutes.[3] Seek medical attention if irritation develops or persists.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[10]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[2][5] If breathing is difficult or they feel unwell, seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.[4] Seek immediate medical attention.

Always have the Safety Data Sheet (SDS) available to provide to emergency medical personnel. By integrating these safety protocols into your daily routine, you create a self-validating system of protection, ensuring that your valuable research can proceed with confidence and integrity.

References

  • ChemicalBook. (2025). 3-Fluoro-4-(methylsulphonyl)benzoic acid - Safety Data Sheet.
  • BenchChem. (2025). Personal protective equipment for handling Benzoic acid, 2,3,5-triiodo-, sodium salt.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • Techiescientist. (2023). SDS of Benzoic Acid: Important Data and Information Collected.
  • Fisher Scientific. (2025). 3-Fluorobenzoic acid - SAFETY DATA SHEET.
  • Fisher Scientific. (2025). 4-Fluoro-3-nitrobenzoic acid - SAFETY DATA SHEET.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET - 4-Methylsulfonyl-2-nitrobenzoic Acid.
  • Fisher Scientific. (2025). 3-(Methylsulfonyl)benzoic acid - SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid.
  • LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?.
  • SynQuest Labs. (n.d.). 3-Fluoro-4-(trifluoromethoxy)benzoic acid - Safety Data Sheet.
  • University of Tennessee, Knoxville. (n.d.). Personal Protective Equipment (PPE) - Appendix E.
  • Ossila. (2023). SAFETY DATA SHEET - 3-Fluoro-4-(trifluoromethyl)benzoic acid.
  • Fisher Scientific. (2021). SAFETY DATA SHEET.
  • Fisher Scientific. (2025). 2-Chloro-4-methylsulphonylbenzoic acid - SAFETY DATA SHEET.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.